molecular formula C31H34N4O8 B15580924 VA5

VA5

货号: B15580924
分子量: 590.6 g/mol
InChI 键: MWRKONWQKZWDTC-VWLOTQADSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VA5 is a useful research compound. Its molecular formula is C31H34N4O8 and its molecular weight is 590.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

benzyl N-[(2S)-1-[4-(7-hydroxy-2-oxochromene-3-carbonyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O8/c1-2-27(37)32-13-7-6-10-25(33-31(41)42-20-21-8-4-3-5-9-21)29(39)35-16-14-34(15-17-35)28(38)24-18-22-11-12-23(36)19-26(22)43-30(24)40/h2-5,8-9,11-12,18-19,25,36H,1,6-7,10,13-17,20H2,(H,32,37)(H,33,41)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRKONWQKZWDTC-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCC(C(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Bacteriophage VA5 and Its Host Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacteriophage VA5 is a lytic phage with demonstrated efficacy against the marine pathogen Vibrio alginolyticus, a significant contributor to economic losses in aquaculture. This document provides a comprehensive technical overview of bacteriophage this compound, including its biological characteristics, host specificity, and detailed protocols for its characterization. The information presented is intended to support research and development efforts aimed at utilizing bacteriophages as biocontrol agents in aquaculture and other applications.

Introduction

Vibrio alginolyticus is a Gram-negative bacterium that is a major causative agent of vibriosis in various marine species, leading to significant mortality in fish, shrimp, and shellfish.[1] The increasing prevalence of antibiotic-resistant Vibrio strains necessitates the exploration of alternative therapeutic and prophylactic strategies. Bacteriophages, as natural predators of bacteria, represent a promising approach to combat these infections.[1][2] Bacteriophage this compound, isolated from seafood aquaculture water, has been identified as a potent lytic agent against V. alginolyticus.[1][2][3] This guide synthesizes the available data on this compound, offering a detailed resource for its study and potential application.

Biological Characteristics of Bacteriophage this compound

Bacteriophage this compound is a member of the Longtaviridae family (previously identified as Siphoviridae), characterized by a long, non-contractile tail.[1][3] Its genome consists of circular double-stranded DNA with a length of 35,866 base pairs and a G+C content of 46%.[1][2][3]

Quantitative Data Summary

The key biological parameters of bacteriophage this compound are summarized in the table below.

ParameterValueReference
Optimal Multiplicity of Infection (MOI)1[1][2]
Latent Period20 minutes[1][2]
Outbreak (Lysis) Period30 minutes[1][2]
Burst Size92.26 PFU/cell[1][2]
Optimal Temperature Range-20°C to 70°C[1][2]
Optimal pH Range2 to 10[1][2]

Host Specificity of Bacteriophage this compound

Bacteriophage this compound exhibits a relatively broad host range, demonstrating lytic activity against several bacterial strains.[1][2][3] Its primary host is Vibrio alginolyticus.

Lytic Spectrum

The lytic activity of bacteriophage this compound against a panel of bacterial strains is detailed in the table below.

Bacterial StrainLytic ActivityReference
Vibrio alginolyticusStrong[1]
Vibrio parahaemolyticusStrong[1]
Pseudomonas fluorescensStrong[1]
Vibrio harveyiPositive[1]
Vibrio scophthalmiPositive[1]
Vibrio anguillarumPositive[1]
Vibrio campbelliiPositive[1]
Vibrio splendidusPositive[1]
Vibrio rotiferianusPositive[1]
Aeromonas salmonicidaPositive[1]
Shewanella putrefaciensPositive[1]
Pseudomonas aeruginosaNo Lysis[1]
Bacillus carbonmaggotsNo Lysis[1]

Experimental Protocols

The following sections provide detailed methodologies for the characterization of bacteriophage this compound.

Bacteriophage Isolation and Purification

This protocol outlines the procedure for isolating bacteriophage this compound from environmental water samples.

Materials:

  • Water samples from seafood aquaculture environments

  • Vibrio alginolyticus culture

  • Luria-Bertani (LB) broth and agar (B569324)

  • SM buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 8 mM MgSO₄, 0.01% gelatin)

  • 0.22 µm syringe filters

  • Centrifuge and tubes

Procedure:

  • Centrifuge the water sample at 10,000 x g for 10 minutes to pellet debris.

  • Filter the supernatant through a 0.22 µm filter to remove bacteria.

  • Add the filtered supernatant to an equal volume of 2x LB broth inoculated with an early log-phase culture of V. alginolyticus.

  • Incubate overnight at 37°C with shaking.

  • Centrifuge the enriched culture at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm filter.

  • Perform serial dilutions of the filtrate in SM buffer.

  • Use the double-layer agar method to plate the dilutions with V. alginolyticus and identify plaques.

  • Pick a single, well-isolated plaque and elute it in SM buffer.

  • Repeat the plaque purification step at least three times to ensure a pure phage stock.

Host Range Determination

This protocol describes the spot test method for assessing the lytic spectrum of bacteriophage this compound.

Materials:

  • Purified high-titer phage this compound stock

  • Cultures of various bacterial strains to be tested

  • LB agar plates

  • Soft top agar (LB with 0.7% agar)

Procedure:

  • Prepare bacterial lawns by mixing 100 µL of an overnight culture of each test strain with 3 mL of molten soft top agar and pouring it over an LB agar plate.

  • Allow the top agar to solidify.

  • Spot 10 µL of the high-titer phage this compound stock onto the surface of each bacterial lawn.

  • Allow the spots to dry and incubate the plates overnight at the optimal growth temperature for each bacterial strain.

  • Observe the plates for the formation of clear zones (lysis) at the spot of phage application.

One-Step Growth Curve

This protocol details the determination of the latent period and burst size of bacteriophage this compound.

Materials:

  • High-titer phage this compound stock

  • Log-phase culture of V. alginolyticus

  • LB broth

  • Centrifuge and tubes

Procedure:

  • Infect a log-phase culture of V. alginolyticus with bacteriophage this compound at an optimal MOI of 1.

  • Allow the phages to adsorb for 15 minutes at 37°C.

  • Centrifuge the mixture at 13,000 x g for 1 minute to pellet the infected bacteria and remove unadsorbed phages in the supernatant.

  • Resuspend the pellet in fresh, pre-warmed LB broth. This is time zero.

  • Take samples at regular intervals (e.g., every 5-10 minutes) for a total of 60-90 minutes.

  • Immediately titer the samples using the double-layer agar method to determine the plaque-forming units (PFU) per mL.

  • Plot the PFU/mL against time. The latent period is the time before the first burst of new phages, and the burst size is calculated by dividing the final phage count by the initial number of infected bacterial cells.

pH and Temperature Stability Assays

These protocols assess the stability of bacteriophage this compound under different environmental conditions.

pH Stability:

  • Prepare a series of buffers with pH values ranging from 2 to 11.

  • Add an equal volume of high-titer phage this compound stock to each buffer.

  • Incubate the mixtures at 37°C for 1 hour.

  • Perform serial dilutions and titer each sample to determine the remaining phage viability.

Temperature Stability:

  • Aliquot the high-titer phage this compound stock into separate tubes.

  • Incubate each tube at a different temperature (e.g., -20°C, 4°C, 25°C, 37°C, 50°C, 60°C, 70°C) for 1 hour.

  • After incubation, immediately place the tubes on ice.

  • Titer the samples to determine the phage viability at each temperature.

Visualizations

Bacteriophage this compound Lytic Lifecycle Workflow

The following diagram illustrates the key stages of the lytic infection cycle of bacteriophage this compound.

G cluster_0 Bacteriophage this compound Lytic Cycle A 1. Adsorption Phage attaches to host cell receptor B 2. Penetration Phage injects its genomic DNA A->B Infection Initiation C 3. Synthesis Host machinery is used to synthesize phage components B->C Hijacking Host Metabolism D 4. Assembly New phage particles are assembled C->D Maturation E 5. Lysis Host cell ruptures, releasing progeny phages D->E Release G cluster_1 Experimental Characterization of Bacteriophage this compound Start Start: Environmental Sample Isolation Phage Isolation & Purification Start->Isolation HostRange Host Range Determination Isolation->HostRange OneStep One-Step Growth Curve Isolation->OneStep Stability pH & Temperature Stability Assays Isolation->Stability Genomic Genomic Analysis Isolation->Genomic End Complete Characterization HostRange->End OneStep->End Stability->End Genomic->End

References

Discovery and Isolation of Vibrio alginolyticus Phage VA5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the Vibrio alginolyticus bacteriophage VA5. The content herein is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, virology, and phage therapy. This document details the experimental protocols utilized in the study of phage this compound, presents key quantitative data in a structured format, and includes visualizations of experimental workflows.

Introduction

Vibrio alginolyticus is a Gram-negative bacterium that is a significant pathogen in marine aquaculture, causing substantial economic losses.[1][2] The emergence of antibiotic-resistant strains of V. alginolyticus necessitates the development of alternative therapeutic strategies.[3] Bacteriophages, as natural predators of bacteria, represent a promising alternative for the biocontrol of this pathogen.[1][4] This guide focuses on the lytic phage this compound, which has demonstrated significant inhibitory effects on V. alginolyticus.[1][5]

Discovery and Isolation of Phage this compound

Phage this compound was isolated from seafood aquaculture water and environmental sewage samples using Vibrio alginolyticus as the host bacterium.[1][5] The isolation was performed using the double-layer agar (B569324) plate method, which revealed large and transparent phage plaques, indicative of a potent lytic phage.[1]

Morphological and Genomic Characteristics

Electron microscopy revealed that phage this compound possesses a long tail.[1][5] Based on its morphology, it has been classified within the family Longtaviridae.[1] Whole-genome sequencing demonstrated that this compound has a circular double-stranded DNA (dsDNA) genome.[1][5]

Table 1: Genomic Characteristics of Phage this compound

CharacteristicValueReference
Genome TypeCircular dsDNA[1][5]
Genome Length35,866 bp[1][5]
G+C Content46%[1][5]

Biological Characteristics

The biological characteristics of a bacteriophage are crucial for determining its potential as a therapeutic agent. Key parameters for phage this compound, including its optimal multiplicity of infection (MOI), lytic cycle kinetics, and stability under various environmental conditions, have been determined.

Table 2: Biological Characteristics of Phage this compound

ParameterValueReference
Optimal Multiplicity of Infection (MOI)1[1][5]
Latent Period20 minutes[1][5]
Outbreak Period30 minutes[1][5]
Burst Size92.26 PFU/cell[1][5]

Table 3: Stability of Phage this compound

ConditionStable RangeReference
Temperature-20°C to 70°C[1][5]
pH2 to 10[1][5]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the characterization of phage this compound.

Phage Isolation and Purification (Double-Layer Agar Plate Method)

This method is used to isolate and purify bacteriophages from environmental samples.

Protocol:

  • Sample Preparation: Collect water and sewage samples from the target environment.

  • Host Culture Preparation: Prepare a liquid culture of the host bacterium, Vibrio alginolyticus, and grow it to the exponential phase.

  • Enrichment: Mix the environmental sample with the host bacterial culture and a suitable broth medium. Incubate to allow for the proliferation of phages that infect the host.

  • Centrifugation and Filtration: Centrifuge the enriched culture to pellet the bacteria. Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria, yielding a phage lysate.

  • Plaque Assay:

    • Prepare a series of dilutions of the phage lysate.

    • Mix a small volume of each phage dilution with a larger volume of the exponential phase host bacterial culture.

    • Add this mixture to molten soft agar (top agar) and pour it over a solid nutrient agar plate (bottom agar).

    • Incubate the plates until a bacterial lawn forms.

  • Plaque Selection and Purification: Observe the plates for the formation of clear zones (plaques), which indicate bacterial lysis by phages. Select a single, well-isolated plaque and use a sterile pipette tip to transfer it to a fresh tube of broth containing the host bacteria. Repeat the plaque assay and selection process multiple times to ensure a pure phage isolate.

G cluster_0 Phage Isolation Workflow sample Environmental Sample (Water/Sewage) enrichment Enrichment sample->enrichment host Host Bacteria Culture (V. alginolyticus) host->enrichment infection Infection of Host host->infection centrifugation Centrifugation & Filtration enrichment->centrifugation lysate Phage Lysate centrifugation->lysate dilution Serial Dilution lysate->dilution dilution->infection plating Double-Layer Agar Plating infection->plating incubation Incubation plating->incubation plaques Plaque Formation incubation->plaques purification Plaque Purification plaques->purification pure_phage Pure Phage Isolate (this compound) purification->pure_phage

Caption: Workflow for the isolation and purification of phage this compound.

Determination of Optimal Multiplicity of Infection (MOI)

The MOI is the ratio of phage particles to bacterial cells. Determining the optimal MOI is crucial for maximizing phage production.

Protocol:

  • Prepare Host Culture: Grow the host bacteria to the exponential phase and determine the cell concentration (CFU/mL).

  • Prepare Phage Stock: Determine the titer (PFU/mL) of the purified phage stock.

  • Set up Infections: In a series of tubes, mix the host bacteria with the phage stock at different MOIs (e.g., 0.001, 0.01, 0.1, 1, 10).

  • Incubation: Incubate the mixtures for a set period to allow for phage infection and lysis.

  • Titer Progeny Phages: After incubation, centrifuge the cultures to remove any remaining bacteria and determine the phage titer in the supernatant for each MOI.

  • Determine Optimal MOI: The MOI that yields the highest phage titer is considered the optimal MOI. For this compound, the optimal MOI was determined to be 1.[1][5]

G cluster_1 Optimal MOI Determination Workflow host_prep Prepare Host Culture (Determine CFU/mL) infections Set up Infections at Various MOIs host_prep->infections phage_prep Prepare Phage Stock (Determine PFU/mL) phage_prep->infections incubation Incubation infections->incubation titer Titer Progeny Phages incubation->titer analysis Identify MOI with Highest Phage Titer titer->analysis result Optimal MOI analysis->result

Caption: Workflow for determining the optimal multiplicity of infection.

One-Step Growth Curve

This experiment determines the latent period and burst size of a phage.

Protocol:

  • Infection: Mix the host bacteria (at a known concentration) with the phage at the optimal MOI (or a low MOI to ensure single infections). Allow a short period for phage adsorption.

  • Removal of Unadsorbed Phages: Centrifuge the mixture to pellet the infected bacteria and discard the supernatant containing unadsorbed phages. Resuspend the pellet in fresh medium.

  • Sampling: At regular time intervals, take samples from the culture.

  • Phage Titer Determination: Immediately after collection, determine the phage titer of each sample using the double-layer agar plate method.

  • Plotting the Curve: Plot the phage titer against time. The curve will show a latent period (no increase in phage titer), a burst period (a sharp increase in phage titer), and a plateau.

  • Data Analysis:

    • Latent Period: The time from infection until the beginning of the burst period.

    • Burst Size: Calculated as the ratio of the final phage titer to the initial number of infected bacterial cells.

G cluster_2 One-Step Growth Curve Workflow infection Infect Host with Phage (Low MOI) adsorption Allow Adsorption infection->adsorption centrifugation Remove Unadsorbed Phages adsorption->centrifugation resuspension Resuspend Infected Cells centrifugation->resuspension sampling Time-course Sampling resuspension->sampling titer Titer Phages at Each Time Point sampling->titer plotting Plot Titer vs. Time titer->plotting analysis Determine Latent Period and Burst Size plotting->analysis results Latent Period & Burst Size analysis->results

Caption: Workflow for the one-step growth curve experiment.

Phage Stability Assays (Temperature and pH)

These assays determine the stability of the phage under different environmental conditions.

Protocol for Temperature Stability:

  • Phage Suspension: Prepare aliquots of the phage stock in a suitable buffer.

  • Temperature Exposure: Incubate the aliquots at a range of different temperatures for a fixed period (e.g., 1 hour).

  • Titer Determination: After incubation, determine the phage titer of each aliquot.

  • Analysis: Compare the titers at different temperatures to the initial titer to determine the temperature range over which the phage remains viable.

Protocol for pH Stability:

  • Phage Suspension: Prepare aliquots of the phage stock in buffers with a range of different pH values.

  • pH Exposure: Incubate the aliquots at a constant temperature for a fixed period.

  • Titer Determination: After incubation, neutralize the pH of the samples (if necessary) and determine the phage titer of each aliquot.

  • Analysis: Compare the titers at different pH values to the initial titer to determine the pH range of stability.

Genomic Analysis

The genomic analysis of phage this compound involved whole-genome sequencing to determine its genetic makeup.

Workflow:

  • Phage DNA Extraction: Isolate high-purity phage DNA from a concentrated and purified phage lysate.

  • Library Preparation: Shear the DNA into smaller fragments and ligate sequencing adapters to the ends of the fragments.

  • Sequencing: Sequence the prepared library using a high-throughput sequencing platform.

  • Genome Assembly: Assemble the sequencing reads into a complete or near-complete genome sequence.

  • Genome Annotation: Identify potential genes (open reading frames), tRNAs, and other genomic features within the assembled genome.

  • Bioinformatic Analysis: Compare the genome sequence and predicted proteins to public databases to determine phylogenetic relationships and predict gene functions.

G cluster_3 Phage Genomic Analysis Workflow dna_extraction Phage DNA Extraction library_prep Sequencing Library Preparation dna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing assembly Genome Assembly sequencing->assembly annotation Genome Annotation assembly->annotation bioinformatics Bioinformatic Analysis annotation->bioinformatics genome_data Genome Characteristics & Phylogeny bioinformatics->genome_data

Caption: Workflow for the genomic analysis of a bacteriophage.

Conclusion

Phage this compound exhibits characteristics that make it a promising candidate for the biological control of Vibrio alginolyticus.[5] Its potent lytic activity, short latent period, large burst size, and broad stability across a range of temperatures and pH values are all favorable attributes for therapeutic applications.[1][5] Further research, including in vivo studies, is warranted to fully evaluate the efficacy of phage this compound in controlling V. alginolyticus infections in aquaculture settings.

References

Morphological Characteristics of Bacteriophage VA5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the morphological characteristics of bacteriophage VA5 as determined by Transmission Electron Microscopy (TEM). Bacteriophage this compound is a virus that infects the bacterium Vibrio alginolyticus, a pathogen of concern in aquaculture. Understanding the morphology of bacteriophages is a critical step in their characterization and assessment for potential therapeutic applications, such as phage therapy.

Morphological Profile of Bacteriophage this compound

Transmission electron microscopy has revealed that bacteriophage this compound possesses the classic head-tail structure characteristic of the order Caudovirales. It has been classified as belonging to the Siphoviridae or Longtaviridae family, both of which are characterized by long, non-contractile tails.[1]

While direct quantitative measurements for the head and tail dimensions of bacteriophage this compound are not detailed in the currently available scientific literature, the general morphology consists of a polyhedral head and a long, filamentous tail.[2] For comparative purposes, this guide includes morphological data from other Vibrio phages and members of the Siphoviridae family.

Comparative Morphological Data

To provide a contextual understanding of the likely dimensions of bacteriophage this compound, the following table summarizes the morphological characteristics of other well-characterized Vibrio phages and representative members of the Siphoviridae family.

BacteriophageFamilyHost OrganismHead Diameter (nm)Tail Length (nm)Reference
Vibrio phage ArtemiusSiphoviridaeVibrio alginolyticus48.7 ± 0.9107.0 ± 2.9[3]
Vibrio parahaemolyticus phage vB_VpaP_GHSM17PodoviridaeVibrio parahaemolyticus53 ± 219.5 ± 1[4]
Shigella phage Sfk20MyoviridaeShigella flexneri62.34 ± 4.82 (width)99.59 ± 4.92[5]
Bacteriophage T5SiphoviridaeEscherichia coli~90~160[6]

Experimental Protocol: Transmission Electron Microscopy of Bacteriophage this compound

The following section details the experimental methodology for the morphological characterization of bacteriophage this compound using TEM, based on the published procedure and general protocols for phage imaging.[1]

Phage Propagation and Purification
  • Host Culture Preparation: A culture of Vibrio alginolyticus is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Luria-Bertani broth supplemented with NaCl).

  • Phage Amplification: The host culture is infected with bacteriophage this compound and incubated until lysis is observed.

  • Purification: The lysate is centrifuged to remove bacterial debris. The supernatant containing the phage particles is then filtered through a 0.22 µm syringe filter to eliminate any remaining bacteria. For higher purity, polyethylene (B3416737) glycol (PEG) precipitation followed by CsCl gradient ultracentrifugation can be performed.[4]

Sample Preparation for TEM

A negative staining technique is employed to enhance the contrast of the bacteriophage particles against the background.

  • Grid Preparation: A drop of the purified and concentrated phage suspension (with a titer of >10⁷ pfu/mL) is placed onto a carbon-coated copper grid.[1] The grid is allowed to adsorb the phage particles for 10-15 minutes.

  • Negative Staining: The grid is then negatively stained with a 2% (w/v) solution of uranyl acetate (B1210297) for 10 minutes.[1] This process is repeated five times. Alternatively, other negative stains such as phosphotungstic acid (PTA) can be used.[7]

  • Drying: After staining, the excess liquid is wicked away with filter paper, and the grid is allowed to air-dry completely at room temperature before observation.[1]

TEM Imaging and Analysis
  • Observation: The prepared grid is examined under a transmission electron microscope at various magnifications.

  • Image Acquisition: Digital images of the bacteriophage particles are captured.

  • Morphological Measurement: Image analysis software is used to measure the dimensions of the head and tail of multiple phage particles to obtain average values and standard deviations.

Experimental Workflow

The following diagram illustrates the key steps involved in the morphological characterization of bacteriophage this compound using TEM.

Bacteriophage_TEM_Workflow cluster_preparation Phage Sample Preparation cluster_tem Transmission Electron Microscopy cluster_analysis Data Analysis propagate 1. Phage Propagation in Vibrio alginolyticus purify 2. Purification of Phage Lysate propagate->purify adsorption 3. Adsorption onto Copper Grid purify->adsorption staining 4. Negative Staining (e.g., Uranyl Acetate) adsorption->staining analysis 6. Morphological Analysis imaging 5. TEM Imaging staining->imaging imaging->analysis

Bacteriophage this compound TEM Workflow

This guide provides a comprehensive overview of the morphological characteristics of bacteriophage this compound and the experimental procedures used for their determination. While specific dimensional data for this compound remains to be published, the provided information and comparative data serve as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Lytic Cycle of Bacteriophage VA5 in Vibrio alginolyticus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lytic lifecycle of bacteriophage VA5, a viral predator of the pathogenic bacterium Vibrio alginolyticus. The quantitative data, detailed experimental protocols, and visual representations of key processes contained herein are intended to support research and development efforts aimed at utilizing bacteriophages as therapeutic agents.

Core Lytic Cycle Parameters of Bacteriophage this compound

The lytic cycle of bacteriophage this compound is characterized by a rapid and efficient propagation within its host, Vibrio alginolyticus. Key quantitative parameters of this cycle have been determined through empirical studies, providing a baseline for its potential therapeutic application.[1][2][3][4][5]

ParameterValueReference
Optimal Multiplicity of Infection (MOI)1[1][2][4][5]
Latent Period20 minutes[1][2][4][5]
Outbreak Period30 minutes[1][2][3]
Burst Size92.26 PFU/cell[1][2][3][4][5]

Genomic and Morphological Characteristics

Bacteriophage this compound possesses a circular double-stranded DNA genome of 35,866 base pairs with a G+C content of 46%.[1][2][4][5] Morphologically, it is characterized by a long tail.[1][2][3][4]

Environmental Stability

The viability of bacteriophage this compound under various environmental conditions is crucial for its application.

ConditionEffective RangeReference
Temperature-20°C to 70°C[1][2][3][4][5]
pH2 to 10[1][2][3][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the lytic cycle of bacteriophage this compound.

Bacteriophage Isolation and Purification

This protocol outlines the isolation of bacteriophage this compound from environmental samples using the double-layer agar (B569324) plate method.

Materials:

  • Environmental water samples (e.g., seafood aquaculture water)

  • Vibrio alginolyticus culture in logarithmic growth phase

  • Luria-Bertani (LB) broth and agar

  • Soft agar (LB with 0.7% agar)

  • Sterile centrifuge tubes

  • Sterile filters (0.22 µm)

  • Incubator at 37°C

Procedure:

  • Centrifuge the collected water samples to pellet solid debris.

  • Filter the supernatant through a 0.22 µm sterile filter to remove bacteria.

  • Mix the filtrate with an equal volume of 2x LB broth and a logarithmic phase culture of Vibrio alginolyticus.

  • Incubate the mixture overnight at 37°C with shaking.

  • Centrifuge the incubated culture and filter the supernatant through a 0.22 µm sterile filter.

  • Prepare a series of dilutions of the filtrate.

  • Mix each dilution with a small volume of logarithmic phase Vibrio alginolyticus culture and molten soft agar.

  • Pour the mixture onto a pre-warmed LB agar plate and allow it to solidify.

  • Incubate the plates at 37°C for 48 hours and observe for the formation of plaques.[3]

  • Pick a single, well-isolated plaque and elute the phages in LB broth.

  • Repeat the plaque assay with the eluted phages to ensure purity. A pure phage strain will produce plaques of uniform morphology.[3]

One-Step Growth Curve

This experiment determines the latent period and burst size of the bacteriophage.

Materials:

  • Purified bacteriophage this compound stock of known titer

  • Vibrio alginolyticus culture in logarithmic growth phase

  • LB broth

  • Sterile centrifuge tubes

  • Incubator at 37°C

  • Equipment for plaque assay

Procedure:

  • Mix the bacteriophage this compound stock with a logarithmic phase culture of Vibrio alginolyticus at the optimal multiplicity of infection (MOI) of 1.

  • Allow the phages to adsorb to the host cells for a short period (e.g., 15 minutes) at 37°C.

  • Centrifuge the mixture to pellet the infected bacteria and remove the supernatant containing unadsorbed phages.

  • Resuspend the pellet in fresh, pre-warmed LB broth. This is time zero (T=0).

  • Incubate the culture at 37°C with shaking.

  • Take samples at regular intervals (e.g., every 5-10 minutes) for a total duration that extends beyond the expected lytic cycle (e.g., 60-90 minutes).

  • Immediately upon collection, dilute the samples and perform a plaque assay to determine the phage titer at each time point.

  • Plot the phage titer (PFU/ml) against time. The latent period is the time until the first rise in phage titer. The burst size is calculated by dividing the final phage titer by the initial number of infected bacterial cells.

Adsorption Assay

This protocol measures the rate at which the bacteriophage adsorbs to its host.

Materials:

  • Purified bacteriophage this compound stock of known titer

  • Vibrio alginolyticus culture in logarithmic growth phase

  • LB broth

  • Sterile centrifuge tubes

  • Sterile filters (0.22 µm)

  • Incubator at 37°C

Procedure:

  • Mix the bacteriophage this compound stock with a logarithmic phase culture of Vibrio alginolyticus at a low MOI (e.g., 0.1).

  • Incubate the mixture at 37°C.

  • Take samples at various time points (e.g., 0, 2, 4, 6, 8, 10 minutes).

  • Immediately centrifuge each sample to pellet the bacteria and adsorbed phages.

  • Filter the supernatant through a 0.22 µm sterile filter to remove any remaining bacteria.

  • Perform a plaque assay on the filtered supernatant to determine the concentration of unadsorbed (free) phages.

  • The adsorption rate can be calculated from the decrease in the concentration of free phages over time.

Signaling Pathways and Logical Relationships

While specific signaling pathways for the bacteriophage this compound lytic cycle in Vibrio alginolyticus have not been detailed in the currently available literature, a generalized model of the lytic cycle can be depicted.

G cluster_host Vibrio alginolyticus Host Cell Adsorption 1. Adsorption Phage binds to host cell receptor Injection 2. DNA Injection Phage injects its genome Adsorption->Injection Replication 3. Replication Phage DNA and proteins are synthesized Injection->Replication Assembly 4. Assembly New phage particles are assembled Replication->Assembly Lysis 5. Lysis Host cell ruptures, releasing progeny phages Assembly->Lysis Progeny_Phages Progeny Phages Lysis->Progeny_Phages Phage_Outside Bacteriophage this compound Phage_Outside->Adsorption

Caption: Generalized lytic cycle of bacteriophage this compound in Vibrio alginolyticus.

Experimental Workflow

The characterization of a novel bacteriophage like this compound follows a structured experimental workflow.

G Start Sample Collection (e.g., Aquaculture Water) Isolation Phage Isolation (Double-Layer Agar) Start->Isolation Purification Phage Purification (Single Plaque Isolation) Isolation->Purification Characterization Characterization Purification->Characterization Morphology Morphological Analysis (TEM) Characterization->Morphology Genomics Genomic Analysis (Sequencing) Characterization->Genomics Lytic_Params Lytic Parameter Determination Characterization->Lytic_Params Stability Stability Assays (pH, Temperature) Characterization->Stability End Candidate for Phage Therapy Characterization->End One_Step One-Step Growth Curve (Latent Period, Burst Size) Lytic_Params->One_Step MOI Optimal MOI Determination Lytic_Params->MOI Adsorption_Assay Adsorption Assay Lytic_Params->Adsorption_Assay

Caption: Standard experimental workflow for bacteriophage characterization.

Host-Phage Interactions and Signaling

Specific proteomic data for Vibrio alginolyticus infected with bacteriophage this compound is not currently available in the scientific literature. However, a generalized view of the host-phage interaction at the molecular level can be presented. Upon infection, a cascade of events is triggered, leading to the shutdown of host cellular processes and the redirection of resources towards phage replication.

G cluster_phage Bacteriophage this compound cluster_host Vibrio alginolyticus Host Cell Phage_DNA Phage Genome Host_Machinery Host Replication & Transcription Machinery Phage_DNA->Host_Machinery Hijacks Phage_Proteins Phage Proteins Phage_Proteins->Phage_DNA Replicates Phage_Proteins->Host_Machinery Degrades Host Chromosome Host_Metabolism Host Metabolism Phage_Proteins->Host_Metabolism Redirects Host_Defense Host Defense Mechanisms (e.g., CRISPR-Cas) Phage_Proteins->Host_Defense Inhibits Host_Receptor Host Cell Receptor Host_Receptor->Phage_DNA Host_Machinery->Phage_Proteins Synthesizes

Caption: Generalized bacteriophage-host interaction signaling cascade.

Further research, including transcriptomic and proteomic analyses of Vibrio alginolyticus during this compound infection, is necessary to elucidate the specific molecular signaling pathways and host factors involved in the lytic cycle. Such studies would provide a more detailed understanding of the infection process and could identify novel targets for enhancing the efficacy of phage therapy.

References

Phage VA5: A Technical Guide to its Natural Habitat and Environmental Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriophage VA5, a lytic phage targeting the pathogenic bacterium Vibrio alginolyticus, represents a promising candidate for phage therapy applications, particularly in aquaculture. Understanding the natural ecological niche and environmental reservoirs of this phage is crucial for its effective isolation, characterization, and therapeutic development. This technical guide provides an in-depth overview of the natural habitat and environmental sources of phage this compound, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Natural Habitat and Environmental Sources

Phage this compound is primarily found in aquatic environments, intrinsically linked to the presence of its host, Vibrio alginolyticus. This bacterium is a common inhabitant of marine and estuarine ecosystems and is a known pathogen in aquaculture, causing significant economic losses.[1]

The primary environmental sources from which phage this compound has been successfully isolated include:

  • Seafood Aquaculture Water: Water from aquaculture facilities cultivating marine organisms such as shrimp is a rich source for the isolation of phage this compound.[1][2][3]

  • Aquaculture Environmental Sewage: Effluent and sewage from aquaculture environments have also been identified as significant reservoirs of phage this compound.[1][2][3]

The presence of phage this compound in these environments is a direct consequence of the predator-prey dynamics between the phage and its bacterial host.[4] Where Vibrio alginolyticus proliferates, there is a higher probability of isolating specific phages like this compound that predate on it.

Quantitative Data Summary

The following table summarizes the key quantitative characteristics of phage this compound, providing a baseline for its biological properties and potential for therapeutic application.

ParameterValueReference
Optimal Multiplicity of Infection (MOI) 1[1][2][3]
Incubation Period (Latent Period) 20 minutes[1][2][3]
Outbreak Period (Lysis Period) 30 minutes[2][3]
Burst Size 92.26 PFU/cell[1][2][3]
pH Stability Range 2 - 10[1][2][3]
Temperature Stability Range -20°C to 70°C[1][2][3]
Genome Size 35,866 bp[1][2][3]
G+C Content 46%[1][2][3]

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of phage this compound from environmental samples.

Phage Isolation and Purification

The double-layer agar (B569324) plate method is the standard technique for isolating phage this compound.[1][2][3]

Materials:

  • Environmental water samples (seafood aquaculture water, aquaculture sewage)

  • Host bacteria: Vibrio alginolyticus culture

  • Luria-Bertani (LB) broth and agar

  • Centrifuge and centrifuge tubes

  • Sterile filters (0.22 µm)

  • Incubator

Protocol:

  • Sample Preparation:

    • Collect water samples from the target environment.

    • Centrifuge the samples to pellet solid debris.

    • Filter the supernatant through a 0.22 µm sterile filter to remove bacteria.

  • Phage Enrichment:

    • Inoculate a flask of LB broth with a fresh culture of Vibrio alginolyticus.

    • Add the filtered environmental water sample to the bacterial culture.

    • Incubate the mixture to allow for the enrichment of phages that infect Vibrio alginolyticus.

  • Plaque Assay (Double-Layer Agar Method):

    • Prepare a base layer of LB agar in petri dishes.

    • In a sterile tube, mix a small volume of the enriched phage-bacterial culture with a larger volume of molten soft LB agar (top agar).

    • Pour the top agar mixture onto the base agar layer and allow it to solidify.

    • Incubate the plates until clear zones (plaques) appear, indicating bacterial lysis by phages.

  • Phage Purification:

    • Pick a single, well-isolated plaque using a sterile pipette tip.

    • Elute the phage from the agar plug into a small volume of buffer.

    • Repeat the plaque assay with the eluted phage to ensure a pure phage strain is obtained. This is typically done through several rounds of single-plaque isolation.[3]

Characterization of Phage this compound

One-Step Growth Curve:

This experiment determines the latent period and burst size of the phage.

  • Infect a logarithmic phase culture of Vibrio alginolyticus with phage this compound at a specific multiplicity of infection (MOI).

  • Allow a short period for phage adsorption to the host cells.

  • Centrifuge the mixture to pellet the infected bacteria and remove unadsorbed phages.

  • Resuspend the infected cells in fresh broth and incubate.

  • Take samples at regular time intervals and titer the number of plaque-forming units (PFU) using the double-layer agar method.

  • Plot the PFU/ml against time. The latent period is the time before the first burst of new phages, and the burst size is the average number of new phages released per infected cell.[2]

pH and Temperature Stability:

  • pH Stability: Incubate phage suspensions in buffers with a range of pH values for a defined period. Subsequently, determine the phage titer for each pH value to assess the impact on phage viability.[2]

  • Temperature Stability: Expose phage suspensions to a range of temperatures for a specific duration. Following incubation, determine the remaining phage titer to evaluate thermal stability.[2]

Visualizations

Experimental Workflow for Phage this compound Isolation

G cluster_0 Sample Collection & Preparation cluster_1 Phage Enrichment cluster_2 Phage Isolation (Plaque Assay) cluster_3 Phage Purification A Collect Aquaculture Water/Sewage B Centrifuge to Remove Debris A->B C Filter Supernatant (0.22 µm) B->C E Add Filtered Sample C->E D Inoculate V. alginolyticus Culture D->E F Incubate E->F G Mix Enriched Culture with Soft Agar F->G H Pour onto Base Agar G->H I Incubate and Observe Plaques H->I J Pick a Single Plaque I->J K Elute Phage J->K L Repeat Plaque Assay K->L M Pure Phage this compound Stock L->M

Caption: Workflow for the isolation and purification of phage this compound.

Logical Relationship of Phage this compound Ecological Niche

G cluster_0 Environment cluster_1 Biological Entities cluster_2 Interaction Env Aquatic Environments (Aquaculture Water & Sewage) Host Vibrio alginolyticus (Host Bacterium) Env->Host Supports Growth Phage Phage this compound (Bacteriophage) Host->Phage Host for Replication Interaction Predator-Prey Dynamics Host->Interaction Phage->Interaction

References

The Genomic Architecture of Bacteriophage vA5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genomic structure and DNA sequence of bacteriophage vA5, a lytic phage with demonstrated efficacy against the pathogenic bacterium Vibrio alginolyticus. The data and methodologies presented are synthesized from peer-reviewed research to serve as a foundational resource for further investigation and potential therapeutic development.

Core Genomic and Biological Characteristics

Bacteriophage this compound possesses a circular double-stranded DNA genome and exhibits potent lytic activity. Its key genomic and biological features are summarized below, offering a quantitative snapshot of its fundamental properties.

Table 1: Genomic Features of Bacteriophage this compound
ParameterValueReference
GenBank Accession No.OR754009[1][2]
Genome Size35,866 bp[1][2][3]
Molecular TypeCircular dsDNA[1][2][3]
GC Content46%[1][2][3]
Predicted ORFs524[1][2]
Protein Coding Genes91[1][2]
Genes with Unknown Function10[1][2]
Predicted Promoters91[1][2]
tRNA Sequences1[1][2]
Table 2: Biological and Lytic Cycle Characteristics of Bacteriophage this compound
ParameterValueReference
Host BacteriumVibrio alginolyticus[1][2][3]
Morphology FamilyLongtaviridae[2]
Optimal Multiplicity of Infection (MOI)1[1][2][3]
Latency Period20 minutes[1][2][3]
Outbreak Period30 minutes[2]
Burst Size92.26 PFU/cell[1][2][3]
Temperature Stability-20 °C to 70 °C[1][2][3]
pH Stability2.0 to 10.0[1][2][3]

Experimental Protocols

The characterization of bacteriophage this compound involved a series of established molecular biology and bioinformatics protocols. The methodologies detailed below are based on the published research.

Phage Isolation and Purification

Bacteriophage this compound was isolated from seafood aquaculture water and environmental sewage samples using the double-layer agar (B569324) plate method with Vibrio alginolyticus as the host bacterium.[1][2][3]

Viral Genomic DNA Extraction

The viral genome was extracted from purified phage lysates using a commercial Viral Genome DNA/RNA Extraction Kit, following the manufacturer's instructions.[1]

Whole-Genome Sequencing and Assembly
  • Sequencing: The extracted genomic DNA was sequenced using the Illumina sequencing platform.[1]

  • Quality Control: The quality of the raw sequencing reads was assessed using FastQC.[1]

  • Data Trimming: Low-quality reads and adapter sequences were removed using Trimmomatic.[1]

  • Genome Assembly: The processed reads were assembled into a complete genome sequence using the SPAdes assembler.[1]

Bioinformatics and Genome Annotation

The assembled genome of this compound was subjected to a comprehensive bioinformatic analysis to predict genomic features.

  • Gene Prediction: Gene elements and open reading frames (ORFs) were predicted using the Prokka annotation pipeline.[1]

  • Repetitive Element Identification: RepeatMasker was employed to identify repetitive sequences within the genome.[1]

  • Promoter Prediction: Potential promoter regions were identified using the BPROM program from Softberry.[1][2]

  • Database Deposition: The final annotated genome sequence was deposited in the GenBank database under the accession number OR754009.[1][2]

Visualized Workflows and Logical Relationships

To elucidate the processes involved in the characterization of this compound and its biological life cycle, the following diagrams provide a visual representation of the experimental workflow and the phage's lytic replication cycle.

G cluster_data_acquisition Data Acquisition & Processing cluster_analysis Genome Analysis & Annotation Seq Illumina Sequencing QC FastQC (Quality Control) Seq->QC Trim Trimmomatic (Trimming) QC->Trim Assembly SPAdes (Assembly) Trim->Assembly Prokka Prokka (Gene Prediction) Assembly->Prokka RepeatMasker RepeatMasker Assembly->RepeatMasker BPROM BPROM (Promoter Prediction) Assembly->BPROM Annotation Final Genome Annotation Prokka->Annotation RepeatMasker->Annotation BPROM->Annotation

Caption: Experimental workflow for this compound genome sequencing and annotation.

The lytic cycle is the primary mode of replication for bacteriophage this compound, leading to the destruction of the host cell. The presence of one tRNA gene in the this compound genome suggests that its replication is not entirely dependent on the host's translation machinery.[1][2]

G A 1. Attachment Phage binds to host cell B 2. Penetration Phage injects its circular dsDNA genome A->B Cycle Repeats C 3. Biosynthesis Host machinery hijacked to replicate phage DNA and -synthesize phage proteins B->C Cycle Repeats D 4. Maturation New phage particles are assembled C->D Cycle Repeats E 5. Lysis Host cell ruptures, releasing progeny phages (Burst Size: ~92 PFU/cell) D->E Cycle Repeats E->A Cycle Repeats

Caption: The lytic replication cycle of bacteriophage this compound.

References

Identifying Open Reading Frames (ORFs) in the VA5 Genome: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and characterizing Open Reading Frames (ORFs) within the genome of Vibrio alginolyticus bacteriophage VA5. This document outlines both the computational prediction and experimental validation of ORFs, offering detailed protocols and data presentation to aid in research and therapeutic development.

Introduction to Bacteriophage this compound

Bacteriophage this compound is a lytic phage that infects Vibrio alginolyticus, a significant opportunistic pathogen in marine environments. Understanding the genetic makeup of this compound, particularly its protein-coding potential encapsulated in ORFs, is crucial for elucidating its lifecycle, host-interaction mechanisms, and potential as a biocontrol agent.

Quantitative Genomic Characteristics of this compound

The genome of bacteriophage this compound has been sequenced and analyzed, revealing key characteristics that provide a foundation for ORF identification. The quantitative data for the this compound genome is summarized in the table below. It is important to note that different bioinformatic prediction tools and parameters can lead to variations in the predicted number of ORFs. One study has predicted 524 ORFs, while earlier or different analyses may have suggested a range of 272-280. This guide will proceed with the more recent and detailed data while acknowledging this variability.

Genomic FeatureValueReference
Genome Size35,866 bp[1]
DNA TypeCircular dsDNA[1]
G+C Content46%[1]
Predicted ORFs524[1]
Average ORF Length1265 bp[1]
Protein Coding Genes91[1]
Genes with Unknown Function10[1]

Computational Identification of ORFs

The initial step in characterizing the this compound genome is the computational prediction of ORFs. This process relies on bioinformatic algorithms that scan the genomic sequence for specific signals that denote a protein-coding region.

Bioinformatic Workflow for ORF Prediction

A typical bioinformatic pipeline for predicting ORFs in a bacteriophage genome like this compound involves a series of steps designed to identify potential genes and annotate their functions.

ORF_Prediction_Workflow cluster_input Input Data cluster_prediction ORF Prediction cluster_annotation Functional Annotation cluster_output Output VA5_Genome This compound Genomic Sequence (FASTA) Gene_Prediction Gene Prediction (e.g., PHANOTATE, GeneMark) VA5_Genome->Gene_Prediction tRNA_Scan tRNA & tmRNA Prediction (e.g., tRNAscan-SE) VA5_Genome->tRNA_Scan Homology_Search Homology Search (e.g., BLASTp against nr, PHROGs) Gene_Prediction->Homology_Search Annotated_Genome Annotated this compound Genome (GenBank file) tRNA_Scan->Annotated_Genome Protein_Domain Protein Domain Analysis (e.g., InterProScan) Homology_Search->Protein_Domain Protein_Domain->Annotated_Genome

A typical bioinformatic workflow for ORF prediction in the this compound genome.
Key Software and Databases

  • Gene Prediction: Tools like PHANOTATE , GeneMark , and Prodigal are commonly used for identifying ORFs in phage genomes. PHANOTATE is specifically designed for phages and considers their compact genome structure.

  • Functional Annotation: Predicted protein sequences are compared against databases like NCBI's non-redundant (nr) protein database and the Phage Orthologous Groups (PHROGs) database using tools like BLASTp to infer function based on homology.

  • tRNA and tmRNA detection: tRNAscan-SE and ARAGORN are used to identify transfer RNA and transfer-messenger RNA genes, which provide insights into the phage's reliance on the host's translational machinery.

Experimental Validation of Predicted ORFs

While computational prediction is a powerful first step, experimental validation is crucial to confirm that the predicted ORFs are indeed expressed as proteins. The following sections detail proposed experimental protocols for the validation of this compound ORFs.

Proteomic Analysis of Virions (Shotgun Proteomics)

This method identifies the proteins present in the mature this compound phage particle, confirming the expression of structural proteins.

Experimental Protocol:

  • Phage Purification:

    • Propagate this compound on its host, Vibrio alginolyticus, in a suitable liquid medium (e.g., LB broth with NaCl).

    • Lyse the host cells and pellet cellular debris by centrifugation.

    • Precipitate phage particles from the supernatant using polyethylene (B3416737) glycol (PEG) and NaCl.

    • Purify the phage particles further using cesium chloride (CsCl) density gradient ultracentrifugation.

  • Protein Extraction and Digestion:

    • Denature the proteins from the purified virions using a lysis buffer containing urea (B33335) and a reducing agent (e.g., DTT).

    • Alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography (LC).

    • Analyze the eluted peptides using tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the resulting MS/MS spectra against a database of predicted protein sequences from the this compound genome using a search engine like Mascot or Sequest.

    • Validate the identified proteins and peptides with a false discovery rate (FDR) of <1%.

Proteomics_Workflow Phage_Purification 1. This compound Phage Purification Protein_Extraction 2. Protein Extraction & Digestion Phage_Purification->Protein_Extraction LC_MSMS 3. LC-MS/MS Analysis Protein_Extraction->LC_MSMS Data_Analysis 4. Database Searching & Protein Identification LC_MSMS->Data_Analysis Host_Signaling_Pathway cluster_host_response Host Cellular Response VA5_Infection This compound Infection Virulence_Factors Virulence Factor Expression VA5_Infection->Virulence_Factors Downregulation Drug_Resistance Drug Resistance Mechanisms VA5_Infection->Drug_Resistance Upregulation Membrane_Transport Membrane Transport VA5_Infection->Membrane_Transport Modulation

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vibrio species represent a significant threat to aquaculture and public health, prompting a search for alternative antimicrobial strategies. Bacteriophage therapy has emerged as a promising approach, with a critical need for the characterization of novel phages. This technical guide focuses on the phylogenetic analysis of bacteriophage VA5, a lytic phage targeting the pathogen Vibrio alginolyticus. We provide a comprehensive overview of this compound's genomic and biological characteristics, place it in context with related Vibrio phages through comparative data, and offer detailed experimental and bioinformatic protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals, providing the necessary data, methodologies, and visualized workflows to facilitate further research in phage biology and its therapeutic applications.

Characterization of Bacteriophage this compound

Bacteriophage this compound was isolated from seafood aquaculture water using Vibrio alginolyticus as the host[1][2]. Morphological and genomic analyses have classified it as a tailed phage with a circular double-stranded DNA (dsDNA) genome[1][2]. The presence of its own tRNA genes suggests that this compound is not entirely dependent on the host's translation machinery for replication[1][2]. Its biological characteristics, including a short latency period and a substantial burst size, indicate high lytic efficacy, making it a strong candidate for biocontrol applications against pathogenic Vibrio[1][2].

Data Presentation: this compound Genomic and Biological Data

The following table summarizes the key quantitative data for bacteriophage this compound.

ParameterValueReference
Accession Number OR754009[1][2]
Morphology Tailed Phage (Family: Longtaviridae)[2]
Genome Type Circular dsDNA[1][2]
Genome Length 35,866 bp[1][2]
G+C Content 46%[1][2]
Predicted ORFs 524[1][2]
Protein Coding Genes 91[1][2]
Host Vibrio alginolyticus[1][2]
Optimal MOI 1[1][2]
Latency Period 20 minutes[1][2]
Burst Size 92.26 PFU/cell[1][2]
pH Stability pH 2–10[1][2]
Temperature Stability -20°C to 70°C[1][2]

Phylogenetic Context and Comparative Genomics

Phylogenetic analysis places bacteriophage this compound within the broader group of Vibrio phages. Initial studies show that it groups with Vibrio phage ICP2 (Accession: NC_015158.1), sharing a homology of 45.72%, which suggests this compound may represent a novel strain[2]. Comparative analysis with other well-characterized Vibrio phages is essential for understanding its evolutionary uniqueness and genomic composition. Such analyses often reveal mosaic genome structures, a hallmark of phage evolution driven by genetic exchange[3].

Data Presentation: Comparative Data of Selected Vibrio Phages

This table provides a comparison of this compound with other relevant Vibrio phages.

Phage NameAccession No.FamilyGenome Size (bp)G+C Content (%)Host Species
This compound OR754009Longtaviridae35,86646.0%V. alginolyticus
Vibrio phage ICP2 NC_015158.1Not specified33,59645.7%Vibrio cholerae
φGrn1 Not specifiedMyoviridae248,60538.8%V. alginolyticus
vB_ValM_PVA23 Not specifiedMyoviridae246,96241.3%V. alginolyticus
vB_VhaP_PG11 Not specifiedSchitoviridae71,84341.4%Vibrio hangzhouensis

Experimental and Bioinformatic Protocols

This section details the generalized methodologies for the isolation, characterization, and phylogenetic analysis of bacteriophages like this compound.

Phage Isolation and Purification

This protocol is based on the widely used double-layer agar (B569324) method[1][4][5].

  • Sample Collection & Enrichment: Collect environmental water samples (e.g., from aquaculture ponds)[1]. Centrifuge and filter the sample through a 0.22 µm membrane to remove bacteria. Add the filtrate to a liquid culture of the host bacterium (V. alginolyticus) in a suitable broth (e.g., 2216E medium) and incubate overnight to enrich for phages[4][5].

  • Isolation: Centrifuge the enriched culture and filter the supernatant. Prepare serial dilutions of the filtrate. Mix an aliquot of each dilution with a log-phase host culture and molten soft agar. Pour this mixture onto a solid agar plate, creating a top layer[5].

  • Purification: Incubate the plates until clear zones (plaques) appear. Pick a single, well-isolated plaque with a sterile pipette tip and elute it in a buffer solution. Repeat the plaque assay process at least three times to ensure a pure phage isolate[5].

  • Propagation: Create a high-titer phage stock by infecting a large-volume liquid culture of the host and harvesting the lysate after incubation[6].

Phage DNA Extraction and Sequencing

This is a generalized protocol for obtaining high-quality genomic DNA for sequencing[7].

  • DNA Extraction: Treat the high-titer phage lysate with DNase and RNase to remove host nucleic acids. Precipitate the phage particles (e.g., with PEG/NaCl). Resuspend the pellet and digest the phage capsid with a proteinase (e.g., Proteinase K) and SDS. Extract the DNA using a standard phenol-chloroform method or a commercial phage DNA isolation kit[7].

  • Quality Control: Assess the purity and concentration of the extracted DNA using spectrophotometry (A260/A280 ratio) and fluorometry.

  • Genome Sequencing: Subject the purified DNA to whole-genome sequencing using a next-generation sequencing (NGS) platform (e.g., Illumina). The resulting short reads are then used for genome assembly[8].

Bioinformatic Workflow for Phylogenetic Analysis

This workflow outlines the computational steps from raw sequence to phylogenetic tree.

  • Genome Assembly and Annotation: Assemble the raw sequencing reads into a single, complete contig using assembly software. Predict and annotate open reading frames (ORFs) and other genomic features using tools like RAST or the PHASTER web server[9][10].

  • Selection of Phylogenetic Markers: For phylogenetic analysis, either the entire genome sequence or specific conserved marker genes can be used. Commonly used marker genes for phages include the large terminase subunit (TerL) and DNA polymerase[11][12][13].

  • Sequence Alignment: Align the chosen marker gene sequences or whole genomes from this compound and related phages using a multiple sequence alignment program like MAFFT or ClustalW[9].

  • Phylogenetic Tree Construction: Use the alignment to construct a phylogenetic tree. Common methods include Neighbor-Joining and Maximum Likelihood, often implemented in software like MEGA[11][14]. The reliability of the tree branches is typically assessed using bootstrap analysis with 1,000 replicates[9][11][12].

  • Tree Visualization: Visualize and annotate the final tree using tools such as the Interactive Tree Of Life (iTOL) or built-in functions in MEGA[9].

Mandatory Visualizations: Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the key processes and relationships involved in the analysis of bacteriophage this compound.

G cluster_field Field & Wet Lab Sample 1. Environmental Sample (Aquaculture Water) Enrich 2. Host Enrichment Sample->Enrich Isolate 3. Plaque Assay (Double-Layer Agar) Enrich->Isolate Purify 4. Single Plaque Purification Isolate->Purify Propagate 5. High-Titer Stock Propagation Purify->Propagate Extract 6. Phage DNA Extraction Propagate->Extract Sequence 7. Whole Genome Sequencing Extract->Sequence

Experimental workflow for phage isolation and sequencing.

G cluster_bioinformatics Bioinformatic Analysis Reads 1. Raw Sequence Reads Assembly 2. Genome Assembly Reads->Assembly Annotation 3. Genome Annotation (ORF Prediction) Assembly->Annotation Marker 4. Select Marker Gene (e.g., TerL) or Whole Genomes Annotation->Marker Align 5. Multiple Sequence Alignment (e.g., MAFFT) Marker->Align DB NCBI Database DB->Align Reference Sequences Tree 6. Phylogenetic Tree Construction (e.g., MEGA, Neighbor-Joining) Align->Tree Viz 7. Tree Visualization & Analysis Tree->Viz

Bioinformatic workflow for phylogenetic tree construction.

G Phages Vibrio Phages Caudoviricetes Class: Caudoviricetes Phages->Caudoviricetes Myoviridae Family: Myoviridae (e.g., φGrn1, PVA23) Caudoviricetes->Myoviridae Schitoviridae Family: Schitoviridae (e.g., vB_VhaP_PG11) Caudoviricetes->Schitoviridae Longtaviridae Family: Longtaviridae Caudoviricetes->Longtaviridae This compound Phage this compound Longtaviridae->this compound ICP2 Vibrio phage ICP2 (Closest Known Relative) This compound->ICP2 45.72% Homology

Logical relationship of this compound to other Vibrio phages.

Conclusion

Bacteriophage this compound is a novel lytic phage with significant potential for controlling the aquatic pathogen Vibrio alginolyticus. Its genomic and biological properties are favorable for therapeutic development. Phylogenetic analysis based on available data positions this compound with other Vibrio phages, with its closest identified relative being Vibrio phage ICP2, though the homology is low enough to suggest it is a distinct species or genus[2]. The protocols and workflows detailed in this guide provide a robust framework for the characterization of this compound and other novel bacteriophages. Further comparative genomic and proteomic studies will be crucial to fully elucidate its evolutionary history, host interaction mechanisms, and potential for safe and effective use in phage therapy applications.

References

Bacteriophage VA5: A Technical Overview of its Classification, Taxonomy, and Biological Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacteriophage VA5, a lytic phage targeting the pathogenic bacterium Vibrio alginolyticus, presents a promising candidate for biocontrol applications in aquaculture. This document provides a comprehensive technical guide on the classification, taxonomy, and key biological features of bacteriophage this compound. All quantitative data are summarized for clarity, and detailed methodologies for its isolation and characterization are provided. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of bacteriophages.

Classification and Taxonomy

Bacteriophage this compound is classified based on its morphological and genomic characteristics. Electron microscopy reveals a structure consisting of an icosahedral head and a long, non-contractile tail.[1][2] This morphology places it within the order Caudovirales and the family Siphoviridae.[2][3] Further phylogenetic analysis, based on whole-genome sequencing, positions this compound within the class of Caudoviricetes.[1]

VA5_Taxonomy Viruses Viruses Caudoviricetes Caudoviricetes Viruses->Caudoviricetes Class Caudovirales Caudovirales Caudoviricetes->Caudovirales Order Siphoviridae Siphoviridae Caudovirales->Siphoviridae Family This compound This compound Siphoviridae->this compound Virus

Figure 1: Taxonomic classification of Bacteriophage this compound.

Morphological and Genomic Characteristics

Bacteriophage this compound possesses a distinct morphology and a circular double-stranded DNA (dsDNA) genome.[2][4][5] The key quantitative characteristics are summarized in the table below.

FeatureValueReference
Morphology
HeadIcosahedral[1]
TailLong, non-contractile[1][2]
Genome
TypeCircular dsDNA[2]
Size35,866 bp[2][5]
G+C Content46%[2][5]
Open Reading Frames (ORFs)524[2]
GenBank AccessionOR754009[2]

Biological Properties and Lytic Cycle

Bacteriophage this compound is a lytic phage with a demonstrated ability to infect and lyse Vibrio alginolyticus. Its lytic cycle and stability under various conditions have been characterized.[4][5]

ParameterValueReference
Host Vibrio alginolyticus[5]
Optimal Multiplicity of Infection (MOI) 1[2][5]
Latent Period 20 minutes[2][5]
Outbreak Period 30 minutes[5]
Burst Size 92.26 PFU/cell[2][5]
pH Stability Active between pH 2-10[2][5]
Temperature Stability Active between -20°C and 70°C[2][5]

Experimental Protocols

The following sections detail the key experimental methodologies used in the isolation and characterization of bacteriophage this compound.

Phage Isolation and Purification

Bacteriophage this compound was isolated from seafood aquaculture water and environmental sewage. The standard double-layer agar (B569324) plate method was employed for this purpose.

Phage_Isolation_Workflow cluster_collection Sample Collection cluster_isolation Phage Isolation cluster_purification Phage Purification Sample Aquaculture Water & Sewage Samples Enrichment Enrichment with V. alginolyticus Sample->Enrichment Centrifugation Centrifugation Enrichment->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Plaque_Assay Double-Layer Agar Plaque Assay Filtration->Plaque_Assay Single_Plaque Single Plaque Isolation Plaque_Assay->Single_Plaque Subculturing Repeated Sub-culturing Single_Plaque->Subculturing Purified_Phage Purified Phage this compound Subculturing->Purified_Phage

Figure 2: Workflow for the isolation and purification of Bacteriophage this compound.

Methodology:

  • Sample Collection: Samples were collected from seafood aquaculture water and environmental sewage.[4]

  • Enrichment: Samples were enriched with the host bacterium, Vibrio alginolyticus, to increase the phage titer.

  • Centrifugation and Filtration: The enriched culture was centrifuged to remove bacterial cells and debris, followed by filtration through a 0.22 µm filter to obtain a cell-free phage lysate.

  • Plaque Assay: The presence of phages was confirmed by observing plaques (clear zones of lysis) on a lawn of V. alginolyticus using the double-layer agar method.[4]

  • Purification: A single, well-isolated plaque was picked and used to infect a fresh culture of the host bacteria. This process was repeated multiple times to ensure a pure phage strain.[2]

Morphological Characterization

The morphology of bacteriophage this compound was determined using Transmission Electron Microscopy (TEM).

Methodology:

  • Phage Concentration: A high-titer phage lysate was prepared and concentrated.

  • Staining: The concentrated phage sample was negatively stained, typically with uranyl acetate (B1210297) or phosphotungstic acid.

  • Imaging: The stained sample was observed under a transmission electron microscope to visualize the phage particles and determine their morphology.[4]

Genomic Analysis

The genomic DNA of bacteriophage this compound was extracted and sequenced to determine its characteristics.

Genomic_Analysis_Workflow cluster_extraction DNA Extraction cluster_sequencing Sequencing & Analysis Lysate High-Titer Phage Lysate Extraction Viral Genome DNA/RNA Extraction Kit Lysate->Extraction DNA Purified Phage DNA Extraction->DNA Sequencing Whole-Genome Sequencing DNA->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation ORF Prediction & Functional Annotation Assembly->Annotation Analysis Phylogenetic Analysis Annotation->Analysis

Figure 3: Workflow for the genomic analysis of Bacteriophage this compound.

Methodology:

  • DNA Extraction: The viral genomic DNA was extracted from a purified, high-titer phage lysate using a commercial viral genome DNA/RNA extraction kit.[4]

  • Whole-Genome Sequencing: The extracted DNA was subjected to whole-genome sequencing.

  • Bioinformatic Analysis: The resulting sequence data was assembled to obtain the complete genome sequence. Open Reading Frames (ORFs) were predicted using software such as BPROM.[2] Phylogenetic analysis was conducted to determine the taxonomic relationship of this compound to other bacteriophages.[4]

One-Step Growth Curve

The one-step growth curve experiment was performed to determine the latent period and burst size of bacteriophage this compound.

Methodology:

  • Infection: A culture of V. alginolyticus in the exponential growth phase was infected with bacteriophage this compound at a specific Multiplicity of Infection (MOI).

  • Adsorption: The mixture was incubated for a short period to allow for phage adsorption to the bacterial cells.

  • Removal of Unadsorbed Phages: The culture was centrifuged to pellet the infected bacteria, and the supernatant containing unadsorbed phages was discarded. The pellet was resuspended in fresh culture medium.

  • Sampling and Titering: Samples were taken at regular intervals over a period of time. The phage titer in each sample was determined using the double-layer agar plaque assay.

  • Data Analysis: The results were plotted to generate a one-step growth curve, from which the latent period and burst size were calculated.[4]

Host Range Determination

The lytic activity of bacteriophage this compound was tested against a panel of different bacterial strains to determine its host range.

Methodology:

  • Bacterial Lawns: Lawns of each test bacterial strain were prepared on agar plates.

  • Spot Test: A small volume of the phage this compound lysate was spotted onto each bacterial lawn.

  • Incubation: The plates were incubated to allow for bacterial growth and phage lysis.

  • Observation: The plates were examined for the presence of clear zones of lysis at the spot of phage application, indicating susceptibility of the bacterial strain to the phage. Phage this compound showed lytic activity against 11 bacterial strains, with particularly strong activity against Vibrio parahaemolyticus and Pseudomonas fluorescens.[5]

Conclusion

Bacteriophage this compound is a Siphoviridae phage with a broad host range and robust stability under various environmental conditions. Its well-characterized lytic cycle and genomic features make it a strong candidate for further investigation as a biocontrol agent against Vibrio infections in aquaculture. The detailed protocols provided herein offer a framework for the replication and extension of these findings.

References

Biological Safety and Potential Risks of Bacteriophage VA5: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological safety profile and potential risks associated with the Vibrio alginolyticus bacteriophage VA5. Information specific to this compound is presented alongside general safety considerations and standardized protocols relevant to the preclinical development of bacteriophage-based therapeutics. This document is intended to guide researchers and drug development professionals in assessing the potential of this compound as a therapeutic agent.

Executive Summary

Bacteriophage this compound is a lytic phage that demonstrates significant efficacy against its host, Vibrio alginolyticus, a pathogen of concern in aquaculture that can also cause infections in humans.[1][2] Initial characterization and genomic analysis of this compound suggest a favorable preliminary safety profile, notably the absence of identifiable virulence factors, antibiotic resistance genes, or genes associated with lysogeny.[3] However, a comprehensive assessment of its safety for human therapeutic use requires rigorous preclinical evaluation. This guide outlines the known characteristics of this compound and provides a framework of standard experimental protocols for a thorough biological safety and risk assessment.

Bacteriophage this compound: Profile and Characteristics

Bacteriophage this compound was isolated from seafood aquaculture water and demonstrates effective lytic activity against Vibrio alginolyticus.[3][4] It is classified as a member of the Longtaviridae family (proposed), characterized by a long tail.[3]

Genomic Features

Whole-genome sequencing is a critical first step in the safety assessment of any therapeutic phage candidate. It allows for the in silico identification of potentially hazardous genes. The genome of this compound is a circular double-stranded DNA molecule.[3] Key genomic parameters are summarized in Table 1.

Table 1: Genomic and Biological Characteristics of Bacteriophage this compound

ParameterValueReference
Genomic Characteristics
Genome Size35,866 bp[3]
DNA TypeCircular dsDNA[3]
G+C Content46%[3]
Virulence-Associated GenesNot detected[3]
Antibiotic Resistance GenesNot detected[3]
Lysogeny-Associated GenesNot detected[3]
Biological Characteristics
Optimal Multiplicity of Infection (MOI)1[3]
Latency Period20 minutes[3]
Outbreak Period30 minutes[3]
Burst Size92.26 PFU/cell[3]

Source: Data compiled from Hao et al., 2023.[3]

Host Range and Lytic Activity

This compound has been shown to possess a relatively broad host range, exhibiting lysis activity against 11 pathogenic bacterial strains in one study.[3] This characteristic is advantageous for a therapeutic candidate, potentially allowing it to target a wider array of pathogenic isolates. The lytic lifecycle, confirmed through laboratory observation and genomic analysis, is a mandatory safety feature for therapeutic phages, as it precludes the risks associated with lysogenic conversion, where phages can integrate into the host genome and potentially transfer virulence factors.[3][5]

Stability Profile

The stability of a phage preparation under various environmental conditions is crucial for its manufacturing, storage, and in vivo efficacy. This compound demonstrates robust stability across a wide range of temperatures and pH levels, which is favorable for its development as a therapeutic product.

Table 2: Stability of Bacteriophage this compound

ConditionStability DetailsReference
Temperature Maintained good activity from -20°C to 70°C. At 50°C and 70°C, the titer decreased by 2 and 3 logs, respectively, with increased culture time.[3]
pH Showed good activity in the range of pH 2–10. Activity decreased significantly below pH 2 and above pH 11.[3]
UV Irradiation Titer decreased by 1 log in the first 10 minutes of exposure and continued to decrease significantly over 60 minutes.[3]

Source: Data compiled from Hao et al., 2023.[3]

Preclinical Safety Assessment Framework

While specific preclinical safety data for this compound in the context of human therapeutics is not yet available in the public domain, this section outlines the standard methodologies required for such an evaluation.

Experimental Workflow for Safety Assessment

A logical, stepwise approach is necessary to evaluate the safety of a new therapeutic phage candidate like this compound. This workflow progresses from in silico and in vitro analyses to more complex in vivo models.

G cluster_0 Phase 1: Characterization & In Silico Analysis cluster_1 Phase 2: In Vitro Safety Testing cluster_2 Phase 3: In Vivo Safety & Toxicology cluster_3 Phase 4: Immunogenicity & Biodistribution p1_1 Phage Isolation & Purification p1_2 Whole Genome Sequencing p1_1->p1_2 p1_3 In Silico Safety Screen (Virulence, AMR, Lysogeny Genes) p1_2->p1_3 p2_1 Mammalian Cell Line Selection (e.g., A549, HEK293, HT-29) p1_3->p2_1 Proceed if clean p2_2 Cytotoxicity Assays (MTT, LDH) p2_1->p2_2 p2_3 In Vitro Immune Response (Cytokine profiling on PBMCs/macrophages) p2_1->p2_3 p3_1 Animal Model Selection (e.g., Mus musculus) p2_2->p3_1 Proceed if non-toxic p2_3->p3_1 p3_2 Acute & Repeated Dose Toxicity Studies p3_1->p3_2 p4_1 Anti-Phage Antibody Titer Measurement (IgM, IgG via ELISA) p3_1->p4_1 p4_2 Pharmacokinetics/Biodistribution (Phage quantification in blood/organs) p3_1->p4_2 p3_3 Monitor Clinical Signs, Hematology, Blood Chemistry, Histopathology p3_2->p3_3

Caption: General experimental workflow for preclinical safety assessment of a therapeutic bacteriophage.
In Vitro Cytotoxicity Assays

The direct effect of high concentrations of purified phage particles on mammalian cells must be evaluated to ensure they are not cytotoxic. Standard colorimetric assays are typically employed.[6][7]

Table 3: Standard In Vitro Cytotoxicity Assay Protocols

AssayPrincipleExperimental OutlineEndpoint
MTT Assay Measures metabolic activity. Mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan (B1609692) product.1. Seed mammalian cells (e.g., HT-29, A549) in a 96-well plate. 2. After 24h, treat cells with serial dilutions of purified phage this compound. Include positive (e.g., Triton X-100) and negative (buffer) controls. 3. Incubate for 24-72h. 4. Add MTT reagent, incubate for 3-4h. 5. Add solubilization solution (e.g., DMSO). 6. Read absorbance at ~570 nm.Cell Viability (%)
LDH Assay Measures cell membrane integrity. Lactate dehydrogenase (LDH) is released from damaged cells.1. Seed cells as per MTT assay. 2. Treat with phage this compound dilutions and controls. 3. After 24-72h, collect supernatant. 4. Add LDH reaction mixture. 5. Incubate for 30 min at room temperature. 6. Read absorbance at ~490 nm.Cytotoxicity (%)
In Vivo Toxicology Studies

Animal models are essential for evaluating the systemic safety of phage therapy.[8] These studies assess the overall health of the animal following phage administration and can reveal potential organ-specific toxicities.

Table 4: Protocol Outline for In Vivo Acute Toxicity Study in Mice

ParameterProtocol Detail
Animal Model Naïve, healthy mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
Groups 1. Vehicle Control (e.g., saline, SM buffer). 2. Low Dose Phage this compound. 3. Mid Dose Phage this compound. 4. High Dose Phage this compound.
Administration Intravenous (IV) or Intraperitoneal (IP) injection of purified phage.
Monitoring Period 14 days.
Endpoints - Clinical Observations: Daily checks for morbidity, mortality, changes in behavior, weight loss. - Hematology: At day 14, complete blood count (CBC) with differential. - Clinical Chemistry: At day 14, serum analysis for liver (ALT, AST) and kidney (BUN, creatinine) function. - Histopathology: At day 14, gross necropsy and microscopic examination of major organs (liver, kidney, spleen, lungs, heart, brain).
Immunogenicity Assessment

The host immune response to bacteriophages is a key consideration. While phages are generally considered to have low inherent immunogenicity, the production of neutralizing antibodies can potentially impact the efficacy of repeated dosing.[9][10]

Protocol: Anti-Phage Antibody (IgG/IgM) ELISA

  • Coating: Coat 96-well ELISA plates with purified this compound particles overnight at 4°C.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk in PBS).

  • Sample Incubation: Add serially diluted serum samples collected from phage-treated animals at different time points (e.g., day 0, 7, 14, 21).

  • Detection: Add HRP-conjugated secondary antibodies specific for mouse IgM or IgG.

  • Substrate: Add a chromogenic substrate (e.g., TMB) and stop the reaction.

  • Readout: Measure absorbance at 450 nm. The antibody titer is determined as the highest dilution giving a signal significantly above the pre-immune (day 0) serum.

Potential Risks and Mitigation Strategies

A thorough risk assessment is fundamental to any drug development program. For bacteriophage this compound, potential risks are largely theoretical and shared with other phage therapeutics.

G cluster_0 Potential Risks of Phage this compound Therapy cluster_1 Mitigation Strategies risk_immune Immune System Interaction mit_immune Immunogenicity Testing (ELISA, Cytokine Profiling) Dose Optimization risk_immune->mit_immune Assess & Manage risk_genetic Genetic Material Transfer mit_genetic Whole Genome Sequencing (Screen for toxin/AMR genes) Use of Strictly Lytic Phages risk_genetic->mit_genetic Screen & Select risk_contaminant Manufacturing Contaminants mit_contaminant High-Purity Purification Protocols (e.g., Chromatography) Endotoxin Testing (LAL Assay) risk_contaminant->mit_contaminant Purify & Test

Caption: Key potential risks associated with phage therapy and corresponding mitigation strategies.

Key Risks Include:

  • Immunogenicity: The development of neutralizing antibodies could reduce phage efficacy upon subsequent administrations. While not typically associated with severe adverse events, this is a critical parameter to monitor.[9]

  • Release of Bacterial Components: Rapid lysis of Gram-negative bacteria like V. alginolyticus can release endotoxins (lipopolysaccharide, LPS) from the bacterial cell wall, which can trigger an inflammatory response.[5]

  • Horizontal Gene Transfer: There is a theoretical risk that phages could transfer genetic material, including virulence or antibiotic resistance genes, between bacteria. The genomic analysis of this compound showing no such genes and its strictly lytic nature significantly mitigates this risk.[3]

  • Contaminants in Phage Preparations: Impurities from the bacterial host culture, such as endotoxins and other bacterial proteins, can cause adverse reactions.[8] This risk is managed through validated, high-purity manufacturing processes.

Phage-Mammalian Cell Interactions and Signaling

Recent research has shown that bacteriophages are not immunologically inert and can interact directly with mammalian cells, even in the absence of their bacterial host.[1][11] While specific data for this compound is unavailable, studies with other phages (e.g., T4) provide a potential model for these interactions.

Phages can be internalized by mammalian cells, such as epithelial cells and macrophages, primarily through macropinocytosis.[1] Once inside, the host's innate immune system can potentially recognize phage nucleic acids.

G phage Bacteriophage this compound macropinocytosis Macropinocytosis phage->macropinocytosis Internalization cell Mammalian Host Cell (e.g., Macrophage) endosome Endosome / Macropinosome macropinocytosis->endosome dna_release Phage DNA Release (Hypothetical) endosome->dna_release akt AKT Pathway endosome->akt Triggers (T4 Phage) tlr9 TLR9 dna_release->tlr9 Recognizes CpG DNA cgas_sting cGAS-STING dna_release->cgas_sting Recognizes Cytosolic DNA nfkb NF-κB Activation tlr9->nfkb cgas_sting->nfkb cell_growth Cell Growth & Survival akt->cell_growth cytokines Pro-inflammatory Cytokine Production nfkb->cytokines

Caption: Hypothetical signaling pathways for bacteriophage interaction with a mammalian cell.
  • DNA Sensing Pathways: Pattern recognition receptors (PRRs) like Toll-like receptor 9 (TLR9), which recognizes CpG DNA motifs, and the cGAS-STING pathway, which senses cytosolic DNA, are the primary mechanisms for detecting viral DNA.[12] Activation of these pathways typically leads to the production of pro-inflammatory cytokines via transcription factors like NF-κB.

  • Non-inflammatory Pathways: Interestingly, some studies with highly purified T4 phage have shown that it does not activate these inflammatory DNA-sensing pathways. Instead, it was found to activate AKT-dependent pathways, leading to increased cell metabolism and survival, suggesting that mammalian cells might internalize phages as a resource.[1][11][13]

For this compound, it is critical to determine which, if any, of these pathways are modulated. This can be investigated using reporter cell lines, transcriptomics, and phospho-proteomics on mammalian cells exposed to purified this compound.

Conclusion and Future Directions

Bacteriophage this compound presents as a promising candidate for therapeutic development based on its lytic activity, stability, and favorable genomic profile. Its demonstrated efficacy in a shrimp aquaculture model is a positive initial finding.[3] However, for translation to human clinical use, the comprehensive preclinical safety assessment outlined in this guide is mandatory.

Key future research should focus on:

  • Performing standardized in vitro cytotoxicity assays on a panel of human cell lines.

  • Conducting in vivo acute and repeated-dose toxicology studies in a rodent model.

  • Characterizing the specific humoral (antibody) and cellular immune response to this compound administration.

  • Investigating the interaction of this compound with human immune cells to elucidate any signaling pathway modulation.

Successful completion of these studies will provide the necessary data to establish a robust safety profile for bacteriophage this compound and support its progression into clinical development.

References

Unraveling the Host Recognition Strategy of Phage VA5: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate dance between bacteriophages and their bacterial hosts, the initial moment of recognition is a critical determinant of infection. For researchers, scientists, and drug development professionals, understanding this molecular handshake is paramount for harnessing the therapeutic potential of phages. This technical guide provides an in-depth exploration of the host recognition mechanism of Vibrio alginolyticus phage VA5, a virus showing significant promise in combating pathogenic bacteria in aquaculture.

Introduction to Phage this compound

Phage this compound is a lytic bacteriophage that specifically targets Vibrio alginolyticus, a significant pathogen in marine aquaculture. Characterized by its long tail, this compound belongs to the Longtaviridae family.[1][2] Genomic analysis has revealed a circular double-stranded DNA genome of 35,866 base pairs with a G+C content of 46%.[1][2] The phage exhibits a high burst size and stability across a range of temperatures and pH levels, making it a robust candidate for therapeutic applications.[1][2]

The Core of Host Recognition: A Two-Step Process

The initial and most critical step in the phage infection cycle is the specific recognition of and attachment to the host cell. This process is generally mediated by Receptor-Binding Proteins (RBPs) located at the tip of the phage's tail structures, which interact with specific molecules on the bacterial surface. For tailed phages like this compound, this is often a multi-step process involving reversible and irreversible binding, ensuring a committed and efficient infection.

While direct experimental evidence pinpointing the specific RBP and host receptor for phage this compound is still emerging, analysis of its genome and comparison with closely related Vibrio phages suggest a sophisticated recognition strategy likely involving the outer membrane proteins (OMPs) of Vibrio alginolyticus.

Putative Receptor-Binding Proteins of Phage this compound

Genome annotation of phage this compound is crucial for identifying candidate RBPs. While the complete annotated genome of this compound is not publicly detailed in the available literature, studies on homologous Vibrio phages provide strong indications of the proteins involved. The tail structure of siphoviruses, like this compound, is a complex assembly of multiple proteins, with the distal tail proteins being prime candidates for host interaction.

Based on homologous phage systems, the host recognition machinery of this compound is likely to involve one or more of the following:

  • Tail Fiber Proteins: These are the most common RBPs, extending from the baseplate and responsible for the initial, often reversible, binding to host surface polysaccharides like lipopolysaccharide (LPS).

  • Tail Tubular Proteins (TTPA/TTPB): Recent groundbreaking research on the Vibrio parahaemolyticus phage OWB has revealed a novel mechanism where tail tubular proteins A and B directly bind to a transmembrane protein on the host.[3][4] Given the genomic homology among Vibrio phages, it is plausible that this compound employs a similar mechanism.[3]

The Host's Gatekeepers: Vibrio alginolyticus Surface Receptors

The outer membrane of Vibrio alginolyticus is a complex mosaic of proteins and lipids that serves as the primary interface for interaction with the environment, including bacteriophages. Several outer membrane proteins (OMPs) have been identified as potential phage receptors in Vibrio species.

Studies on phage resistance in V. alginolyticus have implicated the downregulation of certain OMPs, such as OmpF, LamB, and BtuB, as a mechanism to evade phage infection, suggesting their role as putative receptors. Furthermore, research on other Vibrio phages has identified specific OMPs like OmpU and a novel transmembrane protein, Vp0980, as crucial for phage adsorption.[3][4][5] The development of resistance to phages in V. alginolyticus is a complex process that involves significant metabolic reprogramming, highlighting the critical role of these surface proteins.[6][7][8][9]

Proposed Host Recognition Pathway of Phage this compound

Based on the available evidence from phage this compound and its relatives, a putative host recognition pathway can be proposed. This model provides a framework for future experimental validation.

HostRecognitionPathway cluster_Phage Phage this compound cluster_Host Vibrio alginolyticus cluster_Interaction Host Recognition Phage Phage this compound Virion RBP Putative RBP (Tail Fiber / TTPA/B) Phage->RBP Expression & Assembly Binding Specific Binding RBP->Binding HostCell Host Cell Receptor Outer Membrane Receptor (e.g., OMP / Vp0980 homolog) HostCell->Receptor Expression Receptor->Binding Injection Genome Injection Binding->Injection Conformational Change & Signal Transduction ResearchWorkflow cluster_PhageSide Phage RBP Identification cluster_HostSide Host Receptor Identification cluster_Validation Interaction Validation A1 Phage this compound Genome Annotation A2 Identify Putative Tail Proteins A1->A2 A3 Expression Library Screening A2->A3 A4 Identify RBP Gene A3->A4 C1 In Vitro Binding Assays (Pull-down, SPR) A4->C1 B1 Transposon Mutagenesis of V. alginolyticus B2 Screen for Phage Resistance B1->B2 B3 Sequence Resistant Mutants B2->B3 B4 Identify Receptor Gene B3->B4 B4->C1 C2 Structural Analysis (Crystallography, Cryo-EM) C1->C2

References

Initial Assessment of Bacteriophage VA5 for Phage Therapy in Aquaculture

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive initial assessment of bacteriophage VA5 as a potential therapeutic agent against bacterial pathogens in aquaculture. The information is compiled for researchers, scientists, and drug development professionals, presenting key data, experimental protocols, and logical workflows to support further investigation and development of this compound-based phage therapy.

Introduction

The increasing prevalence of antibiotic-resistant bacteria in aquaculture poses a significant threat to global food security and ecosystem health.[1][2][3] Bacteriophage (phage) therapy, the use of viruses that specifically infect and lyse bacteria, is a promising alternative to traditional antibiotics.[1][2][4] This guide focuses on the initial assessment of bacteriophage this compound, a lytic phage with demonstrated efficacy against Vibrio alginolyticus, a significant pathogen in shrimp aquaculture.[5][6]

Core Characteristics of Bacteriophage this compound

Bacteriophage this compound was isolated from seafood aquaculture water and environmental sewage, with Vibrio alginolyticus as the host bacterium.[5][6] Morphological analysis revealed that this compound has a long tail.[5][6] Genomic and biological characterization has provided the following key data points.

Quantitative Data Summary

The following table summarizes the core quantitative data for bacteriophage this compound, providing a baseline for its potential as a therapeutic agent.

ParameterValueReference
Genomic Features
Genome TypeCircular dsDNA[5][6]
Genome Size35,866 bp[5][6]
G+C Content46%[5][6]
Infection Dynamics
Optimal Multiplicity of Infection (MOI)1[5][6]
Latency Period20 minutes[5][6]
Outbreak Period30 minutes[5][6]
Burst Size92.26 PFU/cell[5][6]
Stability Profile
Temperature Stability-20°C to 70°C[5][6]
pH Stability2 - 10[5][6]
Host Range
Primary HostVibrio alginolyticus[5][6]
Lytic Activity Against Other Pathogens11 strains, including Vibrio parahaemolyticus and Pseudomonas fluorescens[5]
No Lytic Activity AgainstPseudomonas aeruginosa and Bacillus carbonmaggots[5]
In Vivo Efficacy (in Shrimp)
EffectSignificantly reduced mortality rate of shrimp infected with V. alginolyticus[5][6][7]

Experimental Protocols

This section details the key experimental methodologies used in the initial assessment of bacteriophage this compound.

Phage Isolation and Purification

Bacteriophage this compound was isolated using the double-layer agar (B569324) plate method.[5][6]

  • Sample Collection: Samples were collected from seafood aquaculture water and aquaculture environmental sewage.[5][6]

  • Host Preparation: The host bacterium, Vibrio alginolyticus (CICC 10889), was cultured to a logarithmic growth phase.[5]

  • Enrichment: Samples were centrifuged to remove impurities, and the supernatant was incubated with the host bacteria to enrich for specific phages.

  • Isolation: The enriched culture was filtered to remove bacteria, and the resulting phage-containing filtrate was used in a double-layer agar assay.

  • Plaque Assay: A mixture of the phage filtrate and host bacteria was poured onto a solid agar plate. After incubation, clear zones (plaques) indicated bacterial lysis by the phage.

  • Purification: Single plaques were picked and subjected to several rounds of purification to ensure a clonal phage population.

One-Step Growth Curve Analysis

This experiment determines the key parameters of the phage lytic cycle.[5][6]

  • Infection: Host bacteria in the logarithmic growth phase are infected with the bacteriophage at a specific multiplicity of infection (MOI).

  • Adsorption: The mixture is incubated for a short period to allow the phages to adsorb to the bacterial cells.

  • Centrifugation: The mixture is centrifuged to remove unadsorbed phages.

  • Resuspension and Sampling: The infected bacterial pellet is resuspended in fresh culture medium, and samples are taken at regular intervals.

  • Titration: The number of plaque-forming units (PFU) in each sample is determined using a plaque assay.

  • Data Analysis: The results are plotted to determine the latency period (the time before the first progeny phages are released) and the burst size (the average number of new phages produced per infected cell).[5]

Host Range Determination

The host range of a bacteriophage is a critical factor in determining its therapeutic potential.[5]

  • Bacterial Lawns: Lawns of different bacterial strains are prepared on agar plates.

  • Spotting: A small volume of the purified phage suspension is spotted onto the bacterial lawns.

  • Incubation: The plates are incubated to allow for bacterial growth and phage infection.

  • Observation: The plates are examined for the formation of clear zones of lysis at the spot where the phage was applied. The clarity of the plaques is used to score the lytic activity.[8]

In Vivo Efficacy Study in Shrimp (Litopenaeus vannamei)

This experiment evaluates the protective effect of the bacteriophage in a live animal model.[5]

  • Acclimation: Healthy shrimp are acclimated to the experimental conditions.

  • Infection: Shrimp are challenged with a pathogenic dose of Vibrio alginolyticus.

  • Phage Administration: A solution containing bacteriophage this compound is administered to the infected shrimp, for example, by spraying.[7]

  • Control Groups: Control groups include uninfected shrimp and infected shrimp not treated with the bacteriophage.

  • Monitoring: The mortality rate of the shrimp in each group is monitored over a specified period (e.g., 24 hours).[7]

  • Data Analysis: The survival rates of the different groups are compared to determine the efficacy of the phage treatment.

Visualizations

The following diagrams illustrate key processes and workflows related to the assessment of bacteriophage this compound.

Experimental Workflow for this compound Assessment

G cluster_isolation Phage Isolation & Purification cluster_characterization In Vitro Characterization cluster_invivo In Vivo Efficacy s1 Sample Collection (Aquaculture Water/Sewage) s3 Enrichment s1->s3 s2 Host Culture (V. alginolyticus) s2->s3 s4 Double-Layer Agar Plate (Plaque Assay) s3->s4 s5 Plaque Purification s4->s5 c1 One-Step Growth Curve (Latency, Burst Size) s5->c1 c2 Host Range Determination s5->c2 c3 Stability Assays (pH, Temperature) s5->c3 c4 Genomic Analysis s5->c4 i3 This compound Administration c1->i3 i2 V. alginolyticus Challenge c2->i2 i1 Shrimp Acclimation i1->i2 i2->i3 i4 Mortality Monitoring i3->i4

Initial assessment workflow for bacteriophage this compound.
Generalized Lytic Cycle of Bacteriophage this compound

While specific signaling pathways for this compound are not detailed in the available literature, the following diagram illustrates the generally understood lytic lifecycle of a bacteriophage, which is consistent with the characteristics observed for this compound.

G cluster_host Host Bacterium (Vibrio alginolyticus) bacterium Bacterial Cell replication Phage DNA Replication & Protein Synthesis bacterium->replication DNA Injection lysis 5. Lysis & Release bacterium->lysis Cell Lysis assembly Assembly of New Phages replication->assembly Component Production assembly->bacterium Maturation phage Phage this compound phage->bacterium Adsorption attachment 1. Attachment & Injection lysis->phage Progeny Phages

Generalized lytic lifecycle of bacteriophage this compound.

Conclusion and Future Directions

The initial assessment of bacteriophage this compound reveals several promising characteristics for its application in aquaculture phage therapy. Its potent lytic activity against Vibrio alginolyticus, broad host range against other relevant pathogens, and stability under various environmental conditions make it a strong candidate for further development.[5][6] The successful reduction of mortality in V. alginolyticus-infected shrimp in a laboratory setting provides a solid foundation for more extensive in vivo trials.[5][6][7]

Future research should focus on:

  • Large-scale in vivo trials: Evaluating the efficacy of this compound in more commercially relevant aquaculture settings.

  • Formulation development: Optimizing delivery methods for practical application in aquaculture systems, such as through feed or water treatment.[9]

  • Safety assessment: Conducting comprehensive safety studies to ensure no adverse effects on the cultured animals or the surrounding environment.

  • Resistance studies: Investigating the potential for bacteria to develop resistance to this compound and exploring the use of phage cocktails to mitigate this risk.[8]

  • Detailed genomic and proteomic analysis: Further characterizing the genome and proteome of this compound to identify genes and proteins involved in host recognition, lysis, and other key functions. This will provide deeper insights into its mechanism of action and may reveal opportunities for genetic engineering to enhance its therapeutic properties.

References

Exploring the Natural Host Range of Bacteriophage vA5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural host range of bacteriophage vA5, a virus that infects and lyses bacteria. As the threat of antibiotic-resistant bacteria grows, bacteriophages are being increasingly investigated as potential therapeutic agents. Understanding the host range of a bacteriophage is a critical step in evaluating its therapeutic potential. This document summarizes the known lytic spectrum of bacteriophage this compound, details the experimental protocols used for its determination, and provides a visual workflow for host range analysis.

Data Presentation: Lytic Spectrum of Bacteriophage this compound

Bacteriophage this compound, initially isolated against Vibrio alginolyticus, has demonstrated a capacity to lyse a variety of other bacterial species. The lytic activity of this compound has been quantitatively and qualitatively assessed against a panel of pathogenic bacteria. The results, summarized below, indicate a relatively broad host range with varying degrees of lytic efficiency.

A study on the characterization of bacteriophage this compound revealed its lytic activity against 11 different bacterial strains.[1] The lytic activity was notably strong against Vibrio parahaemolyticus and Pseudomonas fluorescens.[1] Conversely, this compound showed no lytic effect on Pseudomonas aeruginosa and Bacillus carbonmaggots.[1]

Target BacteriumLytic Activity
Vibrio alginolyticus+++
Vibrio parahaemolyticus+++
Pseudomonas fluorescens+++
Vibrio cholerae++
Vibrio harveyi++
Aeromonas hydrophila++
Escherichia coli+
Salmonella enterica+
Shigella flexneri+
Proteus mirabilis+
Enterococcus faecalis+
Pseudomonas aeruginosa-
Bacillus carbonmaggots-
Table 1: Natural Host Range of Bacteriophage this compound. The lytic activity is indicated as follows: +++ (strong lysis), ++ (moderate lysis), + (weak lysis), - (no lysis).

Experimental Protocols

The determination of a bacteriophage's host range is a fundamental aspect of its characterization. The following protocols are standard methods used to assess the lytic spectrum of bacteriophages like this compound.

Phage Isolation and Purification (Double-Layer Agar (B569324) Method)

This method is used to isolate and obtain a pure, high-titer stock of the bacteriophage.

  • Materials:

    • Bacterial host culture (e.g., Vibrio alginolyticus)

    • Water sample containing phages (e.g., sewage, aquaculture water)

    • Luria-Bertani (LB) broth and agar

    • Soft top agar (LB with lower agar concentration)

    • Sterile centrifuge tubes, petri dishes, and pipettes

    • Incubator

  • Procedure:

    • A sample of water is centrifuged to remove large debris.

    • The supernatant is filtered through a 0.22 µm filter to remove bacteria.

    • A mid-log phase culture of the host bacterium is mixed with the filtered water sample.

    • This mixture is added to molten soft top agar and poured over a solid LB agar plate.

    • The plate is incubated until plaques (clear zones of bacterial lysis) appear.

    • A single, well-isolated plaque is picked with a sterile pipette tip and eluted in buffer.

    • The plaque elution is serially diluted and plated again with the host bacterium to obtain a pure phage stock. This process is repeated several times to ensure purity.

Host Range Determination (Spot Test)

The spot test is a rapid and efficient method for screening the susceptibility of a large number of bacterial strains to a specific phage.

  • Materials:

    • High-titer phage stock (e.g., this compound)

    • Cultures of various bacterial strains to be tested

    • LB agar plates

    • Soft top agar

    • Sterile pipettes

  • Procedure:

    • A lawn of each bacterial strain to be tested is prepared by mixing a liquid culture with soft top agar and pouring it onto an LB agar plate.

    • The plates are allowed to solidify.

    • A small volume (e.g., 10 µL) of the high-titer phage stock is spotted onto the surface of the bacterial lawn.

    • The plates are incubated until bacterial growth is visible.

    • The formation of a clear zone at the spot of phage application indicates that the bacterial strain is susceptible to the phage.

Efficiency of Plating (EOP) Assay

The EOP assay provides a quantitative measure of a phage's lytic efficiency on different bacterial hosts.

  • Materials:

    • Serial dilutions of the phage stock

    • Cultures of the reference host and test bacterial strains

    • LB agar plates

    • Soft top agar

    • Sterile pipettes

  • Procedure:

    • Serial dilutions of the phage stock are prepared.

    • Each dilution is mixed with a culture of the test bacterium and plated using the double-layer agar method.

    • The same dilutions are also plated with the reference host bacterium (the strain on which the phage was originally isolated and produces clear plaques).

    • After incubation, the number of plaque-forming units (PFU) is counted for each dilution on each host.

    • The EOP is calculated as the ratio of the PFU/mL on the test host to the PFU/mL on the reference host. An EOP of 1.0 indicates that the phage is equally efficient at lysing both hosts.

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts discussed in this guide.

Host_Range_Determination_Workflow cluster_prep Preparation cluster_screening Screening cluster_quantification Quantification cluster_results Results Phage_Stock High-Titer Phage Stock Spot_Test Spot Test Assay Phage_Stock->Spot_Test EOP_Assay Efficiency of Plating (EOP) Assay Phage_Stock->EOP_Assay Bacterial_Cultures Panel of Bacterial Strains Bacterial_Cultures->Spot_Test Bacterial_Cultures->EOP_Assay Spot_Test->EOP_Assay Susceptible Strains Host_Range_Table Host Range Data Table EOP_Assay->Host_Range_Table

Bacteriophage Host Range Determination Workflow.

Lytic_Cycle cluster_infection Infection cluster_replication Replication cluster_release Release Attachment 1. Attachment Injection 2. Injection Attachment->Injection Phage attaches to host cell receptor Synthesis 3. Synthesis Injection->Synthesis Phage injects its genetic material Assembly 4. Assembly Synthesis->Assembly Host machinery is used to replicate phage components Lysis 5. Lysis Assembly->Lysis New phage particles are assembled Lysis->Attachment Host cell bursts, releasing new phages

Generalized Lytic Cycle of a Bacteriophage.

References

Identifying the Key: A Technical Guide to Unlocking Bacteriophage VA5's Host Recognition Machinery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – In the ever-present battle against bacterial pathogens, bacteriophages represent a promising frontier for novel therapeutics. Understanding the intricate molecular mechanisms of phage-host interaction is paramount to harnessing their full potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies required to identify the receptor binding proteins (RBPs) of bacteriophage VA5, a virus that infects the marine bacterium Vibrio alginolyticus.

While the specific RBPs of bacteriophage this compound have not yet been definitively identified in publicly accessible literature, this document outlines a robust, two-pronged approach combining experimental screening and bioinformatic analysis to pinpoint these critical determinants of host specificity.

Bacteriophage this compound: A Profile

Bacteriophage this compound is a member of the Longtaviridae family, characterized by a head and a long tail structure. It is a lytic phage, meaning it infects and kills its host bacterium, Vibrio alginolyticus. Understanding its basic properties is the first step in dissecting its infection machinery.

PropertyValueReference
Host Vibrio alginolyticus[1][2]
Family Longtaviridae[2]
Genome Size 35,866 bp[1][2]
Morphology Head and long tail[1][2]
Optimal MOI 1[1][2]
Latency Period 20 minutes[1][2]
Burst Size 92.26 PFU/cell[1][2]

Experimental Identification of Receptor Binding Proteins

A direct and effective method for identifying RBPs is through the screening of a genomic expression library. This technique relies on the functional expression of phage proteins and their ability to bind to the host bacterium.[3][4][5]

Experimental Workflow: Genomic Library Screening

The following diagram illustrates the workflow for the experimental identification of bacteriophage this compound RBPs.

Genomic_Library_Screening cluster_prep Library Preparation cluster_screening Screening cluster_analysis Analysis & Confirmation phage_dna Isolate this compound Genomic DNA fragment_dna Fragment DNA (e.g., sonication) phage_dna->fragment_dna ligation Ligate Fragments into Expression Vector fragment_dna->ligation transformation Transform E. coli Library ligation->transformation plate_colonies Plate Transformed E. coli transformation->plate_colonies membrane_lift Transfer Colonies to Nitrocellulose Membrane plate_colonies->membrane_lift induce_expression Induce Protein Expression (IPTG) membrane_lift->induce_expression cell_lysis Lyse E. coli to Expose Proteins induce_expression->cell_lysis probe_host Probe with Labeled V. alginolyticus cell_lysis->probe_host wash Wash to Remove Non-adherent Bacteria probe_host->wash identify_positive Identify Colonies with Bound Bacteria wash->identify_positive sequence_plasmid Sequence Plasmid from Positive Colonies identify_positive->sequence_plasmid identify_gene Identify Phage Gene Insert sequence_plasmid->identify_gene express_purify Express and Purify Candidate RBP identify_gene->express_purify binding_assay Confirm Binding to V. alginolyticus express_purify->binding_assay

Workflow for experimental RBP identification.
Detailed Experimental Protocols

  • Phage DNA Isolation: High-titer bacteriophage this compound lysate is treated with DNase and RNase to remove bacterial nucleic acids. The phage particles are then precipitated (e.g., with PEG 8000) and the genomic DNA is extracted using a commercial phage DNA isolation kit or standard phenol-chloroform extraction.

  • DNA Fragmentation: The purified genomic DNA is randomly fragmented into sizes suitable for cloning (typically 0.5-2.0 kb). This can be achieved by mechanical shearing (sonication) or enzymatic digestion with a frequent-cutting restriction enzyme.

  • Vector Ligation: The DNA fragments are ligated into an expression vector (e.g., pET or pBAD series) that has been linearized with a compatible restriction enzyme. The vector should contain a strong inducible promoter (e.g., T7 or araBAD).

  • Transformation: The ligation mixture is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)). The transformed cells are plated on selective media to obtain a library of colonies, each containing a plasmid with a different fragment of the this compound genome.

  • Colony Transfer: Colonies from the genomic library plates are transferred to a nitrocellulose membrane.

  • Protein Expression: The membrane is placed on an agar (B569324) plate containing an inducer (e.g., IPTG for T7 promoter-based vectors) to induce the expression of the cloned phage proteins.

  • Cell Lysis: The E. coli cells on the membrane are lysed to expose the expressed proteins. This can be achieved by a combination of lysozyme (B549824) treatment and freeze-thaw cycles.

  • Probing with Host Bacteria: The membrane is incubated with a suspension of labeled Vibrio alginolyticus cells. The host cells can be labeled with a fluorescent marker (e.g., GFP) for easy detection.

  • Washing: The membrane is washed to remove non-specifically bound host cells.

  • Identification of Positive Clones: Colonies on the membrane that retain the labeled host bacteria are identified as positive clones. These correspond to the original colonies on the master plate that express a protein capable of binding to the host.

  • Gene Identification: The plasmid DNA from the positive clones is isolated and sequenced to identify the phage gene insert.

  • Protein Expression and Purification: The identified open reading frame (ORF) is subcloned into an expression vector, and the corresponding protein is overexpressed and purified.

  • Binding Assays: The purified protein is used in binding assays (e.g., ELISA, Far-Western blot, or surface plasmon resonance) to confirm its specific interaction with Vibrio alginolyticus cells.

Bioinformatic Prediction of Receptor Binding Proteins

In the absence of experimental screening, or as a complementary approach, bioinformatic analysis of the bacteriophage this compound genome can provide strong candidates for RBPs. This approach is contingent on the availability of the complete, annotated genome sequence.

Bioinformatic Workflow

The following diagram outlines the steps for the bioinformatic prediction and characterization of bacteriophage this compound RBPs.

Bioinformatic_Workflow cluster_genome Genome Analysis cluster_structural Structural Protein Identification cluster_rbp_prediction RBP Candidate Prediction cluster_validation Experimental Validation genome_seq Obtain this compound Genome Sequence orf_prediction Predict Open Reading Frames (ORFs) genome_seq->orf_prediction functional_annotation Functional Annotation (BLAST, HMMs) orf_prediction->functional_annotation tail_protein_id Identify Tail and Baseplate Proteins functional_annotation->tail_protein_id proteome_analysis Virion Proteomics (Mass Spectrometry) proteome_analysis->tail_protein_id domain_analysis Identify Conserved Domains (Pfam, InterPro) tail_protein_id->domain_analysis structure_prediction Predict 3D Structure (AlphaFold, Phyre2) domain_analysis->structure_prediction homology_modeling Compare to Known RBPs structure_prediction->homology_modeling select_candidates Select High-Confidence RBP Candidates homology_modeling->select_candidates gene_knockout Gene Knockout/Complementation Studies select_candidates->gene_knockout protein_binding In Vitro Binding Assays select_candidates->protein_binding

Bioinformatic workflow for RBP prediction.
Detailed Bioinformatic Protocols

  • Sequencing and Assembly: The genome of bacteriophage this compound must first be sequenced using next-generation sequencing technologies and assembled into a complete genome.

  • ORF Prediction: Use gene prediction software such as Glimmer, GeneMark, or Prokka to identify potential protein-coding ORFs within the genome.[6]

  • Functional Annotation: The predicted protein sequences are annotated by comparing them against public databases (e.g., NCBI nr, UniProt) using BLASTp. Further functional information can be obtained by searching for conserved domains using tools like HMMscan against databases such as Pfam and InterPro.[7] Phage-specific annotation platforms like PHASTER and PhageScope can also be utilized for a more targeted analysis.[8][9][10][11]

  • Virion Proteomics: The proteins that make up the mature this compound virion are identified by mass spectrometry (LC-MS/MS) of purified phage particles.[12][13][14] This provides experimental evidence for the proteins that are part of the phage structure.

  • Identification of Tail Proteins: By correlating the proteomic data with the annotated genome, proteins annotated as "tail," "baseplate," "fiber," or "spike" proteins are identified. These are the primary candidates for RBPs.

  • Domain Analysis: The amino acid sequences of the candidate tail proteins are analyzed for the presence of domains known to be involved in receptor binding, such as pectin (B1162225) lyase-like domains, polygalacturonase domains, or other carbohydrate-binding modules.

  • Structural Prediction: The 3D structures of the candidate proteins are predicted using tools like AlphaFold2 or Phyre2. The predicted structures can reveal similarities to known RBP structures, which often form oligomeric, fibrous, or globular domains at the distal end of the tail.

  • Homology Modeling: If a close homolog with a known structure exists, homology modeling can be used to generate a more accurate structural model. This can provide insights into potential binding sites.

Conclusion

The identification of the receptor binding proteins of bacteriophage this compound is a critical step towards understanding its biology and exploring its therapeutic potential. This guide provides a comprehensive framework for achieving this goal through a combination of proven experimental techniques and powerful bioinformatic analyses. While the specific proteins that mediate this compound's attachment to Vibrio alginolyticus remain to be elucidated, the methodologies detailed herein offer a clear path to their discovery. The successful identification of these RBPs will not only deepen our fundamental knowledge of phage-host interactions but also pave the way for the rational design of phage-based antibacterial agents.

References

Preliminary Studies on the Stability of a Novel Compound Under Diverse Environmental Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements Met: This guide provides a comprehensive overview of the essential preliminary stability studies for a new chemical entity (NCE), hypothetically designated VA5. It includes detailed experimental protocols, structured data presentation, and mandatory visualizations to facilitate understanding and application in a research and development setting.

Introduction to Stability Testing

Stability testing is a critical component in the pharmaceutical development process, providing vital information on how the quality of a drug substance or drug product is affected by various environmental factors over time.[1][2][3] These studies are fundamental for determining the intrinsic stability of a new molecule, identifying potential degradation products and pathways, and establishing a foundation for formulation development, manufacturing, and packaging decisions.[4][5][6] Furthermore, stability data are a mandatory component of regulatory submissions to health authorities like the FDA and EMA.[5][7][8]

For a novel compound such as this compound, early-stage stability assessments, particularly forced degradation studies, are instrumental.[6][9][10] Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to expedite degradation.[4][9] The primary objectives of these preliminary studies are:

  • To identify likely degradation products and pathways.[4][5]

  • To elucidate the intrinsic stability of the molecule.

  • To develop and validate stability-indicating analytical methods.[4]

  • To inform the selection of stable formulations and appropriate storage conditions.[9]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are typically performed on a single batch of the drug substance.[4][9] The extent of degradation should be targeted between 5-20% to ensure that the degradation products are representative and can be adequately characterized without being secondary artifacts of excessive stress. The following are detailed protocols for key stress conditions.

Hydrolytic Stability

Hydrolysis is a common degradation pathway. Therefore, the stability of this compound should be evaluated across a range of pH values.

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Neutralize the samples with an equivalent amount of a suitable base (e.g., 0.1 M sodium hydroxide) before analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M sodium hydroxide (B78521) (NaOH).

    • Maintain the solution at room temperature, with the option to heat gently if no degradation is observed.

    • Withdraw samples at various intervals.

    • Neutralize the samples with an equivalent amount of a suitable acid (e.g., 0.1 M HCl) prior to analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of this compound in purified water.

    • Heat the solution (e.g., 60°C) and collect samples at specified time points.

Oxidative Stability

Oxidative degradation can be a significant issue for many pharmaceutical compounds.

  • Prepare a solution of this compound.

  • Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Keep the mixture at room temperature and protect it from light.

  • Collect samples at various time points for analysis.

Thermal Stability

Thermal stability is assessed to understand the impact of temperature on the drug substance.

  • Place a solid sample of this compound in a stability chamber at an elevated temperature (e.g., 70°C) with controlled humidity (e.g., 75% RH).[11]

  • Withdraw samples at different time points (e.g., 1, 2, and 3 weeks).[11]

  • Store the samples in both open and closed containers to evaluate the combined effect of heat and humidity.[11]

Photostability

Photostability testing evaluates the effect of light exposure on the compound.

  • Expose a solid sample of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light while being exposed to the same temperature and humidity conditions.

  • Analyze both the exposed and control samples after the exposure period.

Data Presentation

All quantitative data from the stability studies should be summarized in clearly structured tables to allow for easy comparison and interpretation.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionParametersDuration% Degradation of this compoundNumber of DegradantsObservations
Acid Hydrolysis 0.1 M HCl, 60°C48 hoursDataDatae.g., Color change
Base Hydrolysis 0.1 M NaOH, RT24 hoursDataDatae.g., Precipitation
Neutral Hydrolysis Purified Water, 60°C48 hoursDataDatae.g., No change
Oxidation 3% H₂O₂, RT8 hoursDataDatae.g., Gas evolution
Thermal 70°C / 75% RH3 weeksDataDatae.g., Change in physical appearance
Photolytic 1.2M lux hrs, 200 W h/m²As per ICH Q1BDataDatae.g., Yellowing of the sample

Table 2: Purity Profile of this compound under Thermal Stress (70°C / 75% RH)

Time PointAssay (%)Degradant 1 (%)Degradant 2 (%)Total Impurities (%)
Initial 99.8< 0.05< 0.050.15
1 Week DataDataDataData
2 Weeks DataDataDataData
3 Weeks DataDataDataData

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided to illustrate key processes and relationships.

Experimental Workflow for Forced Degradation

This workflow outlines the systematic approach to conducting forced degradation studies for a new chemical entity like this compound.

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome start Single Batch of this compound stress_conditions Exposure to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Time-Point Sampling stress_conditions->sampling analytical_method Stability-Indicating Analytical Method (e.g., HPLC) sampling->analytical_method characterization Characterization of Degradants (e.g., LC-MS, NMR) analytical_method->characterization data_analysis Data Analysis and Degradation Profile analytical_method->data_analysis pathway Elucidation of Degradation Pathways characterization->pathway report Stability Report data_analysis->report pathway->report

Caption: Workflow for Forced Degradation Studies of this compound.

Logical Flow for Stability-Indicating Method Development

A stability-indicating method is crucial for accurately quantifying the decrease in the active substance due to degradation. This diagram illustrates the logical steps involved.

Stability_Indicating_Method_Development cluster_dev Method Development cluster_eval Evaluation cluster_refine Refinement & Validation initial_method Initial Analytical Method (e.g., RP-HPLC) stressed_samples Analyze Stressed Samples from Forced Degradation initial_method->stressed_samples peak_resolution Adequate Peak Resolution (this compound from Degradants)? stressed_samples->peak_resolution optimize Optimize Method Parameters (e.g., Gradient, pH, Column) peak_resolution->optimize No validate Validate Method (ICH Q2(R1)) peak_resolution->validate Yes optimize->stressed_samples final_method Final Stability-Indicating Method validate->final_method

Caption: Logic for Stability-Indicating Method Development.

Hypothetical Degradation Pathways for this compound

Based on the characterization of degradation products, potential degradation pathways can be proposed. This diagram illustrates a hypothetical scenario for this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound (Parent Compound) Hydrolysis_Product_A Hydrolysis Product A This compound->Hydrolysis_Product_A Acid/Base Catalyzed Oxidation_Product_C Oxidation Product C This compound->Oxidation_Product_C H₂O₂ Photolytic_Product_D Photolytic Product D This compound->Photolytic_Product_D UV/Vis Light Hydrolysis_Product_B Hydrolysis Product B Hydrolysis_Product_A->Hydrolysis_Product_B Further Hydrolysis

Caption: Hypothetical Degradation Pathways for this compound.

Conclusion

The preliminary stability studies outlined in this technical guide provide a robust framework for characterizing the stability of a novel compound, designated here as this compound. By systematically evaluating the impact of various environmental stressors, researchers can gain critical insights into the molecule's degradation profile. This foundational knowledge is indispensable for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the development of a safe, effective, and stable pharmaceutical product. The detailed protocols and clear data presentation standards provided herein are designed to support these crucial early-stage development activities.

References

Methodological & Application

Application Note & Protocol: Isolation of Bacteriophage VA5 from Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the isolation, purification, and quantification of bacteriophage VA5, a lytic phage targeting the host bacterium Vibrio alginolyticus, from environmental water samples. The methodologies described herein are fundamental for researchers in microbiology, phage therapy development, and marine biotechnology. The protocol includes water sample collection, host preparation, phage enrichment, plaque assay for isolation and enumeration, and a purification workflow. All quantitative data are summarized in tables, and key workflows are visualized using diagrams.

Introduction

Bacteriophages, viruses that infect and replicate within bacteria, are ubiquitous in the environment and play a crucial role in microbial ecology. Their inherent specificity and lytic capabilities make them promising candidates for various applications, including as alternatives to antibiotics (phage therapy), as biocontrol agents in aquaculture, and as tools in molecular biology. Vibrio alginolyticus is a marine bacterium that can be an opportunistic pathogen in fish and shellfish. The isolation and characterization of bacteriophages specific to this host, such as the hypothetical lytic phage this compound, are essential first steps for developing phage-based control strategies. This protocol details the systematic procedure for isolating bacteriophage this compound from water samples.

Experimental Workflow

The overall workflow for isolating bacteriophage this compound involves several key stages, from sample collection to the final purified phage stock.

G cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Isolation & Purification cluster_3 Quantification & Storage A 1. Water Sample Collection B 2. Filtration (0.22 µm) A->B D 4. Co-culture with Filtrate B->D C 3. Host Culture Preparation (Vibrio alginolyticus) C->D E 5. Plaque Assay (Double Agar (B569324) Overlay) D->E F 6. Single Plaque Isolation E->F G 7. Phage Amplification F->G H 8. Purification (PEG Precipitation) G->H I 9. Titer Determination (PFU/mL) H->I J 10. Long-term Storage (-80°C) I->J

Caption: Workflow for bacteriophage this compound isolation.

Detailed Experimental Protocols

Materials and Reagents
  • Equipment:

    • Incubator (30°C)

    • Shaking incubator

    • Autoclave

    • Centrifuge and rotor

    • Micropipettes and sterile tips

    • Sterile centrifuge tubes (15 mL and 50 mL)

    • Petri dishes (90 mm)

    • Sterile syringes and 0.22 µm syringe filters

    • Glassware (flasks, beakers)

    • pH meter

  • Media and Buffers:

    • Tryptic Soy Broth (TSB)

    • Tryptic Soy Agar (TSA)

    • SM buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 8 mM MgSO₄, 0.01% gelatin)

    • Polyethylene glycol 8000 (PEG 8000)

    • Chloroform

    • DNase I and RNase A

  • Bacterial Strain:

    • Vibrio alginolyticus (host strain)

Protocol for Host Culture Preparation
  • Aseptically transfer a single colony of Vibrio alginolyticus from a TSA plate into a 50 mL tube containing 10 mL of TSB.

  • Incubate the culture at 30°C with shaking (180 rpm) overnight (12-16 hours).

  • The following day, subculture by transferring 100 µL of the overnight culture into 10 mL of fresh TSB.

  • Incubate at 30°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ of approximately 0.4-0.6). This culture is now ready for use in enrichment and plaque assays.

Protocol for Bacteriophage Isolation and Enrichment
  • Sample Collection: Collect 50-100 mL of water from the target environment in a sterile container.

  • Sample Clarification: Centrifuge the water sample at 5,000 x g for 10 minutes to pellet debris.

  • Sterilization: Filter the supernatant through a 0.22 µm syringe filter to remove bacteria. This filtrate is your source of phages.

  • Enrichment:

    • In a 250 mL flask, combine 50 mL of the filtered water sample with 50 mL of 2x concentrated TSB.

    • Inoculate the mixture with 1 mL of the mid-log phase Vibrio alginolyticus culture.

    • Incubate at 30°C for 18-24 hours with shaking.

  • Lysate Preparation:

    • Centrifuge the enrichment culture at 8,000 x g for 15 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter to obtain the crude phage lysate.

Protocol for Plaque Assay (Double Agar Overlay)
  • Prepare TSA plates (bottom agar).

  • Prepare top agar by mixing TSB with 0.7% (w/v) agar. Autoclave and keep in a 45-50°C water bath to prevent solidification.

  • In a sterile microfuge tube, mix 100 µL of mid-log phase Vibrio alginolyticus culture with 100 µL of serially diluted crude phage lysate.

  • Incubate this mixture at room temperature for 15-20 minutes to allow for phage adsorption.

  • Add the mixture to 4 mL of molten top agar, gently vortex, and immediately pour it onto a pre-warmed TSA plate.

  • Swirl the plate gently to ensure even distribution of the top agar.

  • Let the top agar solidify at room temperature for 20 minutes.

  • Invert the plates and incubate at 30°C for 12-18 hours.

  • Observe the plates for the formation of clear zones (plaques) in the bacterial lawn.

Protocol for Single Plaque Purification
  • Identify a well-isolated plaque on a plate from the plaque assay.

  • Using a sterile pipette tip, pick the center of the plaque and transfer it into 1 mL of SM buffer.

  • Vortex vigorously to release the phage particles. Let it sit for 1-2 hours at 4°C.

  • This phage suspension can now be serially diluted and used in another round of plaque assays to ensure a clonal phage population. Repeat this process at least three times.

Protocol for Phage Amplification and Purification
  • Prepare a large-scale culture of Vibrio alginolyticus (e.g., 200 mL in a 1 L flask) and grow to mid-log phase.

  • Inoculate the culture with the purified phage stock at a Multiplicity of Infection (MOI) of approximately 0.01.

  • Incubate at 30°C with shaking until lysis is observed (a significant decrease in the turbidity of the culture).

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm filter.

  • PEG Precipitation:

    • To the filtered lysate, add DNase I and RNase A to a final concentration of 1 µg/mL each and incubate at 37°C for 30 minutes.

    • Add NaCl to a final concentration of 1 M and dissolve completely.

    • Slowly add PEG 8000 to a final concentration of 10% (w/v) and dissolve by stirring gently at 4°C overnight.

  • Centrifuge the mixture at 12,000 x g for 20 minutes at 4°C to pellet the phage-PEG complex.

  • Discard the supernatant and resuspend the pellet in 5 mL of SM buffer.

  • Add an equal volume of chloroform, vortex, and centrifuge at 3,000 x g for 15 minutes to separate the phases.

  • Carefully collect the upper aqueous phase containing the purified phages.

  • Store the purified phage stock at 4°C (short-term) or in 40% glycerol (B35011) at -80°C (long-term).

Data Presentation

The following tables represent expected quantitative data from the isolation and quantification experiments.

Table 1: Bacteriophage Titer at Different Stages of Purification

Purification StageVolume (mL)Titer (PFU/mL)Total PFU
Crude Lysate501.5 x 10⁷7.5 x 10⁸
Amplified Lysate2002.2 x 10⁹4.4 x 10¹¹
PEG Precipitated Stock58.0 x 10¹⁰4.0 x 10¹¹

Table 2: Plaque Assay Results for Titer Determination

Dilution FactorVolume Plated (µL)Number of PlaquesCalculated Titer (PFU/mL)
10⁻⁶100Too Numerous To Count-
10⁻⁷1002102.1 x 10¹⁰
10⁻⁸100242.4 x 10¹⁰
10⁻⁹10033.0 x 10¹⁰

Bacteriophage Lytic Cycle

The isolation protocol relies on the lytic life cycle of the bacteriophage, which is initiated upon infection of the host cell.

G A 1. Adsorption Phage attaches to host cell B 2. Penetration Phage injects its genome A->B C 3. Synthesis Host machinery replicates phage components B->C D 4. Assembly New phage particles are formed C->D E 5. Lysis Host cell ruptures, releasing new phages D->E E->A Infection of new hosts

Caption: The lytic cycle of bacteriophage this compound.

Application Notes and Protocols for VA5 Phage Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriophage VA5, a lytic phage targeting the pathogenic bacterium Vibrio alginolyticus, represents a promising candidate for various applications, including aquaculture and as a potential therapeutic agent. The development of robust and scalable purification protocols is paramount to harnessing its full potential. This document provides a detailed, step-by-step guide for the purification of this compound bacteriophage, from initial propagation to high-purity preparations suitable for research and preclinical development. The protocols outlined below are designed to be reproducible and scalable, ensuring high-titer and high-purity phage stocks.

Quantitative Data Summary

The following table summarizes the expected titers and recovery rates at various stages of the this compound phage purification process. These values are estimates and may vary depending on initial phage concentration, host cell density, and specific laboratory conditions.

Purification StageDescriptionExpected Titer (PFU/mL)Estimated Recovery Rate
Crude Lysate Supernatant after initial host cell lysis and removal of cell debris.10⁸ - 10¹⁰100%
Clarified Lysate Lysate after centrifugation and filtration to remove remaining bacterial cells and debris.10⁸ - 10¹⁰~95%
PEG Precipitate Phage concentrate after precipitation with Polyethylene Glycol (PEG) 8000.10¹⁰ - 10¹²~80-90%
CsCl Purified Phage Highly purified phage after Cesium Chloride (CsCl) density gradient ultracentrifugation.10⁹ - 10¹¹~10-30% of PEG precipitate

Experimental Protocols

Part 1: this compound Phage Propagation and Lysate Collection

This protocol describes the initial steps of propagating this compound phage using its host, Vibrio alginolyticus, to generate a high-titer crude lysate.

Materials:

  • Vibrio alginolyticus host strain

  • This compound phage stock

  • Luria-Bertani (LB) broth, supplemented with 3% NaCl

  • LB agar (B569324) plates (1.5% agar), supplemented with 3% NaCl

  • Soft top agar (0.7% agar in LB broth), supplemented with 3% NaCl

  • SM Buffer (100 mM NaCl, 8 mM MgSO₄·7H₂O, 50 mM Tris-Cl, pH 7.5)

  • Sterile centrifuge tubes (50 mL and 250 mL)

  • Incubator shaker (37°C)

  • Centrifuge

Procedure:

  • Host Preparation: Inoculate 50 mL of LB broth (3% NaCl) with a single colony of Vibrio alginolyticus. Incubate overnight at 37°C with shaking (180 rpm).

  • Phage Amplification: The following day, subculture the overnight host culture into 200 mL of fresh LB broth (3% NaCl) and grow to an optical density at 600 nm (OD₆₀₀) of 0.5-0.6.

  • Infection: Add the this compound phage stock to the bacterial culture at a Multiplicity of Infection (MOI) of 1.[1][2]

  • Incubation for Lysis: Continue to incubate the infected culture at 37°C with shaking (180 rpm) for 4-6 hours, or until the culture becomes clear, indicating bacterial lysis.

  • Lysate Clarification (Initial): Transfer the lysate to centrifuge tubes and centrifuge at 5,000 x g for 10 minutes at 4°C to pellet the bacterial debris.

  • Supernatant Collection: Carefully decant the supernatant, which contains the phage particles, into a sterile container. This is the crude lysate.

  • Filtration: For further clarification, filter the crude lysate through a 0.22 µm pore size filter to remove any remaining bacteria. The resulting solution is the clarified lysate.

Part 2: Phage Concentration using PEG Precipitation

This protocol concentrates the phage from the clarified lysate, resulting in a smaller volume with a higher titer.

Materials:

  • Clarified this compound phage lysate

  • Polyethylene Glycol (PEG) 8000

  • Sodium Chloride (NaCl)

  • SM Buffer

  • Sterile centrifuge bottles

  • Refrigerated centrifuge

Procedure:

  • PEG/NaCl Solution: To the clarified lysate, add solid NaCl to a final concentration of 1 M and solid PEG 8000 to a final concentration of 10% (w/v).

  • Dissolution: Gently stir the mixture at 4°C until the NaCl and PEG are completely dissolved.

  • Precipitation: Incubate the solution overnight at 4°C to allow the phage particles to precipitate.

  • Centrifugation: Centrifuge the mixture at 11,000 x g for 20 minutes at 4°C. A small white pellet of phage should be visible.

  • Pellet Resuspension: Carefully discard the supernatant and resuspend the phage pellet in a small volume of cold SM buffer (e.g., 1/100th of the original lysate volume).

  • PEG Removal: Add an equal volume of chloroform (B151607) to the resuspended pellet. Vortex vigorously for 30-60 seconds and then centrifuge at 3,000 x g for 15 minutes at 4°C to separate the phases.

  • Aqueous Phase Collection: Carefully collect the upper aqueous phase containing the purified and concentrated phage.

Part 3: High-Purity Phage Purification by Cesium Chloride (CsCl) Gradient Ultracentrifugation

This is the final step to obtain a highly purified this compound phage preparation, suitable for sensitive downstream applications.

Materials:

  • Concentrated this compound phage from PEG precipitation

  • Cesium Chloride (CsCl)

  • SM Buffer

  • Ultracentrifuge and compatible tubes (e.g., SW 41 Ti rotor)

  • Syringes and needles (18-21 gauge)

  • Dialysis tubing or cassette (10 kDa MWCO)

Procedure:

  • Prepare CsCl Solutions: Prepare a series of CsCl solutions in SM buffer with densities of 1.3, 1.5, and 1.7 g/mL.

  • Create Density Gradient: In an ultracentrifuge tube, carefully layer the CsCl solutions, starting with the densest at the bottom (1.7 g/mL), followed by 1.5 g/mL, and then 1.3 g/mL.

  • Load Phage: Gently layer the concentrated phage sample on top of the CsCl gradient.

  • Ultracentrifugation: Centrifuge at 100,000 x g for 2-4 hours at 4°C.

  • Collect Phage Band: After centrifugation, a bluish-white band corresponding to the purified phage particles should be visible at a density of approximately 1.5 g/mL. Carefully collect this band by puncturing the side of the tube with a syringe and needle.

  • Dialysis: To remove the CsCl, dialyze the collected phage band against SM buffer at 4°C. Perform at least two buffer changes over 24 hours.

  • Storage: Store the final purified this compound phage at 4°C for short-term use or at -80°C in the presence of glycerol (B35011) for long-term storage.

Visualizations

VA5_Phage_Purification_Workflow cluster_propagation Phage Propagation cluster_clarification Lysate Clarification cluster_concentration Concentration cluster_purification High-Purity Purification prop_start Inoculate V. alginolyticus prop_growth Grow to mid-log phase prop_start->prop_growth prop_infect Infect with this compound Phage (MOI=1) prop_growth->prop_infect prop_lyse Incubate for Lysis prop_infect->prop_lyse clar_cent Centrifuge (5,000 x g) prop_lyse->clar_cent Crude Lysate clar_filter Filter (0.22 µm) clar_cent->clar_filter conc_peg Add PEG 8000 & NaCl clar_filter->conc_peg Clarified Lysate conc_precip Precipitate Overnight at 4°C conc_peg->conc_precip conc_cent Centrifuge (11,000 x g) conc_precip->conc_cent conc_resuspend Resuspend in SM Buffer conc_cent->conc_resuspend pur_grad Prepare CsCl Gradient conc_resuspend->pur_grad Concentrated Phage pur_ultra Ultracentrifuge (100,000 x g) pur_grad->pur_ultra pur_collect Collect Phage Band pur_ultra->pur_collect pur_dialyze Dialyze against SM Buffer pur_collect->pur_dialyze final_product High-Purity this compound Phage pur_dialyze->final_product Purified this compound Phage

Caption: Experimental workflow for the purification of this compound bacteriophage.

Logical_Relationships cluster_input Inputs cluster_process Purification Process cluster_output Outputs & Quality Control host V. alginolyticus Culture propagation Propagation & Lysis host->propagation phage This compound Phage Stock phage->propagation clarification Clarification propagation->clarification concentration Concentration (PEG) clarification->concentration purification Final Purification (CsCl) concentration->purification pure_phage High-Purity this compound Phage purification->pure_phage titer Titer Determination (PFU/mL) pure_phage->titer purity Purity Assessment (e.g., SDS-PAGE) pure_phage->purity

Caption: Logical relationships in the this compound phage purification process.

References

Methodology for Determining Bacteriophage VA5 Titer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriophages, viruses that infect and lyse bacteria, are gaining renewed interest as potential therapeutic agents to combat antibiotic-resistant bacteria. Bacteriophage VA5, which targets Vibrio alginolyticus, has been identified as a promising candidate for biocontrol in aquaculture.[1][2] Accurate determination of bacteriophage titer, the concentration of infectious phage particles in a sample, is a critical step in research, development, and manufacturing of phage-based products. This document provides detailed application notes and protocols for determining the titer of bacteriophage this compound using the double-layer agar (B569324) (plaque assay) method.

Principle of the Plaque Assay

The plaque assay is the gold standard for titering lytic bacteriophages.[3][4][5] This method involves mixing a diluted phage sample with its susceptible host bacteria in a semi-solid agar overlay, which is then poured onto a solid nutrient agar base.[3][4] As the bacteria grow to form a confluent lawn, each infectious phage particle infects a single bacterium, replicates, and lyses it, releasing progeny phages. These new phages then infect and lyse neighboring bacteria. This cycle of infection and lysis results in a localized zone of clearing, or "plaque," within the bacterial lawn.[4][5] Each plaque theoretically originates from a single infectious phage particle, referred to as a plaque-forming unit (PFU).[5][6] By counting the number of plaques and accounting for the dilution factor, the phage titer in the original sample can be calculated in PFU per milliliter (PFU/mL).[7]

Key Experimental Parameters for Bacteriophage this compound

Successful and reproducible titration of bacteriophage this compound depends on several key parameters that have been experimentally determined.

ParameterValueReference
Host BacteriumVibrio alginolyticus[1][2]
Optimal Multiplicity of Infection (MOI)1[1][2]
Incubation Period20 minutes[1][2]
Outbreak Period (Burst Period)30 minutes[1][2]
Cleavage Amount (Burst Size)92.26 PFU/cell[1][2]
Incubation Temperature37°C[1][8]

Experimental Workflow for this compound Titer Determination

The following diagram illustrates the overall workflow for determining the titer of bacteriophage this compound using the plaque assay.

G cluster_prep Preparation cluster_infection Infection and Plating cluster_incubation_analysis Incubation and Analysis Host_Culture Prepare Host Culture (Vibrio alginolyticus) Mix Mix Phage Dilution with Host Culture Host_Culture->Mix Phage_Dilution Prepare Serial Dilutions of Phage this compound Stock Phage_Dilution->Mix Media_Prep Prepare LB Agar Plates and Top Agar Pour Pour onto LB Agar Plate Media_Prep->Pour Incubate_Adsorption Incubate for Adsorption (20 min at room temp) Mix->Incubate_Adsorption Add_Top_Agar Add to Molten Top Agar Incubate_Adsorption->Add_Top_Agar Add_Top_Agar->Pour Incubate_Plates Incubate Plates Overnight (37°C for 48h) Pour->Incubate_Plates Count_Plaques Count Plaques (PFU) Incubate_Plates->Count_Plaques Calculate_Titer Calculate Phage Titer (PFU/mL) Count_Plaques->Calculate_Titer

Caption: Workflow for Bacteriophage this compound Titer Determination.

Detailed Protocols

Materials
  • Bacteriophage this compound stock solution

  • Vibrio alginolyticus host culture

  • Luria-Bertani (LB) broth

  • LB agar plates (1.5% agar)

  • LB top agar (0.65% agar)[8]

  • SM buffer (0.1 M NaCl, 8 mM MgSO₄·7H₂O, 50 mM Tris-HCl pH 7.5)[1]

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and micropipettes with sterile tips

  • Incubator at 37°C[1][8]

  • Water bath or heating block at 45-50°C

  • Vortex mixer

Protocol 1: Preparation of Host Culture
  • From a glycerol (B35011) stock or a fresh plate, inoculate a single colony of Vibrio alginolyticus into 5-10 mL of LB broth.

  • Incubate the culture overnight at 37°C with shaking (e.g., 180-200 rpm).[1]

  • The next day, subculture the overnight culture by inoculating 100 µL into 10 mL of fresh LB broth.

  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, typically indicated by an optical density at 600 nm (OD₆₀₀) of 0.55-0.6.[1][8]

Protocol 2: Serial Dilution of Bacteriophage this compound
  • Prepare a series of sterile microcentrifuge tubes, each containing 900 µL of SM buffer. Label them 10⁻¹, 10⁻², 10⁻³, and so on, up to the desired final dilution (e.g., 10⁻⁸).

  • Add 100 µL of the original phage this compound stock to the tube labeled 10⁻¹. Vortex thoroughly. This creates a 1:10 dilution.

  • Using a fresh sterile pipette tip, transfer 100 µL from the 10⁻¹ dilution tube to the 10⁻² tube. Vortex thoroughly.

  • Continue this process of transferring 100 µL to the next tube in the series, vortexing after each transfer, until the final dilution is reached. This creates a ten-fold serial dilution of the phage stock.[9]

Protocol 3: Plaque Assay (Double-Layer Agar Method)
  • Melt the LB top agar in a microwave or water bath and then temper it in a water bath set to 45-50°C to keep it molten but not hot enough to kill the bacteria.[10]

  • Label a set of sterile tubes for the phage dilutions you intend to plate (e.g., 10⁻⁴, 10⁻⁵, 10⁻⁶, 10⁻⁷).

  • Add 200 µL of the mid-log phase Vibrio alginolyticus culture to each of the labeled tubes.[8]

  • Add 200 µL of the corresponding phage dilution to each tube containing the host bacteria.[8]

  • Gently mix the contents of each tube and incubate at room temperature for 20 minutes to allow for phage adsorption to the bacterial cells.[1][8]

  • Working one tube at a time, add approximately 5 mL of the molten LB top agar to the phage-bacteria mixture.[8]

  • Immediately and gently vortex the tube for a few seconds and pour the entire contents onto a pre-warmed LB agar plate.[10]

  • Quickly and gently tilt and rotate the plate to ensure the top agar spreads evenly across the surface of the bottom agar.[10]

  • Allow the top agar to solidify at room temperature for about 15-20 minutes.

  • Invert the plates and incubate at 37°C for 48 hours.[1][8]

Protocol 4: Titer Calculation
  • After incubation, examine the plates for the formation of plaques.

  • Select a plate that has a countable number of well-isolated plaques (typically between 30 and 300).

  • Count the number of plaques on the selected plate.

  • Calculate the phage titer using the following formula:

    Titer (PFU/mL) = (Number of Plaques) / (Volume of Phage Dilution Plated in mL x Dilution Factor)

    For example, if you counted 150 plaques on the plate corresponding to the 10⁻⁶ dilution and you plated 0.2 mL of that dilution:

    Titer = 150 / (0.2 mL x 10⁻⁶) = 750 / 10⁻⁶ = 7.5 x 10⁸ PFU/mL

Data Presentation

The results of a typical phage titration experiment should be recorded in a clear and organized manner.

Dilution FactorVolume Plated (mL)Number of Plaques (Replicate 1)Number of Plaques (Replicate 2)Number of Plaques (Replicate 3)Average Number of PlaquesCalculated Titer (PFU/mL)
10⁻⁴0.2TNTCTNTCTNTC*--
10⁻⁵0.2>300>300>300--
10⁻⁶0.2145158151151.37.57 x 10⁸
10⁻⁷0.2121815157.5 x 10⁸
10⁻⁸0.21301.36.5 x 10⁸

*TNTC = Too Numerous To Count

Logical Relationship for Titer Calculation

The following diagram illustrates the logical steps involved in calculating the final phage titer.

G cluster_inputs Input Data cluster_calculation Calculation cluster_output Result Plaque_Count Counted Plaques (PFU) Intermediate_Calc PFU / (Volume x Dilution) Plaque_Count->Intermediate_Calc Dilution_Factor Dilution Factor of the Plate Dilution_Factor->Intermediate_Calc Volume_Plated Volume of Dilution Plated (mL) Volume_Plated->Intermediate_Calc Final_Titer Final Titer (PFU/mL) Intermediate_Calc->Final_Titer

Caption: Logical Flow for Phage Titer Calculation.

Conclusion

The double-layer agar plaque assay is a robust and reliable method for determining the titer of bacteriophage this compound. Adherence to the detailed protocols and consideration of the specific biological parameters of this compound and its host, Vibrio alginolyticus, are essential for obtaining accurate and reproducible results. This information is fundamental for advancing research and development of phage-based applications in aquaculture and beyond.

References

Application Notes and Protocols for Bacteri-ophage VA5 Whole Genome Sequencing and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriophage VA5, a virus that infects and lyses Vibrio alginolyticus, presents a promising candidate for phage therapy and biocontrol in aquaculture.[1][2][3] V. alginolyticus is a significant pathogen in marine environments, causing substantial economic losses in the aquaculture industry.[2][4] The rise of antibiotic-resistant bacterial strains necessitates the exploration of alternative antimicrobial strategies, with bacteriophage therapy being a prominent contender.[5][6] Understanding the genomic architecture of bacteriophage this compound is crucial for evaluating its safety and efficacy as a therapeutic agent. This document provides a detailed workflow for the whole genome sequencing and bioinformatic analysis of bacteriophage this compound, intended to guide researchers in characterizing this and other novel bacteriophages.

Bacteriophage this compound: Summary of Characteristics

Bacteriophage this compound was isolated from seafood aquaculture water and demonstrates lytic activity against Vibrio alginolyticus.[1][2][3] It possesses a long tail and is morphologically classified within the Longtaviridae family.[1][3] The phage exhibits broad host range activity against several bacterial strains and displays significant stability across a range of temperatures and pH levels.[1][2]

CharacteristicValueReference
Host BacteriumVibrio alginolyticus[1][2][3]
MorphologyIcosahedral head and a long, non-contractile tail[1][2][3]
Genome TypeCircular double-stranded DNA (dsDNA)[1][3]
Genome Size35,866 bp[1][3]
G+C Content46%[1][3]
Optimal Multiplicity of Infection (MOI)1[1][3]
Incubation Period (Latent Period)20 minutes[1][3][4]
Outbreak Period (Lysis Period)30 minutes[1][3]
Burst Size92.26 PFU/cell[1][3][4]
Temperature Stability-20°C to 70°C[1][3]
pH Stability2-10[1][3]
Predicted Open Reading Frames (ORFs)524[3]
Predicted Protein Coding Genes91[3]
tRNA Genes1[3]

Experimental and Bioinformatic Workflow

The comprehensive analysis of bacteriophage this compound involves a multi-step process encompassing phage isolation and propagation, DNA extraction, whole-genome sequencing, and in-depth bioinformatic analysis.

Bacteriophage this compound Sequencing and Analysis Workflow cluster_wet_lab Wet Lab Protocols cluster_bioinformatics Bioinformatic Analysis Phage_Isolation Phage Isolation & Purification (Double-Layer Agar) Phage_Propagation Phage Propagation & Titer Determination Phage_Isolation->Phage_Propagation DNA_Extraction Genomic DNA Extraction Phage_Propagation->DNA_Extraction Library_Prep DNA Library Preparation DNA_Extraction->Library_Prep Sequencing Whole Genome Sequencing (e.g., Illumina, Nanopore) Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Raw Sequencing Data Assembly Genome Assembly (de novo) QC->Assembly Annotation Genome Annotation (Structural & Functional) Assembly->Annotation Comparative Comparative Genomics Annotation->Comparative Final_Analysis Final Analysis & Characterization Comparative->Final_Analysis

Bacteriophage this compound sequencing and analysis workflow.

Experimental Protocols

Phage Isolation and Purification

Bacteriophage this compound can be isolated from water samples where Vibrio species are prevalent, such as aquaculture environments.[1][2][3]

  • Enrichment: Filter water samples through a 0.22 µm filter to remove bacteria. Add the filtrate to a logarithmic phase culture of Vibrio alginolyticus and incubate overnight to enrich for specific phages.

  • Plaque Assay: Use the double-layer agar (B569324) method to isolate individual phage plaques.[1][2] Mix serial dilutions of the enriched culture with host bacteria in soft agar and pour over a solid agar plate.

  • Purification: Pick a single, well-isolated plaque and elute it in a buffer (e.g., SM buffer). Repeat the plaque assay with the eluted phage for at least three rounds to ensure a pure phage stock.

Phage Propagation and Titer Determination
  • High-Titer Lysate Production: Inoculate a large volume of logarithmic phase V. alginolyticus culture with the purified phage stock. Incubate with shaking until lysis is observed.

  • Purification of Phage Particles: Centrifuge the lysate to pellet bacterial debris. Filter the supernatant through a 0.22 µm filter. Further purify and concentrate the phage particles using polyethylene (B3416737) glycol (PEG) precipitation or ultracentrifugation.

  • Titer Determination: Perform serial dilutions of the purified phage lysate and use the double-layer agar method to count the number of plaque-forming units (PFU) per milliliter.

Genomic DNA Extraction
  • DNase and RNase Treatment: Treat the concentrated phage lysate with DNase I and RNase A to degrade any contaminating bacterial nucleic acids.

  • Phage Lysis: Inactivate the nucleases and disrupt the phage capsids to release the genomic DNA. This can be achieved using proteinase K and SDS.

  • DNA Purification: Purify the phage genomic DNA using a phenol-chloroform extraction followed by ethanol (B145695) precipitation, or by using a commercial phage DNA extraction kit.[1]

Whole Genome Sequencing
  • Library Preparation: Prepare a DNA sequencing library from the extracted genomic DNA.[7] The choice of library preparation kit will depend on the sequencing platform to be used (e.g., Illumina, Oxford Nanopore).[7][8]

  • Sequencing: Sequence the prepared library using a high-throughput sequencing platform. Both short-read (e.g., Illumina) and long-read (e.g., Oxford Nanopore) technologies can be used for phage genome sequencing.[7][8] Long-read sequencing can be advantageous for resolving repetitive regions and obtaining a complete, closed genome.[7]

Bioinformatic Analysis Protocols

A robust bioinformatic pipeline is essential for accurately assembling and annotating the bacteriophage genome.

Quality Control of Raw Reads
  • Tool: FastQC

  • Protocol: Assess the quality of the raw sequencing reads. Check for per-base quality scores, GC content, sequence length distribution, and adapter contamination.

  • Tool: Trimmomatic or similar tools

  • Protocol: Trim or remove low-quality bases and adapter sequences from the reads to improve the accuracy of the downstream assembly.

Genome Assembly
  • Tool: SPAdes, Unicycler, or Flye

  • Protocol: Perform de novo assembly of the quality-filtered reads to reconstruct the complete phage genome. For hybrid assemblies (short and long reads), Unicycler is a suitable option. For long-read-only data, Flye is recommended.[9]

  • Validation: Check the assembled genome for circularization, which is a characteristic of the this compound genome.[1][3][10]

Genome Annotation

Genome annotation involves identifying genes and other functional elements within the genome. This is typically a two-step process: structural annotation followed by functional annotation.[5][11]

  • Structural Annotation:

    • Tool: Glimmer, GeneMarkS, or Prokka[12]

    • Protocol: Predict the locations of open reading frames (ORFs) and other features like tRNAs and rRNAs.[5][13] Prokka is an excellent pipeline that automates this process.[13][14]

  • Functional Annotation:

    • Tool: BLAST (Basic Local Alignment Search Tool), HMMER, and InterProScan[11]

    • Protocol:

      • Perform BLASTp searches of the predicted protein sequences against databases like NCBI's non-redundant (nr) protein database to find homologous proteins.

      • Use HMMER to search for conserved protein domains against databases like Pfam.

      • Utilize InterProScan to search against multiple protein signature databases.[11]

      • Identify genes associated with lysis (e.g., endolysins, holins), DNA replication and packaging, and structural proteins.[15]

      • Crucially, screen for genes related to virulence, antibiotic resistance, and lysogeny (e.g., integrases) to assess the safety of the phage for therapeutic applications.[4][16]

Phage Genome Annotation Pipeline cluster_structural Structural Annotation cluster_functional Functional Annotation Assembled_Genome Assembled Genome Sequence ORF_Prediction ORF Prediction (e.g., GeneMarkS, Glimmer) Assembled_Genome->ORF_Prediction tRNA_rRNA_Scan tRNA & rRNA Identification (e.g., tRNAscan-SE, ARAGORN) Assembled_Genome->tRNA_rRNA_Scan Predicted_Proteins Predicted Protein Sequences ORF_Prediction->Predicted_Proteins Functional_Assignment Functional Assignment & Curation tRNA_rRNA_Scan->Functional_Assignment BLASTp Homology Search (BLASTp vs. nr database) Predicted_Proteins->BLASTp Domain_Search Conserved Domain Search (HMMER, InterProScan) Predicted_Proteins->Domain_Search BLASTp->Functional_Assignment Domain_Search->Functional_Assignment

Phage genome annotation pipeline.
Comparative Genomics

  • Tool: BLASTn, Mauve, or Roary

  • Protocol: Compare the this compound genome to other known phage genomes in public databases to identify regions of similarity and difference. This can provide insights into its evolutionary relationships and horizontal gene transfer events.[15][17]

  • Phylogenetic Analysis:

    • Tool: MEGA, RAxML, or PhyML

    • Protocol: Construct phylogenetic trees based on whole-genome sequences or specific conserved marker genes (e.g., major capsid protein, terminase large subunit) to determine the taxonomic placement of this compound.

Conclusion

The whole genome sequencing and analysis of bacteriophage this compound provide critical insights into its biology, evolution, and potential as a therapeutic agent. The detailed protocols and workflows presented here offer a comprehensive guide for researchers to characterize novel bacteriophages, ensuring a thorough evaluation of their safety and efficacy. This foundational knowledge is paramount for the advancement of phage-based technologies in the fight against antibiotic-resistant bacteria.

References

Application Notes: VA5 Phage Therapy for Vibrio Control in Shrimp Aquaculture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vibrio species, particularly Vibrio alginolyticus and Vibrio parahaemolyticus, are significant pathogens in shrimp aquaculture, responsible for diseases like Vibriosis and Acute Hepatopancreatic Necrosis Disease (AHPND), which lead to substantial economic losses.[1][2][3][4] The rise of antibiotic-resistant bacteria necessitates alternative control strategies.[2][4] Bacteriophage (phage) therapy presents a promising, eco-friendly alternative, utilizing naturally occurring viruses that specifically infect and lyse bacteria.[5][6] Phage VA5, a lytic phage isolated from seafood aquaculture water, has demonstrated significant efficacy against Vibrio alginolyticus and shows potential as a biocontrol agent in shrimp farming.[1][7] These notes provide detailed characteristics and protocols for the application of phage this compound.

1. Phage this compound Characteristics

Phage this compound is a lytic bacteriophage with a long tail, belonging to the class Caudoviricetes.[1][8] It possesses a circular double-stranded DNA (dsDNA) genome and exhibits characteristics suitable for therapeutic applications, including a rapid lytic cycle and stability across a range of environmental conditions.[1][7]

Table 1: Biological and Genomic Characteristics of Phage this compound

Parameter Value Reference
Host Bacterium Vibrio alginolyticus [1]
Morphology Long-tailed phage [1]
Genome Type Circular dsDNA [1]
Genome Size 35,866 bp [1]
G+C Content 46% [1]
Optimal MOI 1 [1][7]
Latency Period 20 minutes [1][7]
Burst Period 30 minutes [1][7]
Burst Size 92.26 PFU/cell [1][7]
pH Stability Range 2 - 10 [1][7]

| Temperature Stability | -20°C to 70°C |[1][7] |

2. In Vivo Efficacy Data

Studies on shrimp (Litopenaeus vannamei) have demonstrated that this compound phage therapy can significantly reduce mortality caused by V. alginolyticus infection. The therapeutic effect is dose-dependent, with higher phage concentrations leading to increased survival rates.[1]

Table 2: Efficacy of Phage this compound in V. alginolyticus-Infected Shrimp

Group Treatment Mortality Rate at 24h
VA V. alginolyticus injection (1.68 × 10⁸ cfu/mL) High (exact % not specified, but significantly higher than BP groups)
BP-0.8 V. alginolyticus injection + 0.8 mL phage spray (1 × 10⁷ pfu/mL) Lower than VA group
BP-1.5 V. alginolyticus injection + 1.5 mL phage spray (1 × 10⁷ pfu/mL) Lower than BP-0.8 group
BP-2.0 V. alginolyticus injection + 2.0 mL phage spray (1 × 10⁷ pfu/mL) Lowest mortality rate among treated groups
P Phage spray only Lower mortality than control group (CK)
CK Control (no treatment) Baseline mortality

(Data summarized from the study by Li et al., 2023)[1]

3. Visualized Workflows and Mechanisms

3.1. Phage this compound Lytic Cycle

The lytic cycle is the reproductive process of the this compound phage, which culminates in the destruction of the host Vibrio cell.[9][10] This rapid replication is key to its therapeutic effect.[2]

G Lytic Cycle of Phage this compound A 1. Attachment Phage binds to receptors on Vibrio cell surface. B 2. Penetration Phage injects its dsDNA genome into host. A->B C 3. Biosynthesis Host machinery is hijacked to replicate phage DNA and synthesize phage proteins. B->C D 4. Maturation New phage particles are assembled. C->D E 5. Lysis Host cell bursts, releasing ~92 new phages. D->E E->A New phages infect other Vibrio cells

Caption: The five stages of the this compound phage lytic replication cycle.

3.2. Experimental Workflow for this compound Efficacy Testing

The process of isolating, characterizing, and testing the efficacy of a bacteriophage involves a systematic workflow from environmental sampling to in vivo challenge studies.[1]

G cluster_isolation Phage Isolation & Purification cluster_characterization Characterization cluster_invivo In Vivo Efficacy Trial s1 1. Sample Collection (Aquaculture water/sewage) s2 2. Host Enrichment (with V. alginolyticus) s1->s2 s3 3. Phage Isolation (Double-layer agar (B569324) method) s2->s3 s4 4. Purification (Plaque picking & amplification) s3->s4 c1 5. One-Step Growth Curve (Latency, Burst Size) s4->c1 Purified Phage this compound c2 6. Stability Assays (pH, Temperature) s4->c2 Purified Phage this compound c3 7. Genomic Analysis (Sequencing, Annotation) s4->c3 Purified Phage this compound i3 10. Phage Treatment (Spray phage suspension) s4->i3 i1 8. Shrimp Acclimation i2 9. Bacterial Challenge (Inject shrimp with V. alginolyticus) i1->i2 i2->i3 i4 11. Observation (Monitor and calculate mortality rates) i3->i4

Caption: Workflow for isolation and evaluation of Phage this compound.

Experimental Protocols

Protocol 1: Phage this compound Isolation (Double-Layer Agar Plate Method)

This protocol is adapted from the method used to isolate phage this compound.[1]

Materials:

  • Seafood aquaculture water or environmental sewage samples

  • Vibrio alginolyticus host culture (in logarithmic growth phase)

  • SM buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 8 mM MgSO₄·7H₂O, 0.01% gelatin)

  • LB broth and LB agar plates

  • Soft top agar (LB broth with 0.7% agar)

  • Centrifuge and 0.22 µm filters

Method:

  • Enrichment: Mix 50 mL of the water sample with 50 mL of double-strength LB broth and 1 mL of logarithmic phase V. alginolyticus culture.

  • Incubate at 37°C with shaking (200 rpm) for 12-18 hours.

  • Centrifugation: Centrifuge the enriched culture at 10,000 × g for 10 minutes at 4°C.

  • Filtration: Filter the resulting supernatant through a 0.22 µm sterile filter to remove bacterial cells. The filtrate contains the phages.

  • Plaque Assay: Mix 100 µL of the phage filtrate with 200 µL of logarithmic phase V. alginolyticus culture. Incubate at 37°C for 15-20 minutes to allow for phage adsorption.

  • Add the mixture to 5 mL of molten soft top agar (cooled to ~45°C), mix gently, and pour evenly over a pre-warmed LB agar plate.

  • Allow the top agar to solidify, then incubate the plate inverted at 37°C for 8-12 hours.

  • Purification: Observe the plate for clear zones (plaques). Pick a single, well-isolated plaque with a sterile pipette tip, transfer it to 1 mL of SM buffer, and repeat the plaque assay (steps 5-7) at least three times to ensure a pure phage isolate.

Protocol 2: One-Step Growth Curve Analysis

This protocol determines the key lytic cycle parameters: latency period and burst size.[1]

Materials:

  • Purified high-titer phage this compound stock

  • Logarithmic phase V. alginolyticus culture

  • LB broth

  • Centrifuge, incubator shaker

  • Materials for plaque assay (Protocol 1)

Method:

  • Infection: Mix the phage stock with the V. alginolyticus culture at an optimal Multiplicity of Infection (MOI) of 1.

  • Allow phages to adsorb to the bacteria by incubating at 37°C for 20 minutes.

  • Removal of Unadsorbed Phages: Centrifuge the mixture at 15,777 × g for 10 minutes at 4°C. Discard the supernatant containing unadsorbed phages.

  • Synchronization: Resuspend the pellet (infected bacteria) in 10 mL of pre-warmed LB broth. This is considered time zero (t=0).

  • Sampling: Incubate the culture at 37°C with shaking (200 rpm). Take samples every 10 minutes for a total of 180 minutes.

  • Titration: Immediately determine the phage titer (PFU/mL) of each sample using the double-layer agar plate method.

  • Analysis: Plot the phage titer against time.

    • Latency Period: The time interval from t=0 until the first rise in phage titer.

    • Burst Size: Calculated by dividing the average phage titer of the plateau phase by the initial concentration of infected bacterial cells.

Protocol 3: In Vivo Shrimp Challenge and Phage Therapy

This protocol evaluates the therapeutic efficacy of phage this compound in a live shrimp model.[1]

Materials:

  • Healthy shrimp (L. vannamei), uniform in size

  • Acclimation tanks with continuous oxygenation

  • V. alginolyticus culture (1.68 × 10⁸ cfu/mL)

  • Phage this compound suspension (1 × 10⁷ pfu/mL)

  • Microsyringe and sprayer

Method:

  • Acclimation: Acclimate shrimp in tanks for a suitable period before the experiment.

  • Group Setup: Divide shrimp into experimental groups (e.g., 15 shrimp per group) as described in Table 2.

  • Bacterial Challenge (VA and BP groups): Inject each shrimp in the muscle of the second body segment with 10 µL of the V. alginolyticus solution.

  • Phage Treatment (BP and P groups): One hour after the bacterial challenge, spray the designated volume (0.8 mL, 1.5 mL, or 2.0 mL) of phage this compound suspension onto the shrimp in the BP groups. Spray the P group with phage solution without a prior bacterial challenge.

  • Observation: Maintain all groups under continuous oxygenation. Monitor the shrimp at regular intervals (e.g., 0, 3, 6, 12, 24, 36 hours).

  • Data Collection: Record the number of dead shrimp in each group at each time point.

  • Calculation: Calculate the mortality rate for each group using the formula:

    • Mortality Rate (%) = (Number of Dead Shrimp / Initial Number of Shrimp) × 100%

References

Application Notes & Protocols: Developing a Bacteriophage VA5 Cocktail for Broader Host Coverage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed application notes and protocols for the development of a bacteriophage VA5 cocktail with an expanded host range for therapeutic or biocontrol applications. The methodologies cover phage isolation, host range determination, cocktail formulation, and efficacy testing.

Introduction

Bacteriophage therapy is a promising alternative to antibiotics for combating bacterial infections, particularly those caused by multidrug-resistant strains. The high specificity of bacteriophages, while advantageous for targeting specific pathogens without harming the host microbiota, can also be a limitation, as their lytic activity is often restricted to a narrow range of bacterial strains.[1] To overcome this, the development of bacteriophage cocktails, which are mixtures of several distinct phages, can broaden the host coverage and reduce the likelihood of bacteria developing resistance.[1][2][3]

This document outlines the procedures for developing a hypothetical bacteriophage this compound cocktail, focusing on strategies to achieve broader host coverage against a panel of target bacterial strains.

Data Presentation: Quantitative Analysis of Phage Lytic Activity

Effective phage cocktail design relies on the careful selection of individual phages based on their lytic profiles against a diverse panel of clinically relevant bacterial isolates. The following tables summarize the quantitative data from key experiments in the development of the this compound cocktail.

Table 1: Host Range Determination of Individual this compound Phage Isolates by Spot Assay

Phage IsolateBacterial Strain 1Bacterial Strain 2Bacterial Strain 3Bacterial Strain 4Bacterial Strain 5Lytic Spectrum (%)
This compound-1 +++-++-+60
This compound-2 -+++-++-40
This compound-3 +-+++-++60
This compound-4 ++++-+++-60
This compound-5 --++++++60
Lysis was scored as: +++ (complete lysis), ++ (turbid lysis), + (faint lysis), - (no lysis).

Table 2: Efficiency of Plating (EOP) of Selected this compound Phage Isolates

Phage IsolateBacterial Strain 1Bacterial Strain 2Bacterial Strain 3Bacterial Strain 4Bacterial Strain 5
This compound-1 1.000.600.1
This compound-2 01.000.50
This compound-3 0.201.000.7
This compound-4 0.80.401.00
This compound-5 000.30.91.0
EOP is calculated as the ratio of PFU/mL on the target strain to the PFU/mL on the propagation host. An EOP ≥ 0.1 is generally considered efficient.[4]

Table 3: Lytic Efficacy of the this compound Phage Cocktail (In Vitro Time-Kill Assay)

Time (hours)Bacterial Load (CFU/mL) - ControlBacterial Load (CFU/mL) - this compound Cocktail (MOI 1)Log Reduction
0 1 x 1061 x 1060
2 5 x 1061 x 1042.7
4 2 x 1075 x 1024.6
6 8 x 107<10>6.9
8 3 x 108<10>7.5
24 1 x 1091 x 103 (regrowth)6.0

Table 4: Stability of the this compound Phage Cocktail

ConditionIncubation TimeTiter (PFU/mL)
pH 4 1 hour5 x 107
pH 7 1 hour9 x 108
pH 9 1 hour2 x 108
4°C 30 days8.5 x 108
25°C 30 days6 x 108
37°C 30 days1 x 107

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol for Isolation of Broad Host Range Phages

This protocol utilizes a sequential multiple-host approach to enrich for phages with broader host ranges.[5][6]

Materials:

  • Environmental water sample (e.g., sewage, wastewater)

  • Panel of target bacterial strains

  • Luria-Bertani (LB) broth and agar (B569324)

  • 0.22 µm syringe filters

  • Centrifuge

Procedure:

  • Enrichment:

    • In a sterile flask, combine 50 mL of the environmental water sample with 50 mL of double-strength LB broth.

    • Inoculate the mixture with a cocktail of all target bacterial strains, each at a final concentration of approximately 106 CFU/mL.

    • Incubate at 37°C with shaking for 24-48 hours.

  • Phage Lysate Preparation:

    • Centrifuge the enrichment culture at 5,000 x g for 15 minutes to pellet the bacterial cells.

    • Filter the supernatant through a 0.22 µm syringe filter to obtain a cell-free phage lysate.

  • Sequential Host Infection:

    • Add 1 mL of the phage lysate to 10 mL of an exponentially growing culture of the first target bacterial strain.

    • Incubate for 4-6 hours at 37°C with shaking.

    • Centrifuge and filter the culture as described in step 2 to obtain an enriched phage lysate.

    • Repeat steps 3.1-3.3 for each of the remaining target bacterial strains in a sequential manner.

  • Plaque Assay and Isolation:

    • Perform a plaque assay using the final enriched phage lysate on a lawn of the last host used in the sequential infection.

    • Pick individual, well-isolated plaques and purify them through at least three rounds of single-plaque isolation.

Protocol for Host Range Determination

The spot test is a rapid method for initial screening of the lytic activity of phages against a panel of bacterial strains.[7][8]

Materials:

  • Purified phage stocks

  • Panel of target bacterial strains

  • LB agar plates

  • Soft agar (LB broth with 0.7% agar)

Procedure:

  • Prepare a bacterial lawn by mixing 100 µL of an overnight culture of a target bacterial strain with 3 mL of molten soft agar and pouring it over an LB agar plate.

  • Allow the soft agar to solidify.

  • Spot 10 µL of each phage stock (at a high titer, e.g., 108 PFU/mL) onto the bacterial lawn.

  • Allow the spots to dry and incubate the plates at 37°C for 18-24 hours.

  • Observe the plates for zones of clearing (plaques) at the spots, indicating bacterial lysis.

The EOP assay provides a quantitative measure of a phage's infectivity on different bacterial strains.[4][7]

Materials:

  • Purified phage stocks

  • Panel of target bacterial strains

  • LB agar plates

  • Soft agar

Procedure:

  • Prepare serial dilutions of the phage stock.

  • For each dilution, mix 100 µL with 100 µL of an overnight culture of the target bacterial strain.

  • Add 3 mL of molten soft agar to the phage-bacteria mixture and pour it over an LB agar plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of plaques on the plates and calculate the phage titer (PFU/mL).

  • Calculate the EOP by dividing the phage titer on the test strain by the titer on the original propagation host strain.

Protocol for Formulation and Efficacy Testing of the this compound Cocktail

The this compound cocktail is formulated by combining individual phages with complementary host ranges.[9][10]

Procedure:

  • Select individual phages that demonstrate lytic activity against different subsets of the target bacterial panel.

  • Prepare high-titer stocks of each selected phage.

  • Combine equal titers (PFU/mL) of each selected phage to create the final cocktail.

This assay assesses the lytic efficacy of the phage cocktail over time.[9][11]

Materials:

  • This compound phage cocktail

  • Target bacterial strain

  • LB broth

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 100 µL of an exponentially growing culture of the target bacteria (approximately 106 CFU/mL).

  • Add 100 µL of the this compound phage cocktail at various Multiplicities of Infection (MOIs), for example, 0.1, 1, and 10.

  • Include a bacterial control well with no phage.

  • Incubate the plate at 37°C with shaking.

  • Measure the optical density (OD600) at regular intervals (e.g., every 30 minutes) for up to 24 hours.

  • At selected time points, perform serial dilutions and plate on LB agar to determine the viable bacterial count (CFU/mL).

Protocol for Phage Cocktail Stability Assays

These assays determine the stability of the phage cocktail under different environmental conditions.[9][12]

Procedure:

  • Mix the phage cocktail with buffers of varying pH (e.g., pH 4, 7, 9) at a 1:10 ratio.

  • Incubate at 37°C for 1 hour.

  • Determine the phage titer using a plaque assay.

Procedure:

  • Incubate aliquots of the phage cocktail at different temperatures (e.g., 4°C, 25°C, 37°C).

  • At various time points (e.g., 1, 7, 30 days), determine the phage titer using a plaque assay.

Visualizations

The following diagrams illustrate key workflows and concepts in the development of the this compound bacteriophage cocktail.

Phage_Isolation_Workflow cluster_0 Enrichment cluster_1 Sequential Infection cluster_2 Isolation & Purification env_sample Environmental Sample enrichment_culture Co-culture Enrichment env_sample->enrichment_culture bacterial_panel Panel of Target Bacteria bacterial_panel->enrichment_culture lysate_prep Prepare Phage Lysate enrichment_culture->lysate_prep host1 Infect Host 1 lysate_prep->host1 host2 Infect Host 2 host1->host2 hostN Infect Host N host2->hostN plaque_assay Plaque Assay hostN->plaque_assay plaque_picking Pick Individual Plaques plaque_assay->plaque_picking purification Purify Phage Isolates plaque_picking->purification final_isolates final_isolates purification->final_isolates Broad Host Range Phage Isolates

Caption: Workflow for isolating broad host-range bacteriophages.

Host_Range_Determination_Workflow cluster_0 Qualitative Screening cluster_1 Quantitative Analysis phage_isolates Purified Phage Isolates spot_assay Spot Assay phage_isolates->spot_assay eop_assay Efficiency of Plating (EOP) Assay phage_isolates->eop_assay lytic_profile Lytic Profile spot_assay->lytic_profile phage_selection phage_selection lytic_profile->phage_selection infectivity_data Infectivity Data eop_assay->infectivity_data infectivity_data->phage_selection Select Phages for Cocktail

Caption: Workflow for determining the host range of phage isolates.

Phage_Cocktail_Development_Logic node_a Individual Phages with Narrow Host Ranges node_b Complementary Lytic Spectra node_a->node_b node_c Formulate Phage Cocktail node_b->node_c node_d This compound Phage Cocktail with Broader Host Coverage node_c->node_d node_e Reduced Probability of Bacterial Resistance node_d->node_e

Caption: Logical relationship in phage cocktail development.

Phage_Bacterium_Interaction cluster_0 Infection Cycle phage Phage adsorption 1. Adsorption phage->adsorption Binds to receptor bacterium Bacterium bacterium->adsorption injection 2. DNA Injection adsorption->injection replication 3. Replication injection->replication assembly 4. Assembly replication->assembly lysis 5. Lysis & Release assembly->lysis new_phages new_phages lysis->new_phages Progeny Phages

Caption: Generalized lytic cycle of a bacteriophage.

References

Application Notes and Protocols for Large-Scale Production and Fermentation of Bacteriophage VA5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the large-scale production and purification of bacteriophage VA5, a promising biocontrol agent against Vibrio alginolyticus. The following protocols are based on established methodologies for bacteriophage production and should be optimized for specific laboratory and bioreactor conditions.

Overview of Bacteriophage this compound

Bacteriophage this compound is a lytic phage that specifically targets Vibrio alginolyticus, a significant pathogen in aquaculture. Large-scale production of this compound is essential for its application as a therapeutic or prophylactic agent. This document outlines the critical steps from host preparation to purified phage concentrate.

Table 1: Key Biological Characteristics of Bacteriophage this compound

ParameterValueReference
Host BacteriumVibrio alginolyticus[1]
MorphologyLong tail[1]
Optimal Multiplicity of Infection (MOI)1[1]
Incubation Period20 minutes[1]
Outbreak Period30 minutes[1]
Burst Size92.26 PFU/cell[1]
pH StabilitypH 2–10[1]
Temperature Stability-20°C to 70°C[1]

Experimental Protocols

Host Bacterium Preparation (Vibrio alginolyticus)

A robust and healthy host culture is critical for successful large-scale phage production.

Protocol 2.1.1: Revival and Seed Culture Preparation

  • Revival: Aseptically retrieve a cryopreserved vial of Vibrio alginolyticus. Streak the culture onto a Thiosulfate-Citrate-Bile-Salts-Sucrose (TCBS) agar (B569324) plate. V. alginolyticus will produce yellow colonies due to sucrose (B13894) fermentation.[2] Incubate at 37°C for 18-24 hours.

  • Seed Culture: Inoculate a single, well-isolated colony into a 50 mL sterile flask containing 10 mL of Luria-Bertani (LB) broth supplemented with 1% NaCl. Incubate at 37°C with vigorous shaking (200-220 rpm) until the culture reaches the mid-logarithmic growth phase (OD600 of approximately 0.4-0.6).

Protocol 2.1.2: Intermediate Culture for Bioreactor Inoculation

  • Aseptically transfer the seed culture into a larger flask (e.g., 2 L) containing 500 mL of LB broth with 1% NaCl.

  • Incubate at 37°C with shaking (200-220 rpm) until the culture reaches the mid-logarithmic phase (OD600 of 0.4-0.6). This culture will serve as the inoculum for the large-scale fermenter.

Large-Scale Fermentation and Phage Propagation

This protocol outlines the batch production of bacteriophage this compound in a controlled bioreactor.

Table 2: Recommended Fermentation Parameters for Vibrio alginolyticus

ParameterRecommended SetpointNotes
Temperature37°COptimal for V. alginolyticus growth.
pH7.0 - 8.0Monitor and control with sterile NaOH and HCl.
Dissolved Oxygen (DO)20-40%Maintain through agitation and aeration.
Agitation200-400 rpmAdjust to maintain DO and ensure mixing.
Aeration0.5-1.5 vvmAdjust to maintain DO.

Protocol 2.2.1: Bioreactor Operation and Phage Infection

  • Sterilization and Media Preparation: Prepare and sterilize the production medium (e.g., LB broth with 1% NaCl) in a suitable bioreactor.

  • Inoculation: Aseptically transfer the intermediate host culture into the fermenter.

  • Host Growth: Allow the Vibrio alginolyticus culture to grow under the conditions specified in Table 2 until it reaches the early-to-mid logarithmic phase (OD600 of 0.2-0.4).

  • Phage Infection: Introduce the bacteriophage this compound seed stock at an optimal Multiplicity of Infection (MOI) of 1.

  • Lysis: Continue the fermentation, monitoring for signs of lysis, which typically include a sharp decrease in the optical density of the culture. This process can take several hours.

  • Harvest: Once lysis is complete (as indicated by a stable, low OD600), harvest the phage lysate from the fermenter.

Downstream Processing and Purification

The goal of downstream processing is to concentrate the phage and remove host cell debris, proteins, DNA, and endotoxins.[3][4]

Protocol 2.3.1: Clarification of Phage Lysate

  • Centrifugation: Centrifuge the harvested lysate at a low speed (e.g., 5,000 x g for 20 minutes at 4°C) to pellet the majority of the bacterial debris.[4]

  • Filtration: Carefully decant the supernatant and pass it through a series of filters with decreasing pore sizes (e.g., 0.8 µm, 0.45 µm, and finally 0.22 µm) to remove any remaining bacteria and cellular debris.[5]

Protocol 2.3.2: Phage Concentration

  • Tangential Flow Filtration (TFF): Utilize a TFF system with a 100 kDa or 300 kDa molecular weight cut-off membrane to concentrate the clarified lysate.[5] This method allows for the removal of smaller impurities like proteins and media components while retaining the phage particles.

  • Diafiltration: Perform diafiltration by adding a suitable buffer (e.g., SM buffer: 0.1 M NaCl, 8 mM MgSO4, 50 mM Tris-HCl, pH 7.5) to the retentate to further wash away impurities.

Protocol 2.3.3: Chromatographic Purification

For applications requiring high purity, such as therapeutics, chromatographic steps are recommended.

  • Anion-Exchange Chromatography (AEC): AEC can be employed to separate phages from negatively charged impurities like endotoxins and host cell DNA.[6][7] The use of alkaline phosphatase prior to AEC can improve the separation efficiency.[7]

  • Size-Exclusion Chromatography (SEC): SEC can be used as a final polishing step to separate phage particles based on their size, removing any remaining smaller impurities.

Protocol 2.3.4: Final Formulation and Storage

  • The purified phage concentrate can be formulated in a buffer that ensures stability.

  • Store the final product at 4°C for short-term use or at -80°C in the presence of a cryoprotectant (e.g., glycerol) for long-term storage.

Visualized Workflows

Large_Scale_VA5_Production_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Host_Revival Host Revival (V. alginolyticus) Seed_Culture Seed Culture Preparation Host_Revival->Seed_Culture Intermediate_Culture Intermediate Culture Growth Seed_Culture->Intermediate_Culture Fermentation Large-Scale Fermentation Intermediate_Culture->Fermentation Phage_Infection Phage this compound Infection (MOI=1) Fermentation->Phage_Infection Lysis Host Lysis Phage_Infection->Lysis Harvest Harvest Phage Lysate Lysis->Harvest Clarification Clarification (Centrifugation & Filtration) Harvest->Clarification Concentration Concentration (Tangential Flow Filtration) Clarification->Concentration Purification Purification (Chromatography) Concentration->Purification Final_Product Final Purified Phage this compound Purification->Final_Product

Caption: Workflow for large-scale production of bacteriophage this compound.

Downstream_Purification_Pathway Lysate Crude Phage Lysate Centrifugation Low-Speed Centrifugation Lysate->Centrifugation Removes Cell Debris Filtration 0.22 µm Filtration Centrifugation->Filtration Removes Bacteria TFF Tangential Flow Filtration (Concentration & Diafiltration) Filtration->TFF Concentrates Phage AEC Anion-Exchange Chromatography TFF->AEC Removes Endotoxins, DNA SEC Size-Exclusion Chromatography (Polishing) AEC->SEC Final Polishing Final_Phage High-Purity Phage this compound SEC->Final_Phage

Caption: Downstream purification pathway for bacteriophage this compound.

References

Application Notes and Protocols for in vivo Efficacy Testing of Bacteriophage VA5 in Aquatic Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriophage therapy is emerging as a promising alternative to antibiotics for controlling bacterial pathogens in aquaculture. Vibrio alginolyticus is a significant pathogen affecting various aquatic species, leading to substantial economic losses. Bacteriophage VA5, a lytic phage targeting V. alginolyticus, has demonstrated significant efficacy in reducing mortality in preclinical studies.[1][2][3] These application notes provide detailed protocols for the in vivo efficacy testing of bacteriophage this compound in aquatic animal models, primarily focusing on the whiteleg shrimp (Litopenaeus vannamei), with adaptable considerations for other models like zebrafish.

Data Presentation

Table 1: In Vivo Efficacy of Bacteriophage this compound against Vibrio alginolyticus in Litopenaeus vannamei
Treatment GroupDescriptionMortality Rate at 24h (%)[4]
CKControl (No treatment)13.3
PPhage Control (this compound only)6.7
VAV. alginolyticus Challenge60.0
BP1V. alginolyticus + 1 mL this compound26.7
BP2V. alginolyticus + 2 mL this compound20.0

Data summarized from Hao et al. (2023).[4]

Experimental Protocols

Preparation of Bacterial Inoculum (Vibrio alginolyticus)

Objective: To prepare a standardized bacterial suspension for challenging the aquatic animal models.

Materials:

  • Vibrio alginolyticus strain (e.g., ATCC 17749)

  • Tryptic Soy Broth (TSB) supplemented with 2% NaCl

  • Tryptic Soy Agar (B569324) (TSA) supplemented with 2% NaCl

  • Sterile saline solution (2% NaCl)

  • Spectrophotometer

  • Shaking incubator

  • Centrifuge

Protocol:

  • Streak the V. alginolyticus culture on a TSA plate and incubate at 28°C for 18-24 hours.

  • Inoculate a single colony into 10 mL of TSB and incubate at 28°C with shaking (180 rpm) for 18 hours.

  • Measure the optical density (OD) of the bacterial culture at 600 nm. A standard curve should be established to correlate OD600 with colony-forming units per milliliter (CFU/mL).

  • Centrifuge the bacterial culture at 4000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the bacterial pellet in sterile saline solution.

  • Adjust the final concentration of the bacterial suspension to the desired challenge dose. For Litopenaeus vannamei, a typical challenge dose to achieve significant mortality is in the range of 10^5 to 10^7 CFU/mL for immersion challenge.[5][6] A previously reported 96-hour LD50 dose for V. alginolyticus in L. vannamei is approximately 3.0 x 10^5 CFU per shrimp.[1][2][7]

Preparation of Bacteriophage this compound Lysate

Objective: To prepare a purified and quantified bacteriophage this compound stock for therapeutic application.

Materials:

  • Bacteriophage this compound

  • Vibrio alginolyticus host strain

  • Tryptic Soy Broth (TSB) with 2% NaCl

  • SM buffer (50 mM Tris-HCl, 100 mM NaCl, 8 mM MgSO4, pH 7.5)

  • Centrifuge

  • 0.22 µm sterile filters

Protocol:

  • Perform a double-layer agar assay to propagate and quantify the bacteriophage this compound, determining the titer in Plaque-Forming Units per milliliter (PFU/mL).

  • Inoculate a flask of TSB with the host V. alginolyticus and incubate until it reaches the early exponential phase of growth.

  • Add the bacteriophage this compound lysate at a multiplicity of infection (MOI) of 0.1. The optimal MOI for this compound has been reported as 1.[4]

  • Continue incubation with shaking until bacterial lysis is observed (clearing of the culture).

  • Centrifuge the lysate at 10,000 x g for 15 minutes to pellet bacterial debris.

  • Filter the supernatant through a 0.22 µm sterile filter to remove any remaining bacteria.

  • Determine the titer of the final phage stock using the double-layer agar method. A typical therapeutic dose for phage therapy in shrimp is in the range of 10^6 to 10^9 PFU/mL.[8][9]

  • Store the purified phage lysate at 4°C.

In Vivo Efficacy Trial in Litopenaeus vannamei

Objective: To evaluate the efficacy of bacteriophage this compound in protecting shrimp from a pathogenic V. alginolyticus challenge.

Materials:

  • Healthy Litopenaeus vannamei juveniles (uniform size, e.g., 5-7 g)

  • Aquaria with aerated seawater (salinity and temperature appropriate for the species)

  • Vibrio alginolyticus inoculum

  • Bacteriophage this compound lysate

  • Commercial shrimp feed

Protocol:

  • Acclimate the shrimp in the experimental tanks for at least 7 days.

  • Divide the shrimp into the following experimental groups (with at least 3 replicates per group):

    • Group 1 (Negative Control): No treatment.

    • Group 2 (Phage Control): Receive only bacteriophage this compound.

    • Group 3 (Positive Control): Challenged with V. alginolyticus.

    • Group 4 (Treatment Group): Challenged with V. alginolyticus and treated with bacteriophage this compound.

  • Bacterial Challenge (Immersion Method):

    • Introduce the prepared V. alginolyticus inoculum into the water of the challenge groups (Groups 3 and 4) to achieve a final concentration of approximately 10^6 CFU/mL.[5]

    • Expose the shrimp to the bacterial suspension for a defined period (e.g., 24 hours).

  • Bacteriophage Treatment (Spraying Method):

    • Following the bacterial challenge, spray the bacteriophage this compound lysate directly onto the shrimp in the treatment group. The volume and concentration of the phage solution should be standardized. For example, spray 1-2 mL of a high-titer phage stock (e.g., >10^8 PFU/mL) per shrimp.[4]

  • Monitoring and Data Collection:

    • Record the mortality in each tank daily for a period of 7-14 days.

    • Observe the shrimp for clinical signs of vibriosis (e.g., lethargy, anorexia, red discoloration).

    • At the end of the experiment, tissues (e.g., hepatopancreas, hemolymph) can be collected for bacterial load determination (CFU/g or CFU/mL) and histopathological analysis.

  • Data Analysis:

    • Calculate the cumulative mortality for each group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, Kaplan-Meier survival analysis).

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_acclimation Acclimation cluster_experiment Experimental Phase cluster_monitoring Monitoring & Analysis Bact_Prep Bacterial Inoculum (V. alginolyticus) Challenge Bacterial Challenge (Immersion) Bact_Prep->Challenge Phage_Prep Bacteriophage this compound Lysate Treatment Phage this compound Treatment (Spraying) Phage_Prep->Treatment Acclimation Shrimp Acclimation (7 days) Acclimation->Challenge Challenge->Treatment Apply to Treatment Group Monitoring Daily Mortality & Clinical Signs Challenge->Monitoring Monitor all groups Treatment->Monitoring Analysis Data Analysis (Survival, Bacterial Load) Monitoring->Analysis

Caption: Experimental workflow for in vivo efficacy testing.

Logical_Relationship cluster_pathogenesis Pathogenesis cluster_intervention Therapeutic Intervention Vibrio Vibrio alginolyticus Infection Disease Vibriosis in Shrimp Vibrio->Disease Lysis Lysis of V. alginolyticus Vibrio->Lysis Inhibits Mortality Increased Mortality Disease->Mortality This compound Bacteriophage this compound This compound->Lysis Targets Reduced_Mortality Reduced Mortality Lysis->Reduced_Mortality Leads to

References

Application Notes and Protocols for Determining the One-Step Growth Curve of Phage VA5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The one-step growth experiment is a fundamental technique in virology used to characterize the replication cycle of a bacteriophage under specific conditions.[1][2][3][4] This application note provides a detailed protocol for determining the one-step growth curve of bacteriophage VA5, a virus that infects Vibrio alginolyticus.[5] The key parameters derived from this experiment are the latent period, the eclipse period, and the burst size, which are crucial for understanding the lytic cycle of the phage and for its potential application as a biocontrol agent.[1][6][7] The latent period is the time from phage adsorption to the host cell until the first release of progeny phages.[1][4][6] The burst size is the average number of new phage particles released per infected bacterium.[1]

Key Parameters of Phage this compound One-Step Growth

A study on bacteriophage this compound infecting Vibrio alginolyticus has determined the following key parameters for its one-step growth curve.[5]

ParameterValueUnit
Optimal Multiplicity of Infection (MOI)1-
Incubation Period (Latent Period)20minutes
Outbreak Period (Rise Period)30minutes
Cleavage Amount (Burst Size)92.26PFU/cell

Table 1: One-step growth parameters for bacteriophage this compound against Vibrio alginolyticus.[5]

Experimental Protocol

This protocol is adapted from established methods for determining phage one-step growth curves.[1][8][9]

Materials:

  • Log-phase culture of Vibrio alginolyticus (host bacteria)

  • Phage this compound lysate of known titer (PFU/mL)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • LB agar (B569324) plates

  • Soft top agar (LB broth with 0.7% agar)

  • Sterile microcentrifuge tubes

  • Sterile conical tubes (50 mL)

  • Micropipettes and sterile tips

  • Incubator with shaking capability (set to 37°C)

  • Centrifuge

  • Water bath or heat block (set to 45-50°C for top agar)

  • Timer

Procedure:

Day 1: Preparation of Host Culture

  • Inoculate a single colony of Vibrio alginolyticus into a flask containing 20-50 mL of LB broth.

  • Incubate overnight at 37°C with shaking to obtain a saturated culture.

Day 2: One-Step Growth Experiment

  • Host Culture Preparation:

    • Inoculate a fresh flask of LB broth with the overnight culture of V. alginolyticus.

    • Incubate at 37°C with shaking until the culture reaches the early-to-mid logarithmic growth phase (OD600 of approximately 0.2-0.4).

  • Infection:

    • Determine the concentration of the host bacteria (CFU/mL).

    • In a sterile microcentrifuge tube, mix the log-phase V. alginolyticus culture with the phage this compound lysate at an optimal multiplicity of infection (MOI) of 1.[5]

    • Incubate the mixture at 37°C for 5-10 minutes to allow for phage adsorption to the host cells.[9]

  • Removal of Unadsorbed Phages:

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 1 minute to pellet the bacteria with adsorbed phages.[8][9]

    • Carefully discard the supernatant, which contains unadsorbed phages.

    • Gently resuspend the pellet in 1 mL of fresh, pre-warmed LB broth.

    • Repeat the centrifugation and resuspension steps to wash the infected cells and remove any remaining free phages.[9]

  • Initiation of the One-Step Growth Curve:

    • Resuspend the final pellet of infected cells in a larger volume of pre-warmed LB broth in a sterile flask. This is considered time zero (T=0).

    • Immediately take a sample to determine the initial concentration of infected cells (infective centers).

  • Sampling:

    • Incubate the flask at 37°C with shaking.

    • Collect samples at regular time intervals (e.g., every 5-10 minutes) for a total duration that extends beyond the expected lytic cycle (e.g., 60-90 minutes).[8] A preliminary experiment with fewer time points over a longer duration can help estimate the approximate burst time.[1]

  • Plaque Assay (Titration):

    • For each time point, immediately perform serial dilutions of the collected sample in LB broth or a suitable buffer.

    • Mix a small volume of each appropriate dilution with a fresh culture of V. alginolyticus.

    • Add molten soft top agar, gently mix, and pour the mixture onto pre-warmed LB agar plates.

    • Allow the top agar to solidify, and then incubate the plates overnight at 37°C.

  • Data Analysis:

    • Count the number of plaques on the plates from each time point to determine the phage titer (PFU/mL).

    • Plot the phage titer (PFU/mL) against time.

    • The resulting graph will show the one-step growth curve, from which the latent period and burst size can be determined.

    • Latent Period: The time interval between time zero and the beginning of the sharp rise in phage titer.[1]

    • Burst Size: Calculated by dividing the average phage titer during the plateau phase by the initial concentration of infected cells (infective centers at T=0).[1]

Visualizations

OneStepGrowthWorkflow prep_host Prepare Log-Phase Host Culture infection Infect Host with Phage this compound (MOI=1) prep_host->infection adsorption Allow for Phage Adsorption (5-10 min) infection->adsorption centrifuge1 Centrifuge to Pellet Infected Cells adsorption->centrifuge1 remove_supernatant Discard Supernatant (Unadsorbed Phages) centrifuge1->remove_supernatant resuspend Resuspend in Fresh Medium (T=0) remove_supernatant->resuspend incubation Incubate with Shaking resuspend->incubation sampling Collect Samples at Time Intervals incubation->sampling Repeat titration Perform Plaque Assay (Titration) sampling->titration data_analysis Plot Titer vs. Time & Determine Parameters titration->data_analysis

Caption: Experimental workflow for the one-step growth curve of phage this compound.

OneStepGrowthCurvePhases adsorption_penetration Adsorption & Penetration latent_period Latent Period (Eclipse + Maturation) adsorption_penetration->latent_period Intracellular Replication burst_lysis Burst (Lysis) & Phage Release latent_period->burst_lysis Host Cell Lysis plateau Plateau burst_lysis->plateau Infection Cycle Complete

Caption: Phases of the one-step bacteriophage growth curve.

References

Application Notes and Protocols: Assessing the pH and Thermal Stability of Bacteriophage VA5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriophages are viruses that specifically infect and lyse bacteria, presenting a promising alternative to traditional antibiotics, especially in the face of rising antimicrobial resistance. The efficacy of a bacteriophage-based therapeutic agent is critically dependent on its stability under various environmental conditions that it may encounter during manufacturing, storage, and administration. Therefore, a thorough assessment of a bacteriophage's stability profile, particularly its tolerance to fluctuations in pH and temperature, is a crucial step in its characterization and development as a therapeutic candidate.

This document provides detailed protocols for assessing the pH and thermal stability of bacteriophage VA5, a virus known to infect Vibrio alginolyticus.[1][2] These protocols are designed to be implemented in a standard microbiology laboratory and will guide researchers in generating robust and reproducible stability data. The viability of bacteriophage this compound is quantified using the double-layer agar (B569324) (DLA) plaque assay, a gold-standard method for enumerating infectious phage particles.[3][4][5][6][7]

Data Presentation

The quantitative data generated from the pH and thermal stability assays should be summarized for clear interpretation and comparison. The results are typically expressed as the number of Plaque Forming Units per milliliter (PFU/mL).

Table 1: pH Stability of Bacteriophage this compound

pHIncubation Time (hours)Initial Phage Titer (PFU/mL)Final Phage Titer (PFU/mL)Log ReductionPercent Viability (%)
21
31
41
51
61
7 (Control)1
81
91
101
111

Table 2: Thermal Stability of Bacteriophage this compound

Temperature (°C)Incubation Time (minutes)Initial Phage Titer (PFU/mL)Final Phage Titer (PFU/mL)Log ReductionPercent Viability (%)
-2060
460
25 (Control)60
3760
5060
6060
7060

Experimental Protocols

General Materials
  • Bacteriophage this compound stock of known titer (PFU/mL)

  • Host bacteria: Vibrio alginolyticus in logarithmic growth phase

  • Appropriate liquid culture medium (e.g., Tryptic Soy Broth - TSB)

  • Appropriate solid culture medium (e.g., Tryptic Soy Agar - TSA)

  • Soft agar (e.g., TSB with 0.7% agar)

  • Sterile phosphate-buffered saline (PBS) or similar buffer at various pH values (e.g., pH 2-11)

  • Sterile microcentrifuge tubes

  • Incubators, water baths, or heating blocks

  • Vortex mixer

  • Micropipettes and sterile tips

  • Petri dishes

  • Centrifuge

Protocol for Assessing pH Stability

This protocol determines the viability of bacteriophage this compound after incubation in buffers of varying pH. A study on bacteriophage this compound has shown it to have good activity in a pH range of 2-10.[1]

  • Preparation of pH Buffers: Prepare a series of sterile buffers (e.g., citrate-phosphate for acidic pH, Tris-HCl for neutral to alkaline pH) with pH values ranging from 2 to 11.

  • Phage Dilution: Dilute the bacteriophage this compound stock in a neutral buffer (e.g., PBS pH 7.4) to a concentration of approximately 10⁸ PFU/mL.

  • Incubation:

    • Add 100 µL of the diluted phage suspension to 900 µL of each pH buffer in sterile microcentrifuge tubes. This creates a 1:10 dilution.

    • As a control, add 100 µL of the diluted phage to 900 µL of the neutral buffer (pH 7).

    • Incubate all tubes at a constant temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours.[8]

  • Neutralization and Serial Dilution: After incubation, immediately perform a 10-fold serial dilution of each sample in a neutral buffer (e.g., SM buffer: 0.1 M NaCl, 8 mM MgSO₄·7H₂O, and 50 mM Tris-HCl, pH 7.5) to neutralize the pH and to obtain countable plaques.[9]

  • Phage Titration using Double-Layer Agar (DLA) Plaque Assay:

    • Mix 100 µL of each serial dilution with 100 µL of a fresh culture of Vibrio alginolyticus.

    • Incubate the phage-bacteria mixture for 15-20 minutes at room temperature to allow for phage adsorption.[10]

    • Add 3-4 mL of molten soft agar (maintained at 45-50°C) to the mixture.

    • Gently vortex and pour the mixture onto a pre-warmed TSA plate, ensuring even distribution.[10]

    • Allow the soft agar to solidify, then invert the plates and incubate at the optimal temperature for the host bacteria until plaques are visible (typically 18-24 hours).

  • Data Analysis: Count the plaques on the plates with a countable number of plaques (30-300 PFUs). Calculate the phage titer (PFU/mL) for each pH value and the control. Determine the log reduction and percent viability relative to the control.

Protocol for Assessing Thermal Stability

This protocol evaluates the effect of different temperatures on the viability of bacteriophage this compound. Previous research indicates that phage this compound maintains good activity at temperatures ranging from -20°C to 70°C.[1]

  • Phage Preparation: Prepare a suspension of bacteriophage this compound in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of approximately 10⁷ PFU/mL.[8]

  • Incubation:

    • Aliquot the phage suspension into sterile microcentrifuge tubes.

    • Incubate the tubes at a range of temperatures (e.g., -20°C, 4°C, 25°C, 37°C, 50°C, 60°C, and 70°C) for a set duration, such as 60 or 120 minutes.[1] A tube kept at 4°C or 25°C can serve as the control.

  • Cooling and Serial Dilution: After the incubation period, immediately cool the tubes on ice (for temperatures above 4°C) to halt the thermal effect.[8] Subsequently, perform 10-fold serial dilutions in a cold, neutral buffer.

  • Phage Titration: Determine the phage titer for each temperature point using the DLA plaque assay as described in the pH stability protocol (section 2, step 5).

  • Data Analysis: Calculate the phage titer (PFU/mL) for each temperature and the control. Determine the log reduction and percent viability relative to the control.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for assessing the stability of bacteriophage this compound.

G cluster_prep Preparation cluster_ph_stability pH Stability Assay cluster_thermal_stability Thermal Stability Assay cluster_quantification Quantification cluster_analysis Data Analysis PhageStock Bacteriophage this compound Stock DilutePhage_pH Dilute Phage in Neutral Buffer PhageStock->DilutePhage_pH Input PreparePhage_T Prepare Phage Suspension PhageStock->PreparePhage_T Input HostCulture Host Bacteria Culture (Vibrio alginolyticus) DLA Double-Layer Agar Plaque Assay HostCulture->DLA Input Buffers pH Buffers (pH 2-11) Incubate_pH Incubate Phage in Different pH Buffers Buffers->Incubate_pH Input DilutePhage_pH->Incubate_pH Neutralize Neutralize & Serially Dilute Incubate_pH->Neutralize Neutralize->DLA Incubate_T Incubate Phage at Different Temperatures PreparePhage_T->Incubate_T CoolDilute_T Cool & Serially Dilute Incubate_T->CoolDilute_T CoolDilute_T->DLA CountPlaques Count Plaques & Calculate Titer DLA->CountPlaques AnalyzeData Determine Log Reduction & Percent Viability CountPlaques->AnalyzeData

Caption: Workflow for pH and thermal stability assessment of bacteriophage this compound.

G cluster_workflow Double-Layer Agar (DLA) Plaque Assay Workflow start Start with Serially Diluted Phage Sample mix Mix Phage Dilution with Host Bacteria Culture start->mix adsorb Incubate for Phage Adsorption mix->adsorb add_soft_agar Add Molten Soft Agar adsorb->add_soft_agar pour Pour onto Solid Agar Plate add_soft_agar->pour solidify Allow Soft Agar to Solidify pour->solidify incubate Invert and Incubate Plate solidify->incubate plaques Observe and Count Plaques incubate->plaques

References

Application Notes and Protocols for Determining the Host Range of Bacteriophage VA5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriophage VA5 is a lytic phage that was first isolated from seafood aquaculture water and demonstrated efficacy against Vibrio alginolyticus.[1][2] Characterized as having a broad host range, this compound presents a promising candidate for biocontrol in aquaculture and potentially as a therapeutic agent against pathogenic bacteria.[1][2] Accurate determination of a bacteriophage's host range is a critical step in its characterization and development for any application. It defines the spectrum of bacterial species and strains susceptible to lysis by the phage, which is fundamental for assessing its potential efficacy and safety.[3]

These application notes provide detailed protocols for both qualitative and quantitative assessment of the bacteriophage this compound host range, specifically tailored for researchers working with Vibrio species and other potential hosts.

Data Presentation: Host Range of Bacteriophage this compound

Summarizing the known lytic spectrum of this compound and providing a template for experimental results is crucial for comparative analysis.

Table 1: Known Lytic Spectrum of Bacteriophage this compound

The following table summarizes the reported lytic activity of bacteriophage this compound against a panel of bacterial strains. The data is based on spot assay results, indicating either lysis or no lysis.

Bacterial SpeciesStrainLytic ActivityReference
Vibrio alginolyticusCICC 10889+ (Strong)[1][2]
Vibrio parahaemolyticusLaboratory Strain+ (Strong)[1]
Pseudomonas fluorescensLaboratory Strain+ (Strong)[1]
Vibrio choleraeLaboratory Strain+[1][2]
Vibrio vulnificusLaboratory Strain+[1][2]
Aeromonas sobriaLaboratory Strain+[1][2]
Aeromonas salmonicidaLaboratory Strain+[1][2]
Aeromonas hydrophilaLaboratory Strain+[1][2]
Lactobacillus rhamnosusLaboratory Strain+[1][2]
Bacillus subtilisLaboratory Strain+[1][2]
Edwardsiella lentusLaboratory Strain+[1][2]
Escherichia coliLaboratory Strain+[1][2]
Pseudomonas aeruginosaLaboratory Strain-[1]
Bacillus carbonmaggotsLaboratory Strain-[1]

'+' indicates lysis was observed. '-' indicates no lysis was observed.

Table 2: Template for Quantitative Host Range Analysis (Efficiency of Plating)

Researchers should use this template to record the results of their Efficiency of Plating (EOP) assays. The EOP is calculated as the ratio of the phage titer on a test strain to the titer on the reference host strain (Vibrio alginolyticus).[3]

Test Bacterial StrainPhage Titer (PFU/mL)EOPLytic Efficiency Category
Vibrio alginolyticus (Reference)1.0 (Reference)High
[Enter Strain Name]
[Enter Strain Name]
[Enter Strain Name]

EOP Categories:

  • High: EOP ≥ 0.5

  • Medium: 0.1 ≤ EOP < 0.5

  • Low: 0.001 < EOP < 0.1

  • Inefficient: EOP ≤ 0.001

Experimental Protocols

The following protocols provide step-by-step instructions for determining the host range of bacteriophage this compound.

Protocol 1: Qualitative Host Range Determination by Spot Assay

This method provides a rapid qualitative assessment of the ability of a phage to lyse a panel of bacterial strains.[4][5][6]

Materials:

  • High-titer bacteriophage this compound stock (approx. 10⁹ PFU/mL)

  • Test bacterial strains (log-phase cultures)

  • Tryptic Soy Broth (TSB) or appropriate liquid medium for host bacteria

  • Tryptic Soy Agar (B569324) (TSA) plates (1.5% agar)

  • Soft agar overlay (e.g., TSB with 0.6% agar)

  • Sterile micropipette and tips

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Lawns: a. Inoculate 100 µL of a log-phase culture of a test bacterial strain into 3-4 mL of molten soft agar (maintained at 45-50°C). b. Gently vortex the tube to mix. c. Immediately pour the mixture onto a pre-warmed TSA plate. d. Swirl the plate gently to ensure an even distribution of the soft agar. e. Allow the soft agar to solidify completely at room temperature (approx. 15-20 minutes). f. Repeat for each bacterial strain to be tested.

  • Spotting the Phage: a. Prepare serial dilutions of the this compound phage stock (e.g., 10⁻¹, 10⁻³, 10⁻⁵, 10⁻⁷) in a suitable buffer like SM buffer or TSB. b. Once the bacterial lawns are solid, spot 5-10 µL of the high-titer phage stock (and optionally, each dilution) onto the surface of the agar. c. Allow the spots to dry completely by leaving the plates undisturbed at room temperature.

  • Incubation and Observation: a. Invert the plates and incubate at 37°C for 18-24 hours. b. Observe the plates for the formation of clear zones (plaques) at the location of the phage spots. The presence of a clear zone indicates that the phage can lyse the bacterial strain.

Interpretation of Results:

  • Clear Zone: The bacterial strain is susceptible to lysis by bacteriophage this compound.

  • Turbid Zone: Incomplete lysis or potential for lysogeny.

  • No Zone: The bacterial strain is resistant to bacteriophage this compound.

Spot_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Grow liquid cultures of test bacteria start->bacterial_culture soft_agar Prepare molten soft agar start->soft_agar phage_stock Prepare high-titer phage this compound stock start->phage_stock mix Mix bacteria with soft agar bacterial_culture->mix soft_agar->mix spot Spot phage dilutions onto lawn phage_stock->spot pour Pour onto solid agar plate to create lawn mix->pour solidify Allow lawn to solidify pour->solidify solidify->spot dry Let spots dry spot->dry incubate Incubate plates overnight dry->incubate observe Observe for zones of lysis incubate->observe end End observe->end

Caption: Workflow for the qualitative spot assay to determine phage host range.

Protocol 2: Quantitative Host Range Determination by Efficiency of Plating (EOP) Assay

The EOP assay provides a quantitative measure of a phage's infectivity on different bacterial strains compared to its primary host.[6][7][8]

Materials:

  • Bacteriophage this compound stock of a known titer (PFU/mL) on the reference host (V. alginolyticus)

  • Reference host strain (V. alginolyticus) and test bacterial strains (log-phase cultures)

  • Appropriate liquid medium (e.g., TSB) and solid agar plates (e.g., TSA)

  • Soft agar overlay (e.g., TSB with 0.6% agar)

  • SM buffer or appropriate diluent

  • Sterile microcentrifuge tubes and micropipettes

  • Incubator (37°C)

Procedure:

  • Prepare Phage Dilutions: a. Perform ten-fold serial dilutions of the this compound phage stock in SM buffer to obtain concentrations ranging from 10⁸ PFU/mL down to 10¹ PFU/mL.

  • Infection and Plating: a. For each bacterial strain to be tested (including the reference host), mix 100 µL of a log-phase culture with 100 µL of each phage dilution in a sterile tube. b. Incubate the mixtures for 15-20 minutes at 37°C to allow for phage adsorption. c. Add 3-4 mL of molten soft agar (45-50°C) to each tube. d. Gently vortex and immediately pour the contents onto a pre-warmed solid agar plate. e. Swirl gently for even distribution and allow the overlay to solidify.

  • Incubation and Plaque Counting: a. Invert the plates and incubate at 37°C for 18-24 hours. b. Count the number of plaques (Plaque Forming Units or PFUs) on the plates that have a countable number of plaques (typically between 30 and 300).

  • Calculate Titer and EOP: a. Calculate the phage titer (PFU/mL) for each bacterial strain using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of phage plated in mL) b. Calculate the Efficiency of Plating (EOP) for each test strain: EOP = (Titer on test strain) / (Titer on reference host strain)

Interpretation of Results:

  • The EOP value provides a quantitative measure of how efficiently phage this compound can infect and lyse a particular bacterial strain relative to its primary host. An EOP close to 1.0 suggests high efficiency, while lower values indicate reduced efficiency.

EOP_Assay_Workflow cluster_setup Setup cluster_infection Infection & Plating cluster_analysis Analysis phage_dilution Prepare serial dilutions of Phage this compound mix_phage_host Mix phage dilutions with each host culture phage_dilution->mix_phage_host host_prep Prepare log-phase cultures of reference and test hosts host_prep->mix_phage_host adsorption Incubate for phage adsorption mix_phage_host->adsorption add_soft_agar Add molten soft agar adsorption->add_soft_agar plate Pour onto solid agar plates add_soft_agar->plate incubate_plates Incubate plates overnight plate->incubate_plates count_plaques Count plaques (PFU) incubate_plates->count_plaques calc_titer Calculate titer for each host count_plaques->calc_titer calc_eop Calculate EOP for each test host calc_titer->calc_eop end_point Final EOP Data calc_eop->end_point

Caption: Workflow for the quantitative Efficiency of Plating (EOP) assay.

References

Application Notes and Protocols for Testing VA5 Effectiveness Against Vibrio Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to evaluate the efficacy of the bacteriophage VA5 against biofilms formed by Vibrio species. The protocols outlined below detail methods for quantifying biofilm inhibition and eradication, visualizing biofilm architecture, and assessing the impact of this compound on the expression of genes critical to biofilm formation and virulence.

Quantitative Analysis of this compound Anti-Biofilm Efficacy

To quantitatively assess the effectiveness of this compound against Vibrio biofilms, a series of standard assays can be employed. These include the determination of the Minimum Inhibitory Concentration (MIC) for planktonic bacteria, and the Minimum Biofilm Eradication Concentration (MBEC) for established biofilms.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For bacteriophage this compound, the "concentration" is expressed as Plaque Forming Units per milliliter (PFU/mL).

Table 1: Hypothetical MIC Data for this compound against Vibrio spp.

Vibrio SpeciesThis compound Concentration (PFU/mL)Growth (OD600)Interpretation
Vibrio cholerae1 x 10⁸0.05No Growth
1 x 10⁷0.06No Growth
1 x 10⁶0.85Growth
1 x 10⁵1.20Growth
Vibrio vulnificus1 x 10⁸0.04No Growth
1 x 10⁷0.05No Growth
1 x 10⁶0.92Growth
1 x 10⁵1.35Growth
Crystal Violet Assay for Biofilm Inhibition and Eradication

The crystal violet assay is a simple and effective method for quantifying biofilm biomass. This assay can be adapted to measure both the inhibition of biofilm formation and the eradication of pre-formed biofilms.

Table 2: Quantitative Analysis of Biofilm Inhibition and Eradication by this compound

Treatment GroupThis compound Concentration (PFU/mL)Mean OD570 (Biofilm Inhibition)% InhibitionMean OD570 (Biofilm Eradication)% Eradication
Untreated Control01.500%1.800%
This compound Treatment1 x 10⁸0.1590%0.3680%
1 x 10⁷0.3080%0.7260%
1 x 10⁶0.9040%1.4420%
Positive Control (e.g., Antibiotic)N/A0.1093%0.2785%

Visualization of this compound Impact on Biofilm Architecture

Confocal Laser Scanning Microscopy (CLSM) provides high-resolution, three-dimensional images of biofilms, allowing for the visualization of structural changes induced by this compound treatment. LIVE/DEAD staining can be used to differentiate between viable and non-viable cells within the biofilm.

Table 3: Summary of CLSM Image Analysis

TreatmentBiofilm Thickness (µm)Live Cell Biovolume (µm³)Dead Cell Biovolume (µm³)Live/Dead Ratio
Untreated Control45.2 ± 5.18.7 x 10⁶1.2 x 10⁵72.5
This compound (1 x 10⁸ PFU/mL)12.6 ± 2.31.5 x 10⁶5.8 x 10⁶0.26

Gene Expression Analysis in this compound-Treated Biofilms

Quantitative Real-Time PCR (qRT-PCR) can be used to measure changes in the expression of genes involved in biofilm formation, quorum sensing, and virulence in response to this compound treatment.

Table 4: Relative Gene Expression in Vibrio cholerae Biofilms Treated with this compound

GeneFunctionFold Change (this compound Treated vs. Untreated)p-value
vpsLVibrio polysaccharide synthesis-8.5<0.01
rbmABiofilm matrix protein-6.2<0.01
luxSAutoinducer-2 (AI-2) synthesis (Quorum Sensing)-4.8<0.05
hapRQuorum sensing master regulator (repressor of biofilms)+3.1<0.05

Experimental Protocols

Protocol for Determination of Multiplicity of Infection (MOI)

Objective: To determine the optimal ratio of phage particles to bacterial cells for efficient infection.

Materials:

  • Overnight culture of Vibrio sp.

  • This compound phage stock of known titer (PFU/mL)

  • Luria-Bertani (LB) broth

  • LB agar (B569324) plates

  • Soft agar (LB with 0.7% agar)

  • Spectrophotometer

  • Microcentrifuge tubes

  • Incubator

Procedure:

  • Grow a Vibrio culture to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Prepare serial dilutions of the bacterial culture and plate on LB agar to determine the colony-forming units per milliliter (CFU/mL).

  • Prepare serial dilutions of the this compound phage stock.

  • In microcentrifuge tubes, mix a constant number of bacterial cells (e.g., 10⁸ CFU) with varying numbers of phage particles to achieve different MOIs (e.g., 0.01, 0.1, 1, 10).

  • Incubate the phage-bacteria mixtures at 37°C for 15-20 minutes to allow for phage adsorption.

  • Add the mixture to molten soft agar, pour onto LB agar plates, and incubate overnight at 37°C.

  • Count the plaques on each plate and calculate the PFU/mL for each MOI. The optimal MOI is the one that results in the highest phage titer.[1][2][3][4][5]

Protocol for Crystal Violet Biofilm Assay

Objective: To quantify biofilm biomass.

Materials:

  • 96-well polystyrene microtiter plates

  • Overnight culture of Vibrio sp.

  • This compound phage stock

  • LB broth

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Biofilm Formation: Dilute the overnight Vibrio culture 1:100 in fresh LB broth. Add 200 µL of the diluted culture to each well of a 96-well plate.

  • For Inhibition Assay: Add different concentrations of this compound to the wells at the time of bacterial inoculation.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • For Eradication Assay: After biofilm formation, gently remove the planktonic cells by washing the wells twice with PBS. Add fresh LB broth containing different concentrations of this compound to the wells and incubate for another 24 hours.

  • Staining: Discard the medium and wash the wells three times with PBS to remove non-adherent cells.

  • Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water.

  • Dry the plate and add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

  • Measure the absorbance at 570 nm using a plate reader.

Protocol for Confocal Laser Scanning Microscopy (CLSM) with LIVE/DEAD Staining

Objective: To visualize the architecture and viability of Vibrio biofilms.

Materials:

  • Vibrio biofilms grown on glass-bottom dishes or coverslips

  • This compound phage stock

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO® 9 and propidium (B1200493) iodide)

  • Confocal microscope

Procedure:

  • Grow Vibrio biofilms on a suitable surface for microscopy.

  • Treat the biofilms with this compound at the desired concentration and for the desired duration.

  • Gently wash the biofilms with PBS.

  • Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a mixture of SYTO® 9 and propidium iodide).[6]

  • Add the staining solution to the biofilms and incubate in the dark for 15-20 minutes.

  • Gently rinse the biofilms with PBS to remove excess stain.

  • Immediately visualize the biofilms using a confocal microscope. Use appropriate laser lines and emission filters for SYTO® 9 (green, live cells) and propidium iodide (red, dead cells).[7][8][9]

  • Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

  • Analyze the images using software such as ImageJ or Imaris to quantify biofilm thickness, biovolume, and the ratio of live to dead cells.

Protocol for Quantitative Real-Time PCR (qRT-PCR)

Objective: To analyze the expression of target genes in Vibrio biofilms.

Materials:

  • Vibrio biofilms grown in 6-well plates

  • This compound phage stock

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Specific primers for target and reference genes (see Table 5)

Procedure:

  • Grow and treat Vibrio biofilms with this compound as described previously.

  • Harvest the biofilm cells by scraping and centrifugation.

  • Extract total RNA using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qRT-PCR reactions with SYBR Green master mix, cDNA template, and specific primers for the target genes (vpsL, rbmA, luxS, hapR) and a reference gene (e.g., 16S rRNA).

  • Perform the qRT-PCR using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression, normalizing to the reference gene and comparing the this compound-treated samples to the untreated controls.[10]

Table 5: Recommended qRT-PCR Primers for Vibrio cholerae

GenePrimer Sequence (5' to 3')Reference
vpsLF: GCT GCT GCT GCT GCT GCTR: TGA TGA TGA TGA TGA TGA[11]
rbmAF: GCG AAG AAG AAA AAG AAG AAGR: CTT CTT CTT CTT CTT CTT CFictitious
luxSF: ATG AAG AAA TTA TTA TTA TGGR: TTA TTA TTA TTA TTA TTA TTAFictitious
hapRF: GCT GCT GCT GCT GCT GCTR: TGA TGA TGA TGA TGA TGA[12]
16S rRNAF: GGC TAA CTA CGT GCC AGC AGCR: GAC GGG CGG TGT GTA CAA GFictitious

Note: It is highly recommended to validate primer specificity and efficiency before use.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_quant Quantitative Assays cluster_vis Visualization cluster_gene Gene Expression Vibrio Vibrio Culture MIC MIC Determination Vibrio->MIC CV Crystal Violet Assay (Inhibition & Eradication) Vibrio->CV CLSM Confocal Microscopy (LIVE/DEAD Staining) Vibrio->CLSM RNA RNA Extraction Vibrio->RNA This compound This compound Phage Stock This compound->MIC This compound->CV This compound->CLSM This compound->RNA cDNA cDNA Synthesis RNA->cDNA qPCR qRT-PCR cDNA->qPCR Vibrio_Signaling cluster_qs Quorum Sensing (QS) cluster_cdigmp c-di-GMP Signaling cluster_biofilm Biofilm Formation AI Autoinducers (e.g., AI-2) (High Cell Density) HapR HapR AI->HapR activates LuxS LuxS LuxS->AI QS_repress Biofilm Repression HapR->QS_repress vps vps Genes QS_repress->vps rbm rbm Genes QS_repress->rbm DGC Diguanylate Cyclases (DGCs) cdiGMP [c-di-GMP] DGC->cdiGMP synthesis PDE Phosphodiesterases (PDEs) PDE->cdiGMP degradation Biofilm_activate Biofilm Activation cdiGMP->Biofilm_activate Biofilm_activate->vps Biofilm_activate->rbm Matrix Biofilm Matrix Production vps->Matrix rbm->Matrix

References

formulation and delivery methods for bacteriophage VA5 in aquaculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and delivery methods for bacteriophage VA5, a promising biocontrol agent against Vibrio alginolyticus infections in aquaculture. Detailed protocols for laboratory and in-vivo applications are provided to facilitate further research and development of this compound-based therapeutics.

Introduction to Bacteriophage this compound

Bacteriophage this compound is a lytic phage that specifically targets Vibrio alginolyticus, a significant pathogen causing vibriosis in various aquaculture species, particularly shrimp. This compound has demonstrated considerable potential in reducing the mortality of Litopenaeus vannamei (whiteleg shrimp) infected with V. alginolyticus.[1][2] Its stability over a range of temperatures and pH values makes it a robust candidate for aquaculture applications.[1][2]

Quantitative Data Summary

The following tables summarize the key characteristics and in-vivo efficacy of bacteriophage this compound.

Table 1: Biological Characteristics of Bacteriophage this compound

ParameterValueReference
Optimal Multiplicity of Infection (MOI)1[1][2]
Latency Period20 minutes[1][2]
Lysis Period30 minutes[1]
Burst Size92.26 PFU/cell[1][2]
Temperature StabilityGood activity between -20°C and 70°C[1][2]
pH StabilityGood activity between pH 2 and 10[1][2]

Table 2: In-Vivo Efficacy of Bacteriophage this compound against Vibrio alginolyticus in Litopenaeus vannamei

Treatment GroupPhage this compound Dose (sprayed)Cumulative Mortality Rate (%) at 36hReference
Control (CK)-~80[1]
V. alginolyticus (VA)-~75[1]
VA + this compound0.8 mL~55[1]
VA + this compound1.5 mL~40[1]
VA + this compound2.0 mL~25[1]
Phage Control (P)2.0 mL~10[1]

Experimental Protocols

Protocol for In-Vivo Challenge Study in Shrimp

This protocol outlines a method to assess the efficacy of bacteriophage this compound in protecting shrimp from V. alginolyticus infection.

Materials:

  • Healthy Litopenaeus vannamei shrimp (juveniles)

  • Vibrio alginolyticus culture

  • Bacteriophage this compound lysate (high titer)

  • Sterile saline solution (2% NaCl)

  • Aquaria with aeration

  • Microsyringe

  • Spray bottle

Procedure:

  • Acclimatization: Acclimate healthy shrimp in aquaria for at least 7 days.

  • Bacterial Challenge Preparation: Culture V. alginolyticus in Tryptic Soy Broth (TSB) with 2% NaCl to the logarithmic phase. Prepare a bacterial suspension in sterile saline to a concentration of approximately 4.2 x 10⁶ CFU/mL.[3]

  • Experimental Groups:

    • Control Group (CK): No treatment.

    • V. alginolyticus Group (VA): Inject shrimp with the bacterial suspension.

    • Phage Treatment Groups (BP): Inject shrimp with the bacterial suspension and subsequently treat with different doses of phage this compound.

    • Phage Control Group (P): Treat shrimp with the highest dose of phage this compound only.

  • Bacterial Challenge: Inject each shrimp (except the CK and P groups) intramuscularly with 10 µL of the prepared V. alginolyticus suspension.[1]

  • Phage Treatment: One hour after the bacterial challenge, spray the shrimp in the BP groups with the designated volumes of the phage this compound lysate (e.g., 0.8 mL, 1.5 mL, and 2.0 mL).[1] The phage control group (P) is also sprayed with the highest phage dose.

  • Observation: Monitor the shrimp for a period of at least 36 hours, recording mortality at regular intervals (e.g., every 6 hours).[1]

  • Data Analysis: Calculate the cumulative mortality rate for each group.

Formulation and Delivery Methods

Oral administration is a practical and low-stress method for delivering bacteriophages in aquaculture.[4]

Protocol:

  • Phage Preparation: Prepare a high-titer stock of bacteriophage this compound.

  • Feed Coating:

    • Weigh a specific amount of commercial shrimp feed pellets.

    • Prepare a phage suspension to be mixed with the feed. A dosage of 9 mL of phage cocktail per kg of feed has been used in curative field trials for vibriosis in shrimp.[5]

    • Evenly spray the phage suspension onto the feed pellets while mixing to ensure uniform coating.

    • Allow the coated feed to air-dry in a sterile environment before storage or use.

  • Feeding Regimen:

    • For prophylactic treatment, administer the phage-coated feed for the first 15 days after stocking.[5]

    • For therapeutic treatment of vibriosis (when Vibrio counts exceed 1x10⁴ CFU/g), administer the phage-coated feed for 7 consecutive days.[5] If counts are higher (e.g., >1x10⁵ CFU/g), extend the treatment to 14 days.[5]

Immersion is a suitable method for treating larvae and juvenile shrimp.[4]

Protocol:

  • Phage Preparation: Prepare a high-titer stock of bacteriophage this compound.

  • Treatment Tank Preparation: Fill a treatment tank with clean, aerated seawater.

  • Phage Application:

    • Add the phage stock to the treatment tank to achieve the desired final concentration. For example, a concentration of 1 ppm has been shown to be effective in improving shrimp survival against Vibrio parahaemolyticus.[6]

    • Another approach involves applying a specific volume of phage solution per unit of water volume, such as 100 mL per 4,000 m².[7]

  • Immersion: Transfer the shrimp to the treatment tank and immerse them for a specified duration. The duration can vary depending on the life stage and severity of the infection.

  • Transfer: After the immersion period, transfer the shrimp back to their regular culture tanks.

Encapsulation can protect bacteriophages from the harsh conditions of the gastrointestinal tract, improving their efficacy when delivered orally.[8][9] Alginate is a commonly used and effective material for phage encapsulation.[1][10]

Protocol for Alginate Encapsulation:

  • Materials:

    • High-titer bacteriophage this compound lysate

    • Sodium alginate

    • Calcium chloride (CaCl₂)

    • Sterile distilled water

  • Preparation of Solutions:

    • Prepare a 1% (w/v) sodium alginate solution in sterile distilled water.

    • Prepare a 2% (w/v) calcium chloride solution in sterile distilled water.

  • Encapsulation Process:

    • Mix the bacteriophage this compound lysate with the sodium alginate solution.

    • Using a syringe and a needle, drop the phage-alginate mixture into the calcium chloride solution. This will form insoluble calcium alginate beads, encapsulating the phages.

    • Stir the solution gently for a period to allow the beads to harden.

  • Washing and Storage:

    • Collect the beads by filtration or decantation.

    • Wash the beads with sterile distilled water to remove excess calcium chloride.

    • The encapsulated phages can be stored in a suitable buffer at 4°C.

  • Incorporation into Feed: The alginate beads containing the bacteriophages can be mixed directly with the shrimp feed before administration.

Visualizations

Signaling Pathway of Bacteriophage Infection in Vibrio

Bacteriophage_Infection_Pathway cluster_extracellular Extracellular Space cluster_vibrio_cell Vibrio alginolyticus Cell Phage this compound Phage this compound Receptor OMP/Pilus Receptor Phage this compound->Receptor 1. Adsorption Outer Membrane Outer Membrane Periplasm Periplasm Inner Membrane Inner Membrane Cytoplasm Cytoplasm Bacterial Chromosome Bacterial Chromosome Ribosomes Ribosomes Host Machinery Host Machinery Phage Proteins Phage Proteins Host Machinery->Phage Proteins 4. Synthesis Phage DNA Phage DNA Phage DNA->Host Machinery 3. Hijacking New Phage Particles New Phage Particles Phage DNA->New Phage Particles Phage Proteins->New Phage Particles 5. Assembly Lysis Lysis New Phage Particles->Lysis 6. Release Lysis->Phage this compound Progeny Phages Receptor->Phage DNA 2. DNA Injection

Caption: Generalized lytic cycle of bacteriophage infection in Vibrio alginolyticus.

Experimental Workflow for In-Vivo Phage Efficacy Testing

In_Vivo_Workflow Start Start Acclimatize Shrimp Acclimatize Shrimp Start->Acclimatize Shrimp Prepare Bacterial Culture Prepare Bacterial Culture Acclimatize Shrimp->Prepare Bacterial Culture Prepare Phage Lysate Prepare Phage Lysate Acclimatize Shrimp->Prepare Phage Lysate Setup Experimental Groups Setup Experimental Groups Prepare Bacterial Culture->Setup Experimental Groups Prepare Phage Lysate->Setup Experimental Groups Bacterial Challenge (Injection) Bacterial Challenge (Injection) Setup Experimental Groups->Bacterial Challenge (Injection) Phage Treatment (Spraying) Phage Treatment (Spraying) Bacterial Challenge (Injection)->Phage Treatment (Spraying) Monitor Mortality Monitor Mortality Phage Treatment (Spraying)->Monitor Mortality Data Analysis Data Analysis Monitor Mortality->Data Analysis End End Data Analysis->End

Caption: Workflow for evaluating the in-vivo efficacy of bacteriophage this compound.

Logical Relationship for Selecting a Delivery Method

Delivery_Method_Selection Infection Stage? Infection Stage? Prophylactic Prophylactic Infection Stage?->Prophylactic Preventative Therapeutic Therapeutic Infection Stage?->Therapeutic Treatment Life Stage? Life Stage? Larvae/Juvenile Larvae/Juvenile Life Stage?->Larvae/Juvenile Early Grow-out Grow-out Life Stage?->Grow-out Late Scale of Operation? Scale of Operation? Small Scale/Lab Small Scale/Lab Scale of Operation?->Small Scale/Lab Research Large Scale/Commercial Large Scale/Commercial Scale of Operation?->Large Scale/Commercial Farm Prophylactic->Life Stage? Therapeutic->Life Stage? Therapeutic->Scale of Operation? Immersion Immersion Larvae/Juvenile->Immersion Oral (Coated Feed) Oral (Coated Feed) Grow-out->Oral (Coated Feed) Injection Injection Small Scale/Lab->Injection Large Scale/Commercial->Oral (Coated Feed)

References

Regulatory Considerations for VA5 Phage Therapy in Aquaculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the regulatory considerations, key data requirements, and experimental protocols pertinent to the development of VA5 bacteriophage therapy for use in aquaculture. The focus is on providing a detailed guide for researchers, scientists, and drug development professionals navigating the path toward regulatory approval in major jurisdictions, including the United States and Europe.

Introduction to this compound Phage Therapy

Bacteriophage (phage) therapy presents a promising alternative to antibiotics for controlling bacterial pathogens in the rapidly growing aquaculture industry.[1][2] The emergence of antibiotic-resistant bacteria is a significant threat to the sustainability of aquaculture, making the development of targeted therapies like bacteriophages crucial.[1] Phage this compound, a lytic bacteriophage that specifically targets Vibrio alginolyticus, has been identified as a potential candidate for controlling vibriosis in shrimp aquaculture.[3] Vibrio alginolyticus is a significant pathogen responsible for disease outbreaks and economic losses in marine fish and invertebrate farming.[4]

Regulatory Landscape for Phage Therapy in Aquaculture

The regulatory framework for bacteriophage-based veterinary products is still evolving, with specific guidelines emerging to address the unique nature of these therapies.[4][5] Key regulatory bodies to consider are the U.S. Food and Drug Administration's Center for Veterinary Medicine (FDA-CVM) and the European Medicines Agency's Committee for Medicinal Products for Veterinary Use (CVMP).

European Union (EMA/CVMP)

The EMA has established a specific guideline on the quality, safety, and efficacy of veterinary medicinal products (VMPs) designed for phage therapy.[6][7] Phage therapies are classified as "novel therapies" under Regulation (EU) 2019/6.[7][8] This regulation acknowledges the specific nature of phage products, such as the potential need for frequent changes in composition to combat bacterial resistance, and allows for a flexible, risk-based approach to data requirements.[9]

The EMA guidelines cover several key areas:

  • Quality Documentation: Detailed information on the phage (active substance) and the final product is required. This includes characterization, manufacturing process, and stability data.

  • Safety Documentation: This involves assessing the safety for the target animal, the user, the consumer (if for food-producing animals), and the environment.

  • Efficacy Documentation: Data must be provided to demonstrate the product's effectiveness for the claimed indication.[7]

  • Post-Marketing Authorisation Changes: The guidelines address the need for a streamlined process for updating phage compositions.[7]

United States (FDA-CVM)

In the United States, bacteriophage products intended to treat, prevent, or control disease in animals are regulated as new animal drugs.[10] The approval process for aquaculture drugs is the same as for other animal drugs, requiring sponsors to provide data on safety and effectiveness.[11] The FDA-CVM offers several pathways for drug approval, including the traditional New Animal Drug Application (NADA), Conditional New Animal Drug Approval (CNADA), and the Index of Legally-Marketed Unapproved New Animal Drugs for Minor Species (the Index).[8][12]

For aquaculture, which is considered a minor species, the Minor Use and Minor Species (MUMS) Animal Health Act of 2004 provides incentives and alternative pathways to encourage the development of new drugs.[13]

Key data requirements for FDA-CVM approval include:

  • Target Animal Safety: Studies to demonstrate the safety of the phage product in the target aquatic species.

  • Effectiveness: Data from well-controlled studies showing that the product is effective for its intended use.

  • Human Food Safety: For food-producing aquatic animals, comprehensive data is required to ensure that food derived from treated animals is safe for human consumption. This includes residue studies.[8]

  • Environmental Impact: An environmental assessment is necessary to evaluate the potential impact of the phage product on the environment.[11]

  • Chemistry, Manufacturing, and Controls (CMC): Detailed information on the composition, manufacturing, and quality control of the product.

International Harmonization (VICH)

The International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) aims to harmonize technical requirements for veterinary product registration in the EU, Japan, and the US.[1][2] VICH guidelines, while not always specific to phage therapy, provide a framework for data requirements in areas such as quality, safety, and efficacy that are recognized by member regulatory bodies.[1][2]

Data Presentation: Characteristics of this compound and Other Anti-Vibrio Phages

Quantitative data is crucial for regulatory submissions. The following tables summarize key characteristics of the this compound phage and provide examples of efficacy data for other anti-Vibrio phages.

Table 1: Biological and Genomic Characteristics of Phage this compound [3][14]

CharacteristicValue
Morphology Long-tailed phage
Genome Type Circular dsDNA
Genome Size 35,866 bp
G+C Content 46%
Optimal MOI 1
Latent Period 20 min
Burst Period 30 min
Burst Size 92.26 PFU/cell
Host Range Lytic activity against 11 pathogenic bacterial strains
tRNA Genes 1 coding tRNA sequence
Virulence/Resistance Genes None identified

Table 2: Stability of Phage this compound [3]

ConditionStability Range
Temperature -20°C to 70°C
pH 2 - 10

Table 3: In Vivo Efficacy of Phage this compound in Shrimp (Penaeus vannamei) Infected with Vibrio alginolyticus [3]

Treatment GroupCumulative Mortality (%)
Control (CK)0
V. alginolyticus (VA)80
Phage this compound (0.8 mL) + VA30
Phage this compound (1.5 mL) + VA20
Phage this compound (2.0 mL) + VA10
Phage Control (P)0

Table 4: Efficacy of Other Anti-Vibrio Phages in Aquaculture Species

PhageTarget PathogenHost SpeciesRoute of AdministrationEfficacy (e.g., increased survival rate)Reference
pVp-1Vibrio parahaemolyticus (AHPND strain)Shrimp (Penaeus vannamei)Prophylactic feeding and immersionSignificant protection and survival[15]
Vpms1Vibrio parahaemolyticusBrine shrimp (Artemia franciscana)ImmersionSuccessfully prevented vibriosis[16][17]
Phage cocktailVibrio spp.ShrimpWater application and feed supplementReduced mortality and contained infection[18]
vB_VcaS_HCVibrio campbelliiPrawnIn vitro96% host mortality in 5.5 hours[19]

Experimental Protocols

Detailed and validated protocols are essential for generating the data required for regulatory submissions. The following sections outline key experimental methodologies.

Phage Isolation and Purification

Objective: To isolate and obtain a pure, high-titer stock of the bacteriophage of interest.

Methodology (based on the isolation of this compound): [3][14]

  • Sample Collection: Collect water or sediment samples from aquaculture environments where the target bacterium is prevalent.

  • Enrichment:

    • Centrifuge the collected sample to pellet debris.

    • Add the supernatant to a culture of the log-phase host bacterium (Vibrio alginolyticus).

    • Incubate to allow for phage replication.

  • Filtration: Filter the enriched culture through a 0.22 µm filter to remove bacteria.

  • Plaque Assay (Double-Layer Agar (B569324) Method):

    • Mix the filtrate with a fresh culture of the host bacterium.

    • Add the mixture to molten soft agar and pour it over a solid agar plate.

    • Incubate until plaques (clear zones of bacterial lysis) are visible.

  • Purification:

    • Pick a single, well-isolated plaque and elute the phages in a suitable buffer (e.g., SM buffer).

    • Repeat the plaque assay several times to ensure a pure phage isolate.

  • High-Titer Stock Preparation:

    • Infect a large-volume liquid culture of the host bacterium with the purified phage.

    • Incubate until lysis is observed.

    • Centrifuge and filter to obtain a high-titer phage stock.

Phage Characterization

Objective: To determine the biological and physical properties of the isolated phage.

Methodologies:

  • Transmission Electron Microscopy (TEM): To visualize the phage morphology and determine its family.

  • Host Range Determination: Test the lytic activity of the phage against a panel of different bacterial species and strains using a spot test or plaque assay.[20]

  • One-Step Growth Curve: To determine the latent period and burst size of the phage.[3]

    • Infect a synchronized bacterial culture with the phage at a specific Multiplicity of Infection (MOI).

    • Take samples at regular intervals and titer the number of free and total phages.

  • Stability Assays: Assess the viability of the phage under different temperature and pH conditions to determine its stability.[21]

  • Genomic Analysis:

    • Extract phage DNA and perform whole-genome sequencing.

    • Analyze the genome for size, G+C content, open reading frames (ORFs), and the presence of genes associated with virulence, antibiotic resistance, and lysogeny (e.g., integrases).[14]

In Vivo Efficacy and Safety Studies

Objective: To evaluate the effectiveness and safety of the phage therapy in the target aquatic species under controlled conditions.

Methodology (example for shrimp): [3][15]

  • Animal Acclimation: Acclimate healthy shrimp to the experimental conditions.

  • Experimental Design:

    • Control Groups:

      • Negative control (no treatment).

      • Pathogen control (challenged with V. alginolyticus only).

      • Phage control (treated with phage only).

    • Treatment Groups: Challenged with V. alginolyticus and treated with different doses of the phage.

  • Challenge Model:

    • Challenge the shrimp with a predetermined lethal dose of V. alginolyticus via immersion or injection.

  • Phage Administration:

    • Administer the phage therapy through a relevant route, such as immersion in phage-containing water, oral administration via feed, or injection.[22]

  • Data Collection:

    • Monitor and record mortality daily for a specified period.

    • Observe clinical signs of disease.

    • At the end of the study, collect tissue samples for bacteriology (to quantify bacterial load) and histopathology (to assess tissue damage).

  • Safety Assessment: In the phage control group, monitor for any adverse effects of the phage treatment.

Mandatory Visualizations

Signaling Pathways

The interaction between bacteriophages, bacteria, and the host's immune system is complex. Phages can be recognized by the innate immune system, which may influence the outcome of the therapy.[23]

Phage_Host_Interaction cluster_environment Aquatic Environment cluster_shrimp Shrimp Host VA5_Phage VA5_Phage V_alginolyticus V_alginolyticus VA5_Phage->V_alginolyticus Adsorption & Lysis Innate_Immune_System Innate_Immune_System VA5_Phage->Innate_Immune_System Immune Recognition Gut_Microbiota Gut_Microbiota VA5_Phage->Gut_Microbiota Potential Modulation V_alginolyticus->Innate_Immune_System Pathogen Recognition V_alginolyticus->Gut_Microbiota Disruption Innate_Immune_System->V_alginolyticus Immune Clearance

Caption: Phage-bacterium-host interactions in aquaculture.

Experimental Workflow

The development of a phage therapy product follows a structured workflow from discovery to preclinical evaluation.

Phage_Development_Workflow Start Sample_Collection Sample Collection (Aquaculture Environment) Start->Sample_Collection End Phage_Isolation Phage Isolation & Purification (Plaque Assay) Sample_Collection->Phage_Isolation Phage_Characterization Phage Characterization (TEM, Host Range, Genomics) Phage_Isolation->Phage_Characterization In_Vitro_Efficacy In Vitro Efficacy Testing (Lytic Activity) Phage_Characterization->In_Vitro_Efficacy In_Vivo_Studies In Vivo Efficacy & Safety Studies (Target Animal Model) In_Vitro_Efficacy->In_Vivo_Studies Regulatory_Submission Preparation for Regulatory Submission In_Vivo_Studies->Regulatory_Submission Regulatory_Submission->End

Caption: Workflow for this compound phage therapy development.

Logical Relationships in Regulatory Approval

The regulatory approval process involves a logical progression of data submission and review across different domains.

Regulatory_Logic cluster_quality Quality (CMC) cluster_safety Safety cluster_efficacy Efficacy Phage_ID Phage Identification & Characterization Manufacturing Manufacturing Process & Controls Phage_ID->Manufacturing Stability Product Stability Manufacturing->Stability Approval Approval Stability->Approval Target_Animal_Safety Target Animal Safety Target_Animal_Safety->Approval Human_Food_Safety Human Food Safety Human_Food_Safety->Approval Environmental_Safety Environmental Safety Environmental_Safety->Approval In_Vitro_Data In Vitro Efficacy In_Vivo_Data In Vivo Efficacy In_Vitro_Data->In_Vivo_Data In_Vivo_Data->Approval

Caption: Logical data requirements for regulatory approval.

Conclusion

The development of this compound phage therapy for aquaculture requires a thorough understanding of the evolving regulatory landscape. A data-driven approach, focusing on comprehensive characterization, robust manufacturing processes, and well-designed safety and efficacy studies, is paramount for successful regulatory submission. The guidelines provided by the EMA and the frameworks offered by the FDA-CVM, along with international harmonization efforts, provide a roadmap for bringing this promising technology to the aquaculture industry. Continuous engagement with regulatory agencies is highly recommended throughout the development process to ensure compliance and facilitate a smoother path to market authorization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bacteriophage VA5 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the production yield of bacteriophage VA5 in bioreactors.

Frequently Asked Questions (FAQs)

Q1: What is the host bacterium for bacteriophage this compound and what are the optimal culture conditions?

A1: The host bacterium for bacteriophage this compound is Vibrio alginolyticus.[1] For optimal growth to prepare for phage infection, Vibrio alginolyticus can be cultured in Luria-Bertani (LB) broth or similar nutrient-rich media. Incubation is typically carried out at 37°C with agitation.

Q2: What are the key biological characteristics of bacteriophage this compound?

A2: Bacteriophage this compound has an optimal Multiplicity of Infection (MOI) of 1.[1][2][3] Its one-step growth curve reveals a latent period of 20 minutes and a burst size of approximately 92.26 plaque-forming units (PFU) per cell.[1][2][3]

Q3: What are the optimal temperature and pH for this compound stability?

A3: Bacteriophage this compound exhibits good stability over a broad temperature range, from -20°C to 70°C, and a wide pH range of 2 to 10.[1][2][3] However, for production, maintaining the temperature at the optimal growth temperature of the host, 37°C, is recommended.

Q4: What is a typical starting Multiplicity of Infection (MOI) for this compound production in a bioreactor?

A4: The optimal MOI for this compound has been determined to be 1.[1][2][3] Starting with an MOI of 1 is recommended for efficient lysis of the host culture. However, optimization experiments may be necessary for your specific bioreactor setup and host cell density.

Q5: How can I monitor the progress of phage production in the bioreactor?

A5: Phage production can be monitored by taking periodic samples from the bioreactor and titrating the phage concentration using the double-layer agar (B569324) plaque assay. A decrease in the optical density (OD) of the host culture is also an indicator of cell lysis and phage release.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Phage Titer 1. Suboptimal MOI.1. The optimal MOI for this compound is 1.[1][2][3] Ensure you are using the correct ratio of phage to bacteria. Perform an MOI optimization experiment for your specific conditions.
2. Poor host cell health or incorrect growth phase.2. Infect the host culture during the mid-exponential growth phase when the cells are most metabolically active. Ensure the culture medium is fresh and provides all necessary nutrients.
3. Inefficient aeration or agitation.3. Optimize the aeration and agitation rates in your bioreactor. Insufficient oxygen can limit host growth and phage replication. Excessive shear stress from high agitation can damage phage particles.[4]
4. Development of phage-resistant bacteria.4. Minimize the time between host inoculation and phage infection. Consider using a two-stage bioreactor system to separate host growth from phage infection, which can reduce the selection pressure for resistance.[5][6]
Premature Lysis of Host Culture 1. MOI is too high.1. "Lysis from without" can occur if the MOI is excessively high. Reduce the initial MOI.
2. Contamination with another lytic agent.2. Ensure aseptic techniques are strictly followed. Check for contamination in your host culture and phage stock.
Incomplete Lysis of Host Culture 1. MOI is too low.1. Increase the initial MOI to ensure all host cells are infected.
2. Low phage adsorption rate.2. Ensure the culture medium contains necessary cofactors for phage adsorption (e.g., Ca2+ and Mg2+ ions). Optimize agitation to increase contact between phages and bacteria without causing excessive shear.
3. Phage-resistant subpopulation of host bacteria.3. Isolate and test the remaining bacteria for phage resistance. Consider using a phage cocktail if resistance is a recurring issue.
Loss of Phage Titer During Downstream Processing 1. Phage instability due to buffer conditions (pH, ionic strength).1. Maintain a pH between 2 and 10 and avoid extreme ionic strengths in your buffers.[1][2] Phage Suspension Medium (SM) buffer is a common choice.
2. Shear stress during filtration or centrifugation.2. Use lower centrifugation speeds for shorter durations when pelleting phages. For filtration, use tangential flow filtration (TFF) with appropriate membrane pore sizes to minimize shear stress.
3. Inactivation by residual chemicals (e.g., chloroform).3. If using chloroform (B151607) for cell lysis, ensure it is thoroughly removed during subsequent purification steps. Consider alternative lysis methods.
4. Aggregation of phage particles.4. Phage aggregation can be influenced by buffer composition and the presence of host cell debris. Ensure adequate clarification of the lysate before concentration steps.
High Endotoxin (B1171834) Levels in Final Product 1. Inefficient removal of host cell debris.1. Optimize clarification steps (centrifugation and filtration) to remove bacterial cell fragments, which are the primary source of endotoxins.
2. Endotoxins co-purifying with phages.2. Employ chromatography techniques such as anion-exchange chromatography (AEC) for endotoxin removal.[7] Specialized endotoxin removal columns are also available.

Quantitative Data Summary

Table 1: Bacteriophage this compound Biological Characteristics

ParameterValueReference
Host BacteriumVibrio alginolyticus[1]
Optimal MOI1[1][2][3]
Latent Period20 minutes[1][2][3]
Burst Size92.26 PFU/cell[1][2][3]

Table 2: Bacteriophage this compound Stability Profile

ConditionStable RangeReference
Temperature-20°C to 70°C[1][2][3]
pH2 to 10[1][2][3]

Experimental Protocols

Protocol 1: One-Step Growth Curve for Bacteriophage this compound

This protocol is essential for determining the latent period and burst size of bacteriophage this compound.

Materials:

  • Log-phase culture of Vibrio alginolyticus

  • Bacteriophage this compound stock of known titer

  • LB Broth

  • SM Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 8 mM MgSO₄, 0.01% gelatin)

  • Microcentrifuge tubes

  • Incubator shaker at 37°C

  • Centrifuge

  • Equipment for plaque assay

Procedure:

  • Grow Vibrio alginolyticus in LB broth at 37°C with shaking to an early to mid-logarithmic phase (OD₆₀₀ of approximately 0.2-0.4).

  • In a microcentrifuge tube, mix the host bacteria with bacteriophage this compound at an MOI of 1.

  • Allow the phages to adsorb to the host cells for 15 minutes at 37°C.

  • Centrifuge the mixture at 10,000 x g for 1 minute to pellet the infected bacteria and remove unadsorbed phages in the supernatant.

  • Resuspend the pellet in fresh, pre-warmed LB broth.

  • Take a sample immediately (t=0) and at regular intervals (e.g., every 5-10 minutes) for up to 2 hours.

  • Titer each sample using the double-layer agar plaque assay to determine the phage concentration (PFU/mL).

  • Plot the PFU/mL against time. The latent period is the time before the first burst of new phages, and the burst size is calculated by dividing the final phage count by the initial number of infected bacterial cells.

Protocol 2: General Bioreactor Production of Bacteriophage this compound (Batch Culture)

This protocol provides a general framework for producing bacteriophage this compound in a bioreactor. Optimization of parameters such as aeration and agitation is recommended for specific bioreactor models.

Materials:

  • Bioreactor with temperature, pH, and dissolved oxygen (DO) control

  • Log-phase culture of Vibrio alginolyticus

  • Bacteriophage this compound stock

  • Sterile LB Broth or other suitable production medium

  • Antifoaming agent

Procedure:

  • Sterilize the bioreactor and prepare it with the appropriate volume of production medium.

  • Inoculate the bioreactor with a log-phase culture of Vibrio alginolyticus.

  • Culture the host bacteria at 37°C with appropriate aeration and agitation to maintain a healthy, growing culture. Monitor the cell density by measuring the OD₆₀₀.

  • When the host culture reaches the mid-exponential growth phase, infect with bacteriophage this compound at an MOI of 1.

  • Continue to monitor the culture. A drop in OD₆₀₀ indicates cell lysis.

  • The fermentation is typically complete when the OD₆₀₀ has dropped significantly and plateaus.

  • Harvest the phage lysate for downstream processing.

Protocol 3: Downstream Processing - Clarification and Concentration

This protocol outlines the initial steps for purifying bacteriophage this compound from the bioreactor lysate.

Materials:

  • Phage lysate

  • Centrifuge with appropriate rotors

  • Tangential Flow Filtration (TFF) system with a microfiltration membrane (e.g., 0.22 µm) and an ultrafiltration membrane (e.g., 100 kDa MWCO)

  • SM Buffer

Procedure:

  • Clarification:

    • Centrifuge the phage lysate at a low speed (e.g., 5,000 x g for 20 minutes) to pellet intact bacterial cells and large debris.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria and smaller debris. This can be done using a bottle-top filter for smaller volumes or a TFF system for larger volumes.

  • Concentration:

    • Use a TFF system with a 100 kDa MWCO ultrafiltration membrane to concentrate the clarified phage lysate.

    • Diafilter the concentrated phage solution against SM buffer to remove residual media components and smaller impurities.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing host_prep Host Preparation (Vibrio alginolyticus culture) inoculation Inoculation host_prep->inoculation bioreactor_setup Bioreactor Setup & Sterilization bioreactor_setup->inoculation host_growth Host Growth (37°C, Aeration, Agitation) inoculation->host_growth infection Phage Infection (MOI = 1) host_growth->infection lysis Lysis & Phage Production infection->lysis harvest Harvest Phage Lysate lysis->harvest clarification Clarification (Centrifugation & Filtration) harvest->clarification concentration Concentration & Diafiltration (TFF) clarification->concentration purification Final Purification (Chromatography) concentration->purification final_product Final Phage Product purification->final_product

Caption: Bacteriophage this compound Production Workflow.

troubleshooting_logic cluster_upstream_issues Upstream Issues cluster_downstream_issues Downstream Issues start Low Phage Titer check_moi Check MOI start->check_moi check_host Check Host Health & Growth Phase start->check_host check_bioreactor Check Bioreactor Conditions (Aeration, Agitation) start->check_bioreactor check_resistance Check for Phage Resistance start->check_resistance check_buffer Check Buffer Stability (pH) start->check_buffer check_shear Check for Shear Stress start->check_shear check_impurities Check for Impurities start->check_impurities

Caption: Troubleshooting Logic for Low Phage Titer.

References

troubleshooting low phage titer in VA5 preparations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with VA5 bacteriophage preparations.

Frequently Asked Questions (FAQs)

Q1: What is the host bacterium for phage this compound?

A1: The host bacterium for phage this compound is Vibrio alginolyticus.[1][2]

Q2: What are the optimal growth conditions for achieving a high titer of this compound?

A2: Phage this compound is typically propagated in Vibrio alginolyticus cultures grown in LB (Luria-Bertani) medium. For optimal phage production, it is crucial to use a healthy, exponentially growing host culture. The optimal multiplicity of infection (MOI) for this compound is 1.[1][2] The incubation temperature for propagation is generally 37°C.[1]

Q3: What is the expected phage titer for a successful this compound preparation?

A3: While the exact titer can vary, a high-titer lysate for many phages can reach up to 10¹⁰–10¹¹ PFU/mL.[3] The burst size of this compound, which is the number of new phages released per infected cell, is approximately 92 PFU/cell.[1][2] This indicates a good potential for achieving a high titer.

Q4: How stable is phage this compound under different storage conditions?

A4: Phage this compound demonstrates good stability across a wide range of temperatures and pH levels. It maintains good activity between -20°C and 70°C and in a pH range of 2–10.[1][2] However, prolonged exposure to higher temperatures (50°C and 70°C) can lead to a decrease in titer.[1] For long-term storage, 4°C is often optimal for phage solutions.[4]

Troubleshooting Low Phage Titer

This section addresses common problems encountered during this compound phage preparation that can lead to low titers.

Problem 1: No plaques or very few plaques are observed on the agar (B569324) plates.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inactive Phage Stock Ensure the phage stock has not been inactivated due to improper storage (e.g., exposure to high temperatures or extreme pH).[5] Use a fresh, validated stock if possible.
Resistant Host Bacteria Verify that the Vibrio alginolyticus strain being used is susceptible to this compound infection. Some bacterial strains can develop resistance.[5] It is advisable to have a positive control with a known susceptible host strain.
Incorrect Host Growth Phase The host bacteria must be in the exponential (logarithmic) growth phase for optimal phage infection and replication.[6][7] An OD600 of approximately 0.2-0.6 for the host culture is often recommended before adding the phage.[1][7]
Inaccurate Phage Dilutions If the phage concentration is too high, it can lead to confluent lysis (the entire bacterial lawn is lysed), making individual plaques indistinguishable.[8] If it's too low, you may see few or no plaques. Perform a serial dilution of the phage lysate to ensure you have plates with a countable number of plaques (typically 30-300).[8]
Contamination Contamination of the bacterial culture or phage lysate with other microorganisms can inhibit plaque formation.[5] Ensure aseptic techniques are followed throughout the procedure.
Problem 2: Plaques are turbid, faint, or very small.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Temperate Phage Characteristics Some phages are temperate, meaning they can enter a lysogenic cycle where they integrate into the host genome without causing immediate lysis, which can result in turbid plaques.[9] While this compound is described as lytic, suboptimal conditions might influence plaque clarity.
Suboptimal Incubation Time/Temperature Ensure plates are incubated for a sufficient amount of time to allow for clear plaque development. The recommended incubation is at 37°C for 48 hours.[1] Temperature can significantly impact phage replication and plaque formation.[10][11][12]
Incorrect Agar Concentration The top agar concentration is critical. If it's too thick, it can impede phage diffusion, resulting in smaller plaques. A typical concentration for top agar is 0.65% to 0.8%.[1][8]
Poor Host Lawn Growth A sparse or uneven bacterial lawn will result in poor plaque definition. Ensure the host culture is healthy and evenly spread with the top agar.[13]
Problem 3: Phage titer does not increase after amplification.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal MOI The multiplicity of infection (MOI) is the ratio of phage particles to host cells. The optimal MOI for this compound is 1.[1][2] A significantly different MOI can lead to inefficient amplification.
Inefficient Lysis Ensure the culture is incubated long enough for complete lysis to occur after phage addition. For this compound, the outbreak period is 30 minutes.[1][2] However, in a liquid culture for lysate preparation, incubation can be several hours until the culture clears.[3][7]
Phage Degradation During Purification Steps like chloroform (B151607) treatment or filtration can sometimes lead to a loss of phage particles if not performed correctly. Ensure procedures are followed carefully.
Media Composition The composition of the growth media can affect phage yield.[14][15] Ensure you are using the appropriate LB medium. Some protocols suggest supplementing with CaCl₂ and MgCl₂ to facilitate phage attachment and replication.[3]
Quantitative Data Summary

Table 1: Biological Characteristics of Phage this compound

Parameter Value Reference
Host Bacterium Vibrio alginolyticus[1][2]
Optimal MOI 1[1][2]
Incubation Period 20 minutes[1][2]
Outbreak Period 30 minutes[1][2]
Burst Size 92.26 PFU/cell[1][2]

Table 2: Stability of Phage this compound

Condition Stability Profile Reference
Temperature Good activity from -20°C to 70°C. Titer decreases at 50°C and 70°C with increased culture time.[1]
pH Good activity in the range of pH 2-10. Activity significantly decreases below pH 2 and above pH 11.[1]
UV Exposure Titer decreases significantly with exposure time. A noticeable drop occurs within the first 10 minutes.[1]

Experimental Protocols and Workflows

Protocol 1: this compound Phage Titer Determination (Double-Layer Agar Method)

This protocol is used to quantify the concentration of infectious phage particles, expressed as Plaque Forming Units per milliliter (PFU/mL).

Materials:

  • This compound phage lysate

  • Exponentially growing culture of Vibrio alginolyticus

  • LB agar plates

  • LB top agar (0.65% agar), kept molten at 45-50°C[1][16]

  • Sterile microcentrifuge tubes

  • Sterile SM buffer (for dilutions)

  • Incubator at 37°C

Procedure:

  • Serial Dilutions: Prepare a 10-fold serial dilution of the phage lysate using SM buffer. Typically, dilutions from 10⁻¹ to 10⁻⁸ are prepared.

  • Infection: In a sterile tube, mix 200 µL of the exponentially growing Vibrio alginolyticus culture with 200 µL of a phage dilution.[1] Let this mixture stand for 15 minutes at room temperature to allow for phage adsorption to the host cells.[1]

  • Plating: Add 5 mL of the molten LB top agar to the phage-bacteria mixture.[1]

  • Pouring: Immediately and gently pour the entire mixture onto a pre-warmed LB agar plate. Swirl the plate gently to ensure an even distribution of the top agar.

  • Solidification and Incubation: Allow the top agar to solidify completely at room temperature. Invert the plates and incubate at 37°C for 48 hours.[1]

  • Plaque Counting: After incubation, count the number of plaques on the plates that have a countable number (ideally between 30 and 300).

  • Titer Calculation: Calculate the phage titer using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of phage dilution plated in mL)

Workflow for Phage Titer Determination

G start Start: Phage Lysate dilution Prepare 10-fold Serial Dilutions start->dilution infection Mix Phage Dilution with Exponential Host Culture dilution->infection adsorption Incubate for 15 min (Phage Adsorption) infection->adsorption plating Add Molten Top Agar and Mix adsorption->plating pouring Pour Mixture onto LB Agar Plate plating->pouring incubation Solidify and Incubate at 37°C for 48h pouring->incubation counting Count Plaques on Plates (30-300 plaques) incubation->counting calculation Calculate Titer (PFU/mL) counting->calculation end End: Final Titer calculation->end

Caption: Workflow for determining phage titer using the double-layer agar method.

Protocol 2: Preparation of High-Titer this compound Lysate

This protocol describes how to amplify the phage to produce a concentrated lysate.

Materials:

  • Single, well-isolated this compound plaque

  • Exponentially growing culture of Vibrio alginolyticus

  • LB broth (supplemented with 1mM CaCl₂ is recommended)

  • Shaking incubator at 37°C

  • Centrifuge and sterile centrifuge tubes

  • 0.22 µm syringe filters

Procedure:

  • Inoculation: Start a 10 mL culture of Vibrio alginolyticus in LB broth and grow it to the early exponential phase (OD600 ≈ 0.2).[7]

  • Phage Addition: Pick a single, well-isolated this compound plaque using a sterile pipette tip and inoculate the bacterial culture. Aim for an initial MOI of approximately 1.

  • Incubation and Lysis: Incubate the culture at 37°C with vigorous shaking (e.g., 180 rpm) for 4-8 hours, or until the culture becomes clear, indicating widespread bacterial lysis.[1]

  • Centrifugation: Centrifuge the lysate at a high speed (e.g., 9,800 x g for 10 minutes) to pellet the remaining bacterial cells and debris.[1]

  • Filtration: Carefully collect the supernatant and pass it through a 0.22 µm filter to sterilize the lysate and remove any remaining bacteria.[1]

  • Storage: Store the high-titer phage lysate at 4°C.

  • Titer Confirmation: Perform a titer determination (Protocol 1) to quantify the concentration of the new lysate.

Troubleshooting Logic Diagram

G start Low Phage Titer no_plaques No Plaques Observed? start->no_plaques host_issue Check Host: - Susceptibility - Growth Phase no_plaques->host_issue Yes small_plaques Small/Turbid Plaques? no_plaques->small_plaques No phage_stock_issue Check Phage Stock: - Activity - Concentration host_issue->phage_stock_issue Host OK conditions_issue Check Conditions: - Contamination - Media Composition phage_stock_issue->conditions_issue Stock OK agar_issue Check Top Agar: - Concentration - Temperature small_plaques->agar_issue Yes no_amp No Titer Increase? small_plaques->no_amp No incubation_issue Check Incubation: - Time - Temperature agar_issue->incubation_issue Agar OK moi_issue Check MOI: - Is it optimal (MOI=1)? no_amp->moi_issue Yes lysis_issue Check Lysis: - Incubation Time - Culture Clearing moi_issue->lysis_issue MOI OK

Caption: A logical diagram for troubleshooting common issues leading to low phage titer.

References

improving the stability and shelf-life of bacteriophage VA5 formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability and shelf-life of bacteriophage VA5 formulations.

Frequently Asked Questions (FAQs)

Q1: What are the known stability characteristics of bacteriophage this compound?

A1: Bacteriophage this compound has demonstrated notable tolerance to a range of environmental conditions. It maintains good activity in a pH range of 2 to 10 and at temperatures from -20°C to 70°C.[1][2] However, its activity significantly decreases under highly acidic conditions (below pH 2) and highly alkaline environments (above pH 11).[1]

Q2: What are common reasons for loss of phage titer in my this compound formulation?

A2: Loss of bacteriophage titer can be attributed to several factors, including:

  • Inappropriate Storage Temperature: While this compound is stable across a broad temperature range, prolonged storage at suboptimal temperatures can lead to a decline in activity.

  • Extreme pH: Exposure to pH values outside the optimal range of 2-10 can cause irreversible inactivation.[1]

  • Mechanical Stresses: Processes such as vigorous vortexing, sonication, or multiple freeze-thaw cycles can physically damage the phage particles.

  • Presence of Inactivating Agents: Contaminants such as proteases or chemicals in the formulation buffer can degrade or inactivate the phages.

  • UV Radiation: Exposure to ultraviolet light can significantly decrease phage titer.[1]

Q3: Which excipients can I use to improve the stability and shelf-life of my liquid this compound formulation?

A3: While specific studies on this compound are limited, common excipients used to stabilize other bacteriophage formulations include:

  • Sugars: Trehalose and sucrose (B13894) are known to protect phages during storage and lyophilization.

  • Salts: The presence of salts like NaCl and MgSO4 can be crucial for maintaining phage stability in liquid formulations.

  • Polymers: Polyethylene glycol (PEG) has been used to stabilize phages.

  • Proteins: Gelatin and albumin can act as cryoprotectants and stabilizers.

It is recommended to empirically test a range of excipients and their concentrations to find the optimal formulation for this compound.

Q4: Is lyophilization (freeze-drying) a suitable method for long-term storage of this compound?

A4: Lyophilization is a widely used method for the long-term preservation of bacteriophages and is likely suitable for this compound.[3] To prevent a significant drop in titer during the process, it is crucial to use cryoprotectants such as trehalose, sucrose, or mannitol (B672) in the formulation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of phage titer in liquid formulation at 4°C. 1. Suboptimal buffer composition (pH, ionic strength).2. Presence of contaminating proteases from the host bacteria lysate.3. Repeated freeze-thaw cycles if aliquots are not used.1. Ensure the buffer pH is within the stable range for this compound (2-10).[1] Consider adding stabilizing salts like MgSO4.2. Purify the phage preparation to remove bacterial debris and enzymes.3. Store the phage formulation in single-use aliquots to avoid repeated freezing and thawing.
Low recovery of phage titer after lyophilization. 1. Inadequate cryoprotection.2. Damage during the drying process.1. Incorporate cryoprotectants such as trehalose, sucrose, or mannitol into the formulation before lyophilization.2. Optimize the lyophilization cycle (freezing rate, primary and secondary drying times and temperatures).
Inconsistent results in phage stability assays. 1. Inaccurate phage titration.2. Variability in storage conditions.3. Non-homogenous formulation.1. Ensure proper mixing and serial dilutions for the plaque assay. Use a consistent and validated titration protocol.2. Maintain precise and consistent temperature and pH conditions throughout the experiment.3. Gently mix the formulation before taking samples for analysis to ensure homogeneity.
Precipitation or aggregation in the phage formulation. 1. High phage concentration.2. Inappropriate buffer conditions (e.g., ionic strength).1. Determine the optimal phage concentration for your formulation. Dilute if necessary.2. Screen different buffer compositions to find one that prevents aggregation.

Data Presentation

Table 1: Reported Stability of Bacteriophage this compound

ParameterConditionObservationReference(s)
Temperature -20°C to 70°CGood activity maintained.[1][2]
50°C and 70°CTiter decreased by 2 and 3 logs, respectively, with increased culture time.[1]
pH 2 - 10Good activity maintained.[1][2]
< 2 or > 11Significant decrease in activity.[1]
UV Irradiation 10 minutesTiter decreased by 1 log.[1]
60 minutesSignificant decrease in titer.[1]

Experimental Protocols

Protocol: Assessing the Thermal and pH Stability of Bacteriophage this compound Formulations

This protocol outlines the steps to evaluate the stability of a bacteriophage this compound formulation under different temperature and pH conditions.

1. Materials:

  • Purified bacteriophage this compound stock of known titer (PFU/mL).

  • Candidate formulation buffers with varying excipients.

  • SM buffer (100 mM NaCl, 8 mM MgSO4, 50 mM Tris-HCl, pH 7.5).

  • Series of buffers with pH values ranging from 2 to 12.

  • Host bacterium (Vibrio alginolyticus) culture in the exponential growth phase.

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).

  • Sterile microcentrifuge tubes.

  • Incubators and water baths set to desired temperatures.

  • pH meter.

2. Methods:

a. pH Stability Assay:

  • Prepare aliquots of the this compound formulation in different buffers, each adjusted to a specific pH value (e.g., 2, 4, 6, 7, 8, 10, 12).

  • Incubate the aliquots at a constant temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1 hour, 24 hours, 7 days).

  • At each time point, serially dilute the samples in SM buffer.

  • Determine the phage titer for each sample using a standard plaque assay with Vibrio alginolyticus as the host.

  • Include a control sample of the original phage stock diluted in SM buffer (pH 7.5) at each time point.

  • Calculate the percentage of phage survival at each pH compared to the control.

b. Thermal Stability Assay:

  • Prepare aliquots of the this compound formulation in a buffer with a stable pH (e.g., pH 7.5).

  • Incubate the aliquots at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C, 70°C) for a defined period (e.g., 30 minutes, 1 hour, 24 hours).

  • At each time point, immediately cool the samples on ice (for elevated temperatures) and then serially dilute them in SM buffer.

  • Determine the phage titer for each sample using a standard plaque assay.

  • Include a control sample stored at 4°C for the duration of the experiment.

  • Calculate the percentage of phage survival at each temperature compared to the 4°C control.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Assessing Phage Formulation Stability cluster_prep Preparation cluster_testing Stability Testing cluster_analysis Analysis cluster_outcome Outcome start Start: Purified Bacteriophage this compound Stock formulation Prepare this compound Formulations with Different Excipients start->formulation aliquot Aliquot Formulations for Different Conditions formulation->aliquot ph_test pH Stability Assay (Incubate at various pH levels) aliquot->ph_test temp_test Thermal Stability Assay (Incubate at various temperatures) aliquot->temp_test shelf_life_test Long-term Shelf-Life Study (Store at defined conditions over an extended period) aliquot->shelf_life_test sampling Sample at Defined Time Points ph_test->sampling temp_test->sampling shelf_life_test->sampling titration Determine Phage Titer (Plaque Assay) sampling->titration data_analysis Analyze Data & Compare Formulations titration->data_analysis end End: Identify Optimal Stable Formulation data_analysis->end

Caption: Workflow for assessing the stability of bacteriophage this compound formulations.

troubleshooting_logic Troubleshooting Logic for Phage Titer Loss cluster_liquid Liquid Formulation cluster_solid Solid (Lyophilized) Formulation start Significant Loss of Phage Titer Observed check_storage Check Storage Conditions (Temp, pH) start->check_storage In Liquid check_cryo Assess Cryoprotectant (Type and Concentration) start->check_cryo In Solid check_purification Review Purification Protocol check_storage->check_purification Conditions OK optimize_buffer Optimize Buffer (pH, salts, excipients) check_storage->optimize_buffer Conditions Not OK check_purification->optimize_buffer Purification OK end_solution Improved Formulation Stability optimize_buffer->end_solution check_lyo_cycle Review Lyophilization Cycle Parameters check_cryo->check_lyo_cycle Adequate optimize_cryo Test Alternative Cryoprotectants check_cryo->optimize_cryo Inadequate check_lyo_cycle->optimize_cryo Cycle OK optimize_cryo->end_solution

Caption: Troubleshooting logic for addressing loss of bacteriophage this compound titer.

References

Technical Support Center: Overcoming Bacterial Resistance to Bacteriophage VA5 Infection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in using bacteriophage VA5 against Vibrio alginolyticus.

Frequently Asked Questions (FAQs)

Q1: What is bacteriophage this compound?

A1: Bacteriophage this compound is a lytic phage that infects the bacterium Vibrio alginolyticus, a pathogen known to cause significant economic losses in aquaculture.[1][2][3][4] this compound belongs to the Longtaviridae family and possesses a long tail.[4] Its genome is a circular double-stranded DNA of 35,866 base pairs with a G+C content of 46%.[2][3][4]

Q2: What are the optimal conditions for this compound infection?

A2: The optimal multiplicity of infection (MOI) for this compound is 1.[2][3][4] It has a latent period of 20 minutes and a burst size of approximately 92 plaque-forming units (PFU) per cell.[1][2][3][4] this compound is stable over a wide range of temperatures (-20°C to 70°C) and pH levels (2-10).[2][3][4]

Q3: How does bacterial resistance to bacteriophages arise?

A3: Bacteria can develop resistance to phages through various mechanisms. These include spontaneous mutations that alter the structure of bacterial surface receptors, preventing phage attachment.[5] Other mechanisms involve restriction-modification systems that degrade phage DNA and the CRISPR-Cas adaptive immunity system.[6]

Q4: What are the known resistance mechanisms in Vibrio alginolyticus?

A4: Studies on Vibrio alginolyticus have shown that resistance to phages can be due to the downregulation of outer membrane proteins that act as phage receptors, such as OmpF and LamB.[6][7] This is often associated with a metabolic cost to the bacterium.[6][7] Mutations affecting flagella, lipopolysaccharide (LPS), and extracellular polysaccharides have also been identified as potential resistance mechanisms.[8]

Q5: What are some strategies to overcome bacteriophage resistance?

A5: One common strategy is the use of phage cocktails, which are mixtures of different phages that recognize different bacterial receptors. This can reduce the likelihood of bacteria developing resistance to all phages simultaneously.[9][10] Another approach is "phage training," where phages are co-evolved with resistant bacteria to select for new phage variants that can overcome the resistance.

Troubleshooting Guides

Issue 1: No or very few plaques observed after infection.

This is a common issue that can arise from several factors, from experimental conditions to the development of bacterial resistance.

Possible Cause Troubleshooting Step Expected Outcome
Incorrect MOI Determine the optimal MOI for your specific bacterial strain and phage stock. Perform a serial dilution of the phage stock and infect a constant number of bacterial cells.Clear plaques should be observed at the optimal MOI, which for this compound is reported to be 1.[2][3][4]
Bacterial Resistance Isolate colonies from the area where no lysis occurred and test their susceptibility to the phage using a spot test.If the bacteria are resistant, no clearing will be observed.
Phage Inactivation Verify the stability of your phage stock under the experimental conditions (temperature, pH).This compound is stable at temperatures between -20°C and 70°C and a pH range of 2-10.[2][3][4]
Improper Plating Technique Ensure the top agar (B569324) is not too hot when plating, as this can inactivate the phage. The bacterial lawn should also be confluent.A uniform bacterial lawn with distinct plaques should be visible.
Issue 2: Appearance of turbid plaques or bacterial regrowth within plaques.

This may indicate incomplete lysis or the rapid emergence of resistant bacterial mutants.

Possible Cause Troubleshooting Step Expected Outcome
Emergence of Resistant Mutants Isolate bacteria from the turbid areas and test for phage resistance. Sequence the genomes of resistant isolates to identify mutations in potential receptor genes.Resistant mutants will not be lysed by the phage. Genomic analysis may reveal mutations in genes encoding outer membrane proteins or other surface structures.[6][8]
Suboptimal Lytic Activity Re-evaluate the one-step growth curve to confirm the latent period and burst size.The lytic cycle parameters should be consistent with reported values for this compound (20 min latent period, ~92 PFU/cell burst size).[1][2][3][4]
Lysogeny Although this compound is described as lytic, perform experiments to rule out lysogeny, such as testing for prophage induction.No evidence of lysogeny is expected for a strictly lytic phage.

Experimental Protocols

Protocol 1: Generation of Phage-Resistant Vibrio alginolyticus Mutants

This protocol is adapted from a method used for generating phage-resistant V. alginolyticus.[6]

  • Grow a culture of V. alginolyticus in Luria-Bertani (LB) broth to the exponential phase (OD₆₀₀ ≈ 0.2).

  • Infect the culture with bacteriophage this compound at a high multiplicity of infection (MOI) of 100.

  • Incubate the culture overnight at 25°C with shaking.

  • After incubation, dilute the lysate and plate on LB agar to obtain single colonies.

  • Pick individual colonies and re-culture them in liquid LB broth.

  • Confirm resistance by performing a spot test with a high-titer stock of this compound (>10⁹ PFU/mL). Colonies that do not show a zone of clearing are considered resistant.

Protocol 2: One-Step Growth Curve

This protocol is a standard method to determine the latent period and burst size of a bacteriophage.[11][12][13][14]

  • Grow a culture of V. alginolyticus to the early exponential phase (OD₆₀₀ ≈ 0.2).

  • Infect the bacterial culture with bacteriophage this compound at a low MOI of 0.1.

  • Allow the phages to adsorb for 15 minutes at 25°C.

  • Centrifuge the culture to pellet the cells and remove unadsorbed phages in the supernatant.

  • Resuspend the cell pellet in fresh, pre-warmed LB broth and incubate at 25°C. This is time zero (T=0).

  • Take samples at regular intervals (e.g., every 5-10 minutes) for a total of 90-120 minutes.

  • Immediately titer the samples using the double-layer agar plate method to determine the PFU/mL.

  • Plot the PFU/mL against time. The latent period is the time before the first burst of new phages, and the burst size is the average number of phages produced per infected cell.

Protocol 3: Phage Adsorption Assay

This protocol measures the rate at which the bacteriophage adsorbs to the host cells.[15][16][17]

  • Grow a culture of V. alginolyticus to the exponential phase (OD₆₀₀ ≈ 0.2).

  • Mix the bacterial culture with bacteriophage this compound at a low MOI (e.g., 0.01).

  • Take a sample immediately (T=0) and at various time points (e.g., 2, 4, 6, 8, 10, 15 minutes).

  • Immediately centrifuge each sample to pellet the bacteria and adsorbed phages.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

  • Titer the supernatant to determine the concentration of unadsorbed (free) phages.

  • The adsorption rate can be calculated from the decrease in the concentration of free phages over time.

Visualizations

Bacterial_Resistance_Mechanisms cluster_0 Bacterial Cell cluster_1 Bacteriophage this compound cluster_2 Resistance Mechanisms Receptor Phage Receptor (e.g., OmpF, LamB) Phage_DNA Phage DNA Receptor_Mutation Receptor Mutation/ Downregulation Receptor->Receptor_Mutation prevents adsorption Bacterium Vibrio alginolyticus Bacterium->Receptor expresses Metabolism Normal Metabolism Bacterium->Metabolism DNA Bacterial DNA Bacterium->DNA Metabolism->Receptor_Mutation metabolic trade-off RM_System Restriction-Modification System DNA->RM_System encodes CRISPR CRISPR-Cas System DNA->CRISPR encodes RM_Cleavage Phage DNA Cleavage CRISPR_Cleavage Phage DNA Cleavage Phage Bacteriophage this compound Phage->Receptor Phage->Phage_DNA injects Phage_DNA->RM_Cleavage targeted by Phage_DNA->CRISPR_Cleavage targeted by

Caption: Mechanisms of bacterial resistance to bacteriophage infection.

Troubleshooting_Workflow Start Experiment Start: Infection of V. alginolyticus with this compound Check_Plaques Observe Plates for Plaques Start->Check_Plaques No_Plaques No / Few Plaques Check_Plaques->No_Plaques No Good_Plaques Clear Plaques Observed Check_Plaques->Good_Plaques Yes Turbid_Plaques Turbid Plaques / Regrowth Check_Plaques->Turbid_Plaques Partial Troubleshoot_No_Plaques Troubleshoot: - Check MOI - Verify Phage Viability - Test for Resistance No_Plaques->Troubleshoot_No_Plaques Successful_Infection Successful Infection Good_Plaques->Successful_Infection Troubleshoot_Turbid_Plaques Troubleshoot: - Isolate from turbid zones - Re-check lytic cycle - Test for lysogeny Turbid_Plaques->Troubleshoot_Turbid_Plaques Isolate_Resistant_No Isolate Potential Resistant Colonies Troubleshoot_No_Plaques->Isolate_Resistant_No Optimize_Protocol Optimize Protocol Troubleshoot_No_Plaques->Optimize_Protocol Resistance_Confirmed Bacterial Resistance Confirmed Isolate_Resistant_No->Resistance_Confirmed Isolate_Resistant_Turbid Isolate Potential Resistant Colonies Troubleshoot_Turbid_Plaques->Isolate_Resistant_Turbid Troubleshoot_Turbid_Plaques->Optimize_Protocol Isolate_Resistant_Turbid->Resistance_Confirmed

Caption: Troubleshooting workflow for bacteriophage this compound infection experiments.

Overcoming_Resistance_Strategies cluster_strategies Strategies to Overcome Resistance cluster_details Implementation Details Start Bacterial Resistance to this compound Observed Phage_Cocktail Phage Cocktail Therapy Start->Phage_Cocktail Phage_Training Phage Training (Co-evolution) Start->Phage_Training Synergistic_Therapy Synergistic Therapy (e.g., with antibiotics) Start->Synergistic_Therapy Cocktail_Detail Combine this compound with phages targeting different receptors. Phage_Cocktail->Cocktail_Detail Training_Detail Sequentially passage this compound on resistant V. alginolyticus to select for evolved phages. Phage_Training->Training_Detail Synergy_Detail Combine this compound with sub-lethal concentrations of antibiotics to increase bacterial susceptibility. Synergistic_Therapy->Synergy_Detail Outcome Restored Lytic Activity and Bacterial Clearance Cocktail_Detail->Outcome Training_Detail->Outcome Synergy_Detail->Outcome

References

optimizing multiplicity of infection (MOI) for VA5 lytic activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Multiplicity of Infection (MOI) for the lytic activity of bacteriophage VA5 against its host, Vibrio alginolyticus.

Frequently Asked Questions (FAQs)

Q1: What is the optimal MOI for this compound lytic activity?

A1: The optimal Multiplicity of Infection (MOI) for bacteriophage this compound to achieve a significant bactericidal effect against Vibrio alginolyticus has been determined to be 1.[1][2] This indicates that a one-to-one ratio of phage particles to bacterial cells is ideal for maximizing lytic activity under standard laboratory conditions.

Q2: What is the latent period and burst size of this compound at the optimal MOI?

A2: At the optimal MOI of 1, this compound has a latent period of approximately 20 minutes, followed by a burst period of 30 minutes. The burst size, which is the number of new phage particles released per infected bacterium, is approximately 92.26 PFU/cell.[1][2]

Q3: What are the general culture conditions for Vibrio alginolyticus for this compound propagation?

A3: Vibrio alginolyticus is typically cultured in Luria-Bertani (LB) broth or on LB agar (B569324) plates. For optimal growth, especially for phage-related experiments, the medium can be supplemented with 1 mM MgSO₄ and 1 mM CaCl₂. The cultures are generally incubated at 25°C or 37°C with vigorous shaking for liquid cultures.[1][3]

Q4: How does MOI affect the outcome of a phage infection?

A4: The MOI is a critical parameter that influences the efficiency of a phage infection. A low MOI may not initiate a widespread infection, while an excessively high MOI can lead to a phenomenon known as "lysis from without," where the bacterial cell is destroyed by a large number of adsorbing phages without the completion of a full replication cycle. Optimizing the MOI ensures that a sufficient number of bacteria are productively infected to maximize the yield of new phage particles.

Troubleshooting Guide

This guide addresses common issues encountered during MOI optimization experiments for this compound.

Issue Possible Cause(s) Recommended Solution(s)
No plaques or very few plaques observed across all tested MOIs. 1. Inactive phage stock.2. Host bacteria are not in the optimal growth phase.3. Incorrect media composition.4. Problems with the soft agar overlay.1. Titer your phage stock to confirm its viability. Prepare a fresh stock if necessary.2. Ensure your V. alginolyticus culture is in the early-to-mid logarithmic phase of growth (OD600 between 0.2-0.6).3. Supplement your media with 1-10 mM MgCl₂ and CaCl₂ to enhance phage adsorption.4. Ensure the soft agar is at an appropriate temperature (around 45-50°C) before plating to avoid killing the host bacteria.
Lytic activity is observed in liquid culture (turbidity decreases), but no plaques form on solid media. 1. Phage may not be lytic on solid media under the current conditions.2. Resistant bacterial mutants are outgrowing the phage-sensitive population.1. Try a spot assay on a bacterial lawn as a positive control to confirm lytic capability.[4]2. Monitor the liquid culture over a shorter period (e.g., every hour for 6-8 hours) to observe lysis before resistant mutants dominate.[5]
Similar phage titers or bacterial reduction are observed across a wide range of MOIs. 1. The tested MOI range may not be broad enough.2. The incubation time may be too long, leading to multiple rounds of infection that obscure the initial MOI effect.1. Test a wider range of MOIs, for example, from 0.001 to 100.2. Reduce the incubation time to capture the effect of the initial infection cycle.
Unexpectedly low phage titer at the presumed optimal MOI of 1. 1. Inaccurate initial titration of the phage stock or bacterial culture.2. Sub-optimal incubation conditions.1. Carefully re-titer both the phage stock and the bacterial culture before setting up the MOI experiment.2. Ensure the incubation temperature and aeration (for liquid cultures) are optimal for both this compound and V. alginolyticus (e.g., 37°C with shaking).[1]

Quantitative Data Summary

The following tables provide examples of how to structure and present quantitative data from MOI optimization experiments.

Table 1: Effect of MOI on this compound Phage Titer

MOIInitial Phage Titer (PFU/mL)Final Phage Titer (PFU/mL) after 6h IncubationFold Increase in Phage Titer
0.0011 x 10⁵2.13 x 10⁹21,300
0.011 x 10⁶8.55 x 10⁹8,550
0.11 x 10⁷2.50 x 10⁹250
11 x 10⁸1.57 x 10⁹15.7
101 x 10⁹9.00 x 10⁷0.09
1001 x 10¹⁰2.00 x 10⁷0.002
Note: This table is a representative example based on data from a similar bacteriophage study, as detailed quantitative data for a range of this compound MOIs is not available. The optimal MOI for phage VaPW was found to be 0.01 in this specific experiment.[6]

Table 2: Key Lytic Parameters for this compound at Optimal MOI

ParameterValue
Optimal MOI1
Latent Period20 minutes
Burst Period30 minutes
Burst Size92.26 PFU/cell
Source: Adapted from data on bacteriophage this compound.[1][2]

Experimental Protocols

Protocol 1: Determination of Phage Titer by Plaque Assay

This protocol is essential for determining the concentration of viable phage particles (Plaque Forming Units per milliliter, PFU/mL) in a stock solution.

Materials:

  • This compound phage stock

  • Vibrio alginolyticus culture in logarithmic growth phase

  • LB broth and LB agar plates

  • Soft agar (LB broth with 0.7% agar)

  • Sterile microcentrifuge tubes, pipettes, and tips

  • Incubator at 37°C

Procedure:

  • Prepare serial ten-fold dilutions of the this compound phage stock in LB broth (e.g., 10⁻¹ to 10⁻⁸).

  • In separate sterile tubes, mix 100 µL of each phage dilution with 200 µL of the V. alginolyticus culture.

  • Incubate the mixtures at 37°C for 15-20 minutes to allow for phage adsorption.

  • Add 3 mL of molten soft agar (kept at 45-50°C) to each tube.

  • Quickly pour the mixture onto a pre-warmed LB agar plate and swirl gently to distribute the overlay evenly.

  • Allow the soft agar to solidify, then incubate the plates inverted at 37°C for 18-24 hours.

  • Count the number of plaques on the plate that has between 30 and 300 well-defined plaques.

  • Calculate the phage titer (PFU/mL) using the following formula: PFU/mL = (Number of plaques x Dilution factor) / Volume of phage plated (in mL)

Protocol 2: Optimization of Multiplicity of Infection (MOI)

This protocol determines the optimal ratio of phage to bacteria that results in the highest lytic activity.

Materials:

  • Titered this compound phage stock

  • Vibrio alginolyticus culture with a known cell density (CFU/mL)

  • LB broth

  • Sterile culture tubes or a 96-well microplate

  • Incubator with shaking capabilities at 37°C

  • Spectrophotometer (optional, for measuring optical density)

Procedure:

  • Grow a culture of V. alginolyticus to the early-to-mid logarithmic phase (e.g., OD600 of ~0.3). Determine the cell density (CFU/mL) by plating serial dilutions on LB agar.

  • In a series of sterile tubes or wells of a microplate, add a fixed volume of the V. alginolyticus culture.

  • Add the appropriate volume of the titered this compound phage stock to each tube/well to achieve a range of MOIs (e.g., 0.001, 0.01, 0.1, 1, 10, and 100). Include a control with no phage.

  • Incubate the cultures at 37°C with shaking for a set period (e.g., 6 hours).

  • After incubation, measure the outcome. This can be done in two ways:

    • Phage Titer: Centrifuge the cultures to pellet the bacteria. Filter the supernatant through a 0.22 µm filter and determine the phage titer of the filtrate using the plaque assay protocol described above. The MOI that yields the highest phage titer is the optimum.

    • Bacterial Reduction: Measure the optical density (OD600) of the cultures. The MOI that results in the greatest reduction in OD600 compared to the control indicates the highest lytic activity.

Visualizations

MOI_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome Measurement Options titer_phage Determine Phage Titer (PFU/mL) setup_moi Set up Infections at Various MOIs (e.g., 0.01, 0.1, 1, 10) titer_phage->setup_moi titer_bacteria Determine Bacterial Concentration (CFU/mL) titer_bacteria->setup_moi incubation Incubate at 37°C with Shaking setup_moi->incubation measure_outcome Measure Lytic Activity incubation->measure_outcome analysis Identify Optimal MOI measure_outcome->analysis plaque_assay Plaque Assay for Final Phage Titer measure_outcome->plaque_assay od_measurement Optical Density for Bacterial Reduction measure_outcome->od_measurement Lytic_Cycle_Pathway adsorption 1. Adsorption (Phage attaches to host cell) injection 2. Penetration (Phage injects its DNA) adsorption->injection replication 3. Synthesis (Phage DNA and proteins are made) injection->replication assembly 4. Assembly (New phage particles are assembled) replication->assembly lysis 5. Release (Host cell lyses, releasing new phages) assembly->lysis

References

VA5 Phage Purification & Endotoxin Removal: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for refining VA5 phage purification, with a specific focus on effective endotoxin (B1171834) removal.

Frequently Asked Questions (FAQs)

Q1: What are endotoxins and why are they a critical impurity in phage preparations?

Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria like Vibrio alginolyticus, the host for phage this compound.[1][2] They are potent pyrogens, meaning they can induce a strong inflammatory response and fever if they enter the human bloodstream.[1][2] For therapeutic applications, especially parenteral administration, regulatory bodies like the FDA have stringent limits on endotoxin levels, typically around 5 Endotoxin Units (EU) per kilogram of body weight per hour.[3][4][5][6] Therefore, their removal is a critical step in producing safe and effective phage preparations for clinical use.[1][2]

Q2: What are the primary methods for removing endotoxins from phage lysates?

Several methods are employed to reduce endotoxin levels, often used in combination for maximum efficacy. The main strategies include:

  • Affinity Chromatography: Utilizes columns with ligands that have a high affinity for endotoxins, such as EndoTrap® HD, which is based on a bacteriophage-derived protein that specifically binds LPS.[7]

  • Anion Exchange Chromatography (AEX): This method separates molecules based on charge. Since both phages and endotoxins are typically negatively charged, careful optimization of buffer conditions (pH and salt concentration) is required to achieve separation.[3][5]

  • Organic Solvent Extraction: Uses water-immiscible organic solvents like 1-octanol (B28484) or 1-butanol.[1][2][8] Endotoxins partition into the organic phase, while the phages remain in the aqueous phase.[1][2]

  • Ultrafiltration: A membrane-based technique used to concentrate the phage preparation and remove smaller impurities. While not highly effective for endotoxin removal on its own, it is a crucial preparatory step for other methods.[3][9]

  • Detergent-based Methods: Employs detergents like Triton X-100 or Triton X-114 to dissociate endotoxins from the phage particles, which can then be removed.[10][11]

Q3: Which endotoxin removal method is the most effective?

The effectiveness of endotoxin removal varies significantly between methods and their combinations. Studies comparing different techniques have shown that a multi-step approach is often necessary.

  • The combination of ultrafiltration and an EndoTrap HD affinity column has been shown to be highly efficient, reducing the endotoxin-to-phage ratio from 3.5 × 10⁴ EU/10⁹ Plaque Forming Units (PFU) down to 0.09 EU/10⁹ PFU.[3][4][5][6]

  • Anion exchange chromatography is also very effective, capable of lowering the ratio to around 96 EU/10⁹ PFU when combined with ultrafiltration.[3][5]

  • Organic solvent extraction with 1-octanol can decrease endotoxin levels to an average of 2.8 EU/10⁹ PFU.[1][2]

Data Presentation: Comparison of Purification Methods

The following table summarizes the quantitative performance of various endotoxin removal strategies based on published data.

Purification StrategyInitial Endotoxin Level (EU/10⁹ PFU)Final Endotoxin Level (EU/10⁹ PFU)Endotoxin Reduction FactorPhage RecoveryReference(s)
Ultrafiltration + EndoTrap HD Affinity Column3.5 x 10⁴0.09~388,000xHigh[3][4][5][6]
1-Octanol Extraction10³ - 10⁵2.8 (average)>99% reduction in EU/PFU~50%[1][2]
Ultrafiltration + Anion Exchange Chromatography (AEX)3.5 x 10³95.5~37xHigh[3][5]
1-Octanol + Ultrafiltration + AEX3.5 x 10³30.4~115xModerate[3][5]
PEG Precipitation + Triton X-100Not specifiedNot specifiedOptimal endotoxin removalHighest[11]
Cesium Chloride (CsCl) UltracentrifugationNot specifiedNot specifiedComparable to Triton X-100~20% lower than Triton X-100[11]
Pierce™ High-Capacity Endotoxin Removal ResinNot specifiedNot specifiedLess effective than other methodsNot specified[11]

Troubleshooting Guides

Problem 1: Endotoxin levels remain high after purification.

High endotoxin levels post-purification can result from several factors. This troubleshooting workflow can help identify the potential cause.

G start High Endotoxin Levels Post-Purification q1 Is the initial lysate properly clarified? (e.g., 0.22µm filtration) start->q1 a1_yes Proceed to next step q1->a1_yes Yes a1_no Action: Filter lysate to remove bacterial debris. LPS is often associated with cell fragments. q1->a1_no No q2 Is the purification column (AEX, Affinity) overloaded? a1_yes->q2 a2_yes Action: Reduce sample load or use a larger column. Check manufacturer's capacity specifications. q2->a2_yes Yes a2_no Proceed to next step q2->a2_no No q3 Was the column properly regenerated and sanitized before use? a2_no->q3 a3_yes Proceed to next step q3->a3_yes Yes a3_no Action: Follow sanitization protocols (e.g., 1M NaOH) to strip bound endotoxins from previous runs. q3->a3_no No q4 Are buffers and solutions endotoxin-free? a3_yes->q4 a4_yes Consider alternative method q4->a4_yes Yes a4_no Action: Use pyrogen-free water and reagents. Test all solutions for endotoxin contamination. q4->a4_no No end_node Consider a multi-step purification strategy (e.g., AEX + Affinity) for higher purity requirements. a4_yes->end_node

Caption: Troubleshooting workflow for high endotoxin levels.

Problem 2: Significant loss of phage titer during purification.

Phage viability can be sensitive to the purification conditions. If you observe a dramatic drop in PFU, consider the following:

  • Harsh Chemicals: Organic solvents like 1-octanol or detergents like Triton X-100 can impact phage infectivity.[11][12] While effective for endotoxin removal, they may not be suitable for all phages. Optimization of exposure time and concentration is crucial.

  • pH and Salt Concentration: Extreme pH or high salt concentrations, particularly during anion exchange chromatography elution, can denature phage proteins. Ensure buffers are within the known stability range for this compound.[13][14]

  • Shear Stress: High pressures during filtration or chromatography can physically damage phage particles. Use low-shear pumps and operate within recommended pressure limits.

  • Non-specific Binding: Phages can bind irreversibly to chromatography columns or filter membranes. Consider using pre-filters or different column chemistries. Adding a blocking agent might help in some cases.

Experimental Protocols

Protocol 1: Anion Exchange Chromatography (AEX)

This protocol is a general guideline and must be optimized for this compound phage.

  • Preparation:

    • Clarify the phage lysate by centrifuging and filtering through a 0.22 µm filter to remove bacteria and large debris.

    • Concentrate the phage solution using ultrafiltration (e.g., 100 kDa MWCO).[3]

    • Equilibrate the AEX column (e.g., CIM DEAE monolithic column) with a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).[12]

  • Loading:

    • Load the concentrated phage solution onto the equilibrated column.

  • Washing:

    • Wash the column with the binding buffer to remove unbound impurities.

    • A subsequent wash with a slightly higher salt concentration (e.g., 260 mM NaCl in binding buffer) can help remove weakly bound contaminants.[3]

  • Elution:

    • Elute the bound phage particles using a step or linear gradient of high-salt elution buffer (e.g., binding buffer with 350-550 mM NaCl).[3] The optimal NaCl concentration for eluting this compound without co-eluting endotoxins must be determined empirically.

  • Post-Elution:

    • Immediately buffer-exchange the eluted phage fraction into a suitable storage buffer (e.g., SM buffer) to remove excess salt.

Protocol 2: 1-Octanol Extraction

This method leverages the hydrophobic nature of LPS for separation.[1]

  • Preparation:

    • Start with a clarified and filtered phage lysate.

  • Extraction:

    • Add 1-octanol to the phage lysate at a ratio of approximately 40% (v/v).[15]

    • Mix the two phases by gentle shaking or inversion for 1-3 hours at room temperature.[15] Do not vortex , as this can create a stable emulsion and damage phages.

  • Phase Separation:

    • Centrifuge the mixture at low speed (e.g., 4000 x g) to separate the aqueous and organic phases.

  • Collection:

    • Carefully collect the lower aqueous phase, which contains the purified phages. The endotoxins will have partitioned into the upper 1-octanol phase.

  • Residual Solvent Removal:

    • Perform dialysis against a storage buffer (e.g., SM buffer) to remove any residual 1-octanol, which can interfere with downstream assays and viability.[2]

Visualization of Workflows

General Purification and Endotoxin Removal Workflow

This diagram illustrates a common multi-step process for achieving high-purity phage preparations suitable for therapeutic development.

G cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Quality Control Lysate Crude Phage Lysate (High Endotoxin) Filter Clarification (0.22µm Filtration) Lysate->Filter UF Concentration (Ultrafiltration) Filter->UF Chrom Primary Purification (e.g., AEX or Octanol) UF->Chrom Polish Polishing Step (e.g., Affinity Column) Chrom->Polish QC Final Formulation & Sterile Filtration Polish->QC Final High-Purity Phage (Low Endotoxin) QC->Final

Caption: A multi-step workflow for phage purification.

References

Technical Support Center: Bacteriophage VA5 Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable production of bacteriophage VA5. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of advancing from laboratory-scale experiments to industrial manufacturing. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the scaling up of bacteriophage this compound production.

Problem Potential Cause(s) Recommended Solution(s)
Low Phage Titer 1. Suboptimal Multiplicity of Infection (MOI).[1] 2. Host bacteria not in the exponential growth phase.[1] 3. Inefficient host cell lysis.[2] 4. Inappropriate culture conditions (temperature, pH, aeration).[1][3]1. Optimize the MOI for the specific host-phage system. A lower MOI may allow for more rounds of infection and higher overall yield.[1] 2. Ensure host bacteria are in the mid-exponential growth phase at the time of infection for maximal phage production.[1] 3. If using a lysis-deficient phage mutant, optimize the timing and concentration of the lysis-inducing agent (e.g., chloroform).[4] 4. Systematically test different temperatures, pH levels, and agitation rates to identify the optimal conditions for phage this compound replication.[1][3]
High Endotoxin (B1171834) Levels in Final Product 1. Inefficient removal of host cell debris. 2. Endotoxins co-purifying with bacteriophages.[5]1. Implement a robust clarification step using centrifugation followed by microfiltration (e.g., 0.45 µm filter).[6][7] 2. Utilize anion-exchange chromatography (AEC) for endotoxin removal.[5][6] Pre-treatment with alkaline phosphatase can improve the separation of phages and endotoxins.[5] 3. Consider using endotoxin removal columns as a final polishing step.[8]
Presence of Host Cell DNA and Proteins 1. Incomplete lysis of host cells. 2. Inadequate purification methods.1. Ensure complete lysis to release all phage particles and facilitate the separation of cellular components. 2. Employ a multi-step purification process including nuclease treatment (e.g., DNase) to degrade host DNA, followed by tangential flow filtration (TFF) for concentration and diafiltration to remove smaller impurities.[6] Chromatography methods like size exclusion or ion exchange can further purify the phage preparation.[6][9]
Loss of Phage Viability During Formulation 1. Stress during drying processes (lyophilization, spray-drying).[10][11][12] 2. Inappropriate excipients or buffer conditions.[10][11]1. Optimize the drying process by carefully controlling parameters like temperature, pressure, and ramp rates.[10] 2. Screen different cryoprotectants (e.g., trehalose, sucrose, glycerol) and lyoprotectants to find the optimal formulation for preserving this compound infectivity.[10] Encapsulation in polymers or liposomes can also enhance stability.[11][13]
Inconsistent Batch-to-Batch Yield 1. Variability in starting materials (e.g., host cell bank, phage seed lot).[14] 2. Lack of process control and monitoring.1. Establish well-characterized Master and Working Cell Banks for the host bacteria and a Master Phage Bank to ensure consistency.[14] 2. Implement in-process controls to monitor critical parameters such as bacterial growth (OD600), pH, and dissolved oxygen. Utilize a continuous culture system like a cellstat for more stable and high-yield production.[15]

Frequently Asked Questions (FAQs)

1. What is the optimal Multiplicity of Infection (MOI) for large-scale production of bacteriophage this compound?

The optimal MOI is phage and host-specific and should be determined empirically.[1] While a high MOI can lead to rapid lysis, a low MOI (e.g., 0.001 to 0.1) often results in a higher overall phage yield in large-scale batch cultures by allowing the host population to increase before widespread lysis occurs.[1][2]

2. How can I efficiently remove endotoxins from my phage preparation to meet regulatory requirements?

Endotoxin removal is a critical step. A multi-pronged approach is recommended, starting with efficient clarification to remove the bulk of cellular debris.[6] Downstream processing should include methods like anion-exchange chromatography (AEC), which can effectively separate negatively charged endotoxins from bacteriophages.[5][6] The use of alkaline phosphatase prior to AEC can further enhance this separation.[5]

3. What are the most suitable methods for purifying bacteriophage this compound at an industrial scale?

Traditional methods like cesium chloride (CsCl) density gradient centrifugation are not scalable.[6][9] For large-scale purification, a combination of methods is recommended. This typically includes:

  • Clarification: Centrifugation and microfiltration to remove bacteria and cellular debris.[7]

  • Concentration and Diafiltration: Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off (e.g., 100 or 300 kDa) is used to concentrate the phage and exchange the buffer.[7]

  • Chromatography: Anion-exchange, size-exclusion, or multimodal chromatography can be used for final polishing to remove remaining impurities like host cell proteins and DNA.[6][9]

4. What are the key considerations for formulating bacteriophage this compound for therapeutic use?

The formulation strategy depends on the intended route of administration.[10][11] For solid dosage forms, lyophilization (freeze-drying) or spray-drying are common, but require careful optimization and the use of stabilizers (e.g., sugars, polymers) to prevent loss of phage viability.[10][12] For liquid formulations, the buffer composition, pH, and ionic strength are critical for maintaining phage stability during storage.[11] Encapsulation techniques can protect phages from harsh environments, such as the gastrointestinal tract.[11][13]

5. How can I ensure the genetic stability of bacteriophage this compound during scale-up?

To maintain genetic stability, it is crucial to start with a well-characterized and purified master phage stock.[14] During production, minimizing the number of amplification cycles can reduce the risk of selecting for mutant phages. Continuous culture systems may offer an advantage over batch cultures by maintaining a more stable environment and reducing the risk of co-evolution with the host.[15][16] Regular testing of the phage stock for genetic integrity using techniques like genomic sequencing is also recommended.

Experimental Protocols

Protocol 1: Large-Scale Production of Bacteriophage this compound in a Bioreactor

This protocol outlines a general procedure for producing bacteriophage this compound in a controlled bioreactor environment.

  • Host Inoculum Preparation: Inoculate a suitable volume of sterile growth medium with a single colony of the host bacterium from a freshly streaked plate. Incubate overnight at the optimal temperature with shaking.

  • Bioreactor Inoculation: Transfer the overnight culture to the bioreactor containing fresh, pre-warmed growth medium.

  • Host Growth: Cultivate the host bacteria in the bioreactor under controlled conditions (temperature, pH, dissolved oxygen) until the culture reaches the mid-exponential growth phase (e.g., an OD600 of 0.3-0.4).[17]

  • Infection: Infect the bacterial culture with bacteriophage this compound at a pre-determined optimal MOI (e.g., 0.01).

  • Incubation and Lysis: Continue to monitor the culture conditions. Lysis is typically observed by a decrease in the OD600 of the culture. The incubation time will depend on the latent period of the phage.

  • Harvesting: Once lysis is complete, harvest the lysate. Chloroform may be added to aid in the lysis of any remaining cells.[4]

  • Clarification: Remove bacterial cells and debris by centrifugation, followed by filtration of the supernatant through a 0.45 µm or 0.22 µm filter.[7]

Protocol 2: Purification of Bacteriophage this compound using Tangential Flow Filtration (TFF) and Anion-Exchange Chromatography (AEC)

This protocol describes a scalable method for purifying bacteriophage this compound.

  • Concentration with TFF: Concentrate the clarified lysate using a TFF system equipped with a 100 kDa or 300 kDa hollow fiber or cassette membrane.[7]

  • Diafiltration: Perform diafiltration against a suitable buffer (e.g., Tris-Mg buffer) to remove small molecule impurities and exchange the buffer for the next purification step.

  • Anion-Exchange Chromatography (AEC):

    • Equilibrate an AEC column with the appropriate buffer.

    • Load the diafiltered phage concentrate onto the column.

    • Wash the column to remove unbound impurities.

    • Elute the bound bacteriophages using a salt gradient (e.g., 0-1 M NaCl).

    • Collect fractions and determine the phage titer of each fraction to identify the purified phage peak.

  • Sterile Filtration: Pass the purified phage preparation through a 0.22 µm filter for sterilization.

  • Quality Control: Assess the final product for phage titer, endotoxin levels, and the presence of host cell DNA and proteins.

Visualizations

Experimental Workflow for Bacteriophage this compound Production and Purification

G cluster_upstream Upstream Processing cluster_downstream Downstream Processing Host_Inoculum Host Inoculum Preparation Bioreactor_Growth Bioreactor Growth Host_Inoculum->Bioreactor_Growth Infection Infection with Bacteriophage this compound Bioreactor_Growth->Infection Lysis Incubation and Lysis Infection->Lysis Harvesting Harvesting of Lysate Lysis->Harvesting Clarification Clarification (Centrifugation & Filtration) Harvesting->Clarification Crude Lysate TFF Concentration & Diafiltration (TFF) Clarification->TFF AEC Anion-Exchange Chromatography (AEC) TFF->AEC Sterile_Filtration Sterile Filtration AEC->Sterile_Filtration Final_Product Final_Product Sterile_Filtration->Final_Product Purified Bacteriophage this compound

Caption: A generalized workflow for the production and purification of bacteriophage this compound.

Logical Relationship of Key Production Parameters

G cluster_params Controllable Parameters Phage_Yield High Phage Yield Phage_Purity High Purity MOI Multiplicity of Infection (MOI) MOI->Phage_Yield Host_Physiology Host Physiology (Growth Phase) Host_Physiology->Phage_Yield Culture_Conditions Culture Conditions (Temp, pH, DO) Culture_Conditions->Phage_Yield Purification_Strategy Purification Strategy Purification_Strategy->Phage_Purity Phage_Stability High Stability Purification_Strategy->Phage_Stability Formulation Formulation & Excipients Formulation->Phage_Stability

Caption: Key parameters influencing the yield, purity, and stability of bacteriophage this compound.

References

preventing contamination in large-scale VA5 phage cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing contamination in large-scale VA5 phage cultures.

Troubleshooting Guide

This section addresses specific issues that may arise during large-scale this compound phage cultivation.

Issue 1: Sudden decrease in culture turbidity or complete lysis of the bacterial host population.

This is a classic sign of contamination by an unwanted bacteriophage.

  • Question: My bacterial host culture, intended for this compound propagation, has unexpectedly lysed. What should I do?

    • Answer: Immediately quarantine the bioreactor and all associated equipment. Do not attempt to salvage the culture. Autoclave the contaminated culture and all disposable materials that came into contact with it to inactivate the contaminating phage.[1] Discard all solutions used to prepare the culture.[1] Thoroughly clean and disinfect the bioreactor, tubing, and any reusable equipment.[1][2]

  • Question: How can I identify the source of the contaminating phage?

    • Answer: Potential sources include the air, water, raw materials, or even the operator.[2] Review your aseptic techniques and laboratory hygiene.[3] If you have recurring issues, consider testing your raw materials and environment for the presence of contaminating phages. Regular sampling and testing of the areas around your bioreactor can help identify environmental contamination sources.[2]

Issue 2: Slow bacterial growth, changes in culture medium color, or unusual sediment.

These signs may indicate bacterial or fungal contamination.

  • Question: My bacterial host culture is growing slower than expected, and the media has changed color. What could be the cause?

    • Answer: This could be due to contamination with another bacterium or fungus. A change in media color, such as a shift from pink to yellow in media containing phenol (B47542) red, can indicate acid formation by a contaminant.[4] Increased turbidity not proportional to the expected host cell density is also a sign.[4]

  • Question: How can I confirm and address bacterial or fungal contamination?

    • Answer: Take a sample of the culture and perform a Gram stain and streak it on various types of agar (B569324) plates (e.g., nutrient agar, Sabouraud dextrose agar) to identify the contaminant. Once identified, you can determine the appropriate course of action. In most cases of large-scale culture contamination, it is most effective to discard the culture and start over after a thorough cleaning and sterilization of the equipment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding contamination prevention in this compound phage cultures.

General Contamination Prevention
  • Question: What are the most common sources of contamination in large-scale phage cultures?

    • Answer: Contamination can originate from various sources, including the raw materials used in the culture media, the air and environment of the laboratory, the water used in processes like water jackets for bioreactors, and the personnel conducting the experiments.[2] Dust particles can also carry phages, which can survive for long periods in a dry environment.[1]

  • Question: What are the fundamental principles of preventing contamination?

    • Answer: The core principles are maintaining a sterile environment, using sterile equipment and reagents, and employing meticulous aseptic techniques throughout the entire process.[3][5] This includes everything from media preparation to inoculation and sampling.

Sterilization and Disinfection
  • Question: What are the recommended methods for sterilizing culture media and equipment?

    • Answer: Autoclaving (steam sterilization) is the most common and effective method for sterilizing culture media, glassware, and bioreactor components.[1] For heat-sensitive solutions, filtration using a 0.22 µm filter is recommended to remove bacteria.[5][6]

  • Question: How can I effectively disinfect laboratory surfaces and equipment to prevent phage contamination?

    • Answer: Regularly disinfect benchtops, incubators, and other surfaces with a suitable disinfectant. Ethanol (70%) is commonly used, but for known phage contamination, stronger disinfectants like 0.25% hypochlorite (B82951) (bleach) or commercial virucidal agents are more effective.[1][7] UV irradiation can also be a powerful tool for disinfecting surfaces and the air in the laboratory.[1][3]

Aseptic Techniques
  • Question: What are some critical aseptic techniques to follow during large-scale phage culture?

    • Answer: Always work in a clean and controlled environment, such as a laminar flow hood or near a Bunsen burner, to create an upward draft that prevents airborne contaminants from settling.[1][8] Use sterile pipettes, flasks, and other equipment.[1] When inoculating the bioreactor, use a secure method to minimize the risk of introducing contaminants.[4] Avoid opening flasks or bioreactors unnecessarily during cultivation.[1]

This compound Phage Specifics
  • Question: Are there any specific culture conditions for this compound that can help prevent contamination?

    • Answer: While this compound has shown good stability over a range of temperatures (-20°C to 70°C) and pH levels (2-10), maintaining optimal growth conditions for its host, Vibrio alginolyticus, is crucial.[9][10] Any deviation that stresses the host can make the culture more susceptible to contamination. The optimal multiplicity of infection (MOI) for this compound is 1.[9][10]

  • Question: How can I ensure my this compound phage stock is pure and free from other phages?

    • Answer: Phage stocks should be prepared from a single, well-isolated plaque.[6] After propagation, the phage lysate should be filter-sterilized using a 0.22 µm filter to remove any remaining bacteria.[6] It is also good practice to periodically perform plaque assays to confirm the morphology of the plaques is consistent with this compound.

Data Presentation

Table 1: Common Sterilization and Disinfection Methods

MethodApplicationTypical ParametersNotes
Autoclaving (Steam Sterilization) Culture media, glassware, bioreactor components, contaminated waste121°C for 15-20 minutes at 15 psiEnsure steam can penetrate all parts of the load.
Dry Heat Sterilization Glassware, metal instruments180°C for 60 minutesUse for materials that can withstand high temperatures but are sensitive to moisture.[1]
Filtration Heat-sensitive liquids (e.g., media supplements, phage lysates)0.22 µm pore size filterDoes not remove all viruses or endotoxins.[5][6]
UV Irradiation Surfaces, air, water254 nm wavelengthEffectiveness depends on exposure time and distance from the source. Does not penetrate surfaces.[1][11]
Chemical Disinfection (Ethanol) Surfaces, gloved hands70% solutionLess effective against bacterial spores and some viruses.
Chemical Disinfection (Hypochlorite) Surfaces, equipment0.25% solutionCorrosive to metals. Highly effective against a broad spectrum of microbes, including phages.[7]

Experimental Protocols

Protocol 1: Sterility Testing of Culture Media

This protocol is used to confirm that the culture medium is free from viable microorganisms before use.

  • Sample Collection: Aseptically collect a representative sample of the sterilized culture medium.

  • Inoculation:

    • Method A: Direct Inoculation: Inoculate a small volume of the medium sample directly into two types of sterile growth media: Fluid Thioglycolate Medium (FTM) for anaerobes and some aerobes, and Soybean Casein Digest Medium (SCDM) for aerobes and fungi.[12]

    • Method B: Membrane Filtration: For larger volumes, filter the medium sample through a 0.45 µm membrane filter. Aseptically transfer the filter to the surface of FTM and SCDM agar plates or into liquid media.[12][13]

  • Incubation: Incubate the inoculated media for 14 days.[13] FTM is typically incubated at 30-35°C, and SCDM at 20-25°C.

  • Observation: Visually inspect the media for any signs of turbidity (in liquid media) or colony growth (on agar plates) daily.[12]

  • Result: The absence of any growth after the incubation period indicates that the culture medium is sterile.

Protocol 2: Phage Titer Determination by Plaque Assay

This protocol is used to determine the concentration of viable phage particles (Plaque Forming Units per milliliter - PFU/mL) in a sample.

  • Host Preparation: Prepare an overnight culture of the host bacterium (Vibrio alginolyticus for this compound phage).

  • Serial Dilutions: Prepare a series of 10-fold dilutions of the phage lysate in a suitable buffer (e.g., SM buffer).

  • Infection: Mix a small volume (e.g., 100 µL) of each phage dilution with a small volume (e.g., 200 µL) of the host bacterial culture.

  • Plating: Add the phage-bacteria mixture to molten soft agar (e.g., 0.7% agar) and pour it over the surface of a pre-warmed nutrient agar plate. This is known as the double-layer agar plate method.[9]

  • Incubation: Incubate the plates overnight at the optimal temperature for the host bacterium.

  • Plaque Counting: Count the number of clear zones (plaques) on the plate that has a countable number of plaques (typically 30-300).

  • Calculation: Calculate the phage titer using the following formula:

    • Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of phage plated in mL)

Visualizations

Contamination_Troubleshooting_Workflow Contamination Troubleshooting Workflow start Observe Anomaly in Culture (e.g., Lysis, Slow Growth, Color Change) is_lysis Sudden Lysis or Turbidity Decrease? start->is_lysis phage_contamination Suspect Phage Contamination is_lysis->phage_contamination Yes bacterial_fungal_contamination Suspect Bacterial/Fungal Contamination is_lysis->bacterial_fungal_contamination No quarantine Quarantine Bioreactor and Equipment phage_contamination->quarantine sample_and_identify Take Sample for Microscopy and Plating bacterial_fungal_contamination->sample_and_identify discard_culture Autoclave and Discard Contaminated Culture quarantine->discard_culture decontaminate Thoroughly Clean and Disinfect All Equipment discard_culture->decontaminate investigate_source Investigate Source of Contamination (Air, Water, Materials, Aseptic Technique) decontaminate->investigate_source restart Restart Culture with Sterile Materials investigate_source->restart identify_contaminant Identify Contaminant (Gram Stain, Culture Characteristics) sample_and_identify->identify_contaminant identify_contaminant->quarantine

Caption: A workflow for troubleshooting contamination events in phage cultures.

Aseptic_Phage_Culture_Workflow Aseptic Phage Culture Workflow prep 1. Media and Equipment Preparation sterilize 2. Sterilization (Autoclave/Filtration) prep->sterilize sterility_test 3. Sterility Testing of Media sterilize->sterility_test sterility_test->prep Fail inoculation 4. Inoculation of Host Bacteria sterility_test->inoculation Pass pass Pass fail Fail incubation_host 5. Host Culture Incubation inoculation->incubation_host phage_infection 6. Infection with This compound Phage Stock incubation_host->phage_infection incubation_phage 7. Phage Propagation phage_infection->incubation_phage harvest 8. Harvest and Purification incubation_phage->harvest qc 9. Quality Control (Titer, Sterility) harvest->qc

Caption: A generalized workflow for aseptic large-scale phage cultivation.

References

Technical Support Center: Enhancing the Lytic Efficiency of Bacteriophage VA5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the lytic efficiency of bacteriophage VA5 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Multiplicity of Infection (MOI) for bacteriophage this compound?

A1: The optimal MOI for bacteriophage this compound has been determined to be 1.[1][2] This indicates that for the most efficient lysis, there should be a 1:1 ratio of phage particles to bacterial cells. Using an MOI that is too high or too low can lead to suboptimal lysis.

Q2: What are the key growth characteristics of bacteriophage this compound?

A2: Understanding the growth dynamics of this compound is crucial for optimizing its lytic activity. Key parameters include:

  • Latency Period: 20 minutes[1][2]

  • Outbreak Period: 30 minutes[1]

  • Burst Size: Approximately 92.26 plaque-forming units (PFU) per cell[1][2]

These parameters indicate that this compound can replicate and lyse host cells relatively quickly, producing a significant number of progeny phages.

Q3: What is the host range of bacteriophage this compound?

A3: Bacteriophage this compound has demonstrated lytic activity against a range of bacteria, including 11 different strains.[1] It shows particularly strong lytic activity against Vibrio parahaemolyticus and Pseudomonas fluorescens.[1] However, it has not been observed to have an effect on Pseudomonas aeruginosa or Bacillus carbonmaggots.[1] The presence of a tRNA gene in the this compound genome may contribute to its broader host range.[1]

Q4: Can the lytic efficiency of this compound be improved through genetic engineering?

A4: While specific genetic engineering studies on this compound are not detailed in the provided results, general principles of phage engineering can be applied. The lytic cassette of a phage, which typically includes genes for endolysin and holin, is a primary target for modification to enhance lytic efficiency.[3][4][5] Engineering these proteins can lead to more rapid or robust degradation of the host cell wall.[6][7]

Q5: How can phage-antibiotic synergy be leveraged with this compound?

A5: Combining bacteriophages with antibiotics can be an effective strategy to enhance bacterial killing and overcome antibiotic resistance.[8][9] This synergistic effect can restore bacterial sensitivity to antibiotics and reduce the likelihood of developing phage-resistant mutants.[9] While specific combinations with this compound are not documented, this approach is a promising area for investigation.

Troubleshooting Guides

Issue 1: Suboptimal or Incomplete Lysis of Host Bacteria

Possible Cause Troubleshooting Step
Incorrect MOI Determine the optimal MOI for your specific bacterial strain and experimental conditions. A suboptimal MOI can lead to inefficient infection and lysis.
Bacterial Resistance The host bacteria may have developed resistance to the phage. Consider using a phage cocktail that includes different phages to overcome resistance.[8][10]
Environmental Factors Phage this compound is stable over a wide pH (2-10) and temperature (-20°C to 70°C) range.[1][2] However, extreme conditions outside of this range can inactivate the phage.
Low Adsorption Rate The initial attachment of the phage to the host cell is critical. Factors such as the presence of capsules or biofilms can interfere with adsorption.[11][12] Consider optimizing conditions to enhance phage-bacterium interactions.

Issue 2: Difficulty in Propagating High-Titer Phage Stocks

Possible Cause Troubleshooting Step
Inefficient Lysis Refer to the troubleshooting steps for suboptimal lysis.
Phage Degradation Ensure proper storage conditions. While this compound is relatively stable, prolonged exposure to harsh conditions can reduce phage titers.
Precipitation of Phage Particles High concentrations of phages can sometimes lead to precipitation. Formulations with stabilizers like annexin (B1180172) V have been shown to maintain high-titer phage suspensions.[13]
Inaccurate Titer Determination Use reliable methods for phage titration, such as the double-layer agar (B569324) method, to accurately determine phage concentrations.[14]

Quantitative Data Summary

Table 1: Growth and Lytic Parameters of Bacteriophage this compound

ParameterValueReference
Optimal MOI1[1][2]
Latency Period20 min[1][2]
Outbreak Period30 min[1]
Burst Size92.26 PFU/cell[1][2]

Table 2: Stability of Bacteriophage this compound

ConditionStable RangeReference
pH2 - 10[1][2]
Temperature-20°C - 70°C[1][2]

Experimental Protocols

Protocol 1: Determination of Optimal Multiplicity of Infection (MOI)

  • Prepare Host Bacteria: Grow the host bacterial strain to the mid-logarithmic phase.

  • Serial Dilutions: Prepare serial dilutions of the bacteriophage this compound stock of known titer.

  • Infection: Mix a constant number of bacterial cells with the different phage dilutions to achieve a range of MOIs (e.g., 0.01, 0.1, 1, 10, 100).

  • Incubation: Incubate the mixtures for a set period to allow for phage adsorption and infection.

  • Plaque Assay: Plate the mixtures using the double-layer agar method to determine the phage titer after one round of infection.

  • Analysis: The MOI that results in the highest phage titer is considered the optimal MOI.

Protocol 2: One-Step Growth Curve Analysis

  • Infection: Infect a mid-log phase bacterial culture with bacteriophage this compound at the predetermined optimal MOI.

  • Adsorption: Allow a short period (e.g., 5-10 minutes) for phage adsorption.

  • Centrifugation: Centrifuge the mixture to pellet the bacterial cells and remove unadsorbed phages from the supernatant.

  • Resuspension: Resuspend the infected cell pellet in fresh culture medium.

  • Sampling: Take samples at regular time intervals (e.g., every 5-10 minutes) over a period that covers the expected latent and rise periods.

  • Titration: Immediately titer the samples using the double-layer agar method to determine the number of plaque-forming units (PFUs).

  • Plotting: Plot the PFU/mL against time. The resulting curve will show the latent period, burst period, and allow for the calculation of the burst size.

Visualizations

Experimental_Workflow_for_Lytic_Efficiency_Enhancement cluster_optimization Optimization Strategies cluster_evaluation Evaluation of Lytic Efficiency MOI MOI Optimization Plaque Plaque Assay MOI->Plaque Cocktail Phage Cocktail Formulation LysisAssay Bacterial Lysis Assay (OD600) Cocktail->LysisAssay PAS Phage-Antibiotic Synergy PAS->LysisAssay Genetic Genetic Engineering of Lytic Cassette GrowthCurve One-Step Growth Curve Genetic->GrowthCurve End End: Enhanced Lytic Efficiency Plaque->End GrowthCurve->End LysisAssay->End Start Start: Suboptimal Lytic Efficiency Start->MOI Start->Cocktail Start->PAS Start->Genetic

Caption: Workflow for optimizing and evaluating the lytic efficiency of bacteriophage this compound.

Phage_Lytic_Cycle_Signaling cluster_host Host Bacterium Receptor Bacterial Receptor Injection 2. Genome Injection Receptor->Injection CellWall Cell Wall (Peptidoglycan) Release Progeny Phage Release CellWall->Release Cytoplasm Cytoplasm Replication 3. Replication & Protein Synthesis Cytoplasm->Replication Phage Bacteriophage this compound Adsorption 1. Adsorption Phage->Adsorption Binds to Adsorption->Receptor Injection->Cytoplasm Assembly 4. Assembly of Progeny Phages Replication->Assembly Lysis 5. Lysis Assembly->Lysis Expression of Holin & Endolysin Lysis->CellWall Degrades

Caption: Generalized lytic cycle of bacteriophage this compound leading to host cell lysis.

References

Technical Support Center: Expanding the Host Range of Bacteriophage VA5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bacteriophage VA5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at expanding the host range of this virus.

Frequently Asked Questions (FAQs)

Q1: What is the natural host of bacteriophage this compound and what is its known host range?

Bacteriophage this compound was originally isolated from seafood aquaculture water, with Vibrio alginolyticus as its host bacterium.[1][2] Its lytic activity has been tested against a panel of bacteria, demonstrating a relatively broad host range within the Vibrio genus and some other bacteria.

Table 1: Lytic Spectrum of Wild-Type Bacteriophage this compound

Bacterial StrainLytic Activity
Vibrio alginolyticus+++
Vibrio parahaemolyticus+++
Pseudomonas fluorescens+++
Vibrio harveyi++
Vibrio scophthalmi++
Vibrio anguillarum++
Vibrio campbellii++
Vibrio splendidus++
Aeromonas salmonicida+
Edwardsiella tarda+
Shewanella putrefaciens+
Pseudomonas aeruginosa-
Bacillus carboniphilus-

(Data sourced from Hao et al., 2023) (+++: Strong lysis, ++: Moderate lysis, +: Weak lysis, -: No lysis)

Q2: Have the Receptor-Binding Proteins (RBPs) of bacteriophage this compound been identified?

The complete genome of bacteriophage this compound has been sequenced and is available in the GenBank database under the accession number OR754009 .[2] Analysis of the 35,866 bp circular dsDNA genome has identified 91 protein-coding genes.[2] Based on genomic annotation and comparison with other siphoviruses, the genes encoding tail fiber proteins are the most likely candidates for Receptor-Binding Proteins (RBPs). A thorough bioinformatic analysis of the genome is required to pinpoint the exact gene(s) responsible for host recognition.

Q3: What are the primary strategies for expanding the host range of bacteriophage this compound?

The two main approaches for expanding the host range of bacteriophage this compound are:

  • Directed Evolution: This method involves co-culturing the phage with a target bacterial strain that it does not naturally infect, often in the presence of its original host. Over successive generations, mutations can arise in the phage genome, particularly in the RBP genes, that may allow it to recognize and infect the new host.

  • Genetic Engineering: This involves the targeted modification of the phage genome to alter its host specificity. The most common strategies include:

    • RBP Gene Swapping: Replacing the native RBP gene of this compound with a homologous gene from a phage that infects the desired target host.

    • Site-Directed Mutagenesis of RBPs: Introducing specific mutations into the RBP gene to alter its binding affinity and specificity.

    • Domain Swapping: Creating chimeric RBP genes by combining domains from different phage RBPs.

Troubleshooting Guides

Troubleshooting Directed Evolution Experiments

Problem: No plaques are observed on the target host after multiple rounds of co-incubation.

Possible Cause Troubleshooting Step
Low Mutation Rate Increase the number of co-incubation cycles. Consider using a chemical mutagen (e.g., ethyl methanesulfonate) at a low concentration during one of the initial cycles to increase genetic diversity. Caution: Handle mutagens with appropriate safety precautions.
Inefficient Phage-Host Interaction Optimize the co-incubation conditions. Vary the ratio of the original host (V. alginolyticus) to the target host. Experiment with different media, temperatures, and incubation times to promote bacterial growth and phage propagation.
Incompatible Host Receptor The target bacterium may lack a suitable receptor that can be recognized by a mutated this compound RBP. Consider screening a wider range of target strains or attempting to expand the host range to a more closely related species first.
Host Defense Mechanisms The target bacterium may have active defense systems against phage infection (e.g., CRISPR-Cas, restriction-modification systems). Sequence the genome of the target host to identify potential defense systems.
Troubleshooting Genetic Engineering Experiments

Problem: Low efficiency of homologous recombination when attempting to modify RBP genes.

Possible Cause Troubleshooting Step
Insufficient Homology Arm Length Ensure that the homologous regions flanking the gene of interest in your recombination template are sufficiently long (typically >500 bp).
Inefficient Recombineering System If using a plasmid-based recombination system (e.g., Lambda Red), ensure optimal induction of the recombinase genes. Consider using a host strain with enhanced recombination capabilities.
Host Restriction-Modification System The host bacterium (V. alginolyticus) may be degrading the foreign DNA template. Use a restriction-deficient strain of V. alginolyticus for transformation, if available. Alternatively, methylate your DNA template in vitro prior to transformation.

Problem: Engineered phages are non-viable or show no lytic activity.

Possible Cause Troubleshooting Step
Disruption of Essential Gene Function The modification may have inadvertently disrupted an essential gene or a critical protein domain. Ensure that your genetic modification is targeted specifically to the host-recognition domain of the RBP and does not affect structural components necessary for virion assembly.
Incorrect Protein Folding The chimeric or mutated RBP may not fold correctly, rendering it non-functional. Utilize protein structure prediction software to model the engineered RBP and assess its likely stability and conformation.
Loss of Adsorption Capability The engineered RBP may have lost its ability to bind to any host receptor. Test the engineered phage for its ability to adsorb to both the original and the target host cells.

Experimental Protocols

Protocol 1: Directed Evolution using the Appelmans Protocol

This protocol is a classic method for selecting for phage mutants with an expanded host range.

Appelmans_Protocol start Start: Phage this compound + V. alginolyticus (Host) + Target Bacterium coculture Co-culture (Liquid Broth) start->coculture centrifuge Centrifugation coculture->centrifuge filter Filter Sterilization (0.22 µm) centrifuge->filter lysate Phage Lysate (Contains Progeny Phages) filter->lysate next_round Next Round of Co-culture (Repeat with fresh bacteria) lysate->next_round Iterate spot_test Spot Test on Target Bacterium Lawn lysate->spot_test Periodically Test next_round->coculture plaques Plaque Formation? spot_test->plaques isolate Isolate and Purify Expanded Host Range Phage plaques->isolate Yes no_plaques No Plaques plaques->no_plaques No no_plaques->next_round Continue Iterations

Caption: Workflow for directed evolution of bacteriophage this compound.

Methodology:

  • Preparation: Prepare fresh liquid cultures of Vibrio alginolyticus and the target bacterium. Prepare a high-titer stock of wild-type bacteriophage this compound.

  • Co-culture: In a suitable liquid medium (e.g., LB broth with appropriate salinity), combine V. alginolyticus, the target bacterium, and bacteriophage this compound. A common starting ratio is 1:1 for the bacteria and a multiplicity of infection (MOI) of 0.1 for the phage.

  • Incubation: Incubate the co-culture with shaking at the optimal growth temperature for the bacteria (e.g., 30°C) until lysis is observed.

  • Harvesting Progeny Phages: Centrifuge the culture to pellet the bacterial debris. Filter the supernatant through a 0.22 µm syringe filter to obtain a cell-free phage lysate.

  • Iteration: Add a small volume of the obtained phage lysate to a fresh co-culture of V. alginolyticus and the target bacterium. Repeat this process for multiple rounds (e.g., 10-20 rounds).

  • Screening for Expanded Host Range: Periodically (e.g., every 3-5 rounds), perform a spot test of the amplified phage lysate on a lawn of the target bacterium. The appearance of plaques indicates the presence of phage mutants with an expanded host range.

  • Isolation and Purification: If plaques are observed, isolate a single plaque and perform several rounds of plaque purification on the target bacterium to obtain a clonal population of the expanded-host-range phage.

Protocol 2: RBP Gene Swapping using CRISPR-Cas9 Mediated Homologous Recombination

This protocol outlines a genetic engineering approach to replace the native RBP gene of this compound with a heterologous one.

RBP_Gene_Swapping donor_plasmid Construct Donor Plasmid: - Heterologous RBP gene - Flanked by this compound homology arms co_transform Co-transform V. alginolyticus with both plasmids donor_plasmid->co_transform crispr_plasmid Construct CRISPR-Cas9 Plasmid: - Cas9 nuclease - gRNA targeting native this compound RBP gene crispr_plasmid->co_transform infect Infect transformed V. alginolyticus with Bacteriophage this compound co_transform->infect recombination Homologous Recombination (RBP gene is swapped) infect->recombination crispr_selection CRISPR-Cas9 Cleavage of wild-type phage DNA infect->crispr_selection lysis Bacterial Lysis and Release of Progeny Phages recombination->lysis crispr_selection->lysis selection Plaque Assay on Target Host (Selects for engineered phages) lysis->selection verification Verify Engineered Phage: - PCR - Sequencing selection->verification

Caption: Workflow for RBP gene swapping in bacteriophage this compound.

Methodology:

  • Bioinformatic Analysis: Identify the putative RBP gene(s) in the bacteriophage this compound genome (GenBank: OR754009) using bioinformatic tools for gene annotation and homology searching. Identify a candidate heterologous RBP gene from a phage that infects the desired target host.

  • Plasmid Construction:

    • Donor Plasmid: Synthesize the heterologous RBP gene flanked by approximately 500-1000 bp of homologous sequences upstream and downstream of the native this compound RBP gene. Clone this construct into a suitable shuttle vector for Vibrio.

    • CRISPR-Cas9 Plasmid: Design a guide RNA (gRNA) that specifically targets a conserved region within the native this compound RBP gene. Clone the Cas9 gene and the gRNA expression cassette into a compatible plasmid.

  • Transformation: Co-transform a suitable strain of Vibrio alginolyticus with both the donor plasmid and the CRISPR-Cas9 plasmid.

  • Phage Infection and Recombination: Grow the transformed V. alginolyticus to mid-log phase and infect with wild-type bacteriophage this compound at an appropriate MOI. During phage replication, the donor plasmid will serve as a template for homologous recombination, leading to the replacement of the native RBP gene. The CRISPR-Cas9 system will cleave the genomes of any non-recombinant (wild-type) phages, thus enriching for the engineered phages.

  • Harvesting and Selection: After lysis, harvest the phage lysate and perform a plaque assay on a lawn of the new target host. Only engineered phages with the swapped RBP should be able to form plaques.

  • Verification: Isolate and purify individual plaques. Confirm the successful gene replacement through PCR amplification and sequencing of the RBP region of the engineered phage genome.

Disclaimer: These protocols are intended as a general guide. Optimization of specific parameters may be required for successful implementation in your laboratory. Always follow standard microbiological and molecular biology safety practices.

References

troubleshooting plaque assay variability for bacteriophage VA5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability and common issues encountered during plaque assays with bacteriophage VA5 and its host, Vibrio alginolyticus.

Frequently Asked Questions (FAQs)

Q1: What is the optimal host cell density for a clear bacterial lawn and distinct plaques?

A1: The optimal host cell density is crucial for forming a uniform bacterial lawn, which is essential for visualizing clear plaques. For Vibrio alginolyticus, an early to mid-logarithmic growth phase, typically corresponding to an optical density at 600 nm (OD₆₀₀) of 0.2-0.3, is recommended.[1] Using a host cell culture outside of this range can lead to an uneven lawn or inhibit plaque development.

Q2: What are the recommended concentrations for bottom and top agar (B569324)?

A2: The agar concentration affects phage diffusion and plaque morphology.[2] For the bottom agar, a standard concentration of 1.5% is appropriate. The top agar, which is mixed with the phage and host, should have a lower concentration, typically between 0.3% and 0.7%, to allow for proper phage diffusion.[1][3] A top agar that is too concentrated can result in smaller or less distinct plaques.[2]

Q3: What is the optimal incubation temperature and duration for this compound plaque assays?

A3: Incubate the plates in an inverted position at 37°C. Plaques should become visible within 6-24 hours.[4] Prolonged incubation can cause plaques to enlarge and merge, potentially leading to confluent lysis, which makes accurate counting difficult.[4]

Q4: My phage stock is not producing plaques. What are the possible reasons?

A4: There are several potential reasons for a complete lack of plaques. First, ensure your phage stock is viable, as improper storage or repeated freeze-thaw cycles can reduce infectivity.[2] Second, verify that you are using the correct host strain, as bacteriophages are often highly specific.[5][6][7][8] Finally, the phage concentration in your sample might be too low; consider using a less diluted sample or re-enriching your phage stock.[2]

Troubleshooting Guide

Issue 1: No Plaques Observed

If you are not observing any plaques on your plates, consult the following decision tree and table for potential causes and solutions.

NoPlaques Start No Plaques Observed PhageViability Is the phage stock viable? Start->PhageViability HostSusceptibility Is the host strain susceptible? PhageViability->HostSusceptibility Yes Sol_Phage Solution: Use a fresh phage stock or one with verified activity. PhageViability->Sol_Phage No PhageConcentration Is the phage concentration adequate? HostSusceptibility->PhageConcentration Yes Sol_Host Solution: Confirm the host strain is correct and in the proper growth phase. HostSusceptibility->Sol_Host No ProtocolError Were there any protocol deviations? PhageConcentration->ProtocolError Yes Sol_Concentration Solution: Use a lower dilution of the phage stock or re-enrich the phage. PhageConcentration->Sol_Concentration No Sol_Protocol Solution: Review and adhere strictly to the protocol, especially incubation conditions and agar temperatures. ProtocolError->Sol_Protocol Yes PlaqueAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis Prep_Host 1. Grow Host Culture (V. alginolyticus to OD600 0.2-0.3) Mix 4. Mix Host, Phage Dilution, and Top Agar Prep_Host->Mix Prep_Dilutions 2. Prepare Serial Dilutions of Phage this compound Prep_Dilutions->Mix Prep_Agar 3. Melt Top Agar and Cool to 45-50°C Prep_Agar->Mix Pour 5. Pour Mixture onto Bottom Agar Plate Mix->Pour Solidify 6. Allow Top Agar to Solidify Pour->Solidify Incubate 7. Incubate at 37°C for 6-24h Solidify->Incubate Count 8. Count Plaques (PFU) Incubate->Count Calculate 9. Calculate Phage Titer (PFU/mL) Count->Calculate

References

improving the efficiency of VA5 genome extraction and sequencing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the VA5 Genome. This resource is designed for researchers, scientists, and drug development professionals to improve the efficiency of this compound genome extraction and sequencing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in achieving high-quality this compound genome sequencing results?

A1: The most critical first step is the extraction of high-quality viral RNA. The integrity and purity of the starting RNA material directly impact the efficiency of all downstream processes, including reverse transcription, library preparation, and ultimately, the accuracy of the sequencing data.[1][2] It is crucial to prevent RNA degradation by RNases during and after the extraction process.

Q2: My this compound RNA yield is consistently low. What are the common causes and solutions?

A2: Low RNA yield can stem from several factors. Incomplete cell lysis is a frequent issue, preventing the release of viral RNA.[2][3] Ensure you are using a lysis method potent enough for your sample type. For this compound cultured in VERO cells, a detergent-based lysis buffer combined with mechanical disruption can improve lysis efficiency.[4] Another common cause is using insufficient starting material or working with samples that have been improperly stored, leading to RNA degradation.[2][5] Always use fresh samples when possible or samples that have been immediately stabilized and stored at -80°C.

Q3: I am observing a high A260/A230 ratio but a low A260/A280 ratio in my extracted this compound RNA. What does this indicate?

A3: A low A260/A280 ratio (typically <1.8) suggests protein contamination, which can inhibit downstream enzymatic reactions like reverse transcription and ligation.[5] This can be caused by incomplete phase separation during organic extractions or overloading of spin columns. To resolve this, you can perform an additional phenol-chloroform cleanup followed by ethanol (B145695) precipitation or ensure that you do not exceed the recommended sample input for your chosen extraction kit.

Q4: What are adapter dimers, and how can I prevent them in my this compound sequencing libraries?

A4: Adapter dimers are short, unwanted fragments consisting of ligated sequencing adapters.[6][7] They compete with the actual library fragments for sequencing resources, leading to wasted reads and reduced data quality.[7] The primary causes of adapter dimer formation are using too little input RNA, leading to an excess of adapters, and suboptimal ligation conditions.[7][8] To prevent them, ensure accurate quantification of your input RNA and use the recommended adapter-to-insert ratio for your library preparation kit. If adapter dimers are already present, an additional bead-based cleanup step can help to remove them.[6][7]

Troubleshooting Guides

This compound RNA Extraction Troubleshooting
ProblemPossible CauseRecommended Solution
Low RNA Yield Incomplete sample lysis.[2][9]Use a more robust lysis method, such as combining a chemical lysis buffer with mechanical bead beating. Ensure complete homogenization.
Degraded starting material.[2]Use fresh samples or samples properly stored at -80°C with a stabilizing agent. Minimize freeze-thaw cycles.
Insufficient starting material.Increase the volume of the cell culture supernatant or the number of infected cells used for extraction.
Low RNA Purity (Low A260/A280 Ratio) Protein contamination.[5]During phenol-chloroform extraction, carefully collect the aqueous phase without disturbing the interphase. For column-based kits, do not overload the column. Consider a post-extraction proteinase K treatment.
Low RNA Purity (Low A260/A230 Ratio) Chaotropic salt or phenol (B47542) contamination.[10]Ensure wash steps are performed correctly. For column-based methods, perform an additional wash. For precipitation methods, wash the RNA pellet with 70-80% ethanol.
RNA Degradation (Visible on gel or low RIN score) RNase contamination.[2][4]Use RNase-free tubes, tips, and reagents. Wear gloves and work in a designated clean area. Add RNase inhibitors to your lysis buffer.
Improper sample storage or handling.[2][5]Store samples at -80°C. Thaw samples on ice. Process samples quickly once thawed.
This compound NGS Library Preparation Troubleshooting
ProblemPossible CauseRecommended Solution
Low Library Yield Poor quality or low quantity of input RNA.[6]Perform quality control on the input RNA (e.g., Bioanalyzer, Qubit). Ensure you are starting with a sufficient amount of high-quality RNA.
Inefficient enzymatic reactions (reverse transcription, ligation).Ensure enzymes and buffers are properly stored and handled. Check for the presence of inhibitors carried over from RNA extraction.
Presence of Adapter Dimers Too little input material leading to excess adapters.[7][8]Accurately quantify your input RNA and adjust the adapter concentration accordingly.
Suboptimal ligation conditions.[8]Ensure the ligation reaction is performed at the recommended temperature and for the correct duration.
Inefficient cleanup post-ligation.Perform an additional bead-based cleanup with an appropriate bead-to-sample ratio to remove small fragments.[6][7]
Library Fragment Size is Incorrect Incorrect fragmentation parameters.Optimize shearing time (for mechanical fragmentation) or enzyme concentration/incubation time (for enzymatic fragmentation).
Inefficient size selection.Ensure the bead-to-sample ratio for size selection is accurate. For highly precise size selection, consider gel-based purification.

Comparative Data

Comparison of this compound RNA Extraction Kits

The following table summarizes the performance of three common RNA extraction kits for isolating this compound RNA from 200 µL of infected cell culture supernatant.

KitMethodAverage Yield (ng/µL)Average A260/A280Processing Time (minutes)
Kit A (e.g., QIAamp Viral RNA Mini Kit) Silica (B1680970) Spin Column852.0530
Kit B (e.g., Zymo Quick-RNA Viral Kit) Silica Spin Column952.1020
Kit C (e.g., MagMAX Viral/Pathogen Nucleic Acid Isolation Kit) Magnetic Beads752.0845 (manual) / 25 (automated)

Note: This data is illustrative and may vary based on experimental conditions and sample characteristics.

Experimental Protocols

Protocol 1: this compound RNA Extraction from Cell Culture Supernatant using a Silica Spin Column Kit

This protocol is optimized for the extraction of this compound RNA from infected VERO cell culture supernatants.

Materials:

  • This compound-infected cell culture supernatant

  • Silica Spin Column-based Viral RNA Extraction Kit

  • Lysis Buffer containing carrier RNA and RNase inhibitors

  • Wash Buffers

  • RNase-free water

  • Microcentrifuge

  • RNase-free tubes and pipette tips

Procedure:

  • Centrifuge 500 µL of the this compound-infected cell culture supernatant at 2,000 x g for 5 minutes to pellet cellular debris.

  • Transfer 200 µL of the cleared supernatant to a new RNase-free microcentrifuge tube.

  • Add 600 µL of Lysis Buffer to the supernatant. Vortex for 15 seconds to mix thoroughly.

  • Incubate at room temperature for 10 minutes to ensure complete viral lysis.

  • Add 600 µL of 100% ethanol to the lysate and vortex to mix.

  • Transfer the mixture to a silica spin column placed in a collection tube.

  • Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.

  • Add 500 µL of Wash Buffer 1 to the column. Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.

  • Add 500 µL of Wash Buffer 2 to the column. Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.

  • Centrifuge the empty column at maximum speed for 2 minutes to remove any residual ethanol.

  • Place the spin column in a clean, RNase-free 1.5 mL collection tube.

  • Add 50 µL of RNase-free water directly to the center of the silica membrane.

  • Incubate at room temperature for 1 minute.

  • Centrifuge at 12,000 x g for 1 minute to elute the RNA.

  • Store the eluted RNA at -80°C.

Protocol 2: this compound cDNA Synthesis and NGS Library Preparation (Illumina Platform)

This protocol outlines the general steps for preparing a this compound sequencing library from extracted RNA.

Materials:

  • Purified this compound RNA (10-100 ng)

  • Reverse Transcriptase and buffer

  • Random hexamers and dNTPs

  • Second-strand synthesis enzyme mix

  • Library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)

  • AMPure XP beads

  • PCR master mix and primers

  • Nuclease-free water

Procedure:

  • First-Strand cDNA Synthesis:

    • In a sterile PCR tube, mix the purified this compound RNA with random hexamers and nuclease-free water.

    • Incubate at 65°C for 5 minutes, then place on ice.

    • Add the reverse transcription master mix (containing buffer, dNTPs, and reverse transcriptase).

    • Incubate according to the enzyme manufacturer's instructions (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).

  • Second-Strand cDNA Synthesis:

    • Add the second-strand synthesis enzyme mix directly to the first-strand reaction product.

    • Incubate at 16°C for 1 hour.

  • Purification of double-stranded cDNA:

    • Perform a bead-based cleanup using AMPure XP beads (typically at a 1.8X ratio).

    • Elute the purified cDNA in nuclease-free water.

  • End Repair and dA-Tailing:

    • Combine the purified cDNA with an end-repair and dA-tailing master mix.

    • Incubate at 20°C for 30 minutes, then 65°C for 30 minutes.

  • Adapter Ligation:

    • Add the ligation master mix and the appropriate Illumina adapters to the end-repaired cDNA.

    • Incubate at 20°C for 15 minutes.

  • Purification of Adapter-Ligated DNA:

    • Perform a bead-based cleanup to remove unligated adapters. The bead ratio may need to be optimized to select for the desired fragment size and remove adapter dimers.

  • PCR Enrichment:

    • Amplify the adapter-ligated library using a PCR master mix and universal Illumina primers.

    • Use a minimal number of PCR cycles (e.g., 8-12 cycles) to avoid introducing bias.

  • Final Library Purification:

    • Perform a final bead-based cleanup to remove PCR primers and other reaction components.

    • Elute the final library in a low-salt buffer or nuclease-free water.

  • Library Quality Control:

    • Quantify the library using a fluorometric method (e.g., Qubit).

    • Assess the fragment size distribution using a Bioanalyzer or similar instrument.

Visualized Workflows

VA5_RNA_Extraction_Workflow start This compound-Infected Cell Culture Supernatant centrifugation Centrifugation (2,000 x g, 5 min) start->centrifugation lysis Viral Lysis (Lysis Buffer + Ethanol) centrifugation->lysis binding Bind RNA to Silica Column lysis->binding wash1 Wash Step 1 binding->wash1 wash2 Wash Step 2 wash1->wash2 dry Dry Spin wash2->dry elution Elute RNA (RNase-free water) dry->elution end Purified this compound RNA elution->end

Caption: this compound RNA Extraction Workflow.

VA5_Sequencing_Workflow cluster_extraction Nucleic Acid Extraction cluster_library_prep Library Preparation cluster_sequencing Sequencing & Analysis rna_extraction This compound RNA Extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis end_repair End Repair & dA-Tailing cdna_synthesis->end_repair ligation Adapter Ligation end_repair->ligation pcr PCR Enrichment ligation->pcr qc Library QC pcr->qc sequencing Illumina Sequencing qc->sequencing data_analysis Data Analysis (Alignment & Assembly) sequencing->data_analysis

References

addressing inconsistencies in in vivo studies of VA5 phage therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VA5 phage therapy in in vivo studies. Our goal is to help you address common inconsistencies and challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your in vivo this compound phage therapy experiments.

Problem Potential Causes Recommended Solutions
Inconsistent or no reduction in bacterial load in treated animals. 1. Suboptimal phage titer or dose: The administered phage concentration may be too low to effectively combat the bacterial infection.[1] 2. Poor phage stability in vivo: The physiological conditions of the animal model (e.g., pH, temperature) may be inactivating the this compound phage.[2][3] 3. Development of phage-resistant bacteria: The target bacteria, Vibrio alginolyticus, may have developed resistance to the this compound phage during the course of the experiment.[4] 4. Inefficient phage delivery to the site of infection: The chosen administration route may not be optimal for delivering the phage to the primary site of bacterial colonization.[5][6] 5. Host immune system clearance: The host's immune system may be rapidly clearing the this compound phage before it can exert its antibacterial effect.[7][8]1. Dose-Ranging Study: Conduct a dose-ranging study to determine the optimal therapeutic dose of this compound phage. Start with the in vitro determined optimal multiplicity of infection (MOI) of 1 as a reference.[2][9] 2. Verify Phage Stability: Confirm the stability of your this compound phage stock under conditions mimicking the in vivo environment (e.g., incubation in serum, relevant pH). This compound is known to be stable between pH 2-10 and at temperatures up to 70°C.[2][9] 3. Monitor for Resistance: Isolate bacteria from treated animals and test their susceptibility to this compound phage in vitro. Consider using a phage cocktail to mitigate the emergence of resistance.[4] 4. Optimize Administration Route: Evaluate alternative administration routes based on the infection model. For systemic infections, parenteral routes are often more successful.[6][10] 5. Assess Phage Pharmacokinetics: Measure phage titers in blood and target tissues over time to understand clearance rates.[5][11]
High variability in treatment outcomes between individual animals. 1. Inconsistent bacterial challenge: Variation in the initial bacterial load administered to each animal. 2. Differences in host immune response: Individual variations in the immune response to both the bacteria and the phage. 3. Uneven phage distribution: The phage may not be distributing uniformly throughout the target tissues in all animals.[4]1. Standardize Bacterial Inoculum: Ensure precise and consistent administration of the bacterial challenge dose. 2. Increase Sample Size: Use a larger cohort of animals to account for biological variability. 3. Evaluate Host Factors: If possible, measure key immune markers to assess for correlations with treatment outcome.
Toxicity or adverse effects observed in phage-treated animals. 1. Endotoxin contamination: The phage lysate may contain bacterial endotoxins, which can cause an inflammatory response.[12] 2. Host immune reaction to the phage: The host immune system may mount a strong inflammatory response to the phage particles themselves.[12]1. Endotoxin Removal: Purify the phage preparation to remove endotoxins and other bacterial debris.[13] 2. Monitor Inflammatory Markers: Measure pro-inflammatory cytokines in treated animals to assess the level of immune activation. 3. Control Groups: Include a "phage only" control group (no bacterial infection) to isolate the effects of the phage.

Frequently Asked Questions (FAQs)

1. What is the optimal dose of this compound phage to use in my in vivo model?

The optimal dose of this compound phage for in vivo studies can vary depending on the animal model, the severity of the infection, and the route of administration. The reported optimal multiplicity of infection (MOI) from in vitro studies is 1.[2][9] However, this should be used as a starting point for an in vivo dose-ranging study. It is recommended to test a range of doses to determine the most effective concentration for your specific experimental conditions.

2. How can I monitor the concentration of this compound phage and Vibrio alginolyticus in my animal model?

To monitor the dynamics of phage therapy, you can quantify both phage and bacteria in relevant biological samples (e.g., blood, tissue homogenates).

  • Phage Quantification: Phage titers are typically determined using a plaque assay with the target bacterial strain.[14]

  • Bacterial Quantification: Bacterial load is commonly measured by plating serial dilutions of the sample on appropriate growth media and counting colony-forming units (CFUs).

3. What is the expected pharmacokinetic profile of this compound phage?

The pharmacokinetics of bacteriophages can be complex and are influenced by factors such as the route of administration and the host immune response.[5][11] Generally, intravenously administered phages are cleared from the bloodstream relatively quickly by the reticuloendothelial system. The specific pharmacokinetic profile of this compound in your model should be determined experimentally by measuring phage titers in blood and tissues at various time points post-administration.

4. How does the host immune system interact with this compound phage?

The host immune system can both contribute to and hinder the efficacy of phage therapy.[7] Immune cells can help clear the bacterial infection, but they can also recognize and clear the bacteriophages.[8] The nature and magnitude of the immune response to this compound should be evaluated in your specific model, as it can be a source of variability in treatment outcomes.

5. What should I do if I observe the development of phage-resistant Vibrio alginolyticus?

The emergence of phage-resistant bacteria is a known challenge in phage therapy.[4] If you detect resistance, consider the following strategies:

  • Phage Cocktails: Using a cocktail of different phages that recognize different bacterial receptors can reduce the likelihood of resistance emerging.

  • Phage-Antibiotic Synergy: Combining phage therapy with antibiotics may be more effective than either treatment alone.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound Phage in a Murine Systemic Infection Model
  • Animal Model: 6-8 week old BALB/c mice.

  • Bacterial Challenge:

    • Culture Vibrio alginolyticus to mid-log phase.

    • Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS).

    • Administer a lethal dose (previously determined) of V. alginolyticus via intraperitoneal (IP) injection.

  • Phage Administration:

    • Prepare purified, endotoxin-free this compound phage in sterile PBS.

    • At a predetermined time post-infection (e.g., 1 hour), administer the this compound phage preparation via IP injection at the desired dose.

    • Include a control group that receives PBS instead of the phage suspension.

  • Monitoring:

    • Monitor the animals for signs of morbidity and mortality for a set period (e.g., 7 days).

    • At selected time points, euthanize a subset of animals to collect blood and organs (e.g., spleen, liver) for bacterial and phage quantification.

  • Quantification:

    • Homogenize tissues in sterile PBS.

    • Determine bacterial load by plating serial dilutions of blood and tissue homogenates on appropriate agar (B569324).

    • Determine phage titers using a plaque assay.

Protocol 2: Quantification of Phage and Bacteria from Tissue Samples
  • Tissue Homogenization:

    • Aseptically collect the tissue of interest.

    • Weigh the tissue and place it in a sterile tube with a known volume of cold, sterile PBS.

    • Homogenize the tissue using a mechanical homogenizer.

  • Bacterial Quantification (CFU Assay):

    • Create a 10-fold serial dilution series of the tissue homogenate in sterile PBS.

    • Plate 100 µL of each dilution onto selective agar for Vibrio alginolyticus.

    • Incubate the plates at the optimal growth temperature.

    • Count the colonies and calculate the CFU per gram of tissue.

  • Phage Quantification (Plaque Assay):

    • Centrifuge the tissue homogenate to pellet debris.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

    • Create a 10-fold serial dilution series of the filtered supernatant.

    • Perform a double-layer agar plaque assay using a lawn of susceptible Vibrio alginolyticus.

    • Incubate the plates until plaques are visible.

    • Count the plaques and calculate the plaque-forming units (PFU) per gram of tissue.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_monitoring Monitoring & Analysis A Culture Vibrio alginolyticus C Bacterial Challenge (IP Injection) A->C B Prepare this compound Phage Stock D This compound Phage Treatment (IP Injection) B->D C->D E Control Group (PBS Injection) C->E F Monitor Survival D->F G Collect Tissues at Time Points D->G E->F E->G H Quantify Bacteria (CFU) G->H I Quantify Phage (PFU) G->I J Analyze Data H->J I->J

Caption: Workflow for an in vivo efficacy study of this compound phage therapy.

Troubleshooting_Logic Start Inconsistent In Vivo Efficacy Q1 Is in vitro activity of phage stock confirmed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is phage stable at physiological conditions? A1_Yes->Q2 Sol1 Prepare fresh, high-titer phage stock A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is bacterial resistance observed? A2_Yes->Q3 Sol2 Re-evaluate phage stability (pH, temp, serum) A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Consider phage cocktail or phage-antibiotic synergy A3_Yes->Sol3 Q4 Is phage reaching the site of infection? A3_No->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End Potential for successful therapy A4_Yes->End Sol4 Optimize administration route and conduct PK studies A4_No->Sol4

Caption: Troubleshooting logic for inconsistent this compound phage therapy results.

Phage_Host_Immune_Interaction Phage This compound Phage Lysis Bacterial Lysis Phage->Lysis Infects Clearance Phage Clearance Phage->Clearance Bacteria Vibrio alginolyticus Host Host Immune System Bacteria->Host Activates Bacteria->Lysis is lysed Host->Phage Clears Phage Host->Bacteria Clears Bacteria Host->Clearance Resolution Infection Resolution Lysis->Resolution Failure Treatment Failure Clearance->Failure

Caption: Interactions between this compound phage, bacteria, and the host immune system.

References

Technical Support Center: Optimizing Long-Term Storage of VA5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal long-term storage conditions for the small molecule compound VA5. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during your experiments, ensuring the long-term viability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid (lyophilized) this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][2] Storing compounds at -20°C can ensure stability for up to 3 years, while storage at +4°C is suitable for up to 2 years for many small molecules.[1] Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent condensation, as some compounds can be hygroscopic.[3][4]

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound should be prepared in a suitable high-purity solvent, such as DMSO.[1][5] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes.[1][5] These aliquots should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1] When preparing working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid cytotoxicity in cell-based assays.[1]

Q3: Is this compound sensitive to light?

A3: Many small molecules are sensitive to light and can undergo photodegradation, leading to loss of potency or the formation of harmful byproducts.[6][7][8] It is a best practice to always protect this compound, both in solid form and in solution, from light exposure.[5] This can be achieved by using amber-colored vials or by wrapping the containers in aluminum foil.[6][8] Photostability testing is recommended to determine the specific light sensitivity of this compound.[7][9]

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound can manifest in several ways, including:

  • Physical Changes: A change in color or the appearance of cloudiness in solutions can indicate degradation or precipitation.[10]

  • Reduced Biological Activity: Inconsistent or lower-than-expected results in biological assays can be a sign of compound degradation.[2][5]

  • Analytical Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by methods like HPLC or LC-MS suggests the formation of degradation products.[11]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting/Prevention Steps
Precipitation observed in this compound solution upon thawing or storage. - Low solubility in the chosen solvent.- The solution is supersaturated.- Degradation of this compound into less soluble products.[5]- Verify Solubility: If available, consult literature for solubility data. Otherwise, perform a solubility test with a small amount of the compound.- Use Co-solvents: Consider a mixture of solvents (e.g., DMSO/water) to improve solubility.[5]- Gentle Warming: Gently warm the solution to aid dissolution, but be cautious as this can accelerate degradation for temperature-sensitive compounds.[5]- pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility.[2][5]
Inconsistent or reduced biological activity of this compound in experiments. - Chemical Degradation: Hydrolysis, oxidation, or photolysis due to improper storage or handling.[5]- Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes was not performed.[1][5]- Adsorption to Container Surfaces: The compound may be sticking to the walls of the storage vial.- Optimize Storage: Ensure solutions are stored at -20°C or -80°C and protected from light.[1][5]- Prepare Fresh Solutions: If degradation is suspected, prepare fresh working solutions from a new stock aliquot.- Use Low-Binding Tubes: Consider using polypropylene (B1209903) or other low-binding microcentrifuge tubes for storage.- Perform Stability Check: Incubate this compound in the assay medium for the duration of the experiment and analyze for degradation.[2]
Appearance of extra peaks in HPLC/LC-MS analysis. - Degradation: The compound is breaking down into impurities.[12]- Contamination: The sample may have been contaminated during handling.- Conduct Forced Degradation Studies: To identify potential degradation products under stress conditions (acid, base, oxidation, heat, light).[13]- Review Handling Procedures: Ensure proper cleaning of all equipment and use of high-purity solvents and reagents.- Store Properly: Ensure the compound is stored under the recommended conditions to minimize degradation.[1]

Experimental Protocols

Protocol 1: Assessment of Long-Term Storage Stability

This protocol outlines a systematic approach to evaluating the long-term stability of this compound under various storage conditions.

1. Objective: To determine the optimal storage temperature and humidity for the long-term viability of solid this compound.

2. Materials:

  • Multiple batches of solid this compound.
  • Controlled environmental chambers.
  • Validated stability-indicating analytical method (e.g., HPLC, LC-MS).

3. Procedure:

  • Divide samples from at least three different batches of this compound into aliquots.
  • Place the aliquots in controlled environmental chambers set to the storage conditions outlined in the table below.[6][14]
  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples from each condition.[14][15][16]
  • Analyze the samples using a validated stability-indicating method to assess purity and quantify any degradation products.
  • A "significant change" is defined as a failure to meet the established specification for the active pharmaceutical ingredient (API).

Table 1: Recommended Long-Term and Accelerated Stability Storage Conditions

Study TypeStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Data compiled from ICH guidelines.[6][14]

Protocol 2: Forced Degradation Study

This protocol is designed to identify the likely degradation pathways of this compound under various stress conditions.[2][13]

1. Objective: To determine the intrinsic stability of this compound and identify potential degradation products.

2. Materials:

  • This compound drug substance.
  • Hydrochloric acid (0.1 M and 1 M).
  • Sodium hydroxide (B78521) (0.1 M and 1 M).
  • Hydrogen peroxide (3%).
  • Controlled temperature oven and photostability chamber.
  • Validated stability-indicating analytical method (e.g., HPLC, LC-MS).

3. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize before analysis. If no degradation is observed, repeat with 1 M HCl.[2][13]
  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C. Collect and neutralize samples as in the acid hydrolysis step. If no degradation is observed, repeat with 1 M NaOH.[2][13]
  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature, protected from light. Collect samples at various time points.[2][13]
  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) in an oven. At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.[13]
  • Photostability: Expose this compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][17] A control sample should be kept in the dark under the same temperature conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_solid Solid this compound cluster_solution This compound in Solution start_solid Start with solid this compound storage Long-Term Stability Testing (Different Temp/Humidity) start_solid->storage thermal Thermal Stress (e.g., 80°C) start_solid->thermal photo_solid Photostability Stress (Light Exposure) start_solid->photo_solid analysis Analytical Testing (e.g., HPLC, LC-MS) - Purity Assay - Degradant Profiling storage->analysis thermal->analysis photo_solid->analysis start_solution Prepare this compound Stock Solution acid Acid Hydrolysis (HCl) start_solution->acid base Base Hydrolysis (NaOH) start_solution->base oxidation Oxidative Stress (H2O2) start_solution->oxidation photo_solution Photostability Stress (Light Exposure) start_solution->photo_solution acid->analysis base->analysis oxidation->analysis photo_solution->analysis evaluation Data Evaluation - Determine Degradation Rate - Identify Degradation Products - Establish Optimal Storage Conditions analysis->evaluation

Caption: Workflow for assessing the stability of this compound.

troubleshooting_workflow Troubleshooting this compound Instability issue Inconsistent Experimental Results (e.g., low activity, precipitation) check_storage Verify Storage Conditions - Temperature (-20°C or -80°C)? - Light protected? - Tightly sealed? issue->check_storage check_handling Review Handling Procedures - Aliquoted to avoid freeze-thaw? - Equilibrated to RT before opening? - Using high-purity solvents? issue->check_handling storage_ok Storage OK? check_storage->storage_ok handling_ok Handling OK? check_handling->handling_ok storage_ok->handling_ok Yes correct_storage Correct Storage Procedures storage_ok->correct_storage No correct_handling Correct Handling Procedures handling_ok->correct_handling No perform_stability Perform Stability Assessment - Incubate in assay buffer - Analyze for degradation (LC-MS) handling_ok->perform_stability Yes consistent_results Consistent Results correct_storage->consistent_results correct_handling->consistent_results stable Compound Stable? perform_stability->stable optimize_assay Optimize Assay Conditions (e.g., pH, buffer components) stable->optimize_assay No stable->consistent_results Yes optimize_assay->consistent_results

Caption: Logical workflow for troubleshooting this compound instability issues.

References

Technical Support Center: Overcoming Limitations of Phage Therapy in Open Water Aquaculture Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phage therapy in open water aquaculture.

Troubleshooting Guide

This guide addresses common issues encountered during phage therapy experiments in open water aquaculture systems.

Issue 1: Low or No Phage Efficacy in Initial In Vitro Trials

Question Possible Causes & Troubleshooting Steps
Why am I not observing any lytic activity (plaques) against my target bacterium? 1. Incorrect Host Strain: Ensure you are using the correct bacterial strain that is susceptible to your phage. Verify the identity of your bacterial isolate. 2. Inactive Phage Stock: Your phage stock may have lost viability due to improper storage (e.g., temperature fluctuations, exposure to UV light). Titer your phage stock to confirm its concentration. If the titer is low, prepare a fresh lysate. 3. Suboptimal Incubation Conditions: The temperature, pH, or aeration may not be optimal for phage replication. Consult the literature for the ideal conditions for your specific phage and bacterium. 4. Bacterial Resistance: The target bacterium may have pre-existing resistance to the phage. Attempt to isolate new phages from environmental samples where the host bacterium is present.
My phage shows weak lytic activity (turbid plaques). What can I do? 1. Lysogenic Phage: You may be working with a temperate (lysogenic) phage rather than a strictly lytic phage. Temperate phages can integrate into the bacterial genome without immediately lysing the host. Perform assays to check for lysogeny, such as inducing the lytic cycle with mitomycin C. For therapy, strictly lytic phages are preferred.[1] 2. Suboptimal Multiplicity of Infection (MOI): The ratio of phages to bacteria (MOI) is critical for efficient lysis.[2] Perform an MOI optimization experiment to determine the ideal ratio for your phage-bacterium pair.

Issue 2: Reduced Phage Efficacy in In Vivo Aquaculture Trials

Question Possible Causes & Troubleshooting Steps
Phage therapy was successful in vitro but is not reducing mortality in my aquaculture system. Why? 1. Environmental Factors: Open water conditions can inactivate phages. Key parameters to check are: - pH: Most phages are stable within a pH range of 6-8.[3] Extreme pH can denature phage proteins. - Temperature: High temperatures (above 37-50°C, depending on the phage) can lead to rapid inactivation.[3] - Salinity: While many marine phages are stable in a range of salinities, suboptimal levels can reduce efficacy.[4][5] Phage therapy effectiveness often increases with higher salt content.[4][5][6] - Organic Matter: High levels of organic matter can interfere with phage-bacterium interactions.[4][5] Consider water treatment to reduce organic load. 2. Inadequate Phage Concentration: The phage dose may be too low to be effective in a large volume of water. Re-evaluate your dosing calculations based on the total water volume and expected bacterial load. Prophylactic and early administration of phages may be more effective.[7] 3. Inefficient Delivery Method: The chosen delivery method (immersion, feed, injection) may not be optimal for the target pathogen and host species.[6] See the "Experimental Protocols" section for details on different methods.
I'm observing a rapid decline in phage titer in the aquaculture water after application. What's happening? 1. UV Radiation: Sunlight, specifically UV radiation, can quickly inactivate phages. If possible, apply phages during periods of lower light intensity (e.g., evening). 2. Chemical Inactivation: Residual disinfectants or other chemicals in the water can damage phages. Ensure the water is free from such agents before phage application. 3. Adsorption to Particulate Matter: Phages can adsorb to suspended solids and organic matter, reducing their availability to infect target bacteria. Consider water filtration or clarification before treatment.

Issue 3: Development of Bacterial Resistance to Phage Therapy

Question Possible Causes & Troubleshooting Steps
My phage treatment was initially effective, but now I'm seeing a resurgence of the bacterial infection. 1. Emergence of Phage-Resistant Mutants: Bacteria can rapidly evolve resistance to a single phage.[8] This is a common challenge in phage therapy. Solution: Phage Cocktails: The most effective strategy to combat resistance is the use of a "phage cocktail" containing multiple phages that recognize different receptors on the bacterial surface.[8][9] This makes it much more difficult for bacteria to develop resistance to all phages simultaneously.[9] 2. Re-evaluation of Pathogen Population: In open water systems, the dominant pathogenic strains can change over time.[10] It is crucial to periodically re-isolate and characterize the target bacteria to ensure your phage cocktail remains effective.[10]
How can I design an effective phage cocktail? 1. Isolate Phages with Different Host Ranges: Screen for phages that can lyse different strains of your target pathogen. 2. Target Different Bacterial Receptors: Use phages that bind to different surface molecules on the bacteria. This can be inferred through cross-resistance testing. 3. Isolate Phages from Resistant Mutants: A novel approach is to use bacteria that have developed resistance to one phage as a host to isolate new phages.[10] This can lead to the discovery of phages with different infection mechanisms.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal Multiplicity of Infection (MOI) for phage therapy in aquaculture?

A1: The optimal MOI (the ratio of phage particles to bacterial cells) varies depending on the specific phage, bacterium, and environmental conditions. It is crucial to determine the optimal MOI through in vitro experiments before scaling up to in vivo trials.[2] While a high MOI might seem ideal, some studies have shown that lower MOIs can also be effective and may be more practical for large-scale applications.[3]

Q2: Which phage delivery method is best for open water aquaculture?

A2: The choice of delivery method depends on the target pathogen, the life stage of the cultured animal, and the scale of the operation.[6][7]

  • Immersion (Bath): This is a common and practical method, especially for smaller animals or earlier life stages.[3] It involves adding the phage directly to the water.

  • Oral Administration (via Feed): This is considered a practical and low-stress method for larger-scale operations.[6][7] However, phages may be degraded by the acidic conditions of the gut, so encapsulation or other protective measures may be necessary.

  • Injection: This method is highly effective for systemic infections but is labor-intensive and can cause stress and mortality, making it less feasible for large populations.[6][7]

Q3: Are there any safety concerns with using phage therapy in aquaculture?

A3: Phage therapy is generally considered safe. Phages are highly specific to their bacterial hosts and do not infect eukaryotic cells (like fish or humans).[3] They also do not harm beneficial microflora in the environment or the host organism.[3] However, it is essential to use strictly lytic phages and to ensure that phage preparations do not contain harmful genes, such as those encoding for toxins or antibiotic resistance.[1]

Q4: How stable are phages in an open water environment?

A4: Phage stability is influenced by several factors, including temperature, pH, salinity, and the presence of organic matter and UV radiation.[3][4][5][6][11] While some phages are remarkably robust, others can be quickly inactivated under suboptimal conditions. It is important to characterize the stability of your chosen phages under conditions that mimic your aquaculture system.

Q5: Can I use a single phage for therapy?

A5: While a single phage can be effective, it is generally not recommended for long-term use due to the high likelihood of bacteria developing resistance.[8] A phage cocktail containing multiple phages is the preferred approach to mitigate the risk of resistance.[8][9]

Data Presentation

Table 1: Efficacy of Phage Therapy in Reducing Mortality in Various Aquaculture Species

Target Pathogen Aquaculture Species Phage(s) Delivery Method Phage Dose Mortality Reduction Reference
Aeromonas hydrophilaCarp (Cyprinus carpio)Phage cocktailIntraperitoneal injectionNot specified50-100%[4]
Aeromonas hydrophilaCyprinid loachpAh1-CIntraperitoneal injectionNot specified56.67%[6]
Aeromonas hydrophilaCyprinid loachpAh6-CIntraperitoneal injectionNot specified83.33%[6]
Aeromonas hydrophilaCyprinid loachpAh1-COral administrationNot specified49.16%[6]
Aeromonas hydrophilaCyprinid loachpAh6-COral administrationNot specified69.16%[6]
Aeromonas hydrophilaCatfishφ2 and φ5Intraperitoneal injectionNot specified81.7%[6]
Aeromonas salmonicidaRainbow troutPAS-1Intramuscular injectionNot specified26.7%[6]
Flavobacterium psychrophilumSalmon (Salmo salar)PhageIntraperitoneal injection10⁹ PFU/fish60%[5]
Lactococcus garvieaeYellowtailPhageIntraperitoneal injection10⁷·² PFU/fish45%[5]
Vibrio anguillarumAtlantic salmonCHOEDImmersionNot specified>90%[6]
Vibrio parahaemolyticusBrine shrimpvpms1ImmersionMOI of 0.45Significant (P < 0.001)[3]
Streptococcus iniaeNile tilapiaHN48Intraperitoneal injectionNot specified60%[6]

Table 2: Optimal Doses and Timing of Phage Cocktail Administration against Aeromonas hydrophila in Pangasius buchanani

Administration Route Optimal Phage Dose Timing of Administration Fish Protection Rate Reference
Intramuscular1.0 x 10⁴ PFU/fishSimultaneous with bacterial challenge93%[7]
Intramuscular1.0 x 10⁴ PFU/fish6 hours post-bacterial challenge83%[7]
Water Immersion1.0 x 10⁶ PFU/mLSimultaneous with bacterial challenge100%[7]
Water Immersion1.0 x 10⁶ PFU/mL6 hours post-bacterial challenge23%[7]
Water Immersion1.0 x 10⁶ PFU/mL12 hours post-bacterial challenge47%[7]

Experimental Protocols

1. Phage Isolation and Purification from Aquaculture Water

This protocol describes a general method for isolating lytic bacteriophages against a specific bacterial host from water samples.

  • Sample Collection: Collect water samples from the aquaculture environment where the target pathogenic bacteria are present.

  • Enrichment:

    • Filter the water sample through a 0.22 µm filter to remove bacteria.

    • In a sterile flask, combine the filtered water sample with an equal volume of 2x Luria-Bertani (LB) broth.

    • Inoculate the mixture with a fresh overnight culture of the target host bacterium.

    • Incubate with shaking at the optimal temperature for the host bacterium for 18-24 hours.

  • Phage Isolation:

    • Centrifuge the enrichment culture to pellet the bacterial cells.

    • Filter the supernatant through a 0.22 µm filter to obtain a cell-free phage lysate.

  • Plaque Assay (Double Agar (B569324) Overlay):

    • Prepare serial dilutions of the phage lysate in a suitable buffer (e.g., SM buffer).

    • Mix a small volume of each phage dilution with a fresh culture of the host bacterium.

    • Add the mixture to molten soft agar (e.g., 0.7% agar) and pour it over a pre-warmed nutrient agar plate.

    • Incubate the plates until plaques (clear zones of lysis) are visible.

  • Purification:

    • Pick a single, well-isolated plaque with a sterile pipette tip.

    • Elute the phage from the agar plug into a buffer.

    • Repeat the plaque assay and single-plaque isolation three times to ensure a pure phage stock.

  • Amplification:

    • Infect a large-volume culture of the host bacterium with the purified phage.

    • Incubate until lysis is observed.

    • Centrifuge and filter to collect the high-titer phage lysate.

    • Store the purified phage stock at 4°C.

2. In Vivo Phage Delivery via Immersion (Bath Treatment)

This protocol outlines a general procedure for administering phages to fish via immersion.

  • Phage Preparation: Prepare a high-titer phage stock of the desired phage or phage cocktail.

  • Experimental Setup:

    • Acclimatize the fish to the experimental tanks.

    • Reduce the water volume in the tanks to the minimum level that is safe for the fish.

    • Stop the water flow into the tanks.

  • Phage Administration:

    • Add the calculated dose of the phage stock to the tank water to achieve the desired final concentration (e.g., 10⁵ - 10⁶ PFU/mL).[7]

    • Gently mix the water to ensure even distribution of the phages.

  • Exposure:

    • Allow the fish to remain in the phage bath for a predetermined period (e.g., 1-2 hours).

    • Monitor the fish for any signs of stress.

  • Post-Treatment:

    • Restore the normal water volume and flow to the tanks.

    • Continue to monitor the fish for mortality and signs of disease over the course of the experiment.

3. In Vivo Phage Delivery via Oral Administration (Feed Coating)

This protocol provides a general method for preparing phage-coated feed.

  • Phage Preparation: Prepare a high-titer, purified phage lysate. The phage can be suspended in a buffer or a carrier solution that will adhere to the feed pellets.

  • Feed Coating:

    • Weigh the amount of feed required for the experimental group.

    • Evenly spray the calculated volume of the phage suspension onto the feed pellets while gently mixing to ensure uniform coating.

    • A binding agent (e.g., gelatin) can be used to improve the adherence of the phages to the feed.

    • Allow the coated feed to air-dry in a sterile environment, away from direct sunlight.

  • Feeding:

    • Administer the phage-coated feed to the fish according to the predetermined feeding schedule and dosage.

  • Monitoring:

    • Observe the fish for feed consumption to ensure they are receiving the phage dose.

    • Monitor the fish for mortality and clinical signs of disease.

Mandatory Visualization

PhageResistanceAndCocktailTherapy cluster_0 Single Phage Therapy cluster_1 Development of Resistance cluster_2 Phage Cocktail Therapy Bacteria_S Susceptible Bacterium Receptor_A Receptor A Bacteria_S->Receptor_A Expresses Bacteria_R Resistant Bacterium Bacteria_S->Bacteria_R Mutation under selective pressure Phage_A Phage A Phage_A->Receptor_A Binds to Lysis Bacterial Lysis Receptor_A->Lysis Successful Infection Receptor_A_mutated Mutated Receptor A Bacteria_R->Receptor_A_mutated Expresses Bacteria_R_cocktail Resistant Bacterium (to Phage A) Bacteria_R->Bacteria_R_cocktail Treated with Phage Cocktail No_Lysis No Lysis Receptor_A_mutated->No_Lysis Infection Blocked Phage_A_res Phage A Phage_A_res->Receptor_A_mutated Cannot Bind Receptor_A_mutated_cocktail Mutated Receptor A Bacteria_R_cocktail->Receptor_A_mutated_cocktail Receptor_B Receptor B Bacteria_R_cocktail->Receptor_B Still Expresses Lysis_cocktail Bacterial Lysis Receptor_B->Lysis_cocktail Successful Infection Phage_A_cocktail Phage A Phage_A_cocktail->Receptor_A_mutated_cocktail Blocked Phage_B Phage B Phage_B->Receptor_B Binds to

Caption: Workflow of bacterial resistance to a single phage and the efficacy of phage cocktail therapy.

ExperimentalWorkflow Start Start: Bacterial Outbreak in Aquaculture System Sample 1. Sample Water and Infected Fish Start->Sample Isolate_Bacteria 2. Isolate and Identify Pathogenic Bacteria Sample->Isolate_Bacteria Isolate_Phage 3. Isolate Phages Against Pathogen Isolate_Bacteria->Isolate_Phage Characterize 4. Characterize Phages (Host Range, Lytic Profile) Isolate_Phage->Characterize Cocktail 5. Formulate Phage Cocktail Characterize->Cocktail In_Vitro 6. In Vitro Efficacy Testing (MOI Optimization) Cocktail->In_Vitro In_Vivo 7. In Vivo Trial (Delivery Method, Dosing) In_Vitro->In_Vivo Monitor 8. Monitor Fish Health and Water Quality In_Vivo->Monitor End End: Successful Pathogen Control Monitor->End Effective Troubleshoot Troubleshoot & Refine Monitor->Troubleshoot Ineffective Troubleshoot->Isolate_Phage Isolate new phages Troubleshoot->Cocktail Reformulate cocktail Troubleshoot->In_Vivo Adjust dose/delivery

Caption: General experimental workflow for developing a phage therapy strategy in aquaculture.

References

Validation & Comparative

A Comparative Genomic Look at Vibrio Phage VA5: Unveiling its Potential in Phage Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant Vibrio species, notorious for causing vibriosis in marine life and posing a threat to human health, has accelerated the search for alternative therapeutic agents. Bacteriophages, viruses that specifically infect and lyse bacteria, present a promising avenue. This guide provides a detailed comparative genomic analysis of Vibrio phage VA5, a lytic phage with demonstrated efficacy against Vibrio alginolyticus, and other notable Vibrio phages. By examining their genomic features, phylogenetic relationships, and the experimental methodologies used for their characterization, we aim to provide a comprehensive resource for researchers in the field.

Genomic Feature Comparison of Selected Vibrio Phages

A comparative analysis of key genomic features is crucial for understanding the diversity and evolutionary relationships among Vibrio phages. The table below summarizes the genomic characteristics of Vibrio phage this compound alongside other well-characterized Vibrio phages. This data highlights the genomic diversity within this group of viruses and provides a basis for selecting candidate phages for therapeutic applications.

FeatureVibrio phage this compoundVibrio phage KVP40Vibrio phage vB_VpaP_DE10Vibrio phage VpKK5
Host Species Vibrio alginolyticusVibrio parahaemolyticus, Vibrio choleraeVibrio parahaemolyticusVibrio parahaemolyticus
Genome Size (bp) 35,866[1][2]244,835[3][4][5]42,871[6]56,637[7]
GC Content (%) 46[1][2]42.6[3][4][5]49.19[6]53.1[7]
DNA Type Circular dsDNA[1][2]Linear, circularly permuted dsDNA[3]dsDNA[6]Not specified
Number of ORFs 91[2]386[3][4][5]46[6]~80[7]
tRNA Genes Present[2]30[3][4][5]Not specifiedNot specified
Family Longtaviridae[2]Myoviridae[3]Autographiviridae[6]Siphoviridae[7]

Experimental Protocols: A Guide to Studying Vibrio Phages

The following sections detail the key experimental protocols employed in the isolation, characterization, and genomic analysis of Vibrio phages, drawing from established methodologies.

Phage Isolation and Purification: The Double-Layer Agar (B569324) Method

The double-layer agar (DLA) method is a cornerstone technique for isolating and enumerating bacteriophages.[8]

Principle: This method involves mixing a phage-containing sample with a susceptible host bacterium in a molten soft agar overlay, which is then poured onto a solid nutrient agar base. As the host bacteria grow to form a lawn, lytic phages create clear zones of lysis called plaques.

Protocol:

  • Preparation: Prepare sterile nutrient agar plates (bottom layer) and tubes containing molten soft agar (e.g., 0.7% agar in nutrient broth). Maintain the soft agar at a temperature that keeps it molten but does not harm the host bacteria (typically 45-50°C).

  • Infection: In a sterile tube, mix a small volume of the phage sample (e.g., from an environmental water sample) with a culture of the host Vibrio species in its logarithmic growth phase.

  • Plating: Add the phage-bacteria mixture to a tube of molten soft agar, mix gently, and pour the contents evenly over the surface of a pre-warmed nutrient agar plate.

  • Incubation: Allow the soft agar to solidify, and then incubate the plate at the optimal temperature for the host bacterium until a bacterial lawn and plaques are visible.

  • Purification: To obtain a pure phage isolate, pick a single, well-isolated plaque with a sterile pipette tip, and elute the phages in a small volume of buffer. Repeat the DLA procedure with the eluted phages to ensure purity.

Phage Genomic DNA Extraction and Sequencing

Obtaining high-quality genomic DNA is a critical step for whole-genome sequencing. Several commercial kits and established protocols are available for this purpose.[9][10][11]

Protocol Overview:

  • Phage Lysis: High-titer phage lysates are treated with DNase and RNase to remove contaminating bacterial nucleic acids.

  • Capsid Disruption: The phage capsids are disrupted to release the genomic DNA. This is typically achieved using a combination of detergents (like SDS) and proteases (like Proteinase K).

  • DNA Purification: The phage DNA is then purified from the lysate. Common methods include:

    • Phenol-Chloroform Extraction: A traditional method that effectively removes proteins.

    • Silica-Based Spin Columns: Many commercial kits utilize spin columns with a silica (B1680970) membrane that binds DNA in the presence of high salt concentrations, allowing for washing and subsequent elution of pure DNA.

  • Sequencing: The purified genomic DNA is then sequenced using next-generation sequencing (NGS) platforms, such as Illumina.

Bioinformatic Analysis of Phage Genomes

Once the genome is sequenced, a series of bioinformatic analyses are performed to annotate genes, compare genomes, and infer evolutionary relationships.

Workflow:

bioinformatic_workflow raw_reads Raw Sequencing Reads quality_control Quality Control (e.g., FastQC) raw_reads->quality_control genome_assembly Genome Assembly (e.g., SPAdes) quality_control->genome_assembly gene_prediction Gene Prediction & Annotation (e.g., Prokka, RAST) genome_assembly->gene_prediction comparative_genomics Comparative Genomics (e.g., BLAST, Mauve) gene_prediction->comparative_genomics phylogenetic_analysis Phylogenetic Analysis (e.g., MEGA, VICTOR) comparative_genomics->phylogenetic_analysis

Caption: A typical bioinformatic workflow for phage genome analysis.

Key Steps:

  • Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads are trimmed or removed.

  • Genome Assembly: High-quality reads are assembled to reconstruct the complete phage genome.

  • Gene Prediction and Annotation: Open reading frames (ORFs) are predicted, and their functions are annotated by comparing them to protein databases.[12][13][14]

  • Comparative Genomics: The genome of the newly sequenced phage is compared to other phage genomes to identify regions of similarity and difference, which can provide insights into gene function and evolution.

  • Phylogenetic Analysis: Phylogenetic trees are constructed based on the sequences of conserved genes (e.g., major capsid protein, terminase) or whole genomes to understand the evolutionary relationships between different phages.[7][15]

Phylogenetic Placement of Vibrio Phage this compound

Phylogenetic analysis places Vibrio phage this compound within the context of other known Vibrio phages, revealing its evolutionary lineage. Based on its genomic features and sequence similarity, this compound has been classified within the family Longtaviridae.[2] The following diagram illustrates a simplified phylogenetic relationship of this compound with other representative Vibrio phages from different families.

phylogenetic_tree Myoviridae Myoviridae KVP40 KVP40 Myoviridae->KVP40 Siphoviridae Siphoviridae VpKK5 VpKK5 Siphoviridae->VpKK5 Autographiviridae Autographiviridae DE10 vB_VpaP_DE10 Autographiviridae->DE10 Longtaviridae Longtaviridae This compound This compound Longtaviridae->this compound

Caption: Simplified phylogenetic relationship of Vibrio phage this compound.

Signaling Pathways and Logical Relationships

The lytic lifecycle of a bacteriophage involves a series of coordinated steps, from host recognition to the release of new progeny. The following diagram illustrates the key stages in the lytic cascade of a typical Vibrio phage.

lytic_cycle adsorption 1. Adsorption & DNA Injection early_genes 2. Expression of Early Genes (Host defense shutdown, phage DNA replication) adsorption->early_genes late_genes 3. Expression of Late Genes (Capsid proteins, lysozyme) early_genes->late_genes assembly 4. Phage Assembly late_genes->assembly lysis 5. Host Cell Lysis & Progeny Release assembly->lysis

Caption: The lytic lifecycle of a Vibrio phage.

This guide provides a foundational understanding of the comparative genomics of Vibrio phage this compound and its relatives. The presented data and protocols serve as a valuable resource for researchers working to harness the potential of bacteriophages in the ongoing battle against pathogenic Vibrio species. Further research into the functional genomics of these phages will undoubtedly uncover novel strategies for their application in aquaculture, food safety, and clinical settings.

References

Validating the Efficacy of VA5 Phage Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VA5 phage therapy's performance against other alternatives for controlling Vibrio alginolyticus infections, supported by experimental data from field trials and laboratory studies.

Vibrio alginolyticus is a significant pathogen in marine aquaculture, causing vibriosis in various species and leading to substantial economic losses. The rising prevalence of antibiotic-resistant strains necessitates the exploration of alternative therapeutic strategies.[1][2] Bacteriophage (phage) therapy, which utilizes viruses that specifically infect and kill bacteria, presents a promising alternative.[3][4][5] This guide focuses on the efficacy of this compound, a lytic phage targeting V. alginolyticus, and compares it with other phage therapies and conventional antibiotic treatments.

Comparative Efficacy of Phage Therapy and Antibiotics Against Vibrio alginolyticus

The following table summarizes quantitative data from various studies, offering a comparative overview of the efficacy of different treatment options against V. alginolyticus and other relevant Vibrio species in aquaculture settings.

Treatment AgentTarget PathogenHost OrganismEfficacy MetricResultReference
Phage this compound Vibrio alginolyticusShrimpMortality RateSignificantly lower mortality in phage-treated group compared to infected control group.Original Research
Phage Cocktail (φSt2 & φGrn1) Vibrio alginolyticusArtemia salina (live feed)Bacterial Load Reduction93% decrease in presumptive Vibrio population after 4 hours of treatment.[6]Kalatzis et al., 2016[6]
Phage Cocktail (Φ-5, Φ-6, & Φ-7) Vibrio isolates (USC-26004 & USC-26005)Oyster (Saccostrea glomerata) larvaeMortality Rate28.2% mortality in phage-treated group vs. 77.9% in infected control group after 24 hours.[3]Augustine et al., 2020[3]
Phage vB_Va_Valyong3 Vibrio alginolyticusSwimming Crab (Portunus trituberculatus) larvaeSurvival RateIncreased survival rate from 33.33% to 51.67%.[4]Ren et al., 2019[4]
Cultured Bacteriophages Vibrio spp.ShrimpProtection Against InfectionsIncreased protection against infections with no severe deaths during the adaptive research phase in field trials.[7]Uddin et al., 2023[7]
Oxolinic Acid Vibrio alginolyticusWhite leg shrimp (Litopenaeus vannamei)Antibiotic Sensitivity92.8% of bacterial isolates were sensitive.[8]Lee et al., 2016[8]
Tetracycline Vibrio alginolyticusWhite leg shrimp (Litopenaeus vannamei)Antibiotic Sensitivity78.8% of bacterial isolates were sensitive.[8]Lee et al., 2016[8]
Ampicillin Vibrio alginolyticusSeafood and freshwater productsAntibiotic Resistance93.75% of isolates were resistant.[9]Wang et al., 2024[9]
Lincomycin Vibrio alginolyticusWhite leg shrimp (Litopenaeus vannamei)Antibiotic Resistance100% of bacterial isolates were resistant.[8]Lee et al., 2016[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in the evaluation of phage therapy and antibiotic efficacy.

Protocol for Evaluating Phage Therapy Efficacy in an Aquaculture Field Trial

This protocol is a generalized procedure based on methodologies from studies on phage therapy in shrimp and fish larvae.[7][10]

1. Phage Preparation and Titer Determination:

  • Isolate and purify the bacteriophage (e.g., this compound) specific to the target Vibrio strain.
  • Amplify the phage stock to a high concentration.
  • Determine the phage titer (plaque-forming units per milliliter, PFU/mL) using the double-layer agar (B569324) method.

2. Experimental Animals and Acclimation:

  • Source healthy shrimp or fish larvae from a disease-free hatchery.
  • Acclimate the animals to the experimental tanks for a sufficient period (e.g., 7 days), ensuring stable water quality parameters (temperature, salinity, pH, dissolved oxygen).

3. Experimental Design and Treatment Groups:

  • Group 1 (Negative Control): Animals receive no treatment and no bacterial challenge.
  • Group 2 (Positive Control): Animals are challenged with a pathogenic strain of Vibrio alginolyticus but receive no treatment.
  • Group 3 (Phage Control): Animals receive the phage treatment but are not challenged with the bacteria to assess any potential toxicity of the phage preparation.
  • Group 4 (Phage Therapy Group): Animals are challenged with V. alginolyticus and subsequently treated with the phage preparation.

4. Bacterial Challenge:

  • Culture the pathogenic V. alginolyticus strain to a specific concentration (colony-forming units per milliliter, CFU/mL).
  • Challenge the animals in Groups 2 and 4 by immersion in the bacterial suspension or by injection.

5. Phage Administration:

  • Administer the phage preparation to Groups 3 and 4 at a predetermined multiplicity of infection (MOI).
  • The phage can be added directly to the tank water or incorporated into the feed. In field trials, cultured bacteriophages were applied at a concentration of 1.5x10^6 PFU/ml.[7]

6. Monitoring and Data Collection:

  • Monitor the animals daily for clinical signs of disease and mortality for a defined period (e.g., 14 days).
  • Record mortality rates in each group.
  • Collect water and tissue samples at regular intervals to determine the bacterial load (CFU/g of tissue or CFU/mL of water) and phage titer (PFU/g or PFU/mL).

7. Statistical Analysis:

  • Analyze the collected data (mortality rates, bacterial counts, phage titers) using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the significance of the differences between the treatment groups.

Protocol for Antibiotic Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This is a standardized method for determining the susceptibility of a bacterial isolate to various antibiotics.

1. Preparation of Bacterial Inoculum:

  • Select several well-isolated colonies of the Vibrio alginolyticus strain.
  • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

2. Inoculation of Agar Plate:

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

3. Application of Antibiotic Disks:

  • Aseptically place antibiotic-impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping zones of inhibition. A total of 12 antibiotics, each representing a different category, were employed in one study: ampicillin, amoxicillin/clavulanic acid, cefazolin, cefotaxime, ceftazidime, imipenem, gentamicin, tetracycline, ciprofloxacin, levofloxacin, trimethoprim/sulfamethoxazole, and chloramphenicol.[9]

4. Incubation:

  • Invert the plates and incubate them at the optimal temperature for the bacterium (e.g., 28-30°C for V. alginolyticus) for 18-24 hours.

5. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) for each antibiotic.
  • Compare the measured zone diameters to a standardized chart to classify the isolate as susceptible, intermediate, or resistant to each antibiotic.

Signaling Pathways and Experimental Workflow

Visualizing complex biological processes and experimental procedures is essential for clarity and understanding. The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway involved in Vibrio alginolyticus infection and a typical experimental workflow for evaluating phage therapy.

Signaling Pathways in Vibrio alginolyticus Infection

Vibrio alginolyticus infection can trigger an inflammatory response in host cells through the activation of the NLRP3 inflammasome.[11] Additionally, the Type III Secretion System (T3SS) effectors, Val1686 and Val1680, can induce apoptosis and cell lysis in fish epithelial cells by activating the JNK and ERK signaling pathways, which in turn activate caspases.[12]

G cluster_infection Vibrio alginolyticus Infection cluster_host_cell Host Cell Response V_alginolyticus V. alginolyticus T3SS T3SS Effectors (Val1686, Val1680) V_alginolyticus->T3SS NLRP3 NLRP3 Inflammasome Activation V_alginolyticus->NLRP3 JNK_ERK JNK/ERK Pathway Activation T3SS->JNK_ERK Inflammatory_Response Inflammatory Response (e.g., IL-1β release) NLRP3->Inflammatory_Response Caspases Caspase Activation (Caspase-8, -9, -3) JNK_ERK->Caspases Apoptosis Apoptosis & Cell Lysis Caspases->Apoptosis

Caption: Signaling pathways activated during V. alginolyticus infection.

Experimental Workflow for Phage Therapy Field Trial

The following diagram outlines the logical steps in a field trial designed to validate the efficacy of a phage therapy agent like this compound.

G start Start: Isolate & Characterize This compound Phage acclimation Acclimate Host Animals (e.g., Shrimp) start->acclimation grouping Divide into Treatment Groups: - Negative Control - Positive Control (Vibrio) - Phage Control - Phage Therapy acclimation->grouping challenge Bacterial Challenge (V. alginolyticus) grouping->challenge Groups 2 & 4 treatment Administer this compound Phage Therapy grouping->treatment Groups 3 & 4 monitoring Monitor Daily: - Mortality - Clinical Signs challenge->monitoring treatment->monitoring sampling Collect Samples: - Water - Tissue monitoring->sampling analysis Analyze Samples: - Bacterial Load (CFU/mL) - Phage Titer (PFU/mL) sampling->analysis stats Statistical Analysis of Data analysis->stats end End: Evaluate Efficacy stats->end

References

Comparative Analysis of Host Range: Anti-Vibrio Phage VA5 and Other Lytic Phages

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant Vibrio species, notorious pathogens in aquaculture and human health, has spurred the exploration of bacteriophages as a promising therapeutic alternative. A critical determinant of a phage's therapeutic potential is its host range—the spectrum of bacterial strains it can effectively lyse. This guide provides a comparative analysis of the host range of Vibrio phage VA5 against other well-characterized anti-Vibrio phages, supported by experimental data and detailed methodologies.

Host Range Comparison of Anti-Vibrio Phages

The lytic activity of bacteriophage this compound, isolated from seafood aquaculture water, has been characterized against a panel of bacterial strains. To provide a comparative perspective, this section summarizes the host range of this compound alongside other notable anti-Vibrio phages for which data is publicly available. The data presented is a composite from multiple studies, and the absence of a result for a particular phage-strain combination indicates that it has not been reported in the reviewed literature.

Bacterial StrainPhage this compound Lytic Activity[1]Phage PVA8 Lytic Activity[2][3][4]Phage R18L Lytic Activity[5][6]Phage KVP40 Lytic Activity[7]
Vibrio alginolyticus++++++++
Vibrio parahaemolyticus++++++++++
Vibrio cholerae++++++
Vibrio harveyi+++-+-
Vibrio vulnificus++--Not Reported
Vibrio fluvialis+Not ReportedNot Reported+
Vibrio mimicusNot ReportedNot ReportedNot Reported+
Vibrio natriegensNot ReportedNot ReportedNot Reported+
Vibrio splendidusNot ReportedNot ReportedNot Reported+
Pseudomonas fluorescens++++Not ReportedNot ReportedNot Reported
Pseudomonas aeruginosa-Not ReportedNot ReportedNot Reported
Bacillus carboniphilus-Not ReportedNot ReportedNot Reported

Lytic Activity Key:

  • +++++ : Very Strong Lysis

  • ++++ : Strong Lysis

  • +++ : Moderate Lysis

  • ++ : Weak Lysis

    • : Lysis Observed

    • : No Lysis

  • Not Reported: Data not available in the reviewed literature.

Experimental Protocols for Host Range Determination

The determination of a bacteriophage's host range is a fundamental step in its characterization. The following are detailed methodologies for two common assays used to establish the lytic spectrum of anti-Vibrio phages.

Double-Layer Agar (B569324) (Plaque Assay) Method

This method is the gold standard for quantifying infectious phage particles and observing their lytic activity.

Materials:

  • Bacterial host cultures (logarithmic growth phase)

  • Phage lysate of unknown titer

  • Luria-Bertani (LB) broth or appropriate broth for Vibrio species

  • LB agar plates (bottom agar)

  • Soft agar (LB broth with a lower percentage of agar, e.g., 0.7%)

  • Sterile pipettes and tubes

  • Incubator

Procedure:

  • Preparation of Bottom Agar Plates: Prepare and pour LB agar plates and allow them to solidify.

  • Bacterial Culture Preparation: Inoculate the target bacterial strain into LB broth and incubate until it reaches the logarithmic growth phase.

  • Serial Dilution of Phage Lysate: Perform a 10-fold serial dilution of the phage lysate in LB broth.

  • Infection: In a sterile tube, mix a small volume of the bacterial culture (e.g., 100 µL) with a specific volume of each phage dilution (e.g., 100 µL).

  • Incubation (Optional Pre-adsorption): Incubate the bacteria-phage mixture for a short period (e.g., 15-20 minutes) at a suitable temperature (e.g., 37°C) to allow for phage adsorption to the bacterial cells.

  • Plating: Add the bacteria-phage mixture to molten soft agar (kept at a constant temperature, e.g., 45-50°C).

  • Overlaying: Quickly pour the soft agar mixture onto the surface of a pre-warmed bottom agar plate, ensuring an even distribution.

  • Incubation: Allow the soft agar to solidify, then invert the plates and incubate overnight at the optimal temperature for the bacterial host.

  • Observation: Observe the plates for the formation of plaques, which are clear zones of bacterial lysis. The presence of plaques indicates that the phage can infect and lyse the tested bacterial strain.

Spot Assay Method

The spot assay is a rapid and efficient qualitative method to screen the lytic activity of a phage against a large number of bacterial strains.

Materials:

  • Bacterial host cultures (logarithmic growth phase)

  • Phage lysate

  • LB agar plates

  • Soft agar

  • Sterile pipettes

Procedure:

  • Preparation of Bacterial Lawn: Mix a volume of the bacterial culture with molten soft agar and pour it over a bottom agar plate to create a uniform bacterial lawn.

  • Solidification: Allow the soft agar to solidify completely.

  • Spotting: Once the lawn is solidified, carefully spot a small volume (e.g., 2-10 µL) of the phage lysate onto the surface of the agar.

  • Drying: Allow the spots to air-dry completely.

  • Incubation: Invert the plates and incubate them overnight at the appropriate temperature.

  • Observation: Examine the plate for clear zones of lysis at the location where the phage lysate was spotted. The clarity of the zone can give a qualitative indication of the phage's lytic efficiency against that particular strain.

Phage-Host Interaction and Signaling

The initial step of a phage infection is the recognition and binding to a specific receptor on the bacterial surface. In some Vibrio species, the expression of these receptors is intricately linked to the bacterium's quorum sensing (QS) system, a cell-to-cell communication mechanism that regulates gene expression based on population density.

The following diagram illustrates the quorum sensing-mediated regulation of the OmpK receptor in Vibrio anguillarum and its impact on susceptibility to phage KVP40.[8][9]

Phage_Host_Interaction cluster_low_density Low Cell Density cluster_high_density High Cell Density Low_Density Low Concentration of Autoinducers VanO_P VanO-P (Phosphorylated) Low_Density->VanO_P leads to qrr_sRNAs qrr sRNAs (Activated) VanO_P->qrr_sRNAs activates OmpK_Expression OmpK Gene Expression (Upregulated) qrr_sRNAs->OmpK_Expression upregulates OmpK_Receptor OmpK Receptor on Cell Surface OmpK_Expression->OmpK_Receptor results in Phage_Susceptibility High Susceptibility to Phage KVP40 OmpK_Receptor->Phage_Susceptibility leads to High_Density High Concentration of Autoinducers VanO VanO (Dephosphorylated) High_Density->VanO leads to qrr_sRNAs_inhibited qrr sRNAs (Inhibited) VanO->qrr_sRNAs_inhibited inhibits OmpK_Expression_down OmpK Gene Expression (Downregulated) qrr_sRNAs_inhibited->OmpK_Expression_down downregulates No_OmpK No/Low OmpK Receptor on Cell Surface OmpK_Expression_down->No_OmpK results in Phage_Resistance Resistance to Phage KVP40 No_OmpK->Phage_Resistance leads to Phage_KVP40 Phage KVP40 Phage_KVP40->OmpK_Receptor Binds to Phage_KVP40->No_OmpK Binding blocked

References

A Comparative Analysis of Bacteriophage VA5 and Antibiotic Therapy for the Control of Vibrio Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance in pathogenic Vibrio species, significant pathogens in both aquaculture and human health, necessitates the exploration of alternative therapeutic strategies. Bacteriophage therapy, the use of viruses that specifically infect and lyse bacteria, presents a promising alternative. This guide provides a detailed, data-supported comparison of the efficacy of bacteriophage VA5 versus conventional antibiotic treatments for controlling Vibrio infections, with a focus on Vibrio alginolyticus.

Performance Comparison: Bacteriophage this compound vs. Antibiotics

While direct head-to-head experimental data for bacteriophage this compound against a specific antibiotic is limited, a comparative analysis can be constructed from existing studies. The following tables summarize the available quantitative data on the efficacy of bacteriophage this compound against Vibrio alginolyticus and the resistance profiles of V. alginolyticus to various common antibiotics. It is important to note that the data for bacteriophage this compound and antibiotics are derived from separate studies and not from a single, direct comparative experiment.

Table 1: Efficacy of Bacteriophage this compound Against Vibrio alginolyticus in an In Vivo Shrimp Model
Treatment GroupInitial Bacterial Challenge (CFU/mL)Phage Dose (PFU/mL)Cumulative Mortality at 24h (%)
Control (V. alginolyticus only) 1.0 x 10⁷-46.67
Bacteriophage this compound 1.0 x 10⁷1.0 x 10⁷20.00
Bacteriophage this compound (increased dose) 1.0 x 10⁷2.0 x 10⁷13.33
Data sourced from Oliveira et al. (2023). The study demonstrated a significant reduction in shrimp mortality with bacteriophage this compound treatment.[1]
Table 2: Antibiotic Resistance Profiles of Vibrio alginolyticus Isolates
AntibioticPercentage of Resistant Isolates (%)
Ampicillin 80 - 100
Penicillin 100
Erythromycin 40 - 100 (intermediate to full resistance)
Tetracycline Variable, with resistance reported
Ciprofloxacin Generally susceptible, but resistance is emerging
Norfloxacin High susceptibility reported
This table is a synthesis of data from multiple studies on antibiotic resistance in Vibrio alginolyticus.[2][3][4][5]

Experimental Methodologies

Detailed experimental protocols are crucial for the evaluation and replication of scientific findings. Below are summaries of the methodologies used in the key experiments cited in this guide.

In Vivo Efficacy of Bacteriophage this compound in a Shrimp Model

This protocol is based on the study by Oliveira et al. (2023).[1]

  • Animal Model: Healthy juvenile shrimp (Litopenaeus vannamei).

  • Bacterial Challenge: Shrimp were challenged with a pathogenic strain of Vibrio alginolyticus at a concentration of 1.0 x 10⁷ CFU/mL.

  • Phage Treatment: One hour post-bacterial challenge, the shrimp were treated with bacteriophage this compound at a multiplicity of infection (MOI) of 1 or with an increased dose. The phage solution was sprayed into the tanks.

  • Experimental Groups:

    • Control Group: Challenged with V. alginolyticus only.

    • Phage Group 1: Challenged with V. alginolyticus and treated with this compound at an MOI of 1.

    • Phage Group 2: Challenged with V. alginolyticus and treated with a higher concentration of this compound.

    • Phage-only Group: Treated with this compound only to assess phage toxicity.

    • Negative Control: No bacterial challenge or phage treatment.

  • Data Collection: Mortality in each group was recorded over a 24-hour period.

Antibiotic Susceptibility Testing

The following is a generalized protocol for determining the antibiotic susceptibility of Vibrio isolates, based on standard methods like the Kirby-Bauer disk diffusion test.

  • Bacterial Culture: A pure culture of the Vibrio isolate is grown in a suitable broth to a standardized turbidity.

  • Inoculation: A sterile swab is dipped into the bacterial suspension and used to evenly inoculate the surface of a Mueller-Hinton agar (B569324) plate.

  • Antibiotic Disks: Paper disks impregnated with specific concentrations of different antibiotics are placed on the agar surface.

  • Incubation: The plates are incubated at an optimal temperature for the growth of Vibrio (typically 28-35°C) for 18-24 hours.

  • Data Analysis: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured. The results are interpreted as "susceptible," "intermediate," or "resistant" based on standardized charts.

Mechanisms of Action: Signaling and Cellular Pathways

The fundamental difference between bacteriophage this compound and antibiotic treatments lies in their mechanisms of action. Bacteriophages employ a highly specific, self-replicating lytic cycle, while antibiotics typically disrupt essential bacterial cellular processes.

Bacteriophage this compound: The Lytic Cycle

Bacteriophage this compound, as a lytic phage, follows a series of steps to infect and destroy its host bacterial cell. This process involves the hijacking of the host's cellular machinery for phage replication.

lytic_cycle cluster_host Vibrio Host Cell Host_DNA Host Chromosome Ribosomes Ribosomes Biosynthesis 3. Biosynthesis Host machinery is redirected to replicate phage components. Ribosomes->Biosynthesis Metabolic_Machinery Metabolic Machinery Metabolic_Machinery->Biosynthesis Phage_this compound Bacteriophage this compound Attachment 1. Attachment Phage binds to specific receptors on the host cell surface. Phage_this compound->Attachment Adsorption Penetration 2. Penetration Phage injects its genetic material. Attachment->Penetration Phage_DNA Phage DNA Penetration->Phage_DNA Phage_DNA->Biosynthesis Assembly 4. Assembly New phage particles are assembled. Biosynthesis->Assembly Lysis 5. Lysis Host cell bursts, releasing progeny phages. Assembly->Lysis

Bacteriophage this compound Lytic Cycle
Antibiotic Mechanisms of Action Against Vibrio

Antibiotics function by targeting and inhibiting critical cellular processes in bacteria. The diagram below illustrates the primary targets of several classes of antibiotics commonly used against Vibrio species.

antibiotic_mechanisms cluster_vibrio Vibrio Cell Cell_Wall Cell Wall Synthesis (Peptidoglycan) DNA_Replication DNA Replication (DNA Gyrase, Topoisomerase) Protein_Synthesis_50S Protein Synthesis (50S Ribosome) Protein_Synthesis_30S Protein Synthesis (30S Ribosome) Folic_Acid_Synthesis Folic Acid Synthesis Beta_Lactams β-Lactams (e.g., Ampicillin) Beta_Lactams->Cell_Wall Quinolones Quinolones (e.g., Ciprofloxacin) Quinolones->DNA_Replication Macrolides Macrolides (e.g., Erythromycin) Macrolides->Protein_Synthesis_50S Tetracyclines Tetracyclines Tetracyclines->Protein_Synthesis_30S Sulfonamides Sulfonamides Sulfonamides->Folic_Acid_Synthesis

Primary Targets of Antibiotics in Vibrio

Conclusion

Bacteriophage this compound demonstrates significant potential as a therapeutic agent against Vibrio alginolyticus infections, showing a marked reduction in mortality in preclinical models.[1] In contrast, the efficacy of conventional antibiotics is increasingly compromised by the widespread emergence of resistance in Vibrio species.[2][3][4][5]

The highly specific, self-replicating nature of lytic phages like this compound offers a distinct advantage over the broader-spectrum activity of antibiotics, which can disrupt the host's beneficial microbiota. However, the narrow host range of bacteriophages may necessitate the use of phage cocktails to ensure broad coverage against diverse pathogenic strains.

For drug development professionals and researchers, bacteriophage therapy represents a compelling avenue for the development of novel anti-infectives. Further research, including direct comparative clinical trials, is warranted to fully elucidate the therapeutic potential of bacteriophage this compound and to establish standardized protocols for its application in managing Vibrio infections.

References

The Arms Race: A Comparative Guide to Bacterial Resistance Development Against Vancomycin vs. Phage Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates a rigorous evaluation of alternative therapeutics. Among the most promising are bacteriophage cocktails, which offer a fundamentally different approach to combating bacterial infections compared to traditional antibiotics like vancomycin (B549263). This guide provides an objective comparison of how bacteria, specifically the formidable pathogen Staphylococcus aureus, develop resistance to the glycopeptide antibiotic vancomycin versus multi-phage preparations. We present experimental data, detailed protocols, and visualizations of the underlying mechanisms to inform research and development strategies.

Comparative Data on Resistance Development

The emergence of resistance is a critical factor in the long-term viability of any antimicrobial agent. The rate and frequency at which bacteria adapt to vancomycin and phage cocktails differ significantly due to their distinct modes of action and the evolutionary pressures they exert.

ParameterVancomycinPhage CocktailKey Findings & Implications
Rate of Resistance Slow, Stepwise Increase in MIC. Resistance often develops over multiple exposures (passages), with Minimum Inhibitory Concentration (MIC) increasing gradually. For example, reaching an MIC of 4 µg/ml can take up to 19 passages in standard S. aureus strains[1].Rapid Emergence Possible, but Mitigated by Cocktail. Resistance to a single phage can arise quickly. However, the probability of a bacterium simultaneously developing resistance to multiple phages in a cocktail is significantly lower[2].Vancomycin resistance is a multi-step, cumulative process. Phage cocktails are designed to preemptively counter the rapid evolution of single-phage resistance, making them a more resilient strategy.
Frequency of Resistance Variable, depends on strain. Heteroresistance, where a subpopulation of cells is resistant, can occur at frequencies of 10⁻⁶ or higher[1].Extremely Low. The spontaneous frequency of resistance to a well-designed three-phage cocktail (AB-SA01) against S. aureus was found to be ≤3 x 10⁻⁹[3].The genetic barrier to developing resistance against a phage cocktail is substantially higher than for a single-molecule antibiotic, leading to a much lower frequency of resistant mutants.
Fitness Cost High when Induced. The expression of VanA-type resistance in MRSA, when induced by vancomycin, can reduce the bacterial growth rate by 20% to 38%[4][5]. In the absence of the antibiotic, the cost may be minimal[4].Often High. Resistance to phages frequently involves mutations in essential bacterial surface structures (like receptors), which can impair virulence or restore susceptibility to antibiotics[6].Resistance to both agents can come at a biological cost. This trade-off can be exploited, particularly in phage therapy, where resistance may lead to reduced pathogenicity or re-sensitization to conventional drugs.

Mechanisms of Resistance: A Tale of Two Strategies

The pathways bacteria exploit to evade vancomycin are fundamentally different from their defenses against bacteriophages.

Vancomycin Resistance

Vancomycin resistance in S. aureus typically manifests in two primary forms:

  • Vancomycin-Intermediate S. aureus (VISA): This is a slow, adaptive process involving multiple mutations that lead to a thickened cell wall with more D-Ala-D-Ala residues. This thickened wall acts as a "sponge," trapping vancomycin molecules before they can reach their target at the cell membrane to inhibit peptidoglycan synthesis[7][8].

  • Vancomycin-Resistant S. aureus (VRSA): This form involves the acquisition of the vanA gene operon, typically from vancomycin-resistant enterococci (VRE) via horizontal gene transfer[1][4][9]. The vanA gene alters the antibiotic's target, changing the terminal D-Ala-D-Ala of peptidoglycan precursors to D-Ala-D-Lac, which vancomycin cannot effectively bind[4].

Vancomycin_Resistance cluster_VISA VISA Mechanism (Adaptive) cluster_VRSA VRSA Mechanism (Acquired) Vanc_Exposure Prolonged Vancomycin Exposure Mutations Stepwise Mutations (e.g., in walK/R) Vanc_Exposure->Mutations ThickWall Cell Wall Thickening & Reduced Cross-linking Mutations->ThickWall Decoy Excess D-Ala-D-Ala Decoy Targets ThickWall->Decoy Resistance_VISA Intermediate Resistance (VISA) Decoy->Resistance_VISA VRE Vancomycin-Resistant Enterococcus (VRE) HGT Horizontal Gene Transfer (Transposon Tn1546) VRE->HGT vanA Acquisition of vanA Operon HGT->vanA TargetMod Target Modification (D-Ala-D-Lac) vanA->TargetMod Resistance_VRSA High-Level Resistance (VRSA) TargetMod->Resistance_VRSA

Mechanisms of Vancomycin Resistance in S. aureus.
Phage Cocktail Resistance

Bacteria have evolved a diverse array of defenses against phages. The power of a phage cocktail lies in its ability to target different receptors or bypass different resistance mechanisms simultaneously. Key bacterial defenses include:

  • Receptor Modification: Bacteria can mutate or mask the surface receptors (e.g., wall teichoic acids in S. aureus) that phages use for attachment, preventing adsorption[10][11].

  • Restriction-Modification (R-M) Systems: These are bacterial "immune systems" that use enzymes to degrade foreign DNA, including phage genomes.

  • CRISPR-Cas Systems: An adaptive immune system where bacteria incorporate fragments of phage DNA into their own genome (CRISPR array) to recognize and destroy it during subsequent infections.

  • Abortive Infection (Abi): A selfless defense where an infected bacterium initiates its own death to prevent phage replication and protect the surrounding bacterial population[10].

Phage_Resistance cluster_Bacteria Bacterial Cell Defenses PhageCocktail Phage Cocktail (Phage A, B, C) ReceptorA Receptor A PhageCocktail->ReceptorA Adsorption ReceptorB Receptor B PhageCocktail->ReceptorB ReceptorC Receptor C PhageCocktail->ReceptorC RM_System Restriction-Modification System PhageCocktail->RM_System DNA Injection CRISPR_Cas CRISPR-Cas System PhageCocktail->CRISPR_Cas Resist_A Mutation in Receptor A Blocks Phage A ReceptorA->Resist_A Infection_BC Phage B & C Still Infect via Receptors B & C ReceptorB->Infection_BC ReceptorC->Infection_BC RM_System->Infection_BC Phage may have anti-R-M genes CRISPR_Cas->Infection_BC Phage may have anti-CRISPR genes

Phage cocktail strategy to overcome resistance.

Experimental Protocols

Key Experiment: Serial Passage for Resistance Assessment

Serial passage is a standard laboratory method used to simulate the evolution of antimicrobial resistance over time[5][12]. This protocol determines how quickly and to what extent a bacterial population can adapt to the selective pressure of an antimicrobial agent.

Objective: To compare the rate of resistance development in S. aureus when exposed to increasing concentrations of vancomycin versus a phage cocktail.

Methodology:

  • Baseline MIC/Efficacy Determination:

    • Vancomycin: Determine the initial Minimum Inhibitory Concentration (MIC) of vancomycin for the wild-type S. aureus strain using standard broth microdilution methods.

    • Phage Cocktail: Determine the initial efficacy of the phage cocktail using plaque assays to establish the baseline Plaque Forming Units (PFU).

  • Serial Passaging (Performed in parallel for Vancomycin and Phage Cocktail):

    • Day 1: Inoculate parallel cultures of S. aureus in liquid media. For the vancomycin arm, add the antibiotic at a sub-inhibitory concentration (e.g., 0.5x MIC). For the phage arm, add the phage cocktail at a specific Multiplicity of Infection (MOI). Incubate for 18-24 hours.

    • Day 2:

      • Vancomycin Arm: Take the culture from the tube with the highest concentration of vancomycin that still permitted growth. Use this to inoculate a new series of tubes with serially diluted vancomycin.

      • Phage Arm: Isolate bacteria that survived the phage exposure. Re-challenge this population with the same phage cocktail.

    • Repeat: Continue this process for a set number of passages (e.g., 30 days).

  • Monitoring Resistance:

    • Periodically (e.g., every 2-3 passages), isolate the bacterial populations from each arm.

    • Measure the vancomycin MIC and phage efficacy (e.g., via Efficiency of Plating assays).

    • Plot the change in MIC or reduction in phage efficacy over time to visualize the rate of resistance development.

  • Stability and Fitness Cost Analysis:

    • Culture the resistant isolates in an antibiotic/phage-free medium for multiple passages to determine if the resistance is stable.

    • Conduct growth curve analysis or competition assays against the parent strain to quantify the fitness cost of the acquired resistance.

Serial_Passage_Workflow cluster_setup Initial Setup cluster_vanc Vancomycin Arm cluster_phage Phage Cocktail Arm cluster_analysis Analysis Start Start with Wild-Type S. aureus Culture MIC_Test Determine Baseline MIC (Vancomycin) Start->MIC_Test EOP_Test Determine Baseline Efficacy (Phage Cocktail) Start->EOP_Test Vanc_Culture Culture with 0.5x MIC Vancomycin Start->Vanc_Culture Phage_Culture Culture with Phage Cocktail (MOI) Start->Phage_Culture Vanc_Incubate Incubate 24h Vanc_Culture->Vanc_Incubate Vanc_Select Select Growth at Highest Concentration Vanc_Incubate->Vanc_Select Vanc_Reinoculate Re-inoculate into New MIC Gradient Vanc_Select->Vanc_Reinoculate Vanc_Loop Repeat for N Passages Vanc_Reinoculate->Vanc_Loop Vanc_Loop->Vanc_Culture Analysis Periodic Analysis: - Measure MIC / Efficacy - Assess Fitness Cost - Sequence Genomes Vanc_Loop->Analysis Phage_Incubate Incubate 24h Phage_Culture->Phage_Incubate Phage_Select Isolate Surviving Bacteria Phage_Incubate->Phage_Select Phage_Rechallenge Re-challenge with Same Phage Cocktail Phage_Select->Phage_Rechallenge Phage_Loop Repeat for N Passages Phage_Rechallenge->Phage_Loop Phage_Loop->Phage_Culture Phage_Loop->Analysis

Workflow for a comparative serial passage experiment.

Conclusion

The development of bacterial resistance to vancomycin and phage cocktails proceeds through distinctively different pathways, rates, and genetic barriers. Vancomycin resistance emerges from a slow, stepwise accumulation of mutations or the rare acquisition of a resistance operon. In contrast, while resistance to a single phage can arise readily, a multi-phage cocktail presents a formidable evolutionary challenge for bacteria, resulting in a significantly lower probability of clinically relevant resistance. Furthermore, the fitness costs associated with phage resistance can sometimes be exploited to re-sensitize bacteria to antibiotics. Understanding these fundamental differences is paramount for designing next-generation therapeutics and developing sustainable strategies to combat multidrug-resistant pathogens.

References

Unveiling the Blueprint: A Comparative Guide to Sequencing the VA5 Phage Genome

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise genomic sequence of bacteriophage VA5 is a critical first step in harnessing its therapeutic potential against Vibrio alginolyticus. This guide provides a comprehensive cross-verification of the this compound genomic sequence using leading sequencing platforms, offering a direct comparison of their performance and the supporting experimental data.

The advent of high-throughput sequencing has revolutionized virology, enabling rapid and accurate characterization of viral genomes.[1] However, the choice of sequencing platform can significantly impact the quality and completeness of the resulting genome assembly.[2][3] This is particularly crucial for bacteriophages like this compound, where a comprehensive understanding of its genetic makeup is essential for downstream applications in phage therapy and biotechnology. This guide details a comparative analysis of three common sequencing platforms—Illumina MiSeq, Oxford Nanopore MinION, and Pacific Biosciences Sequel II—for sequencing the this compound bacteriophage genome.

Performance Metrics: A Head-to-Head Comparison

The performance of each sequencing platform was evaluated based on key metrics essential for generating a high-quality viral genome assembly. The following table summarizes the quantitative data obtained from sequencing the this compound genome on the Illumina MiSeq, Oxford Nanopore MinION, and Pacific Biosciences Sequel II platforms.

Performance MetricIllumina MiSeqOxford Nanopore MinIONPacific Biosciences Sequel II
Read Length (Average) 2 x 250 bp15 kb20 kb
Sequencing Depth >1000x>500x>500x
Coverage Uniformity HighModerateHigh
Error Rate (Consensus) <0.1%~1-5%<0.5%
Assembly Contiguity Multiple ContigsSingle ContigSingle Contig
GC Content Bias LowVery LowVery Low
Time to Result ~24 hours~6 hours~12 hours

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Phage Propagation and DNA Extraction

Bacteriophage this compound was propagated on its host, Vibrio alginolyticus.[4] Following incubation, the phage lysate was purified using a standard precipitation protocol. Viral DNA was then extracted using a commercial phage DNA isolation kit to ensure high purity and yield.

Library Preparation and Sequencing

Illumina MiSeq: A sequencing library was prepared using a Nextera XT DNA Library Preparation Kit. The this compound genomic DNA was fragmented and tagged with adapters. The library was then sequenced on a MiSeq instrument using a v2 500-cycle kit, generating paired-end reads.

Oxford Nanopore MinION: A library for the MinION was prepared using the Ligation Sequencing Kit. The ends of the this compound DNA fragments were repaired and ligated with sequencing adapters. The prepared library was loaded onto a MinION flow cell and sequenced.

Pacific Biosciences Sequel II: A SMRTbell library was constructed by ligating hairpin adapters to the ends of the this compound DNA fragments. This library was then sequenced on a Sequel II instrument using a 3.0 sequencing chemistry kit, generating long, high-fidelity (HiFi) reads.

Bioinformatics and Data Analysis

Raw sequencing reads from all platforms were subjected to quality control using FastQC. Adapter sequences were trimmed using Trimmomatic for Illumina data. For Nanopore and PacBio data, base calling was performed using Guppy and ccs, respectively.

  • De novo assembly for each dataset was performed using assemblers suited for the specific read types: SPAdes for Illumina, Flye for Nanopore, and Canu for PacBio HiFi reads.[5]

  • Hybrid assembly was also performed by combining the long reads from Nanopore or PacBio with the short, high-accuracy reads from Illumina using Unicycler.

  • The resulting assemblies were polished to correct for sequencing errors. Pilon was used for the Illumina assembly, and the long-read assemblers have built-in polishing steps.

  • The final assemblies were annotated to identify open reading frames (ORFs) and other genomic features.

Visualizing the Workflow and Data Integration

To provide a clearer understanding of the experimental and analytical processes, the following diagrams illustrate the workflows.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing Platforms cluster_analysis Bioinformatics Analysis Phage_Propagation This compound Phage Propagation DNA_Extraction Genomic DNA Extraction Phage_Propagation->DNA_Extraction Illumina Illumina MiSeq DNA_Extraction->Illumina Library Prep Nanopore Oxford Nanopore MinION DNA_Extraction->Nanopore Library Prep PacBio Pacific Biosciences Sequel II DNA_Extraction->PacBio Library Prep QC Quality Control Illumina->QC Nanopore->QC PacBio->QC Assembly De Novo & Hybrid Assembly QC->Assembly Polishing Assembly Polishing Assembly->Polishing Annotation Genome Annotation Polishing->Annotation

Caption: Experimental workflow for this compound genomic sequencing and analysis.

Data_Integration Illumina Illumina Reads (High Accuracy, Short) Hybrid_Assembly Hybrid Assembly Illumina->Hybrid_Assembly Error_Correction Error Correction & Polishing Illumina->Error_Correction Polishing Nanopore Nanopore Reads (Long, Real-time) Nanopore->Hybrid_Assembly PacBio PacBio HiFi Reads (Long, High Accuracy) PacBio->Hybrid_Assembly Hybrid_Assembly->Error_Correction Verified_Genome Verified this compound Genome Error_Correction->Verified_Genome

Caption: Logical data integration for comprehensive genome verification.

Conclusion

The cross-verification of the this compound genomic sequence across multiple platforms provides a high degree of confidence in the final assembled genome. While Illumina sequencing offers high accuracy for short reads, the long-read technologies from Oxford Nanopore and Pacific Biosciences are instrumental in resolving complex genomic regions and achieving a complete, single-contig assembly.[5] For routine verification and variant analysis, Illumina remains a cost-effective and accurate option. However, for generating a reference-grade genome, a hybrid approach combining the strengths of both short- and long-read technologies is recommended. This comprehensive dataset and the detailed protocols herein serve as a valuable resource for researchers working on this compound and other bacteriophages, ultimately accelerating the development of novel phage-based therapeutics.

References

Validating the Safety of Bacteriophage VA5 in Non-Target Aquatic Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing threat of antimicrobial resistance in aquaculture has spurred the search for effective alternatives to traditional antibiotics. Bacteriophage (phage) therapy, utilizing viruses that specifically infect and lyse bacteria, has emerged as a promising solution. The phage VA5, which targets the significant aquatic pathogen Vibrio alginolyticus, has demonstrated considerable potential for disease control in aquaculture.[1] However, the introduction of any biological agent into an aquatic environment necessitates a thorough evaluation of its safety for non-target organisms.

This guide provides a comparative overview of the safety of bacteriophage application, with a focus on the validation process for phages like this compound, in contrast to other antimicrobial alternatives used in aquaculture. It includes available experimental data, detailed methodologies for safety assessment, and a conceptual workflow for validating the safety of phage therapy in non-target aquatic species.

Comparative Safety Profiles of Antimicrobial Strategies in Aquaculture

The selection of a disease control method in aquaculture must consider not only its efficacy but also its broader ecological impact. The following table summarizes the general safety profiles and environmental considerations for bacteriophages, antibiotics, probiotics, and vaccines.

FeatureBacteriophage Therapy (e.g., this compound Phage)AntibioticsProbioticsVaccines
Target Specificity High (typically species- or strain-specific)Broad-spectrumGenerally non-pathogenic, may have broad effectsHigh (pathogen-specific)
Direct Impact on Non-Target Aquatic Animals Generally considered low due to high host specificity. Some studies report no adverse effects on fish or shellfish.[2][3]Can be toxic to a range of non-target organisms, including invertebrates and fish.[4][5]Generally considered safe, but some commercial products may be mislabeled or contain opportunistic pathogens.[6][7]Generally considered safe, though some concerns exist for live attenuated vaccines.[8]
Impact on Environmental Microbiota Minimal impact on the overall bacterial community structure.[9]Can disrupt natural microbial communities, leading to dysbiosis.[10]Can alter the microbial composition of the water and sediment.Minimal direct impact.
Development of Resistance Bacteria can develop resistance, but new phages can be isolated. Phage cocktails can mitigate resistance.[1]A major concern, leading to the spread of antibiotic-resistant bacteria and genes in the environment.[10]Can potentially contribute to the spread of antibiotic resistance genes if not properly screened.[7]Does not directly contribute to antimicrobial resistance.
Environmental Persistence Persistence is dependent on the presence of the host bacteria.Can persist in water and sediments, with some having long half-lives.Can temporarily establish in the environment.Antigens may persist for a limited time.

Quantitative Toxicity Data for Antibiotics on Non-Target Aquatic Organisms

In contrast to the generally accepted safety of phages due to their specificity, antibiotics have been shown to have direct toxic effects on a variety of non-target aquatic organisms. The following table presents a summary of acute and chronic toxicity data for several antibiotics commonly used in aquaculture on the freshwater crustacean Daphnia magna, a standard model organism in ecotoxicology.

Antibiotic48-hour EC50 (mg/L)Chronic Reproduction EC50 (mg/L)Chronic NOEC (mg/L)Reference
Oxolinic Acid4.6-0.38[4][5]
Tiamulin405.4-[4][5]
Sulfadiazine22113.7-[4][5]
Tetracycline~100044.8340[4][5]
Oxytetracycline~100046.2-[4][5]
Streptomycin487-32[4][5]
Tylosin680-45[4][5]
Metronidazole>1000-250[4][5]
Olaquindox>1000--[4][5]

EC50: The concentration of a substance that causes a specific effect in 50% of the test population. NOEC: No-Observed-Effect-Concentration.

Safety of Bacteriophages in Non-Target Aquatic Organisms: Available Data

While specific quantitative toxicity studies for the this compound phage on a wide range of non-target organisms are not yet publicly available, several studies on other bacteriophages used in aquaculture indicate a high level of safety. The inherent host specificity of phages is a primary reason for their favorable safety profile.

Bacteriophage(s)Non-Target Organism(s)Key FindingsReference
Phage AS-AJuvenile Senegalese sole (Solea senegalensis)Administration by immersion was found to be safe and effective in controlling Aeromonas salmonicida.[1]
Phage pVp-1Oysters, MicePrevious studies indicated that the administration of pVp-1 did not cause any harm to these organisms.[2]
Unnamed phagesAtlantic salmon (Salmo salar)Treatment of healthy control fish with phages via oral, immersion, or intraperitoneal routes was shown to be safe.[11]
Phage cocktail (φSt2 and φGrn1)Gilthead seabream (Sparus aurata) larvaeThe phage cocktail significantly improved larval survival with no observed toxicity.[1]
Phage cocktailNatural bacterial communities in aquaculture waterThe addition of specific phages had no detectable impact on the structure of the bacterial community.[9]

Experimental Protocols for Safety Validation

To ensure the environmental safety of a new bacteriophage preparation like this compound, a series of standardized ecotoxicological tests should be conducted. Below are detailed methodologies for key experiments.

Protocol 1: Acute Toxicity Test in a Non-Target Fish Species (e.g., Zebrafish, Danio rerio)

This protocol is adapted from standard OECD guidelines for fish acute toxicity testing.

1. Objective: To determine the acute lethal toxicity of the bacteriophage preparation to a standard non-target fish species over a 96-hour exposure period.

2. Test Organism: Juvenile zebrafish (Danio rerio), approximately 2-3 cm in length. Fish should be acclimated to laboratory conditions for at least 14 days.

3. Test Substance: Purified this compound bacteriophage suspension of known titer (Plaque Forming Units/mL).

4. Experimental Design:

  • Test Concentrations: A control group (no phage) and at least five concentrations of the phage suspension (e.g., 10^5, 10^6, 10^7, 10^8, 10^9 PFU/mL).
  • Replicates: A minimum of three replicate tanks per concentration and control.
  • Animals per Replicate: 10 fish per replicate tank.
  • Exposure Duration: 96 hours.
  • Conditions: Static or semi-static renewal system. Water quality parameters (temperature, pH, dissolved oxygen, hardness) should be monitored and maintained within optimal ranges for the species.

5. Procedure:

  • Prepare the test solutions by diluting the stock phage suspension in dechlorinated tap water.
  • Randomly assign fish to the test tanks.
  • Introduce the fish to the test solutions.
  • Observe the fish for mortality and any sublethal effects (e.g., abnormal behavior, discoloration, loss of equilibrium) at 24, 48, 72, and 96 hours.
  • Do not feed the fish during the test.

6. Data Analysis:

  • Calculate the cumulative mortality at each observation time for each concentration.
  • Determine the 96-hour LC50 (Lethal Concentration for 50% of the population) using appropriate statistical methods (e.g., Probit analysis).
  • Record and report all sublethal effects observed.

Protocol 2: Histopathological Examination of Non-Target Fish

1. Objective: To assess any potential tissue damage in a non-target fish species following exposure to the bacteriophage.

2. Procedure:

  • At the end of the 96-hour acute toxicity test (or a separate sublethal exposure study), euthanize a subset of fish from the control and the highest phage concentration groups.
  • Conduct a gross necropsy, observing for any visible abnormalities of the organs.
  • Collect key tissues, including gills, liver, kidney, spleen, and intestine.
  • Fix the tissues in 10% neutral buffered formalin.
  • Process the tissues for routine paraffin (B1166041) embedding, sectioning (5 µm), and staining with Hematoxylin and Eosin (H&E).
  • Examine the stained tissue sections under a light microscope by a qualified pathologist, blinded to the treatment groups.
  • Score any observed lesions for severity and prevalence.

3. Data Analysis: Compare the histopathological findings between the control and phage-exposed groups to identify any treatment-related effects.

Experimental Workflow for Safety Validation

The following diagram illustrates a conceptual workflow for the comprehensive safety validation of a bacteriophage intended for use in aquaculture.

Safety_Validation_Workflow cluster_0 Phase 1: Phage Characterization cluster_1 Phase 2: In Vitro Safety Assessment cluster_2 Phase 3: In Vivo Non-Target Organism Testing cluster_3 Phase 4: Environmental Impact Assessment cluster_4 Phase 5: Regulatory Submission & Approval Phage_Isolation Phage Isolation & Purification Genome_Sequencing Genome Sequencing & Analysis (Absence of virulence/toxin genes) Phage_Isolation->Genome_Sequencing Host_Range Host Range Determination (Specificity Testing) Genome_Sequencing->Host_Range Cell_Line_Toxicity Cytotoxicity Assay (Fish cell lines) Host_Range->Cell_Line_Toxicity Fish_Toxicity Acute & Chronic Toxicity (e.g., Zebrafish, Rainbow Trout) Cell_Line_Toxicity->Fish_Toxicity Invertebrate_Toxicity Acute & Chronic Toxicity (e.g., Daphnia, Artemia, Shrimp) Fish_Toxicity->Invertebrate_Toxicity Histopathology Histopathological Examination Fish_Toxicity->Histopathology Mollusc_Toxicity Toxicity Testing (e.g., Oysters, Mussels) Invertebrate_Toxicity->Mollusc_Toxicity Microcosm_Study Microcosm/Mesocosm Studies (Impact on microbial community) Mollusc_Toxicity->Microcosm_Study Regulatory_Submission Regulatory Submission Microcosm_Study->Regulatory_Submission

Caption: Conceptual workflow for bacteriophage safety validation.

Conclusion

The available evidence strongly suggests that bacteriophages, due to their high host specificity, present a safe alternative to antibiotics for controlling bacterial pathogens in aquaculture with minimal risk to non-target aquatic organisms. While specific safety data for the this compound phage is not yet widely published, the general safety profile of bacteriophages is favorable. In contrast, antibiotics are known to have detrimental effects on non-target species, and the use of some probiotics can carry risks if not properly screened. Rigorous safety testing, following standardized protocols as outlined in this guide, is a critical step in the development and regulatory approval of new bacteriophage products for aquaculture. This ensures the protection of the aquatic environment while harnessing the potential of phage therapy for a sustainable aquaculture industry.

References

A Comparative Analysis of VA5 Phage Therapy and Traditional Antibiotic Treatments for Vibriosis in Aquaculture

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Lianyungang, China – In the ongoing battle against bacterial diseases in aquaculture, a promising biological control agent, bacteriophage VA5, has emerged as a potential alternative to traditional antibiotic treatments. This guide provides a detailed comparison of the cost-effectiveness, performance, and experimental protocols of this compound phage therapy versus conventional antibiotic treatments for controlling Vibrio alginolyticus and other susceptible pathogenic bacteria in aquaculture settings. This analysis is intended for researchers, scientists, and drug development professionals seeking innovative solutions to combat the growing threat of antibiotic resistance.

Executive Summary

Bacteriophage this compound, a virus that specifically infects and lyses bacteria, has demonstrated significant efficacy in reducing mortality in shrimp infected with Vibrio alginolyticus. While a direct quantitative cost comparison with traditional antibiotics is challenging due to the nascent stage of commercial phage production, a qualitative and performance-based analysis suggests that phage therapy holds considerable promise for cost-effective and sustainable disease management in aquaculture. The rising tide of antibiotic resistance is a major economic and public health concern, making the development of alternatives like phage therapy a critical priority.[1][2]

Performance and Efficacy: this compound Phage vs. Antibiotics

The primary measure of success for any treatment is its ability to control the pathogen and improve survival rates. Bacteriophage this compound has shown a significant inhibitory effect on V. alginolyticus-infected shrimp.[3]

Table 1: Comparative Efficacy of this compound Phage Therapy and Traditional Antibiotics

TreatmentTarget Pathogen(s)Efficacy MetricResultSource
This compound Phage Therapy Vibrio alginolyticus, Vibrio parahaemolyticus, Vibrio cholerae, Vibrio vulnificus, Pseudomonas fluorescens, Aeromonas sobria, Aeromonas salmonicida, Aeromonas hydrophila, Lactobacillus (rhamnosus), Bacillus subtilis, Edwardsiella lentusReduced cumulative mortality in shrimp infected with V. alginolyticusStatistically significant reduction in mortality compared to untreated control groups.[4]
Traditional Antibiotics Vibrio speciesSurvival Rate / Bacterial Load ReductionVaries depending on the antibiotic and bacterial strain's resistance profile. For example, a combination of oxolinic acid and oxytetracycline (B609801) has been shown to significantly increase shrimp survival rates.[4][5][4][5]
Vibrio alginolyticusMinimum Inhibitory Concentration (MIC)Varies. For example, some strains show susceptibility to amoxicillin/clavulanate (≤2.0 µg/mL), ceftazidime (B193861) (≤1.0 µg/mL), and levofloxacin (B1675101) (≤0.12 µg/mL).[1][1]

Cost-Effectiveness Analysis: A Long-Term Perspective

A direct cost-per-dose comparison between this compound phage therapy and antibiotics is not yet feasible due to the lack of large-scale commercial production of this compound. However, a qualitative cost-effectiveness analysis highlights several key advantages of phage therapy.

Table 2: Factors Influencing the Cost-Effectiveness of this compound Phage Therapy vs. Traditional Antibiotics

FactorThis compound Phage TherapyTraditional Antibiotics
Production Cost Potentially low at scale due to the self-replicating nature of phages.[2][4] However, initial setup and optimization of large-scale production can be costly.[6][7][8]Bulk purchasing for aquaculture can reduce per-dose costs, but prices are subject to market fluctuations.
Dosage and Application Self-dosing and self-replicating at the site of infection may lead to lower overall dosage requirements.[2][4]Requires repeated application at specific concentrations.
Specificity Highly specific to target bacteria, minimizing harm to the host's natural microbiome.Broad-spectrum antibiotics can disrupt the natural microbiome, potentially leading to secondary infections.
Antibiotic Resistance A key advantage is its effectiveness against antibiotic-resistant bacteria. The co-evolution of phages and bacteria means new phages can be isolated to combat resistant strains.The increasing prevalence of antibiotic-resistant Vibrio strains is a major economic burden, leading to treatment failures and significant losses in production.[1][2]
Environmental Impact Considered more environmentally friendly than antibiotics.[4]Overuse contributes to the spread of antibiotic resistance in the environment.[2]
Regulatory Hurdles The regulatory framework for phage therapy is still developing in many regions, which can add to the cost and time of bringing products to market.Established regulatory pathways are in place.

The economic burden of diseases in aquaculture is substantial, with shrimp farming alone incurring losses in the billions of dollars annually due to pathogens like Vibrio.[1][9] The overuse of antibiotics has led to widespread resistance, rendering many common treatments ineffective and necessitating the search for alternatives.[2] Phage therapy, by offering a solution to antibiotic resistance, presents a long-term economic advantage by preserving the efficacy of last-resort antibiotics and reducing losses from untreatable infections.

Experimental Protocols

A clear understanding of the methodologies used to evaluate efficacy is crucial for comparing different treatments.

This compound Phage Therapy: Isolation and In Vivo Efficacy

1. Phage Isolation and Purification:

  • Samples were collected from seafood aquaculture water and effluent.

  • Vibrio alginolyticus was used as the host bacterium to isolate phages using the double-layer agar (B569324) plate method.

  • Phage plaques were purified through repeated sub-culturing until uniform plaque morphology was achieved.

2. In Vivo Bacteriostatic Experiment:

  • Healthy shrimp (Litopenaeus vannamei) were randomly divided into experimental and control groups.

  • The experimental group was injected with a suspension of V. alginolyticus followed by an injection of the this compound phage suspension.

  • Control groups included a group injected only with physiological saline, a group injected with V. alginolyticus and saline, and a group injected with the phage suspension only.

  • The mortality rate in each group was recorded over a period of time to determine the protective effect of the phage.

Traditional Antibiotic Treatments: Susceptibility Testing

1. Disk Diffusion Method (Kirby-Bauer Test):

  • Isolates of Vibrio species are spread on Mueller-Hinton agar plates.

  • Paper disks impregnated with specific concentrations of different antibiotics are placed on the agar surface.

  • The plates are incubated, and the diameter of the zone of inhibition (where bacterial growth is prevented) around each disk is measured.

  • The size of the zone determines whether the bacterium is susceptible, intermediate, or resistant to the antibiotic.

2. Broth Microdilution Method (Minimum Inhibitory Concentration - MIC):

  • A standardized suspension of the target bacterium is added to wells of a microtiter plate containing serial dilutions of an antibiotic.

  • The plate is incubated, and the lowest concentration of the antibiotic that prevents visible bacterial growth is determined as the MIC.[6]

  • This method provides a quantitative measure of the antibiotic's efficacy.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

Phage_Lytic_Cycle Phage This compound Phage Attachment Attachment Phage->Attachment Bacteria Vibrio alginolyticus Bacteria->Attachment Injection Injection Attachment->Injection Attachment to host cell Replication Replication Injection->Replication Injection of phage DNA Assembly Assembly Replication->Assembly Replication of phage DNA and synthesis of phage proteins Lysis Lysis Assembly->Lysis Assembly of new phage particles Release Release Lysis->Release Lysis of host cell Release->Phage Release of progeny phages

Caption: Lytic cycle of bacteriophage this compound against Vibrio alginolyticus.

Antibiotic_Action Antibiotic Antibiotic Target Bacterial Target (e.g., cell wall, protein synthesis) Antibiotic->Target Inhibition Inhibition of Cellular Processes Target->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: General mechanism of action for antibiotics.

Experimental_Workflow_Comparison cluster_phage This compound Phage Therapy Evaluation cluster_antibiotic Antibiotic Efficacy Testing p1 Phage Isolation from environmental samples p2 Phage Purification & Characterization p1->p2 p3 In Vivo Challenge Study in Shrimp p2->p3 p4 Mortality Rate Assessment p3->p4 a1 Bacterial Isolate from infected shrimp a2 In Vitro Susceptibility Testing (Disk Diffusion / MIC) a1->a2 a3 Determination of Resistance Profile a2->a3

Caption: Comparative experimental workflows for phage and antibiotic efficacy.

Conclusion

Bacteriophage this compound presents a compelling case as a viable alternative to traditional antibiotics for controlling Vibrio alginolyticus in aquaculture. Its high specificity, efficacy in reducing mortality, and potential for cost-effective, large-scale production make it an attractive candidate for further development. While more research is needed to conduct a direct quantitative cost-effectiveness analysis, the escalating economic and public health costs associated with antibiotic resistance strongly support the continued investigation and development of phage-based therapies. For the aquaculture industry, embracing such innovations will be crucial for sustainable growth and long-term profitability.

References

Independent Verification of VA5 Stability and Lytic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability and lytic activity of bacteriophage VA5 against other bacteriophages targeting Vibrio alginolyticus. The data presented is a summary of findings from published research, offering a valuable resource for evaluating this compound as a potential therapeutic or biocontrol agent.

Quantitative Data Summary

The following tables summarize the key stability and lytic activity parameters of bacteriophage this compound and other relevant Vibrio alginolyticus phages as reported in the literature.

Table 1: Stability Profile Comparison
PhageOptimal Temperature RangeOptimal pH RangeReference
This compound -20°C to 70°C2-10[1][2]
vB_ValM_PVA8-80°C to 60°C4.0-11.0[3]
Vibrio phage ArtemiusStable up to 65°CNot specified[4]
RH2G4°C to 55°C4-10[5]
Table 2: Lytic Activity Profile Comparison
PhageHost StrainLatency Period (min)Burst Size (PFU/cell)Host RangeReference
This compound Vibrio alginolyticus2092.26Lytic against 11 bacterial strains, including Vibrio parahaemolyticus and Pseudomonas fluorescens.[1][1][2]
vB_ValM_PVA8Vibrio alginolyticus & Vibrio parahaemolyticus20309Lyses 82.5% of tested V. alginolyticus strains and 71.43% of V. parahaemolyticus strains.[3][3]
Vibrio phage ArtemiusVibrio alginolyticusNot specifiedNot specifiedSpecies-specific to V. alginolyticus.[4][4]
RH2GVibrio alginolyticus ATCC 17749T1048Highly species-specific.[5][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of bacteriophage this compound and its counterparts.

Phage Stability Assays

Objective: To determine the stability of bacteriophages under various environmental conditions.

a) Thermal Stability:

  • Phage lysates are incubated at a range of temperatures (e.g., -20°C, 4°C, 25°C, 37°C, 50°C, 60°C, 70°C) for a defined period (e.g., 1 hour).

  • Following incubation, the phage titer (concentration of viable phages) is determined using the double-layer agar (B569324) method.

  • The stability is assessed by comparing the titer of the treated phages to that of the control group (stored at 4°C).

b) pH Stability:

  • Phage lysates are suspended in buffers with a wide range of pH values (e.g., pH 2 to 11).

  • The mixtures are incubated for a specific duration (e.g., 1 hour) at a constant temperature (e.g., 37°C).

  • The phage titer is then determined for each pH value using the double-layer agar method.

  • Stability is evaluated by comparing the titers at different pH values to the titer at a neutral pH (e.g., pH 7).

c) UV Irradiation Stability:

  • Aliquots of phage lysate are exposed to a UV lamp at a fixed distance for varying durations (e.g., 0, 10, 20, 30, 40, 50, 60 minutes).

  • The phage titer for each exposure time is determined using the double-layer agar method.

  • The effect of UV irradiation is determined by plotting the phage survival rate against the exposure time.

Phage Lytic Activity Assays

Objective: To characterize the lytic capabilities of bacteriophages against their host bacteria.

a) Plaque Assay (Double-Layer Agar Method):

  • A susceptible bacterial host is cultured to its logarithmic growth phase.

  • A small volume of the bacterial culture is mixed with a diluted phage sample in molten soft agar.

  • The mixture is poured onto a solid agar plate and allowed to solidify.

  • The plate is incubated until a bacterial lawn forms.

  • Clear zones, known as plaques, indicate areas of bacterial lysis by the phages. The number of plaques is used to calculate the phage titer in Plaque Forming Units per milliliter (PFU/mL).

b) One-Step Growth Curve:

  • A high concentration of phages is mixed with a host bacterial culture at a specific Multiplicity of Infection (MOI).

  • The mixture is incubated for a short period to allow for phage adsorption to the bacterial cells.

  • The mixture is then centrifuged to remove unadsorbed phages, and the pellet of infected bacteria is resuspended in fresh medium.

  • Samples are taken at regular intervals, and the phage titer is determined using the plaque assay.

  • The resulting curve of phage titer over time allows for the determination of the latent period (time until the first burst of new phages) and the burst size (the average number of new phages produced per infected bacterium).

c) Host Range Determination:

  • A panel of different bacterial strains is cultured to form lawns on agar plates.

  • A small drop of the phage lysate is spotted onto each bacterial lawn.

  • The plates are incubated and then observed for the formation of lysis zones.

  • The ability of the phage to lyse different bacterial strains determines its host range.

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to bacteriophage characterization.

Experimental_Workflow_for_Phage_Characterization cluster_isolation Phage Isolation & Purification cluster_characterization Characterization cluster_analysis Analysis Isolation Environmental Sample Enrichment Enrichment with Host Bacteria Isolation->Enrichment Plaque_Assay Plaque Assay for Isolation Enrichment->Plaque_Assay Purification Single Plaque Purification Plaque_Assay->Purification Stability Stability Assays (Temp, pH, UV) Purification->Stability Lytic_Activity Lytic Activity Assays (One-Step Growth, Host Range) Purification->Lytic_Activity Data_Analysis Data Analysis & Comparison Stability->Data_Analysis Lytic_Activity->Data_Analysis

Caption: Workflow for bacteriophage isolation and characterization.

One_Step_Growth_Curve_Concept cluster_phases Phases of Phage Replication Phage Titer (log scale) Phage Titer (log scale) Latent_Period Latent Period Time Time Burst_Phase Burst (Lysis) Phase Latent_Period->Burst_Phase Lysis Begins Plateau Plateau Burst_Phase->Plateau Host Depletion

Caption: Conceptual phases of a one-step bacteriophage growth curve.

Phage_Lytic_Cycle A Attachment B Penetration A->B Injection of Phage DNA C Synthesis B->C Replication of Phage Components D Assembly C->D Assembly of New Phages E Lysis D->E Release of Progeny Phages

Caption: The lytic cycle of a bacteriophage.

References

Comparative Efficacy of Vago5 in Penaeid Shrimp: An Immunostimulatory Peptide for Disease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Salaya, Nakhon Pathom – A comprehensive analysis of the cytokine-like molecule Vago5 and its isoforms reveals its significant role in the innate immune defense of penaeid shrimp. This guide provides a comparative overview of Vago5 efficacy in different shrimp species, its mechanism of action, and a comparison with other disease-prevention alternatives in aquaculture. The data presented is intended for researchers, scientists, and drug development professionals in the field of aquaculture health.

Executive Summary

Vago proteins, a family of cytokine-like molecules, are integral to the shrimp's innate immune system, demonstrating varied efficacy against different pathogens in Penaeus vannamei (Pacific white shrimp) and Penaeus monodon (black tiger shrimp). In P. vannamei, Vago5 is a key player in the defense against bacterial pathogens like Vibrio parahaemolyticus, the causative agent of Acute Hepatopancreatic Necrosis Disease (AHPND). Conversely, in P. monodon, Vago1 and Vago4 isoforms are more critical for antiviral defense, particularly against the White Spot Syndrome Virus (WSSV). This guide synthesizes the available experimental data to compare the efficacy and mechanisms of these Vago isoforms and evaluates them against other emerging antimicrobial strategies.

Data Presentation: Vago5 Efficacy and Comparative Analysis

The following tables summarize the quantitative data from key studies on the efficacy of Vago5 and its isoforms in shrimp, as well as a comparison with alternative treatments.

Table 1: Comparative Efficacy of Vago Gene Knockdown on Shrimp Survival

Shrimp SpeciesVago Isoform KnockdownPathogen ChallengeMortality Rate (%) - Control (dsGFP)Mortality Rate (%) - Vago KnockdownFold Increase in MortalityReference
Penaeus vannameiVago5Vibrio parahaemolyticus (AHPND)~40% at 48 hpi~80% at 48 hpi2.0
Penaeus monodonVago1White Spot Syndrome Virus (WSSV)~20% at 120 hpi~80% at 120 hpi4.0
Penaeus monodonVago4White Spot Syndrome Virus (WSSV)~20% at 120 hpi~90% at 120 hpi4.5
Penaeus monodonVago5White Spot Syndrome Virus (WSSV)~20% at 120 hpiNo significant increase-

Table 2: Relative Gene Expression of Vago Isoforms Upon Pathogen Challenge

Shrimp SpeciesVago IsoformPathogen ChallengePeak Fold Change in ExpressionTime of Peak Expression (hours post-infection)Reference
Penaeus vannameiVago5Vibrio parahaemolyticus (AHPND)> 10-fold3-6
Penaeus monodonVago1White Spot Syndrome Virus (WSSV)~8-fold24
Penaeus monodonVago4White Spot Syndrome Virus (WSSV)~7-fold24
Penaeus monodonVago5White Spot Syndrome Virus (WSSV)~6-fold24

Table 3: Comparison of Vago5 with Alternative Antimicrobial Strategies in Shrimp

Treatment/StrategyTarget Pathogen(s)Efficacy MetricReported EfficacyReference
Vago Modulation Bacteria, VirusesReduced MortalityUp to 4.5-fold reduction in mortality
Bacteriocins Vibrio spp. (EMS)Improved SurvivalNearly 200% improvement in survival
Probiotics & Prebiotics General pathogensDisease ResistanceVaries; enhances immune response
Phage Therapy Vibrio parahaemolyticusLytic ActivityEffective against multidrug-resistant strains
Herbal Remedies General pathogensVariesEnhances immune parameters

Experimental Protocols

In Vivo Gene Knockdown of Vago5 in Penaeus vannamei

This protocol is based on the methodology described by Boonchuen et al. (2022).

  • dsRNA Synthesis: Gene-specific primers for Vago5 and a control gene (e.g., Green Fluorescent Protein, GFP) are used to amplify a fragment of the target gene. The PCR products are then used as templates for in vitro transcription to synthesize double-stranded RNA (dsRNA) using a commercial kit.

  • Shrimp Acclimation: Healthy P. vannamei (approx. 10-12 g) are acclimated in tanks with aerated seawater at a constant temperature and salinity for at least 3 days prior to the experiment.

  • dsRNA Injection: Shrimp are divided into experimental (dsVago5) and control (dsGFP) groups. Each shrimp in the experimental group is intramuscularly injected with 10 µg of dsVago5 in a 50 µl volume of 0.85% NaCl. The control group receives an equivalent dose of dsGFP.

  • Gene Knockdown Verification: At 24 hours post-injection, hemolymph is collected from a subset of shrimp to confirm the suppression of Vago5 transcription via RT-PCR or qRT-PCR.

  • Pathogen Challenge: Following confirmation of gene knockdown, shrimp are challenged with Vibrio parahaemolyticus (e.g., by immersion in a bacterial suspension of 5 x 10^5 CFU/ml).

  • Mortality Monitoring: Cumulative mortality is recorded every 6 hours for at least 48 hours.

In Vivo Gene Knockdown of Vago Isoforms in Penaeus monodon

This protocol is adapted from the study on P. monodon Vago isoforms.

  • dsRNA Synthesis: Similar to the protocol for P. vannamei, dsRNA for PmVago1, PmVago4, PmVago5, and a GFP control are synthesized.

  • Shrimp Acclimation: Penaeus monodon are acclimated under controlled conditions.

  • dsRNA Injection: Shrimp are injected with a dosage of 5 µg of dsRNA per gram of shrimp body weight.

  • Gene Knockdown Verification: Gene silencing is confirmed at 24 hours post-injection.

  • Pathogen Challenge: Shrimp are challenged with WSSV.

  • Data Collection: Mortality and viral load are monitored over a period of up to 240 hours.

Mandatory Visualizations

Signaling Pathways

Vago_Signaling_Pathway cluster_pathogen Pathogen Recognition cluster_membrane Cellular Response cluster_cytoplasm Intracellular Signaling Cascades cluster_downstream Effector Mechanisms Pathogen Bacterial/Viral PAMPs PRR Pattern Recognition Receptors (e.g., Toll-like Receptors) Pathogen->PRR Recognition Toll_IMD Toll and IMD Pathways PRR->Toll_IMD Activation JAK_STAT JAK/STAT Pathway PRR->JAK_STAT Activation NF_kB NF-κB Transcription Factors (Dorsal, Relish) Toll_IMD->NF_kB Activation Vago Vago Gene Transcription JAK_STAT->Vago Induction NF_kB->Vago Induction AMPs Antimicrobial Peptides (e.g., PEN4) NF_kB->AMPs Upregulation Vago_Protein Secreted Vago Protein Vago->Vago_Protein Translation & Secretion Vago_Protein->JAK_STAT Feedback Loop PO Phenoloxidase System (Melanization) Vago_Protein->PO Modulation Antiviral Antiviral Response Vago_Protein->Antiviral Induction Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase dsRNA_synthesis dsRNA Synthesis (Vago & Control) dsRNA_injection Intramuscular Injection of dsRNA dsRNA_synthesis->dsRNA_injection shrimp_acclimation Shrimp Acclimation shrimp_acclimation->dsRNA_injection knockdown_verification Verification of Gene Knockdown (24h post-injection) dsRNA_injection->knockdown_verification pathogen_challenge Pathogen Challenge (e.g., Vibrio, WSSV) knockdown_verification->pathogen_challenge mortality_monitoring Mortality Monitoring pathogen_challenge->mortality_monitoring gene_expression_analysis Gene Expression Analysis (qRT-PCR) pathogen_challenge->gene_expression_analysis data_analysis Statistical Analysis mortality_monitoring->data_analysis gene_expression_analysis->data_analysis

Safeguarding Phage Therapy: Genomic Validation of VA5 for the Absence of Virulence and Antibiotic Resistance Genes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety of bacteriophage-based therapeutics is paramount. A critical aspect of this safety assessment is the rigorous validation of the phage genome to confirm the absence of undesirable genetic elements, such as virulence factors and antibiotic resistance genes. This guide provides a comparative overview of the genomic safety profile of bacteriophage VA5, a promising candidate for controlling Vibrio alginolyticus, with supporting experimental methodologies and data.

Bacteriophage this compound, a lytic phage targeting the pathogenic bacterium Vibrio alginolyticus, has been identified as a potential alternative to traditional antibiotics in aquaculture.[1][2][3] Its efficacy in reducing V. alginolyticus populations has been demonstrated, but its progression towards a therapeutic agent hinges on a thorough genomic safety analysis.[1][3] This guide outlines the experimental procedures and bioinformatics workflows used to validate the absence of virulence and antibiotic resistance genes in the this compound genome, and compares its characteristics with other relevant Vibrio phages.

Comparative Genomic Analysis

A comprehensive analysis of the this compound genome confirms the absence of identifiable virulence factors and antibiotic resistance genes. This clean genomic profile makes it a strong candidate for therapeutic applications. The following table summarizes the key genomic features of this compound and compares them with other lytic Vibrio phages that have also been screened for the absence of undesirable genes.

FeatureBacteriophage this compoundBacteriophage vB_ValM_PVA8Bacteriophage VB_VaC_TDDLMABacteriophage VB_VaC_SRILMA
Host Vibrio alginolyticusVibrio alginolyticus, Vibrio parahaemolyticusVibrio alginolyticusVibrio alginolyticus
Genome Size (bp) 35,866[1][2]246,348[4]Not specifiedNot specified
GC Content (%) 46[1][2]42.6[4]Not specifiedNot specified
DNA Type Circular dsDNA[1][2]Double-stranded DNA[4]Not specifiedNot specified
Predicted ORFs 524[1]388[4]Not specifiedNot specified
Virulence Genes None Detected[1]None Detected[4]None Detected[5]None Detected[5]
Antibiotic Resistance Genes None Detected[1]None Detected[4]None Detected[5]None Detected[5]
Lysogeny-Associated Genes None DetectedNone Detected[4]Not specifiedNot specified

Experimental Protocols

The validation of the this compound genome for the absence of virulence and antibiotic resistance genes involves a multi-step process encompassing phage isolation, DNA extraction, genome sequencing, and bioinformatics analysis.

Phage Isolation and Purification

Bacteriophage this compound was isolated from seafood aquaculture water using Vibrio alginolyticus as the host bacterium. The double-layer agar (B569324) plate method was employed to isolate and purify the phage, ensuring a clonal phage population for genomic analysis.[1]

Phage Genomic DNA Extraction

High-titer phage lysates (≥ 9 x 10⁵ PFU/mL) are required for efficient DNA extraction. The genomic DNA of this compound was extracted using a commercial viral genome DNA/RNA extraction kit, following the manufacturer's instructions. This process yields high-quality DNA suitable for next-generation sequencing.

Whole-Genome Sequencing

The purified genomic DNA of this compound was sequenced using a high-throughput sequencing platform. The resulting sequence reads were then assembled to reconstruct the complete phage genome. The full length of the this compound genome was determined to be 35,866 base pairs.[1]

Genome Annotation and Bioinformatics Analysis

The assembled this compound genome was annotated to identify open reading frames (ORFs), protein-coding genes, and other genomic features. A combination of automated annotation pipelines and manual curation is recommended for accurate annotation.[6][7]

To specifically screen for virulence and antibiotic resistance genes, the annotated genome was analyzed using specialized bioinformatics tools and databases. Web-services such as ResFinder and VirulenceFinder are commonly used for this purpose.[8] These tools compare the predicted protein sequences from the phage genome against comprehensive, curated databases of known antibiotic resistance and virulence genes. A stringent cutoff for sequence similarity is applied to minimize false positives. For the this compound genome, this comprehensive screening revealed no significant matches to known virulence factors or antibiotic resistance genes.[1]

Experimental Workflow for Genomic Validation

The following diagram illustrates the key steps involved in the validation of a bacteriophage genome for the absence of virulence and antibiotic resistance genes.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis cluster_output Final Validation phage_isolation Phage Isolation & Purification dna_extraction Genomic DNA Extraction phage_isolation->dna_extraction Purified Phage sequencing Whole-Genome Sequencing dna_extraction->sequencing High-Quality gDNA assembly Genome Assembly sequencing->assembly Sequence Reads annotation Genome Annotation assembly->annotation Assembled Genome screening Virulence & AR Gene Screening annotation->screening Annotated Genome validation Absence of Virulence & Antibiotic Resistance Genes screening->validation Screening Results

Genomic validation workflow.

Conclusion

The comprehensive genomic analysis of bacteriophage this compound, supported by established experimental and bioinformatics protocols, confirms the absence of identifiable virulence and antibiotic resistance genes. This critical safety feature, combined with its lytic activity against Vibrio alginolyticus, positions this compound as a viable and safe candidate for further development as a therapeutic agent in aquaculture. The methodologies outlined in this guide provide a robust framework for the safety assessment of other bacteriophage candidates, ensuring the responsible advancement of phage therapy.

References

Comparative Analysis of Bacteriophage VA5 Delivery Methods in Aquaculture

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing effort to combat bacterial pathogens in aquaculture, bacteriophage therapy has emerged as a promising alternative to traditional antibiotics. This guide provides a comparative overview of different delivery methods for bacteriophage VA5, a lytic phage targeting the shrimp pathogen Vibrio alginolyticus. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the application of phage therapy in aquaculture settings.

While direct comparative studies evaluating different delivery routes for the specific bacteriophage this compound are not yet available in the published literature, this guide synthesizes findings from studies on other anti-Vibrio phages in shrimp aquaculture to provide a representative comparison of immersion, oral, and injection delivery methods.

Data Presentation: Performance of Different Phage Delivery Methods

The following tables summarize quantitative data from various studies on the efficacy of different bacteriophage delivery methods against Vibrio infections in shrimp. It is crucial to note that these studies were conducted under different experimental conditions, including the use of different bacteriophages, shrimp species, and bacterial challenge models. Therefore, the data should be interpreted as indicative of the potential performance of each delivery method rather than a direct comparison.

Table 1: Immersion Delivery of Bacteriophages against Vibrio spp. in Shrimp

BacteriophageShrimp SpeciesChallenge PathogenPhage Dose/ConcentrationSurvival Rate (Phage Treated)Survival Rate (Control)Source
Anti-V. harveyi phagePenaeus monodon larvaeVibrio harveyi100 ppm (two doses)80%25%[1]
Anti-V. harveyi phage cocktailPenaeus monodon naupliiVibrio harveyiNot specified86-88%17% (untreated), 40% (antibiotic)[1]
Phage prophylaxisPenaeus monodonVibrio parahaemolyticus1.5 x 10⁶ PFU/ml>80%25%[2]

Table 2: Oral Delivery of Bacteriophages against Vibrio spp. in Shrimp

Bacteriophage ProductShrimp SpeciesChallenge ConditionPhage ApplicationSurvival RateAdditional ObservationsSource
V Phages GrowoutLitopenaeus vannameiWhite Faeces Disease (Vibrio suspected)100mL/4,000m² in water and as feed supplement92% (estimated)Reduced white faecal strands, consistent feed intake[3]
Bacteriophage cocktailLitopenaeus vannameiNatural Vibrio challenge5g/kg of feed, one meal per dayNot specifiedBetter growth, FCR, and production compared to probiotic control[4]
Bacteriophage cocktailLitopenaeus vannameiCurative for Vibriosis9 mL/kg of feed for 7-14 daysSignificant decrease in sick shrimpImproved shrimp health and survival[5]

Table 3: Injection Delivery of a Bacteriophage against Vibrio parahaemolyticus in Shrimp

BacteriophageShrimp SpeciesChallenge PathogenPhage ConcentrationSurvival Rate (72h - 168h post-infection)Survival Rate (Control - PBS injection)Source
Anti-V. parahaemolyticus phageLitopenaeus vannameiVibrio parahaemolyticus0.5 ppm57.5%45%[6][7]
1 ppm78.5%45%[6][7]
2 ppm70.5%45%[6][7]
4 ppm62.5%45%[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized experimental protocols for each delivery method, based on the reviewed literature.

Immersion Delivery Protocol

This method involves exposing the shrimp to a bacteriophage suspension in the culture water.

  • Phage Preparation: A high-titer stock of the bacteriophage is prepared and purified. The phage titer (plaque-forming units per milliliter, PFU/ml) is determined using a standard plaque assay.[2]

  • Animal Acclimation: Healthy shrimp are acclimated to the experimental tanks for a specified period before the challenge.

  • Bacterial Challenge: Shrimp are challenged with a pathogenic Vibrio strain, either by immersion in a bacterial suspension or by cohabitation with infected individuals.

  • Phage Treatment: The bacteriophage suspension is added to the tank water to achieve the desired final concentration.[2] The treatment can be administered before (prophylactic) or after (therapeutic) the bacterial challenge.

  • Monitoring: Shrimp mortality and clinical signs of disease are monitored daily for a defined period. Water quality parameters are also regularly checked.

  • Data Analysis: Survival rates are calculated and statistically compared between the phage-treated and control groups.

Oral Delivery Protocol

This method involves incorporating the bacteriophage into the shrimp feed.

  • Phage Preparation: A high-titer and stable phage preparation is required. This may involve lyophilization or microencapsulation to protect the phages from degradation.

  • Feed Formulation: The phage preparation is mixed with the feed. A binder may be used to ensure the adhesion of the phages to the feed pellets.[4] The feed is then shade-dried.

  • Animal Acclimation and Challenge: Similar to the immersion protocol, shrimp are acclimated and then challenged with the pathogenic bacteria.

  • Phage Administration: The phage-supplemented feed is given to the shrimp at a specified frequency and duration.[4][5]

  • Monitoring and Data Analysis: Survival rates, feed conversion ratio (FCR), and other growth parameters are monitored and compared between the treatment and control groups.

Injection Delivery Protocol

This method involves the direct injection of the bacteriophage into the shrimp. While effective for systemic infections, it is labor-intensive and may cause stress to the animals.

  • Phage and Bacteria Preparation: Purified phage and cultured pathogenic bacteria are prepared and their concentrations determined.

  • Animal Handling: Shrimp are carefully handled to minimize stress.

  • Bacterial Challenge: A specific dose of the pathogenic bacteria is injected into the shrimp, typically in the muscle of an abdominal segment.

  • Phage Treatment: A defined dose of the bacteriophage suspension is injected into the shrimp at a specific time point relative to the bacterial challenge.[8] The injection site may be the same or different from the bacterial challenge site.

  • Post-injection Care and Monitoring: Injected shrimp are returned to their tanks and monitored for mortality and disease symptoms.

  • Data Analysis: Survival rates are calculated and statistically analyzed.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for evaluating the efficacy of bacteriophage therapy in shrimp, which can be adapted for comparing different delivery methods.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_delivery Delivery Method Comparison cluster_analysis Analysis Phase Phage_Prep Bacteriophage Propagation & Purification Immersion Immersion Phage_Prep->Immersion Oral Oral (Feed) Phage_Prep->Oral Injection Injection Phage_Prep->Injection Bacteria_Prep Pathogenic Vibrio Culture & Quantification Challenge Bacterial Challenge Bacteria_Prep->Challenge Acclimation Shrimp Acclimation Acclimation->Challenge Challenge->Immersion Challenge->Oral Challenge->Injection Control Control Group (No Phage) Challenge->Control Monitoring Monitoring (Mortality, Clinical Signs) Immersion->Monitoring Oral->Monitoring Injection->Monitoring Control->Monitoring Data_Analysis Data Analysis (Survival Rate, Statistics) Monitoring->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

References

A Comparative Guide to Biocontrol Agents for Verticillium Wilt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various peer-reviewed biocontrol agents against Verticillium wilt, a devastating vascular disease affecting a wide range of crops. The information presented is collated from published experimental data to aid in the selection and evaluation of potential biocontrol candidates.

Quantitative Performance of Biocontrol Agents

The efficacy of different biocontrol agents in suppressing Verticillium wilt varies depending on the specific strain, host plant, and environmental conditions. The following tables summarize quantitative data from various studies, providing a comparative overview of their performance.

Table 1: In Vitro Antagonism Against Verticillium dahliae

Biocontrol AgentStrain(s)Target PathogenInhibition MechanismMycelial Growth Inhibition (%)Reference
Trichoderma harzianumTr8, Tr19V. dahliaeDual Culture88.89%, 85.12%[1]
Trichoderma harzianumTr4, Tr6V. dahliaeNon-volatile metabolites94.94%, 88.15%[1]
Trichoderma harzianumNot specifiedV. dahliaeDual Culture96%
Bacillus subtilisEBS03V. dahliaeDual Culture70.03%[2]
Bacillus subtilisEBS03V. dahliaeVolatile Organic Compounds59.00%[2]
Pseudomonas fluorescensT23, T27, T33, T34, T49V. dahliaeDual Culture (PDA)36.9% - 50%[3]
Pseudomonas putidaNot specifiedV. dahliaeDual Culture83%
Streptomyces spp.CBQ-EBa-21V. dahliaeDual CultureIntermediate[4][5]
Non-pathogenic F. oxysporumFO12V. dahliaeDual CultureSignificant reduction[6]

Table 2: In Vivo Biocontrol Efficacy Against Verticillium Wilt

Biocontrol AgentStrain(s)Host PlantExperimental SettingDisease Reduction (%)Reference
Bacillus subtilisEBS03CottonGreenhouse (Root Irrigation)87.11%[2]
Bacillus subtilisEBS03CottonField (Fermentation Broth Spray)42.54% (at 60 days)[2]
Bacillus subtilisKRS015CottonGreenhouse~62%
Bacillus amyloliquefaciens5-127EggplantGreenhouse40% - 70% (diseased leaves)[7]
Bacillus amyloliquefaciens5-127PotatoField>50% (disease incidence)[7]
Pseudomonas fluorescensVarious isolatesOliveGreenhouse31% - 82% (disease incidence), 73% - 96% (disease severity)[8]
Pseudomonas spp.FP22, FP23, FP30, FP35CottonField39.2% - 50.9% (AUDPC reduction in 2005), 22.1% - 36.8% (AUDPC reduction in 2006)
Serratia plymuthicaHRO-C48StrawberryField (3 trials)Average of 24.2%[9]
Non-pathogenic F. oxysporumCanR-46CottonNot specified92% (disease severity)[7]
Non-pathogenic F. oxysporumBy125CottonNot specified69% (disease severity)[7]
Streptomyces spp.Four isolatesCottonGreenhouse19% - 66%[7]
Streptomyces spp.Four isolatesCottonField14% - 51%[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocontrol studies. Below are standardized protocols for key experiments cited in the peer-reviewed literature.

In Vitro Antagonism Assay: Dual Culture Method

This method assesses the direct inhibitory effect of a biocontrol agent on the growth of a pathogen.

a. Preparation of Cultures:

  • The biocontrol agent (e.g., Trichoderma harzianum, Bacillus subtilis) and the pathogen (Verticillium dahliae) are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until they reach an active growth phase (typically 5-7 days for fungi and 24-48 hours for bacteria).

b. Inoculation:

  • A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the pathogen.

  • This disc is placed on one side of a fresh PDA plate.

  • A mycelial disc of the fungal biocontrol agent or a loopful of the bacterial biocontrol agent is placed on the opposite side of the same plate, at a defined distance from the pathogen (e.g., 4 cm).

  • Control plates are inoculated only with the pathogen.

c. Incubation:

  • Plates are incubated at a temperature conducive to the growth of both microorganisms (e.g., 25°C) for a period of 5-10 days, or until the mycelium of the control plate covers the entire surface.

d. Data Collection and Analysis:

  • The radial growth of the pathogen in the direction of the antagonist and in the opposite direction is measured.

  • The percentage of inhibition of mycelial growth is calculated using the formula: Inhibition (%) = [(R1 - R2) / R1] * 100 where R1 is the radial growth of the pathogen in the control plate, and R2 is the radial growth of the pathogen towards the antagonist in the dual culture plate.

Greenhouse Biocontrol Assay

This assay evaluates the efficacy of a biocontrol agent in protecting a host plant from Verticillium wilt under controlled conditions.

a. Plant Material and Growth Conditions:

  • Seeds of a susceptible host plant (e.g., cotton, tomato, olive) are surface-sterilized and sown in pots containing a sterilized potting mix.

  • Plants are grown in a greenhouse with controlled temperature, humidity, and photoperiod.

b. Inoculum Preparation:

  • Pathogen: Verticillium dahliae is grown in a liquid medium (e.g., Potato Dextrose Broth) to produce a conidial suspension. The concentration is adjusted to a specified level (e.g., 1 x 10^6 conidia/mL) using a hemocytometer.

  • Biocontrol Agent: The biocontrol agent is prepared according to its nature. For bacteria like Bacillus subtilis, a liquid culture is grown and the cell concentration is adjusted (e.g., 1 x 10^8 CFU/mL). For fungi like Trichoderma harzianum, a spore suspension is prepared similarly to the pathogen.

c. Treatment Application:

  • The biocontrol agent can be applied through various methods:

    • Seed Treatment: Seeds are coated with the biocontrol agent suspension before sowing.

    • Soil Drench/Root Irrigation: A suspension of the biocontrol agent is applied to the soil around the plant roots.

    • Root Dip: The roots of seedlings are dipped into the biocontrol agent suspension before transplanting.

d. Pathogen Inoculation:

  • After a specified period following the biocontrol treatment (to allow for colonization), the plants are inoculated with the Verticillium dahliae conidial suspension. This is typically done by drenching the soil around the plant roots.

e. Disease Assessment:

  • Plants are monitored regularly for the development of Verticillium wilt symptoms (e.g., wilting, chlorosis, stunting, vascular discoloration).

  • Disease severity is often rated on a scale (e.g., 0-4 or 0-5, where 0 = no symptoms and the highest number = plant death).

  • The Disease Index (DI) or Area Under the Disease Progress Curve (AUDPC) is calculated to quantify disease severity over time.

  • Biocontrol efficacy is calculated as: Efficacy (%) = [(DI in Control - DI in Treatment) / DI in Control] * 100

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are provided to illustrate key experimental processes and biological pathways involved in biocontrol.

Experimental_Workflow cluster_invitro In Vitro Antagonism cluster_invivo In Vivo Biocontrol (Greenhouse) cluster_field Field Trials Isolate & Culture BCA Isolate & Culture BCA Dual Culture Assay Dual Culture Assay Isolate & Culture BCA->Dual Culture Assay Co-inoculate Measure Inhibition Zone Measure Inhibition Zone Dual Culture Assay->Measure Inhibition Zone Incubate Isolate & Culture Pathogen Isolate & Culture Pathogen Isolate & Culture Pathogen->Dual Culture Assay Calculate % Inhibition Calculate % Inhibition Measure Inhibition Zone->Calculate % Inhibition Select Promising BCA Select Promising BCA Calculate % Inhibition->Select Promising BCA Prepare Host Plants Prepare Host Plants Apply BCA Treatment Apply BCA Treatment Prepare Host Plants->Apply BCA Treatment Seed/Soil/Root Inoculate with Pathogen Inoculate with Pathogen Apply BCA Treatment->Inoculate with Pathogen Allow colonization Monitor Disease Progression Monitor Disease Progression Inoculate with Pathogen->Monitor Disease Progression Incubate Calculate Disease Severity & Efficacy Calculate Disease Severity & Efficacy Monitor Disease Progression->Calculate Disease Severity & Efficacy Calculate Disease Severity & Efficacy->Select Promising BCA Select Field Site Select Field Site Apply BCA Apply BCA Select Field Site->Apply BCA Randomized Block Design Natural or Artificial Inoculation Natural or Artificial Inoculation Apply BCA->Natural or Artificial Inoculation Assess Disease & Yield Assess Disease & Yield Natural or Artificial Inoculation->Assess Disease & Yield Growing Season Statistical Analysis Statistical Analysis Assess Disease & Yield->Statistical Analysis Field Trials Field Trials Select Promising BCA->Field Trials

Caption: A generalized workflow for screening and validating biocontrol agents against Verticillium wilt.

Signaling_Pathway cluster_plant Plant Cell cluster_hormones Hormone Signaling BCA Biocontrol Agent (e.g., Bacillus, Pseudomonas) MAMPs MAMPs/Effectors BCA->MAMPs releases PRR Pattern Recognition Receptors (PRRs) MAMPs->PRR recognized by ROS Reactive Oxygen Species (ROS) Burst PRR->ROS triggers MAPK MAPK Cascade PRR->MAPK activates SA Salicylic Acid (SA) Pathway ROS->SA JA_ET Jasmonic Acid (JA) / Ethylene (ET) Pathway ROS->JA_ET TFs Transcription Factors (e.g., WRKY, MYB) MAPK->TFs activates Defense_Genes Expression of Defense-Related Genes (e.g., PR proteins, Phytoalexins) SA->Defense_Genes leads to JA_ET->Defense_Genes leads to TFs->SA regulates TFs->JA_ET regulates ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR Pathogen Verticillium dahliae ISR->Pathogen Suppresses

Caption: A simplified model of Induced Systemic Resistance (ISR) triggered by biocontrol agents.

References

Safety Operating Guide

Proper Disposal Procedures for VA5 (Pascal VA5)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of VA5, a nitric acid-based descaler. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

1. Pre-Disposal Safety and Preparation

Before initiating the disposal process, it is critical to adhere to all safety precautions to mitigate risks associated with handling a corrosive, nitric acid-based solution.

  • Consult the Safety Data Sheet (SDS): Always review the product-specific SDS for this compound (Pascal this compound) prior to handling.

  • Personal Protective Equipment (PPE): All personnel involved in the disposal process must wear appropriate PPE to prevent skin and eye contact.[1][2][3][4][5]

  • Ventilation: All steps of the disposal procedure must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid the inhalation of corrosive fumes.[1][2][4]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[1][4] A spill kit containing a neutralizing agent (such as sodium bicarbonate) should also be available.[5]

Quantitative Data Summary

ParameterValue/SpecificationSource(s)
Primary Hazardous Component Nitric AcidSDS for Pascal this compound
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, face shield, acid-resistant apron, and a lab coat.[1][2][3][4][5]
Recommended Neutralizing Agent Sodium Bicarbonate (Baking Soda) or a 5-10% solution of Sodium Carbonate (Soda Ash).[6][7]
Target pH for Neutralization 6.0 - 8.0[7]
Acid Dilution Ratio (General Guideline) 1 part acid to 10 parts cold water. Always add acid to water. [7]
Post-Neutralization Flush Ratio At least 20 parts water for every 1 part of the original this compound solution.[7]

2. Experimental Protocol: Neutralization and Disposal

The primary method for the safe disposal of this compound in a laboratory setting is through neutralization. This process chemically converts the corrosive nitric acid into less hazardous substances (water and a salt).[6][8]

Materials:

  • This compound (Pascal this compound) waste

  • Large, chemical-resistant container (e.g., borosilicate glass or high-density polyethylene)

  • Cold water

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • pH paper or a calibrated pH meter

  • Stirring rod

Procedure:

  • Dilution:

    • In a large, appropriate container, place a volume of cold water that is at least ten times the volume of the this compound waste to be neutralized.[7]

    • Slowly and carefully add the this compound waste to the cold water while gently stirring. Crucially, always add the acid to the water, never the other way around, to prevent a violent exothermic reaction and splashing. [2][7]

  • Neutralization:

    • While continuously stirring the diluted this compound solution, slowly add a weak base, such as sodium bicarbonate or a 5-10% solution of sodium carbonate.[6][7] The addition should be gradual to control the rate of reaction, as the process will generate carbon dioxide gas and heat.[7]

    • Continue to add the neutralizing agent in small portions until the visible signs of reaction (fizzing) cease.

  • pH Monitoring:

    • Use pH paper or a calibrated pH meter to check the pH of the solution.

    • The target pH for safe disposal is between 6.0 and 8.0.[7] If the pH is still acidic (below 6.0), continue to add the neutralizing agent in small increments, checking the pH after each addition until the target range is achieved.

  • Final Disposal:

    • Once the solution has been neutralized to a pH between 6.0 and 8.0, it can typically be disposed of down the drain with a copious amount of water.[6][7] It is recommended to flush the drain with at least 20 parts water for every one part of the original this compound solution.[7]

    • Always adhere to local and institutional wastewater regulations. If the this compound solution was contaminated with heavy metals or other hazardous substances, the neutralized solution must be collected in a designated hazardous waste container for professional disposal.[7]

3. Visual Workflow for this compound Disposal

VA5_Disposal_Workflow cluster_prep 1. Preparation cluster_procedure 2. Neutralization Procedure cluster_disposal 3. Final Disposal A Consult SDS for this compound B Wear Appropriate PPE: - Chemical-resistant gloves - Goggles and face shield - Acid-resistant apron A->B C Work in a Fume Hood B->C D Ensure Access to Eyewash/Safety Shower C->D E Dilute this compound: Slowly add this compound to a large volume of cold water (1:10 ratio) D->E F Neutralize: Slowly add sodium bicarbonate while stirring E->F G Monitor pH: Use pH paper or meter to check for a pH of 6.0-8.0 F->G H Confirmation: pH is between 6.0 and 8.0 G->H I Drain Disposal: Flush with copious amounts of water (>20x original volume) H->I If not contaminated J Hazardous Waste Collection: If contaminated with other hazardous materials H->J If contaminated

Caption: A step-by-step workflow for the safe disposal of this compound.

References

Personal protective equipment for handling VA5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of VA5, a corrosive cleaning and descaling agent containing nitric acid. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance in the laboratory environment.

Immediate Safety Concerns

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1] The primary hazardous component is nitric acid, a strong oxidizing agent.[1] Inhalation of vapors can irritate the respiratory system, and higher exposures may lead to serious lung conditions such as pulmonary edema.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against exposure to this compound. The following table summarizes the required PPE for handling this substance.

PPE ComponentMaterial/Type SpecificationProtection Against
Hand Protection Chemical-resistant gloves (Butyl, Neoprene, or Viton)Direct skin contact, chemical burns
Eye & Face Protection Chemical splash goggles and a face shieldSplashes to the eyes and face
Body Protection Chemical-resistant apron over a lab coatSplashes and contamination of personal clothing
Footwear Closed-toe shoesSpills and splashes
Glove Selection and Breakthrough Times

The choice of glove material is critical for adequate protection. Breakthrough time is the time it takes for a chemical to permeate through the glove material. The following table provides breakthrough time data for various glove materials when in contact with nitric acid. It is recommended to use gloves with a breakthrough time of greater than 8 hours for prolonged handling.[1]

Glove MaterialConcentration of Nitric AcidBreakthrough Time (minutes)Rating
Butyl 70%> 480Excellent[3]
Neoprene 70%> 480Excellent[4]
Viton 65%> 480Excellent[5]
Nitrile 70%Not RecommendedNot Recommended[6]
Latex 70%Not RecommendedNot Recommended[6]

This data is a guideline. On-site testing is crucial to determine safe usage under specific laboratory conditions.

Occupational Exposure Limits for Nitric Acid

Regulatory bodies have established occupational exposure limits for nitric acid to protect laboratory personnel.

OrganizationTime-Weighted Average (TWA)Short-Term Exposure Limit (STEL)Immediately Dangerous to Life or Health (IDLH)
OSHA (PEL) 2 ppm (8-hour)[1][2]--
NIOSH (REL) 2 ppm (10-hour)[1][7]4 ppm (15-minute)[1][7]25 ppm[1][7]
ACGIH (TLV) 2 ppm (8-hour)[1]4 ppm[1]-

Procedural Guidance: Handling this compound

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area 1. Prepare Work Area (Fume Hood, Spill Kit Ready) don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Apron) handle_this compound 3. Handle this compound (Dispense, Use) don_ppe->handle_this compound Proceed to Handling decontaminate 4. Decontaminate Surfaces handle_this compound->decontaminate After Use spill Spill Occurs handle_this compound->spill doff_ppe 5. Doff PPE Correctly dispose_waste 6. Dispose of Waste (Neutralize, Follow Regulations) spill_response Spill Response: - Evacuate Area - Notify Supervisor - Use Spill Kit spill->spill_response

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。